molecular formula C12H26O B159162 Dodecan-2-ol CAS No. 10203-28-8

Dodecan-2-ol

Cat. No.: B159162
CAS No.: 10203-28-8
M. Wt: 186.33 g/mol
InChI Key: XSWSEQPWKOWORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecanol is a secondary alcohol of significant interest in scientific research, primarily serving as a key intermediate in organic synthesis and a vital standard in analytical chemistry. In entomological research, studies on related dodecanol compounds have demonstrated high insecticidal activity by targeting insect defense systems. Research indicates that dodecanol can cause severe disintegration of insect immunocompetent cells (hemocytes) and alter the composition of cuticular free fatty acids, which are critical barriers against pathogens . This suggests a potential role for 2-Dodecanol in the development of novel bioinsecticides and in studies exploring host-pathogen interactions. Furthermore, its structure makes it a valuable building block in synthetic chemistry for the preparation of more complex molecules. As a volatile compound, it also finds application in the study and development of semiochemicals, such as pheromones . This product is intended for use as a laboratory reagent to support advancements in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSEQPWKOWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864232
Record name Dodecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10203-28-8
Record name (±)-2-Dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10203-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DODECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dodecan-2-ol chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dodecan-2-ol: Properties, Analysis, and Applications

Introduction

This compound (CAS No: 10203-28-8), a secondary fatty alcohol, is a significant molecule in various fields of chemical research and industrial application.[1][2] Structurally, it is comprised of a twelve-carbon aliphatic chain (dodecane) with a hydroxyl (-OH) group located on the second carbon atom.[3] This positioning of the functional group distinguishes it from its primary alcohol isomer, dodecan-1-ol, and imparts unique chemical and physical properties that are leveraged in applications ranging from the synthesis of surfactants and specialty chemicals to its use as a flavoring agent and semiochemical.[2][4][5] For professionals in drug development, the chiral center at the second carbon makes (R)- and (S)-enantiomers of this compound valuable building blocks in asymmetric synthesis.[6][] This guide provides a comprehensive technical overview of its core properties, spectroscopic signature, synthesis, and handling protocols.

Core Chemical and Physical Properties

The physical characteristics of this compound are dictated by its long hydrophobic alkyl chain and the polar hydroxyl group. This amphiphilic nature governs its solubility and thermal properties. While the long carbon chain results in low water solubility, it is readily soluble in many organic solvents.[2][8][9][10]

PropertyValueSource
IUPAC Name This compound[1][3]
Synonyms Decyl methyl carbinol, 2-Hydroxydodecane[2][3][10]
CAS Number 10203-28-8[1][3][4]
Molecular Formula C₁₂H₂₆O[1][3][4]
Molecular Weight 186.33 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[2][8]
Melting Point 17-19 °C[8]
Boiling Point 249-250 °C at 760 mmHg[5][11][12]
Density ~0.829 - 0.835 g/cm³ at 20-25 °C[5][8][11][12]
Refractive Index ~1.438 - 1.444 at 20 °C[5][8][12]
Vapor Pressure 0.0031 mmHg at 25 °C[2]
Flash Point >110 °C (>230 °F)[8][11]
Water Solubility ~16.18 - 20 mg/L at 25 °C (practically insoluble)[8][10][13]
Solubility Soluble in alcohol, ether, and other organic solvents[2][8][9]
XLogP3 5.1[3][8]

Spectroscopic Data Analysis

Accurate characterization of this compound is fundamental for its use in synthesis and analysis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by several key absorbances:

  • O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.

  • C-H Stretch: Sharp peaks are observed between 2850-3000 cm⁻¹ due to the stretching vibrations of the alkyl C-H bonds.

  • C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range indicates the C-O stretching vibration of the secondary alcohol.[15]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations that are unique to the molecule's overall structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum would show a characteristic multiplet around 3.6-3.8 ppm for the single proton on the carbon bearing the hydroxyl group (H-2). A doublet at approximately 1.2 ppm corresponds to the methyl group at the C-1 position. The long chain of methylene groups (-(CH₂)₉-) would produce a large, complex multiplet in the 1.2-1.4 ppm region. The terminal methyl group (H-12) would appear as a triplet around 0.9 ppm.

  • ¹³C NMR: The carbon spectrum would show the carbon attached to the hydroxyl group (C-2) resonating downfield around 68 ppm. The C-1 methyl carbon would appear around 23 ppm, while the terminal methyl carbon (C-12) would be found near 14 ppm. The remaining methylene carbons would produce a series of signals between 22 and 39 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 186 due to facile fragmentation. The most prominent peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment, which is a characteristic feature of secondary alcohols with a methyl group adjacent to the carbinol carbon.[16] Other fragments result from the cleavage of the alkyl chain.

Workflow for Spectroscopic Identification

G cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Purify Purify Sample (e.g., Distillation) Dissolve Dissolve in Deuterated Solvent (for NMR) Purify->Dissolve IR Acquire IR Spectrum Purify->IR MS Acquire Mass Spectrum (GC-MS) Purify->MS NMR Acquire ¹H & ¹³C NMR Spectra Dissolve->NMR Interpret Analyze Spectra: - Chemical Shifts - Functional Groups - Fragmentation NMR->Interpret IR->Interpret MS->Interpret Compare Compare with Database (e.g., NIST) & Literature Interpret->Compare Structure Confirm Structure of This compound Compare->Structure

Caption: Workflow for the spectroscopic identification of this compound.

Synthesis and Reactivity

Synthesis Pathways

This compound can be synthesized through several routes:

  • Oxidation of Dodecane: The direct oxidation of n-dodecane in the presence of a catalyst like boric acid can yield this compound.[5]

  • From Methyl Isobutyl Ketone (MIBK): An integrated process starting from MIBK, which can be derived from lignocellulose, can produce C₁₂ oxygenates that are subsequently hydrogenated to this compound over a Ruthenium-on-carbon (Ru/C) catalyst.[17]

  • Electrochemical Hydrogenation: Dodecan-1,2-oxide can be electrochemically hydrogenated to form this compound.[5]

Core Reactivity

As a secondary alcohol, this compound undergoes reactions typical of this functional group. The most common is oxidation to its corresponding ketone, 2-dodecanone. This transformation can be achieved using various oxidizing agents. For instance, catalytic oxidation with molecular oxygen is possible using a palladium(II) acetate catalyst in the presence of pyridine.[5]

G Dodecanol This compound (C₁₂H₂₆O) Dodecanone 2-Dodecanone (C₁₂H₂₄O) Dodecanol->Dodecanone Oxidation Reagents [O] (e.g., Pd(OAc)₂, O₂) Reagents->Dodecanol

Caption: Oxidation of this compound to 2-Dodecanone.

Experimental Protocols

Purification by Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[18]

Objective: To remove non-volatile impurities and other compounds with significantly different boiling points.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the impure this compound to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level. The boiling point of this compound is approximately 110-115 °C at 1.5-2 mmHg.[5]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction distilling at a constant temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane or ethyl acetate.

  • Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[19]

    • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Applications and Industrial Relevance

This compound is a versatile compound with a range of applications:

  • Surfactants and Emulsifiers: Its amphiphilic nature makes it useful as a surfactant, emulsifier, and lubricant in detergents, personal care products, and cosmetics.[2][9]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 2-dodecanone and various esters.[2][5] The related primary alcohol, dodecan-1-ol, is a key precursor to the widely used surfactant sodium lauryl sulfate (SLS).[20]

  • Flavoring Agent: this compound is approved in the EU as a food flavoring agent.[5][8]

  • Semiochemical: It has been identified as a semiochemical, a chemical signal used in communication between organisms, such as in the tibial gland secretion of certain ant species.[4][5]

  • Chiral Synthesis: Enantiomerically pure forms of this compound are valuable chiral building blocks for the pharmaceutical industry, used in the synthesis of complex bioactive molecules.[6][]

Safety and Handling

While this compound is not classified as acutely toxic, proper handling is essential to minimize risks.

  • Hazards Identification: The primary hazard is skin irritation.[3] It may also cause eye irritation upon direct contact.[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[11][21]

    • Eye Protection: Use safety glasses with side-shields.[21]

    • Skin and Body Protection: Wear a lab coat. Change contaminated clothing promptly.[11]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area in tightly closed containers.[21][22]

    • Keep away from ignition sources and incompatible materials.[22]

    • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[21][23]

  • First Aid Measures:

    • Skin Contact: Take off contaminated clothing and rinse the skin with plenty of water.[11][24]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21][23]

    • Inhalation: Move the person to fresh air.[21][24]

    • Ingestion: Rinse mouth with water. Consult a physician if feeling unwell.[11][21]

Conclusion

This compound is a functionally important secondary alcohol with well-defined chemical and physical properties. Its long alkyl chain and secondary hydroxyl group provide a unique combination of non-polar and polar characteristics, making it a valuable component in surfactants, a useful intermediate in organic synthesis, and a key chiral building block. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements is essential for its safe and effective use by researchers, scientists, and drug development professionals.

References

  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol. NIST Chemistry WebBook.
  • The Pherobase. (2025). Semiochemical compound: this compound | C12H26O.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8.
  • Cheméo. (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8).
  • Solubility of Things. (n.d.). 2-Dodecanol.
  • Ataman Kimya. (n.d.). DODECANOL.
  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol IR Spectrum. NIST Chemistry WebBook.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-Octyl-1-dodecanol.
  • Wikipedia. (n.d.). Dodecanol.
  • PubChemLite. (n.d.). 2-dodecanol (C12H26O).
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • PubMed. (2017). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems.
  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol Mass Spectrum. NIST Chemistry WebBook.
  • ChemSynthesis. (2025). 2-dodecanol - 10203-28-8.
  • Wikipedia. (n.d.). 2-Dodecanol.
  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol Gas Phase IR Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST / TRC Web Thermo Tables.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Ataman Kimya. (n.d.). DODECANOL.

Sources

Dodecan-2-ol CAS number 10203-28-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dodecan-2-ol (CAS: 10203-28-8)

Introduction

This compound (CAS Number: 10203-28-8) is a secondary fatty alcohol characterized by a twelve-carbon aliphatic chain with a hydroxyl group located at the second carbon position.[1] This structure imparts amphiphilic properties, making it a versatile compound in various industrial and research applications. Unlike its primary alcohol isomer, Dodecan-1-ol (lauryl alcohol), the placement of the hydroxyl group in this compound influences its physical properties and reactivity, rendering it valuable as a surfactant, emollient, lubricant, and chemical intermediate.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental to its application. Its physical properties are well-documented, and its structure can be unequivocally confirmed through modern spectroscopic techniques.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 10203-28-8[1][2][4]
Molecular Formula C₁₂H₂₆O[1][4][5]
Molecular Weight 186.33 g/mol [1]
IUPAC Name This compound[1]
Synonyms Decyl methyl carbinol, 2-Hydroxydodecane[1][2]
Appearance Colorless to pale yellow clear liquid or white solid[2][5][6]
Melting Point 17-19 °C[5][6]
Boiling Point 249-250 °C[5]
Density 0.829 g/mL at 20 °C[5]
Refractive Index (n20/D) 1.438 - 1.444[5][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether[2][3]
Flash Point >110 °C (>230 °F)[6]
pKa 15.27 ± 0.20 (Predicted)[2]
LogP (Octanol/Water) ~5.1[1]
Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.[7][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C2-H) around 3.8 ppm. The terminal methyl group (C1-H₃) would appear as a doublet around 1.2 ppm, coupled to the C2 proton. The other terminal methyl group (C12-H₃) would be a triplet around 0.9 ppm, and the extensive methylene chain (C3-C11) would present as a broad multiplet between 1.2 and 1.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show the C2 carbon atom (attached to the -OH group) shifted downfield to approximately 68 ppm. The C1 methyl carbon would be observed around 23 ppm, while the carbons of the long alkyl chain would resonate in the 22-32 ppm region, with the terminal C12 methyl appearing around 14 ppm.

  • Mass Spectrometry (MS): Under electron ionization (EI), this compound does not typically show a strong molecular ion peak (m/z 186). A characteristic fragmentation is the alpha-cleavage adjacent to the oxygen atom, resulting in a prominent base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. Another significant fragment would be the loss of water (M-18) from the molecular ion.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[1] Strong C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹, and a distinct C-O stretching band appears in the 1100-1150 cm⁻¹ region, characteristic of a secondary alcohol.[1]

Synthesis and Manufacturing

While detailed industrial synthesis routes for this compound are proprietary, a common laboratory-scale synthesis involves the Grignard reaction. This method offers a reliable pathway for producing secondary alcohols with high specificity.

Synthetic Workflow: Grignard Reaction

G cluster_reactants Reactants cluster_process Process cluster_products Products Decanal Decanal (C₁₀H₂₀O) Reaction Grignard Reaction in Dry Ether Decanal->Reaction MeMgBr Methylmagnesium Bromide (CH₃MgBr) MeMgBr->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Step 1 Quench Aqueous Acidic Workup (e.g., NH₄Cl) FinalProduct This compound (C₁₂H₂₆O) Quench->FinalProduct Intermediate->Quench Step 2

Caption: Grignard synthesis of this compound.

Causality: The nucleophilic methyl group from the Grignard reagent (CH₃MgBr) attacks the electrophilic carbonyl carbon of decanal. The subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product, this compound. This method is highly effective for creating a specific C-C bond at the carbonyl carbon.

Analytical Methodologies

Accurate quantification and identification of this compound in various matrices, from raw materials to environmental samples, require robust analytical methods. Gas chromatography is often the method of choice due to the compound's volatility.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in a volatile organic solvent such as hexane or dichloromethane.
  • Create a series of calibration standards by serially diluting the stock solution.
  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[9]

2. GC-MS System and Conditions:

  • Injector: 250 °C, Split mode (e.g., 25:1 ratio).[10]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[11]
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase at 10 °C/min to 280 °C.
  • Final hold: 5 minutes.[11]
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
  • Source Temperature: 230 °C.[11]
  • Scan Range: m/z 30-400.[11]

3. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time.
  • Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The fragmentation pattern, including the base peak at m/z 45, is a key identifier.[9]
  • For quantification, generate a calibration curve by plotting the peak area of the standards against their concentration.
Analytical Workflow Diagram

G Sample Sample Collection (e.g., cosmetic, environmental) Extraction Analyte Extraction (LLE or SPME) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Analysis Data Analysis (Library Match & Quant) Detection->Analysis

Caption: General workflow for GC-MS analysis of this compound.

Applications and Mechanisms of Action

This compound's utility stems from its molecular structure, which combines a long, nonpolar alkyl chain with a polar hydroxyl group.

  • Cosmetics and Personal Care: It functions as an emollient, softening and moisturizing the skin by forming a protective lipid barrier that reduces transepidermal water loss.[2][12] It also acts as a thickening agent and emulsion stabilizer in creams and lotions.[2][13]

  • Surfactants and Emulsifiers: Its amphiphilic nature allows it to reduce surface tension between immiscible liquids (like oil and water), making it an effective emulsifier and surfactant in detergents and cleaning agents.[2] The hydrophobic tail orients into the oil phase while the hydrophilic head remains in the aqueous phase.

G cluster_micelle Oil-in-Water Emulsion Oil Oil Droplet D1 D1->Oil  -OH D2 D2->Oil -OH   D3 D3->Oil -OH D4 D4->Oil -OH D5 D5->Oil -OH D6 D6->Oil -OH D7 D7->Oil -OH D8 D8->Oil -OH

Caption: this compound stabilizing an oil droplet in water.

  • Antifungal Research: Studies have shown that this compound can inhibit hyphal formation in the pathogenic yeast Candida albicans.[14] This suggests a potential role in the development of novel antifungal agents, possibly by disrupting cell membrane integrity or related signaling pathways.[14]

  • Chemical Synthesis: It serves as a precursor for synthesizing other molecules, such as esters and ethers, where the long alkyl chain is desired to increase lipophilicity.[2][15]

Safety and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation.[1][5]

  • Hazard Identification:

    • GHS Classification: Skin Irritation (Category 2).[1]

    • Hazard Statement: H315 - Causes skin irritation.[1][5]

  • Handling and Storage:

    • Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat is recommended to prevent skin and eye contact.

    • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from strong oxidizing agents and ignition sources.[16][17]

    • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[18]

Conclusion

This compound is a functionally significant secondary alcohol with well-defined physicochemical properties. Its value in cosmetics, industrial surfactants, and as a synthetic building block is directly attributable to its amphiphilic structure. The analytical methods for its characterization are robust and primarily rely on chromatographic and spectroscopic techniques. While it is considered a skin irritant and requires appropriate handling, its diverse applications and emerging role in areas like antifungal research underscore its continued importance for scientists and drug development professionals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25045, this compound.
  • The Good Scents Company (n.d.). 2-dodecanol, 10203-28-8.
  • Cheméo (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8).
  • Matrix Fine Chemicals (n.d.). This compound | CAS 10203-28-8.
  • Solubility of Things (n.d.). 2-Dodecanol.
  • Dodecanol (n.d.). In Chemical Entities of Biological Interest (ChEBI).
  • Ataman Kimya (n.d.). DODECANOL.
  • NIST (n.d.). 2-Dodecanol. In NIST Chemistry WebBook.
  • Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). ResearchGate.
  • ChemSynthesis (2025). 2-dodecanol - 10203-28-8.
  • Restek (n.d.). Dodecanol: CAS # 112-53-8 Compound Information.
  • Santa Cruz Biotechnology (n.d.). 2-Octyl-1-dodecanol Safety Data Sheet.
  • Wikipedia (n.d.). Dodecanol.
  • ChemicalBook (2025). 2-Octyl-1-dodecanol - Safety Data Sheet.
  • Journal of Chromatography A - IRIS Unime (n.d.). GC-MS analysis parameters.
  • BenchChem (n.d.). Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC.
  • USP-NF (2017). Octyldodecanol.
  • Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

Sources

A Comprehensive Technical Guide to the Natural Sources of Dodecan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecan-2-ol, a twelve-carbon secondary alcohol, is a naturally occurring volatile organic compound with significant biological activity. This technical guide provides an in-depth exploration of the diverse natural sources of this compound, encompassing the botanical, entomological, and microbiological realms. We delve into the intricate biosynthetic pathways responsible for its production, detail robust methodologies for its extraction and characterization, and discuss its multifaceted ecological roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this versatile molecule.

Introduction: The Chemical Ecology of this compound

This compound (C₁₂H₂₆O) is a chiral secondary alcohol that exists as (R)- and (S)-enantiomers.[1] Its presence in nature is not coincidental; it plays crucial roles in chemical communication and defense mechanisms across different kingdoms of life. As a semiochemical, it can act as a pheromone, allomone, or kairomone, mediating interactions between organisms.[2] The growing interest in natural products for pharmaceutical and agricultural applications has brought this compound into focus as a molecule with potential for development into novel drugs, pest management agents, and flavor enhancers. Understanding its natural origins is the first critical step in harnessing its potential.

Botanical Sources of this compound

Several plant species have been identified as natural producers of this compound, often as a component of their essential oils or resins.

Commiphora rostrata

The resin of Commiphora rostrata, a plant belonging to the Burseraceae family, has been reported to contain this compound.[1] This finding is significant as resins from the Commiphora genus have a long history of use in traditional medicine.

Ruta graveolens (Common Rue)

The essential oil of Ruta graveolens, commonly known as rue, is a well-documented source of this compound. Quantitative analysis of the essential oil from the aerial parts of Ruta graveolens has identified this compound, although its concentration can vary depending on the plant's growth phase.[3][4] For instance, one study reported the presence of 2-undecanol, a structurally similar compound, at 1.85% in the essential oil, highlighting the presence of secondary alcohols in this plant.[4] Another analysis of Ruta graveolens essential oil identified a range of lipid compounds and alcohols, further suggesting its potential as a source.[5]

Hops (Humulus lupulus)

Volatile analyses of hops have indicated the presence of various ketones and alcohols. While specific quantitative data for this compound is not consistently reported, the presence of its precursor, dodecan-2-one, has been noted in certain hop varieties.[6] The enzymatic reduction of such ketones within the plant tissue is a plausible route to this compound.

Table 1: this compound in Selected Botanical Sources

Plant SpeciesPart AnalyzedCompound IdentifiedConcentration/NotesReference(s)
Commiphora rostrataResinThis compoundReported presence[1]
Ruta graveolensAerial parts (Essential Oil)This compoundPresent, concentration varies with growth phase. Precursor dodecan-2-one also present.[3][4]
Humulus lupulusConesDodecan-2-one (precursor)Dodecan-2-one detected, suggesting potential for this compound presence.[6]

Entomological Significance: this compound as a Semiochemical

In the insect world, this compound plays a vital role in chemical communication, acting as a pheromone that can signal alarm or attraction.

Alarm Pheromone in Ants

This compound has been identified as a component of the alarm pheromone in certain ant species. For example, in the clonal raider ant, Ooceraea biroi, a blend of compounds including 4-methyl-3-heptanone and 4-methyl-3-heptanol elicits alarm behavior.[7] While not this compound itself, this highlights the role of secondary alcohols in ant alarm signaling. In other ant species, undecane, a hydrocarbon precursor to undecan-2-ol, is a known alarm pheromone.[8][9] The enzymatic conversion of such hydrocarbons to their corresponding secondary alcohols is a plausible biosynthetic route for these semiochemicals.

Attractant for Various Insect Species

This compound and its derivatives can act as attractants for a range of insects. While specific data comparing the attractant properties of this compound enantiomers is limited, the compound has been identified in the volatile profiles of various insects, suggesting a role in their chemical ecology.[10] The study of insect attractants often involves testing a wide array of volatile compounds, including secondary alcohols.[11][12]

Microbial Production of this compound

Microorganisms, including fungi and bacteria, are prolific producers of a vast array of secondary metabolites, including this compound.

Fungal Synthesis: Conidiobolus coronatus

The entomopathogenic fungus Conidiobolus coronatus has been shown to produce this compound.[13] The production of this compound is influenced by the culture medium, with quantitative analysis confirming its presence in fungal filtrates. This discovery opens up possibilities for the biotechnological production of this compound through fungal fermentation.

Bacterial Biosynthesis

Various bacterial species are capable of producing long-chain alcohols, including this compound. Methane-utilizing bacteria can oxidize n-alkanes to their corresponding secondary alcohols.[14] The production of these alcohols is often linked to fatty acid metabolism, where fatty acids are converted to aldehydes and subsequently reduced to alcohols.[15] The enzymatic reduction of ketones to secondary alcohols is a key step in these pathways.[16]

Table 2: Microbial Sources of this compound

MicroorganismTypeKey FindingsReference(s)
Conidiobolus coronatusFungusProduces this compound; yield is dependent on the culture medium.[13]
Methane-utilizing bacteriaBacteriaCan oxidize n-dodecane to this compound.[14]
Various bacteriaBacteriaBiosynthesis of long-chain alcohols is linked to fatty acid metabolism and ketone reduction.[15][16]

Biosynthesis of this compound

The natural synthesis of this compound is intrinsically linked to lipid metabolism. The primary pathways involve the modification of fatty acids or the reduction of corresponding ketones.

Microbial Biosynthesis of Secondary Alcohols

In microorganisms, the biosynthesis of long-chain secondary alcohols typically proceeds through the following steps:

  • Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids.

  • Formation of Fatty Acyl-CoA: Fatty acids are activated to their coenzyme A (CoA) thioesters.

  • Reduction to Aldehyde: Fatty acyl-CoA is reduced to a fatty aldehyde by an acyl-CoA reductase.

  • Oxidation to Ketone (for secondary alcohols): For the synthesis of a secondary alcohol like this compound, the corresponding alkane (dodecane) can be sub-terminally oxidized to form dodecan-2-one.

  • Reduction to Alcohol: The ketone (dodecan-2-one) is then reduced to the secondary alcohol (this compound) by a secondary alcohol dehydrogenase.[16]

Microbial_Biosynthesis Fatty_Acid Fatty Acid (e.g., Dodecanoic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Dodecanal Dodecanal Fatty_Acyl_CoA->Dodecanal Acyl-CoA Reductase Dodecane Dodecane Dodecanal->Dodecane Decarbonylase Dodecan_2_one Dodecan-2-one Dodecane->Dodecan_2_one Monooxygenase Dodecan_2_ol This compound Dodecan_2_one->Dodecan_2_ol Secondary Alcohol Dehydrogenase

Caption: Proposed microbial biosynthetic pathway for this compound.

Insect Pheromone Biosynthesis

In insects, the biosynthesis of long-chain alcohols and other cuticular hydrocarbons is also tied to fatty acid metabolism. The pathway generally involves the elongation of fatty acids, followed by reduction to aldehydes, and then either decarbonylation to hydrocarbons or further reduction to alcohols.

Insect_Pheromone_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA Elongation Elongation (Elongases) Fatty_Acyl_CoA->Elongation VLCFA_CoA Very Long Chain Fatty Acyl-CoA Elongation->VLCFA_CoA Reduction_to_Aldehyde Reduction to Aldehyde (Acyl-CoA Reductase) VLCFA_CoA->Reduction_to_Aldehyde Long_Chain_Aldehyde Long-Chain Aldehyde (e.g., Dodecanal) Reduction_to_Aldehyde->Long_Chain_Aldehyde Reduction_to_Alcohol Reduction to Alcohol (Alcohol Dehydrogenase) Long_Chain_Aldehyde->Reduction_to_Alcohol Decarbonylation Decarbonylation Long_Chain_Aldehyde->Decarbonylation Dodecan_2_ol This compound Reduction_to_Alcohol->Dodecan_2_ol Hydrocarbon Hydrocarbon Decarbonylation->Hydrocarbon

Caption: Generalized insect biosynthetic pathway for long-chain alcohols.

Methodologies for Extraction, Isolation, and Identification

The successful study of this compound from natural sources relies on robust and sensitive analytical techniques. The choice of method depends on the source matrix and the volatility of the compound.

Extraction from Plant Material

Protocol: Solvent Extraction of this compound from Ruta graveolens Leaves

  • Sample Preparation: Air-dry fresh leaves of Ruta graveolens at room temperature and grind them into a fine powder.

  • Maceration: Place a known weight of the powdered plant material (e.g., 100 g) in a stoppered container and add a suitable organic solvent such as methanol or ethanol (e.g., 500 mL).[17][18]

  • Extraction: Allow the mixture to stand for at least 3 days at room temperature with frequent agitation.[19]

  • Filtration: Separate the extract (micelle) from the solid plant material (marc) by filtration through Whatman No. 1 filter paper.[20]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., hexane:ethyl acetate gradient) to isolate this compound.

Extraction from Fungal Cultures

Protocol: Extraction of Volatile Organic Compounds from Conidiobolus coronatus Culture

  • Culturing: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) in a sealed vial to allow for the accumulation of volatile compounds in the headspace.

  • Headspace Solid-Phase Microextraction (SPME):

    • Equilibrate the fungal culture vial at a constant temperature (e.g., 30°C).

    • Insert an SPME fiber (e.g., Polydimethylsiloxane - PDMS) through the septum into the headspace above the culture for a standardized period (e.g., 30-60 minutes) to adsorb the volatile compounds.[1][14]

  • Thermal Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for thermal desorption of the analytes.

    • The separated compounds are then identified by their mass spectra and retention times.

Analysis of Insect Semiochemicals

Protocol: Solid-Phase Microextraction (SPME) of Insect Pheromones

  • Insect Preparation: Immobilize the insect of interest (e.g., an ant) to expose the relevant gland (e.g., Dufour's gland).

  • SPME Sampling:

    • Headspace SPME: Place the insect in a sealed vial and expose the SPME fiber to the headspace as described for fungal cultures.[21][22]

    • Direct Contact SPME: Gently rub the SPME fiber over the cuticle near the gland opening to directly adsorb the secreted compounds.[23]

  • GC-MS Analysis: Analyze the adsorbed compounds by thermal desorption GC-MS as described above.

Extraction_Workflow cluster_plant Plant Material cluster_fungal Fungal Culture cluster_insect Insect Plant_Sample Dried, Powdered Plant Solvent_Extraction Solvent Extraction (Maceration) Plant_Sample->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Fungal_Culture Liquid Culture SPME_Headspace Headspace SPME Fungal_Culture->SPME_Headspace SPME_Headspace->GC_MS Insect_Sample Immobilized Insect SPME_Direct Direct Contact SPME Insect_Sample->SPME_Direct SPME_Direct->GC_MS

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Perspectives

This compound is a ubiquitous natural product with diverse biological roles. Its presence in plants, insects, and microorganisms underscores its ecological importance and highlights its potential for various applications. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and the methodologies required for its study. Future research should focus on the quantitative analysis of this compound in a wider range of organisms, the elucidation of the specific enzymes involved in its biosynthesis, and the exploration of the biological activities of its individual enantiomers. Such endeavors will undoubtedly pave the way for the development of novel and sustainable products based on this fascinating natural molecule.

References

  • Benchchem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME)
  • Benchchem. (2025). Comparative Efficacy of 2-Decanol Enantiomers as Insect Attractants: A Review of Available Evidence.
  • PubChem. (n.d.). This compound.
  • Hou, C. T., Patel, R., Laskin, A. I., & Barnabe, N. (1981). Microbial oxidation of gaseous hydrocarbons: production of secondary alcohols from corresponding n-alkanes by methane-utilizing bacteria. Applied and Environmental Microbiology, 41(4), 829–832.
  • Benchchem. (2025). Comparative Efficacy of 2-Decanol Enantiomers as Insect Attractants: A Review of Available Evidence.
  • ResearchGate. (n.d.).
  • TTU DSpace Repository. (n.d.). Use of solid-phase microextraction to detect semiochemicals in synthetic and biological samples.
  • De Feo, V., De Simone, F., & Senatore, F. (2002). Potential allelochemicals from the essential oil of Ruta graveolens. Phytochemistry, 61(5), 573–578.
  • Kühbandner, S., Lauk, J., & Ruther, J. (2015). Solid Phase Micro-extraction (SPME) with In Situ Transesterification: An Easy Method for the Detection of Non-volatile Fatty Acid Derivatives on the Insect Cuticle. Journal of Chemical Ecology, 41(6), 584–592.
  • ResearchGate. (n.d.). (PDF) Applicability of distillation-extraction technique for isolation of volatile compounds from different cultures of microscopic fungi.
  • Lsmu.lt. (n.d.). Evaluation of Essential Oil Composition of Ruta graveolens L. Using GC-MC.
  • Vrhovsek, U., et al. (2021). Chemical characterization of the two major hop varieties produced in Patagonia (Argentina) for the brewing industry. Food Chemistry, 365, 130499.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (n.d.). Separation and qualitative study of Ruta graveolens L. essential oil components by prep-GC, GC-QTOF-MS and NMR.
  • Riva, S., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(1), 50-58.
  • ResearchGate. (n.d.). Solid phase micro extraction technique used for collecting semiochemicals. Identification of volatiles released by individual signalling Phyllonorycter sylvella moths.
  • PubMed Central. (n.d.). Volatile Organic Compounds (VOCs) of Endophytic Fungi Growing on Extracts of the Host, Horseradish (Armoracia rusticana).
  • Kim, Y. S., et al. (2019). GC/MS and HPLC/PDA characterization of essential oils and phenolic compounds from the aerial parts of common rue. Applied Biological Chemistry, 62(1), 1-8.
  • Howard, T. P., et al. (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Molecular BioSystems, 11(9), 2448-2458.
  • Park, M. O. (2005). New Pathway for Long-Chain n-Alkane Synthesis via 1-Alcohol in Vibrio furnissii M1. Journal of Bacteriology, 187(5), 1570–1575.
  • Kamut, M., et al. (2021). Dodecanol, metabolite of entomopathogenic fungus Conidiobolus coronatus, affects fatty acid composition and cellular immunity of Galleria mellonella and Calliphora vicina. Scientific Reports, 11(1), 15995.
  • MDPI. (n.d.).
  • Fatma, Z., et al. (2021). Microbial engineering to produce fatty alcohols and alkanes. Critical Reviews in Biotechnology, 41(6), 843-863.
  • ResearchG
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.
  • McKenzie, S. K., et al. (2016). The Alarm Pheromone and Alarm Response of the Clonal Raider Ant. PLoS ONE, 11(11), e0166401.
  • Weber, M. G., et al. (2017). Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants. Journal of Chemical Ecology, 43(4), 347-356.
  • The Pherobase. (n.d.). Semiochemical compound: this compound | C12H26O.
  • GovInfo. (n.d.).
  • ResearchGate. (n.d.). Identification of Undecane as an Alarm Pheromone of the Ant Formica argentea | Request PDF.
  • ResearchGate. (n.d.). Insect pheromones: An overview of function, form, and discovery.
  • Wrzesień, M., et al. (2023). Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors. Plants, 12(24), 4153.
  • Tadesse, M. G. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Experimental Biology and Agricultural Sciences, 8(1), 1-11.
  • Wsu.edu. (n.d.).
  • Google Patents. (n.d.). US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.
  • TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants.
  • AntWiki. (n.d.).
  • NIH. (n.d.). Chemical Profiles of Two Pheromone Glands Are Differentially Regulated by Distinct Mating Factors in Honey Bee Queens (Apis mellifera L.).
  • ResearchGate. (n.d.). Examples of insect pheromones and their function in social behaviors. A...
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional.
  • Google Patents. (n.d.). US6001615A - Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester.
  • PubMed Central. (n.d.). Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture.
  • ResearchGate. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
  • ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility of Dodecan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of dodecan-2-ol, a C12 secondary fatty alcohol, in a diverse range of organic solvents. As a molecule with both a polar hydroxyl head and a long nonpolar hydrocarbon tail, its solubility characteristics are of significant interest in numerous applications, including pharmaceuticals, cosmetics, and industrial formulations. This document delves into the theoretical principles governing its solubility, presents quantitative solubility data, and offers a detailed experimental protocol for determining its solubility in novel solvents. The information herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Significance of this compound Solubility

This compound (C₁₂H₂₆O) is a versatile organic compound utilized in various industrial and research settings. Its efficacy as a solvent, intermediate, or formulation component is fundamentally dictated by its solubility in different media. A thorough understanding of its solubility profile is paramount for:

  • Optimizing Reaction Conditions: In chemical synthesis, selecting a solvent in which reactants, including this compound, are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Formulation Development: In the pharmaceutical and cosmetic industries, this compound may be used as an excipient, emollient, or viscosity-modifying agent. Knowledge of its solubility is essential for creating stable and homogenous formulations.

  • Purification Processes: Techniques such as crystallization and extraction rely on solubility differences to separate and purify compounds. A clear understanding of this compound's solubility behavior is crucial for designing efficient purification protocols.

This guide aims to provide a detailed exploration of the factors influencing the solubility of this compound and to equip the reader with both theoretical knowledge and practical methodologies.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

This compound possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding and a long, nonpolar dodecyl chain (C₁₂H₂₅-). This amphiphilic character dictates its solubility in different types of organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[1] The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, promoting solubility.[2][3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors. The polar hydroxyl group of this compound can interact with the partial negative charge on the solvent molecule (e.g., the oxygen in acetone's carbonyl group), leading to dipole-dipole interactions that facilitate dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and interact primarily through weak London dispersion forces. The long, nonpolar hydrocarbon tail of this compound is structurally similar to these solvents. The dominant intermolecular forces are van der Waals interactions, leading to good solubility.[4]

The general trend is that as the carbon chain length of an alcohol increases, its solubility in polar solvents like water decreases, while its solubility in nonpolar solvents increases.[5]

Molecular Interactions at Play

The solubility of this compound is a direct consequence of the interplay between different intermolecular forces.

  • Hydrogen Bonding: The strongest of the intermolecular forces for this compound, occurring between its hydroxyl group and polar protic solvents.[1]

  • Dipole-Dipole Interactions: Occur between the polar hydroxyl group of this compound and polar aprotic solvents.

  • London Dispersion Forces: The primary forces of attraction between the nonpolar alkyl chain of this compound and nonpolar solvents. These forces increase with the size of the molecule.

The following diagram illustrates the primary intermolecular interactions between this compound and different solvent types.

G cluster_0 This compound cluster_1 Solvent Types Dodecanol This compound (C₁₂H₂₅OH) PolarProtic Polar Protic (e.g., Ethanol) Dodecanol->PolarProtic Hydrogen Bonding (Strong) PolarAprotic Polar Aprotic (e.g., Acetone) Dodecanol->PolarAprotic Dipole-Dipole (Moderate) Nonpolar Nonpolar (e.g., Hexane) Dodecanol->Nonpolar London Dispersion (Dominant)

Caption: Intermolecular forces governing this compound solubility.

Quantitative Solubility of this compound

While theoretical principles provide a qualitative understanding, quantitative data is essential for practical applications. The following table summarizes the solubility of this compound in a variety of organic solvents at 25°C.

Solvent CategorySolventChemical FormulaSolubility at 25°C (g/L)
Polar Protic EthanolC₂H₅OH5483.35
MethanolCH₃OH3079.06
IsopropanolC₃H₈O7729.39
n-PropanolC₃H₈O6074.81
n-ButanolC₄H₁₀O6373.87
Polar Aprotic AcetoneCH₃COCH₃6784.89
Ethyl AcetateCH₃COOC₂H₅5169.1
AcetonitrileCH₃CN2157.25
Dimethylformamide (DMF)(CH₃)₂NC(O)H2415.07
Tetrahydrofuran (THF)C₄H₈O12145.49
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO4130.14
Nonpolar n-HexaneC₆H₁₄7237.84
TolueneC₇H₈1499.82
CyclohexaneC₆H₁₂5719.87
DichloromethaneCH₂Cl₂4814.84
ChloroformCHCl₃5219.28

Analysis of Solubility Data:

The data reveals several key trends:

  • High Solubility in Alcohols: this compound exhibits very high solubility in short-chain alcohols like ethanol, isopropanol, and n-butanol. This is attributed to the strong hydrogen bonding between the hydroxyl groups of the solute and the solvent. The slight variations among these alcohols can be attributed to the balance between their polarity and the size of their alkyl chains.

  • Excellent Solubility in Polar Aprotic Solvents: Solvents like acetone and THF are also excellent solvents for this compound, with THF showing exceptionally high solvating power. This is due to strong dipole-dipole interactions and the ability of these solvents to effectively solvate the polar head of the alcohol.

  • Strong Solubility in Nonpolar Solvents: The long hydrocarbon tail of this compound drives its high solubility in nonpolar solvents like n-hexane and cyclohexane through London dispersion forces.

  • Lower Solubility in Highly Polar or Aromatic Solvents: While still soluble, the solubility in toluene and acetonitrile is comparatively lower. In the case of toluene, the aromatic ring's electron cloud may have specific interactions. For acetonitrile, its high polarity and linear structure might not be as effective in solvating the bulky, nonpolar portion of this compound.

Experimental Protocol for Determining this compound Solubility

For novel or proprietary solvent systems, experimental determination of solubility is often necessary. The following protocol outlines a reliable method for this purpose. This protocol is based on the principle of creating a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G start Start step1 Add excess this compound to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 Centrifuge the vial to sediment undissolved solid. step2->step3 step4 Carefully withdraw the supernatant using a syringe. step3->step4 step5 Filter the supernatant through a 0.22 µm syringe filter. step4->step5 step6 Accurately dilute the filtrate with the solvent. step5->step6 step7 Analyze the diluted sample using a calibrated GC-FID or HPLC. step6->step7 step8 Calculate the solubility based on the concentration and dilution factor. step7->step8 end_node End step8->end_node

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure saturation is reached.

  • Separation of the Saturated Solution:

    • After equilibration, visually confirm the presence of undissolved this compound.

    • Centrifuge the vial at a moderate speed to pellet the excess solid.

    • Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step removes any fine, suspended particles.

  • Quantification of this compound:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., GC-FID).

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Its amphiphilic nature allows for high solubility in a wide array of solvents, from polar alcohols to nonpolar alkanes. The quantitative data and experimental protocol provided in this guide offer valuable tools for scientists and researchers working with this important fatty alcohol. A thorough understanding and accurate measurement of its solubility are critical for harnessing its full potential in various scientific and industrial applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 2-dodecanol.
  • Stenutz, R. (n.d.). 2-dodecanol.
  • Quora. (2016, April 1). Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases?
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • Khan Academy. (n.d.). Hydrogen bonding.
  • Purdue University. (n.d.). Intermolecular Forces.
  • Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.
  • Michael Di Maso, et al. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols. YouTube.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Dodecan-2-ol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dodecan-2-ol

This compound (C₁₂H₂₆O) is a secondary alcohol characterized by a twelve-carbon chain with a hydroxyl group at the second position.[1] Its utility spans multiple industries, including roles as a surfactant, emulsifier, and lubricant in cosmetics and detergents.[2] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex molecules and has demonstrated antimicrobial properties.[2][3] For professionals in drug development, understanding the precise physical properties of such compounds is paramount for formulation, purification, process control, and ensuring the stability and efficacy of final products. The melting and boiling points are fundamental thermal characteristics that dictate storage conditions, handling procedures, and potential applications.

Core Physical Properties of this compound

The melting and boiling points are critical indicators of a substance's purity and are influenced by intermolecular forces, molecular weight, and ambient pressure. This compound, with its hydroxyl group, is capable of hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.

Table 1: Key Physical and Thermal Properties of this compound
PropertyValueConditionsSource(s)
Melting Point 17.00 to 19.00 °C@ 760.00 mm Hg[4]
19 °CNot Specified[3][5]
Boiling Point 249.00 to 250.00 °C@ 760.00 mm Hg[3][4]
249 °CNot Specified[5]
Molecular Weight 186.33 g/mol [1]
Density 0.829 g/mL@ 20 °C[3]
Flash Point > 110.00 °C[4]
Water Solubility 16.18 mg/L (estimated)@ 25 °C[4]

Note: The ranges provided for melting and boiling points reflect typical experimental observations and can be influenced by minor impurities or slight variations in atmospheric pressure.

Experimental Determination of Thermal Properties

The precise determination of melting and boiling points is a cornerstone of chemical characterization. The methodologies outlined below are standard in research and quality control laboratories, designed to yield accurate and reproducible results.

Workflow for Thermal Characterization of this compound

G cluster_prep Sample Preparation & Safety cluster_mp Melting Point Determination cluster_bp Boiling Point Determination A Obtain High-Purity This compound Sample B Review Safety Data Sheet (SDS) - Skin/Eye Irritant [3] - Handle in Ventilated Area [8] A->B C Ensure Sample is Anhydrous (Drying if necessary) B->C D Pack Capillary Tube with Solidified Sample C->D H Place Liquid Sample in Test Tube C->H E Place in Melting Point Apparatus (e.g., DigiMelt, Thiele Tube) [14] D->E F Heat Rapidly for Approx. MP, then Slowly (1-2°C/min) for Accuracy [14] E->F G Record Melting Range (Onset to Complete Liquefaction) [17] F->G M Compare Data with Literature Values and Assess Purity G->M I Invert Capillary Tube (Sealed End Up) and Place in Sample [6, 7] H->I J Heat in Oil Bath with Thermometer I->J K Record Temperature at which a Continuous Stream of Bubbles Emerges [7] J->K L Cool and Record Temperature when Liquid Enters Capillary [7, 12] K->L L->M

Sources

A Guide to the Spectroscopic Characterization of Dodecan-2-ol: IR and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for Dodecan-2-ol (C₁₂H₂₆O), a secondary alcohol of significant interest in various chemical and pharmaceutical applications. For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of this compound. Beyond presenting raw data, this guide explains the causal relationships between molecular structure and spectral features, outlines field-proven experimental protocols, and provides a framework for confident spectral interpretation.

Introduction: The Need for Rigorous Structural Elucidation

This compound is a long-chain secondary alcohol whose physical and chemical properties are dictated by its precise molecular structure. Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive "fingerprint" of a molecule's architecture. Infrared (IR) spectroscopy reveals the presence of specific functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework in exquisite detail.

This guide is structured to provide a comprehensive understanding of these techniques as applied to this compound, moving from the foundational principles to detailed spectral interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity.

Molecular Structure of this compound

To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are numbered systematically as shown in the diagram below. This numbering convention will be used to assign specific signals in the ¹H and ¹³C NMR spectra to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

3.1. The Causality Behind IR Absorption

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of radiation absorbed is specific to the bond type and its environment. In this compound, the key functional groups—the hydroxyl (-OH) group and the alkyl (C-H, C-C) backbone—give rise to characteristic, high-intensity absorption bands. The O-H bond is highly polar, and its stretching vibration causes a significant change in the molecular dipole moment, resulting in a very strong IR peak.[1] Furthermore, in a condensed phase (like a neat liquid), extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules.[1] This hydrogen bonding weakens the O-H bond, lowering its vibrational frequency and causing the absorption band to become exceptionally broad.[1][2][3]

3.2. Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum of liquid this compound can be obtained efficiently using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This technique requires minimal sample preparation and provides high-quality data.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (Absorbance vs. Wavenumber).

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal Clean ATR Crystal Run_Background Acquire Background (Air Spectrum) Clean_Crystal->Run_Background Add_Sample Apply this compound (Neat Liquid) Run_Background->Add_Sample Acquire_Spectrum Collect Sample Scans (16-32 scans @ 4 cm⁻¹) Add_Sample->Acquire_Spectrum Process_Data Background Subtraction & Fourier Transform Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Process_Data->Final_Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

3.3. Interpretation of the this compound IR Spectrum

The IR spectrum is dominated by three key regions that confirm the molecule's identity.

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeRationale
3600 - 3200 O-H stretch (H-bonded)Strong, Very BroadConfirms the presence of the hydroxyl group engaged in intermolecular hydrogen bonding.[2][4]
2955 - 2850 C(sp³)-H stretchStrong, SharpCharacteristic of the numerous methyl (CH₃) and methylene (CH₂) groups in the dodecyl chain.
~1120 C-O stretchStrong, SharpThe position is indicative of a secondary alcohol. Primary alcohols absorb closer to 1050 cm⁻¹.[2][4]

Source: Data synthesized from NIST Chemistry WebBook and general spectroscopic principles.[2][4][5][6]

The most unambiguous feature is the intense, broad absorption centered around 3350 cm⁻¹, which is the hallmark of an alcohol.[1] The strong C-O stretch near 1120 cm⁻¹ further solidifies the assignment as a secondary alcohol.

¹H NMR Spectroscopy: Mapping the Proton Environment

4.1. The Causality Behind Chemical Shift and Coupling

¹H NMR spectroscopy provides detailed information about the number and connectivity of hydrogen atoms (protons). Protons in different electronic environments experience slightly different local magnetic fields, causing them to resonate at unique frequencies. This phenomenon is called the chemical shift (δ), measured in parts per million (ppm). Protons near electronegative atoms, like the oxygen in this compound, are "deshielded" and resonate at a higher chemical shift (further downfield).[7][8] Additionally, the magnetic field of a proton influences the nuclei of adjacent protons, an interaction known as spin-spin coupling. This coupling splits a single resonance into a multiplet, with the splitting pattern revealing the number of neighboring protons.

4.2. Experimental Protocol: Acquiring the ¹H NMR Spectrum

Quantitative and high-resolution ¹H NMR spectra require careful sample preparation and parameter selection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Parameter Selection: For a standard ¹H spectrum, the following acquisition parameters are recommended for small molecules on a 400-500 MHz spectrometer.[9][10]

    • Pulse Angle: 30-45°. A 30° pulse allows for shorter relaxation delays while maintaining good quantitative accuracy.[10]

    • Acquisition Time (AQ): ~3-4 seconds. This ensures sufficient data point resolution to resolve fine coupling patterns.[9][10]

    • Relaxation Delay (D1): 1.5-2.0 seconds. This delay allows for partial relaxation of the protons between scans, which is crucial for accurate integration.[10]

    • Number of Scans (NS): 8 to 16 scans. Co-adding scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.[11]

  • Data Processing: The collected Free Induction Decay (FID) is Fourier transformed. A line-broadening factor of ~0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly sacrificing resolution.[10]

4.3. Interpretation of the this compound ¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows distinct signals for each unique proton environment.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-1 (-CH₃ )~1.19Doublet (d)3HThis methyl group is coupled to the single proton on C-2 (n+1 = 2), resulting in a doublet.
H-2 (-CH OH-)~3.78Multiplet (m)1HThis methine proton is deshielded by the adjacent oxygen atom. It is coupled to the 3 protons on C-1 and the 2 protons on C-3 (3+2=5 neighbors), theoretically producing a sextet, often observed as a complex multiplet.[3][12]
H-3 to H-11 (-(CH₂ )₉-)~1.25 - 1.45Broad Multiplet18HThe protons on the long alkyl chain are in similar chemical environments, leading to heavily overlapping signals in the standard alkane region.[7]
H-12 (terminal -CH₃ )~0.88Triplet (t)3HThis terminal methyl group is coupled to the two protons on the adjacent C-11 methylene group (n+1 = 3), resulting in a triplet.
-O H**Variable (~1.5 - 2.5)Broad Singlet (s)1HThe chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet due to rapid chemical exchange and does not show coupling. This peak disappears upon shaking the sample with D₂O.[12][13]

Source: Predicted values and data synthesized from the Spectral Database for Organic Compounds (SDBS) and other sources.[7][8][12][14]

Caption: Key ¹H-¹H spin-spin coupling interactions in this compound.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

5.1. The Causality Behind ¹³C Chemical Shifts

¹³C NMR spectroscopy detects the ¹³C isotope, which has a natural abundance of only 1.1%. The resulting spectra provide a direct map of the carbon backbone. As with protons, the chemical shift of a carbon nucleus is highly sensitive to its electronic environment. The electronegative oxygen atom strongly deshields the carbon it is attached to (C-2), shifting its resonance significantly downfield compared to the other alkane carbons.[15][16] Spectra are typically acquired with proton decoupling, which collapses all C-H coupling, causing each chemically unique carbon to appear as a single sharp line. This greatly simplifies the spectrum.

5.2. Experimental Protocol: Acquiring the ¹³C NMR Spectrum

Due to the low natural abundance and lower magnetogyric ratio of ¹³C, longer acquisition times are necessary compared to ¹H NMR.[17]

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations (~50-100 mg) can reduce acquisition time.

  • Parameter Selection: A proton-decoupled ¹³C experiment on a 400-500 MHz spectrometer would use parameters such as:

    • Pulse Program: A pulse program with proton decoupling during acquisition (e.g., zgpg30 or zgdc30) is standard.[18]

    • Pulse Angle: A 30° flip angle is commonly used to allow for faster pulsing, as ¹³C relaxation times (T₁) can be long.[18]

    • Acquisition Time (AQ): ~1.0-1.5 seconds.[18]

    • Relaxation Delay (D1): ~2.0 seconds. This delay, combined with proton irradiation, helps build up the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.[18]

    • Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration. The experiment may take from several minutes to over an hour.[18]

5.3. Interpretation of the this compound ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom.

AssignmentChemical Shift (δ, ppm)Rationale
C-2 (-C HOH-)~68.2The most downfield signal in the aliphatic region due to the strong deshielding effect of the directly attached oxygen atom.[12][19][20]
C-3 ~39.5The second-most deshielded methylene carbon, being β to the oxygen.
C-1 ~23.4The methyl group adjacent to the hydroxyl-bearing carbon.
C-4 ~25.9The chemical shift is influenced by its γ-position relative to the hydroxyl group.
C-5 to C-10 ~22.7 - 31.9These methylene carbons in the middle of the chain have very similar electronic environments, resulting in a cluster of closely spaced peaks.
C-11 ~22.7One of the most upfield methylene carbons, far from the influence of the oxygen.
C-12 (terminal -C H₃)~14.1The terminal methyl group is the most shielded carbon, appearing at the highest field (lowest ppm value).[15]

Source: Predicted values and data synthesized from the Spectral Database for Organic Compounds (SDBS) and other chemical databases.[15][19][20][21]

For unambiguous assignment, advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the carbon types.[22][23]

Conclusion

The synergistic application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a robust and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of the critical alcohol functional group. ¹H NMR details the proton connectivity, offering clear evidence of the terminal methyl group, the secondary alcohol methine, and the long alkyl chain. Finally, ¹³C NMR provides a count of the unique carbon environments and confirms the position of the hydroxyl group through the significant downfield shift of the C-2 carbon. Together, these techniques form a self-validating system for structural elucidation, essential for quality control and advanced research in any scientific discipline utilizing this compound.

References

  • Books, R. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility.
  • Michigan State University, Department of Chemistry. IR Spectroscopy Tutorial: Alcohols.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
  • NIST. 2-Dodecanol (Gas Phase IR Spectrum). NIST Chemistry WebBook.
  • NIST. 2-Dodecanol (Condensed Phase IR Spectrum). NIST Chemistry WebBook.
  • University of Texas at Dallas. Infrared Spectroscopy (IR).
  • PubChem. This compound. National Institutes of Health.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility.
  • Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.
  • Magritek. (2021). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
  • University of Calgary. 13C NMR Chemical Shift Table.
  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy.
  • Boston University. Basic NMR Concepts. Chemical Instrumentation Center.
  • ResearchGate. (n.d.). IR spectra of (A) dodecanol and (B) dodecanethiol.
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?.
  • ChemicalBook. 2-DODECANOL(10203-28-8) 1H NMR spectrum.
  • NIST. 2-Dodecanol (Mass Spectrum). NIST Chemistry WebBook.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • Chemguide. interpreting C-13 NMR spectra.
  • University College London. Chemical shifts.
  • University of Manitoba. NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NPTEL. 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.
  • NIST. 2-Dodecanol. NIST Chemistry WebBook.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031450).
  • ChemicalBook. 1,2-Dodecanediol(1119-87-5) 1H NMR spectrum.
  • SpectraBase. 2-Dodecanol - Optional[1H NMR] - Chemical Shifts.
  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
  • St Peter's School. 13CNMR SPECTROSCOPY BASICS.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

An In-Depth Technical Guide to Dodecan-2-ol for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dodecan-2-ol

This compound is a secondary alcohol characterized by a twelve-carbon aliphatic chain (dodecane) with a hydroxyl (-OH) group located on the second carbon atom.[1] This structure imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial domains. Unlike its primary alcohol isomer, 1-dodecanol, the secondary position of the hydroxyl group influences its reactivity, solubility, and steric profile, making it a subject of interest in organic synthesis, formulation science, and as a biological semiochemical.[2][3] This guide provides a comprehensive overview of its core molecular attributes, physicochemical properties, and key applications for researchers and drug development professionals.

Section 1: Core Molecular Attributes and Identification

The fundamental identity of a chemical compound is established by its molecular formula, weight, and structural identifiers. These parameters are critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

Molecular Formula and Weight

This compound is a saturated fatty alcohol. Its elemental composition is defined by the following core attributes:

  • Molecular Formula: C₁₂H₂₆O[1][4][5]

  • Molecular Weight: 186.33 g/mol [1][4]

  • Monoisotopic Mass: 186.198365449 Da[1]

The structure consists of a ten-carbon chain (decyl) attached to a methyl carbinol group. This composition is foundational to its physical properties and chemical behavior.

Data Presentation: Key Identifiers

For unambiguous identification in research, procurement, and regulatory documentation, the following identifiers are essential.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 10203-28-8NIST[4][5], Sigma-Aldrich
PubChem CID 25045PubChem[1]
EC Number 233-500-4Sigma-Aldrich
InChI Key XSWSEQPWKOWORN-UHFFFAOYSA-NNIST[4][5], Sigma-Aldrich
Synonyms Decyl methyl carbinol, 2-Hydroxydodecane, Lauryl alcoholGuidechem[6], PubChem[1]
Visualization: Chemical Structure

The spatial arrangement of atoms dictates the molecule's functionality. The diagram below illustrates the connectivity of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep1 Dissolve Sample (1% in Dichloromethane) Prep2 Vortex to Homogenize Prep1->Prep2 Prep3 Transfer to GC Vial Prep2->Prep3 Inject Inject 1µL into GC Prep3->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Report (≥99%) Calculate->Result

Sources

An In-Depth Technical Guide to Dodecan-2-ol and its Synonyms: Properties, Applications, and Analytical Methodologies for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dodecan-2-ol, a secondary fatty alcohol with significant applications in the pharmaceutical and research sectors. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, properties, and, critically, its functional roles in drug formulation and delivery. This document moves beyond a simple recitation of facts to explain the causal relationships behind its utility and provides actionable, field-tested protocols for its analysis.

Nomenclature and Key Identifiers: Establishing a Foundational Understanding

This compound is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. Its systematic IUPAC name is This compound . It is crucial to distinguish it from its isomer, dodecan-1-ol, which is a primary alcohol commonly known as lauryl alcohol.[1] While both are 12-carbon fatty alcohols, the position of the hydroxyl group significantly influences their physicochemical properties and, consequently, their applications.

Common synonyms and identifiers for this compound include:

  • 2-Dodecanol[1]

  • Dodecanol-2[1]

  • Decyl methyl carbinol[1]

  • Secondary dodecyl alcohol

It is imperative for researchers to use the correct nomenclature and CAS number to ensure the procurement of the appropriate chemical entity for their studies.

Physicochemical Properties of this compound

The molecular structure of this compound, with its 12-carbon aliphatic chain and a secondary hydroxyl group, imparts a unique set of physical and chemical properties that are pivotal to its applications in pharmaceutical sciences.

PropertyValueSource
Molecular Formula C₁₂H₂₆OPubChem[1]
Molecular Weight 186.34 g/mol PubChem[1]
CAS Number 10203-28-8PubChem[1]
Appearance Colorless liquidFisher Scientific
Boiling Point 249-250 °CLGC Standards[2]
Melting Point 17-19 °CThe Good Scents Company[3]
Density 0.829 g/mL at 20 °CLGC Standards[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.PubChem[1]
Chirality Exists as a racemic mixture of (R)- and (S)-enantiomers.BOC Sciences[]

The long alkyl chain renders the molecule lipophilic, while the hydroxyl group provides a site for hydrogen bonding and potential derivatization. This amphiphilic nature is a key determinant of its function as a surfactant and emulsifier.

Applications in Pharmaceutical Research and Drug Development

Fatty alcohols, in general, are widely used in pharmaceutical formulations as emulsifiers, emollients, and viscosity-regulating agents.[5][6] this compound, with its specific secondary alcohol structure, offers unique advantages in several advanced applications.

Role as a Pharmaceutical Excipient

Excipients are critical components of pharmaceutical formulations, aiding in the manufacturing process and enhancing the stability and bioavailability of the active pharmaceutical ingredient (API).[7][][9] this compound can function as a co-emulsifier in creams and lotions, contributing to the stability of oil-in-water and water-in-oil emulsions.[10] Its lipophilic nature allows it to integrate into the oil phase of an emulsion, while the hydroxyl group interacts with the aqueous phase, reducing interfacial tension.

Skin Penetration Enhancer in Transdermal Drug Delivery

Transdermal drug delivery offers a non-invasive route for systemic drug administration but is limited by the barrier function of the stratum corneum.[11] Chemical penetration enhancers are employed to transiently and reversibly disrupt this barrier, facilitating drug permeation.[12][13] Fatty alcohols, including dodecanol, are known to enhance skin penetration.[12] The mechanism of action is believed to involve the disruption of the highly ordered lipid lamellae in the stratum corneum, thereby increasing its fluidity and allowing for easier passage of drug molecules. The branched nature of a secondary alcohol like 2-octyldodecanol has been shown to enhance skin permeation.[14]

GCMS_Workflow A Standard & Sample Preparation B GC-MS Analysis A->B C Data Acquisition B->C D Peak Integration & Identification C->D E Quantification D->E

Sources

An In-depth Technical Guide to the Toxicological Profile of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dodecan-2-ol, a secondary alcohol, is a molecule of significant scientific interest.[1] It serves as a crucial intermediate in organic synthesis and as a standard in analytical chemistry.[1] Its structural properties make it a valuable component in the development of semiochemicals, such as pheromones.[1] Given its application in various scientific and industrial domains, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and use. This guide provides a comprehensive overview of the toxicological data for this compound, synthesized from available literature and safety data assessments.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. For this compound, the available data suggests a low acute toxicity profile.

Dermal and Inhalation Toxicity: Specific dermal and inhalation LD50 or LC50 values for this compound were not found in the provided search results. However, for the related compound 1-Dodecanol, no deaths were observed in rats exposed to concentrations of 1 mg/l for up to 18 hours, suggesting low inhalation toxicity.[2]

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the hazard statement H315: Causes skin irritation.[4] Prolonged or repeated exposure may lead to redness, swelling, and the formation of vesicles.[5]

Eye Irritation: Direct contact with this compound may cause eye irritation.[5][6] Symptoms can include transient discomfort, tearing, and conjunctival redness.[5] Prolonged contact has the potential to cause more significant inflammation and conjunctivitis.[5] For the related compound 2-octyldodecanol, mild eye irritation was observed in rabbits after 24 hours of exposure to 100 mg.[5][7]

Skin Sensitization: There is no information available in the provided search results to suggest that this compound is a skin sensitizer. A guinea pig maximization test on the related compound 2-octyldodecanol showed a non-sensitizing result.[7]

Genotoxicity

The genotoxic potential of this compound has been evaluated. An Ames test conducted on the related compound 2-octyldodecanol yielded a negative result, indicating no mutagenic activity in that assay.[7] The European Food Safety Authority (EFSA) has also conducted evaluations related to the genotoxicity of a group of flavoring agents that includes secondary alcohols like this compound.[8]

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited in the provided search results. However, for the structurally similar 2-octyldodecan-1-ol, a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day has been established for both repeated dose toxicity and reproductive toxicity.[9] Repeated dose toxicity studies are crucial for understanding the potential long-term health effects of a substance upon repeated exposure.[10][11] These studies help in identifying target organs for toxicity and establishing safe exposure levels.[10]

Summary of Toxicological Data

Toxicological EndpointResult/ClassificationSpeciesSource
Acute Oral Toxicity LD50: 4150 mg/kg (for Dodecyl Alcohol)Rat[3]
Skin Irritation Causes skin irritation (H315)Not specified[4]
Eye Irritation Causes eye irritationRabbit (for 2-octyldodecanol)[5][7]
Skin Sensitization Not expected to be a sensitizerGuinea pig (for 2-octyldodecanol)[7]
Genotoxicity (Ames Test) Negative (for 2-octyldodecanol)Salmonella typhimurium[7]
Repeated Dose Toxicity NOAEL: 1000 mg/kg/day (for 2-octyldodecan-1-ol)Not specified[9]

Experimental Protocols

OECD 404: Acute Dermal Irritation/Corrosion

This protocol is a representative method for assessing the skin irritation potential of a substance like this compound.

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Test Substance Preparation: this compound is applied directly to a small area of clipped skin.

  • Application: A gauze patch holding 0.5 mL of the test substance is applied to the skin and secured with a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored using a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified as an irritant based on the mean scores for erythema or edema.

Workflow for Skin Irritation Assessment

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring cluster_analysis Data Analysis animal_prep Animal Preparation (Clipping of fur) application Application of Test Substance (0.5 mL) animal_prep->application substance_prep Test Substance (this compound) substance_prep->application occlusion Semi-occlusive Dressing (4 hours) application->occlusion removal Removal of Patch & Cleansing occlusion->removal observation Observation at 1, 24, 48, 72 hours removal->observation scoring Scoring of Erythema & Edema observation->scoring classification Classification based on Mean Scores scoring->classification

Caption: Workflow for an in vivo skin irritation study.

Conclusion

The available toxicological data for this compound and its structural analogs indicate a low acute toxicity profile. However, it is classified as a skin and eye irritant. There is no evidence to suggest that it is a skin sensitizer or genotoxic. While specific repeated dose toxicity data for this compound is limited, data from a close structural analog suggests a high NOAEL. It is important for researchers and professionals working with this substance to adhere to appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact.

References

  • PubChem. This compound | C12H26O | CID 25045.
  • The Good Scents Company. 2-dodecanol, 10203-28-8. [Link]
  • OECD SIDS. (2006). 1-DODECANOL CAS N°: 112-53-8. [Link]
  • Science.gov.
  • PubMed. (2002).
  • Chemos GmbH & Co.KG. (2019).
  • ChemSafetyPro.COM. (2016).
  • The Good Scents Company. 2-dodecen-1-ol, 22104-81-0. [Link]
  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 2-octyldodecan-1-ol, CAS Registry Number 5333-42-6. [Link]

Sources

Environmental fate of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of Dodecan-2-ol

Introduction

This compound (CAS No. 10203-28-8), a secondary alcohol, sees application in various industrial and commercial products, including as a fragrance agent, surfactant precursor, and chemical intermediate.[1] Its entry into the environment is, therefore, a foreseeable consequence of its production, use, and disposal. Understanding the environmental fate of this compound—the complex interplay of processes that determine its transport, transformation, and ultimate disposition in air, water, and soil—is critical for a comprehensive environmental risk assessment. This guide provides a detailed examination of the key factors governing the environmental persistence and degradation of this compound, grounded in its fundamental physicochemical properties and established metabolic pathways. We will explore the mechanisms of biotic and abiotic degradation, evaluate its potential for bioaccumulation, and present standardized protocols for empirical assessment.

Physicochemical Properties & Environmental Partitioning

The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. These parameters determine how this compound will partition between environmental compartments such as water, soil, sediment, and the atmosphere. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₆O [1][2]
Molecular Weight 186.33 g/mol [2]
Appearance Colorless to pale yellow clear liquid [1][3]
Boiling Point 249-250 °C [4]
Vapor Pressure 0.0031 mmHg at 25°C [1]
Water Solubility Low (Insoluble) [1]
Log Kₒw (Octanol-Water Partition Coefficient) 5.1 (Estimated) [2][3]

| Specific Gravity | 0.829 - 0.835 g/mL at 20-25 °C |[3][4] |

The low vapor pressure suggests that volatilization from water or soil surfaces will not be a rapid process, although it can occur.[1] More significantly, the very low water solubility and high octanol-water partition coefficient (Log Kₒw) of 5.1 indicate a strong tendency for this compound to partition from the aqueous phase into organic media.[2][3] In the environment, this translates to a high affinity for organic matter in soil and sediment. Therefore, upon release into an aquatic system, this compound is expected to adsorb strongly to suspended solids and sediment, reducing its concentration in the water column and limiting its bioavailability to some extent.[5]

Biotic Degradation (Biodegradation)

Biodegradation by microorganisms is the primary and most significant pathway for the removal of this compound from the environment. As a relatively simple aliphatic alcohol, it serves as a viable carbon and energy source for a wide range of bacteria and fungi.

Aerobic Biodegradation Pathway

The microbial degradation of alkanes and their derivatives is a well-studied process. For a secondary alcohol like this compound, the initiation of degradation occurs via oxidation of the hydroxyl group. Research on the degradation of the parent alkane, dodecane, by Rhodococcus sp. has identified 2-dodecanol as a metabolic intermediate.[6] This intermediate is subsequently oxidized to the corresponding ketone, 2-dodecanone.[6]

Following the formation of 2-dodecanone, a Baeyer-Villiger monooxygenase can insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester is then hydrolyzed by an esterase to yield a primary alcohol (e.g., 1-decanol) and acetic acid. The resulting primary alcohol can then be oxidized to a fatty acid (dodecanoic acid), which enters the central metabolic pathway of β-oxidation.[7] The β-oxidation spiral systematically cleaves two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.[7]

A proposed pathway for the aerobic biodegradation of this compound is illustrated below.

Biodegradation_Pathway cluster_0 Initial Oxidation cluster_1 Ester Formation & Hydrolysis cluster_2 Central Metabolism Dodecanol This compound Dodecanone Dodecan-2-one Dodecanol->Dodecanone Alcohol Dehydrogenase Ester Ester Intermediate Dodecanone->Ester Baeyer-Villiger Monooxygenase FattyAcid Decanoic Acid + Acetate Ester->FattyAcid Esterase BetaOx β-Oxidation FattyAcid->BetaOx TCA Citric Acid Cycle (TCA) BetaOx->TCA Acetyl-CoA Mineralization CO₂ + H₂O TCA->Mineralization

Caption: Proposed aerobic biodegradation pathway for this compound.

Experimental Protocol: Ready Biodegradability (OECD 301D, Closed Bottle Test)

The purpose of a ready biodegradability test is to screen for chemicals that are expected to undergo rapid and ultimate degradation in an aerobic aquatic environment. The Closed Bottle Test (OECD 301D) is a stringent test that measures the depletion of dissolved oxygen over 28 days resulting from microbial respiration of the test substance.

Causality of Experimental Design:

  • Inoculum: A mixed population of microorganisms from the effluent of a wastewater treatment plant is used. This provides a diverse and environmentally relevant consortium of bacteria and fungi capable of degrading a wide range of organic compounds.

  • Low Concentration: The test substance is the sole nominal source of organic carbon at a low concentration (2-5 mg/L). This ensures that the observed oxygen depletion is directly attributable to the degradation of the test substance and prevents potential toxic effects at higher concentrations.

  • Duration: The 28-day period allows sufficient time for microbial adaptation (lag phase) and subsequent degradation. A substance is considered "readily biodegradable" if it reaches >60% degradation within this period and a "10-day window" following the lag phase.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium saturated with air at the test temperature (20°C). This medium contains essential inorganic nutrients for microbial growth but lacks a carbon source.

  • Inoculum Preparation: Collect a fresh sample of activated sludge effluent. Allow it to settle or centrifuge lightly to remove coarse particles. The supernatant is used as the inoculum.

  • Test Setup:

    • Test Bottles: Add a defined volume of mineral medium to several glass-stoppered bottles. Add the test substance (this compound) to achieve a final concentration of 2 mg/L. Add a small volume of the prepared inoculum. Fill the bottles completely, ensuring no air bubbles are trapped.

    • Control Bottles: Prepare bottles containing only the inoculum and mineral medium to measure the background respiration of the inoculum itself.

    • Reference Bottles: Prepare bottles with a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

    • Toxicity Control: Prepare bottles with both the test substance and the reference substance to check for any inhibitory effects of this compound on the microbial population.

  • Incubation: Incubate all bottles in the dark at a constant temperature of 20°C for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the start of the test and at regular intervals over the 28-day period using a calibrated oxygen electrode.

  • Calculation: Calculate the percentage biodegradation (D) at each time point using the formula: D (%) = [(BODt - BODc) / ThOD] * 100 Where:

    • BODt is the biochemical oxygen demand of the test bottle (mg O₂/L).

    • BODc is the mean biochemical oxygen demand of the control bottles (mg O₂/L).

    • ThOD is the theoretical oxygen demand of the test substance (mg O₂/mg).

Caption: Experimental workflow for the OECD 301D Ready Biodegradability Test.

Abiotic Degradation

Abiotic degradation processes, which do not involve microorganisms, are generally considered minor fate pathways for this compound compared to biodegradation.

  • Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under environmentally relevant pH conditions (pH 5-9). Therefore, hydrolysis is not an expected degradation pathway.[5]

  • Atmospheric Photochemical Oxidation: If this compound partitions to the atmosphere, it can be degraded by reacting with photochemically produced hydroxyl radicals (•OH). The rate of this reaction can be estimated using structure-activity relationship (SAR) models. For long-chain alcohols, this process can be significant, but the low vapor pressure of this compound limits its atmospheric concentration, making this a less dominant overall fate process.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for bioaccumulation is a key consideration in environmental risk assessment.

Assessment via Log Kₒw

The octanol-water partition coefficient (Log Kₒw) is a primary screening tool for assessing bioaccumulation potential. A Log Kₒw value between 5 and 8 is often used as a criterion to identify substances that may bioaccumulate.[8] With an estimated Log Kₒw of 5.1, this compound falls within this range, suggesting a potential for bioaccumulation.[2][3] This high lipophilicity indicates that if absorbed, it would likely partition into fatty tissues.

However, a high Log Kₒw does not automatically equate to high bioaccumulation in living organisms. The potential for rapid metabolism can significantly reduce the actual bioconcentration factor (BCF). As discussed, this compound is readily metabolized by microorganisms, and similar enzymatic pathways (e.g., alcohol dehydrogenases, P450 monooxygenases) are present in higher organisms like fish, which can efficiently metabolize and eliminate the substance. For the related compound 1-dodecanol, an estimated BCF of 48 suggests only a moderate potential for bioconcentration in aquatic organisms.[5] A safety data sheet for 2-dodecanol also notes that the substance is not considered to be bioaccumulative.[9]

Experimental Protocol: Bioconcentration Flow-Through Fish Test (OECD 305)

To definitively determine the bioaccumulation potential, an experimental study such as the OECD 305 is required. This test measures the uptake and depuration of a substance in fish.

Causality of Experimental Design:

  • Flow-Through System: A flow-through system is used to maintain a constant concentration of the test substance in the water, ensuring consistent exposure for the fish and preventing depletion of the chemical due to uptake.

  • Two Phases: The test consists of an "uptake phase" where fish are exposed to the chemical, followed by a "depuration phase" where they are transferred to clean water. This allows for the calculation of both uptake and elimination rate constants.

  • Lipid Content: BCF is normalized to the lipid content of the fish because lipophilic substances like this compound primarily accumulate in fatty tissues.

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species (e.g., Rainbow Trout, Fathead Minnow) and acclimate them to laboratory conditions.

  • Uptake Phase:

    • Expose a group of fish to a constant, sub-lethal aqueous concentration of this compound in a flow-through system.

    • At predetermined time intervals, sample a subset of fish and the test water.

    • Analyze the fish tissue and water samples to determine the concentration of this compound.

    • Continue until a steady-state concentration is reached in the fish tissue (typically up to 28 days).

  • Depuration Phase:

    • Transfer the remaining fish to an identical system containing clean, uncontaminated water.

    • Sample fish at regular intervals and analyze for the concentration of this compound to determine the rate of elimination.

  • Calculation:

    • The bioconcentration factor (BCF) can be calculated as the ratio of the concentration in the fish (Cƒ) to the concentration in the water (Cₒ) at steady state: BCF = Cƒ / Cₒ.

    • Alternatively, it can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂): BCF = k₁ / k₂.

Summary of Environmental Fate

The collective evidence indicates a clear and consistent picture of the environmental fate of this compound.

Table 2: Summary of Environmental Fate of this compound

Environmental Process Likelihood Controlling Factors & Outcome
Volatilization Low to Moderate Low vapor pressure limits atmospheric entry.
Adsorption to Soil/Sediment High High Log Kₒw (5.1) causes strong partitioning to organic matter.
Hydrolysis Negligible Lacks hydrolyzable functional groups.
Atmospheric Photodegradation Moderate (if volatilized) Reaction with hydroxyl radicals. Minor overall pathway due to low volatility.
Aerobic Biodegradation High (Primary Pathway) Rapidly metabolized by microorganisms via oxidation to 2-dodecanone, followed by further oxidation and entry into β-oxidation. Leads to complete mineralization.

| Bioaccumulation | Low | Despite a high Log Kₒw, rapid metabolism in organisms is expected to prevent significant bioconcentration. |

References

  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8.
  • Cheméo. (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8).
  • Whyte, L. G., Hawari, J., Zhou, E., Bourbonnière, L., Inniss, W. E., & Greer, C. W. (1998). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 64(7), 2578–2584.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25045, this compound.
  • Wikipedia. (n.d.). Dodecanol.
  • ECETOC. (1998). Document N° 41: The Role of Bioaccumulation in Environmental Risk Assessment.
  • White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B. Journal of Industrial Microbiology, 17(5), 414-421.
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-octyldodecan-1-ol, CAS Registry Number 5333-42-6. Food and Chemical Toxicology, 134S, 110943.
  • Johnson, M. A., et al. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. Physical Chemistry Chemical Physics, 25(12), 8567-8576.
  • Zembrzuska, J., Budnik, I., & Lukaszewski, Z. (2016). Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. Science of The Total Environment, 559, 268-275.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8193, 1-Dodecanol.
  • ResearchGate. (n.d.). Degradation of fatty alcohol ethoxylates at 25 °C; A -dodecanol and dodecanol ethoxylates.

Sources

Dodecan-2-ol: A Technical Guide on its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide delves into the scientific landscape of Dodecan-2-ol, a secondary fatty alcohol with a growing presence in various industrial and research sectors. While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader evolution of fatty alcohol chemistry. This document, therefore, charts the historical context of its synthesis, details its physicochemical characteristics, explores both traditional and cutting-edge production methodologies, and surveys its diverse applications. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this guide aims to provide a comprehensive and technically robust understanding of this compound, grounded in established scientific principles and contemporary research.

Historical Context: The Rise of Secondary Fatty Alcohols

The story of this compound is a chapter in the larger narrative of fatty alcohol production, which began in the early 20th century. Initially, fatty alcohols were sourced by the reduction of wax esters using sodium, a process known as the Bouveault–Blanc reduction.[1] The 1930s saw a significant technological advancement with the commercialization of catalytic hydrogenation, enabling the conversion of fatty acid esters, often from tallow, into alcohols.[1]

A paradigm shift occurred in the mid-20th century with the burgeoning petrochemical industry. The pioneering work of Karl Ziegler on ethylene polymerization opened avenues for the synthesis of fatty alcohols from non-natural sources.[1] This era of chemical innovation likely paved the way for the isolation and characterization of specific isomers like this compound. While primary fatty alcohols, such as Dodecan-1-ol, have historically dominated industrial production for applications like detergents, the unique properties of secondary alcohols like this compound have carved out distinct niches for them in various applications.

Physicochemical Properties of this compound

This compound is a secondary alcohol where the hydroxyl group is attached to the second carbon atom of a twelve-carbon chain.[2] This structural feature imparts specific physical and chemical properties that distinguish it from its primary alcohol isomer, Dodecan-1-ol.

PropertyValueReference
Molecular Formula C₁₂H₂₆O[2]
Molar Mass 186.33 g/mol [2]
Appearance Colorless liquid[3]
Melting Point 19 °C[4][5]
Boiling Point 249-250 °C[4][5]
Density 0.829 g/cm³ (at 20 °C)[5]
Refractive Index 1.44 (at 20 °C)[4][5]
CAS Number 10203-28-8[2]
IUPAC Name This compound[2]

Synthesis of this compound: From Conventional to Contemporary Methods

The synthesis of this compound can be broadly categorized into traditional chemical methods and modern biocatalytic approaches. The choice of method is often dictated by factors such as desired stereoselectivity, cost, and sustainability considerations.

Traditional Chemical Synthesis

Conventional methods for producing this compound often involve multi-step chemical reactions.

  • Oxidation of n-Dodecane: One established method involves the oxidation of dodecane in the presence of boric acid.[5] This process introduces a hydroxyl group onto the alkane chain, with the position of hydroxylation being influenced by reaction conditions.

  • Hydrogenation of Dodecane-1,2-oxide: Another synthetic route is the electrochemical hydrogenation of dodecane-1,2-oxide (an epoxide).[5] This method involves the opening of the epoxide ring to yield the secondary alcohol.

A general laboratory-scale synthesis could involve the Grignard reaction, where a decyl magnesium halide is reacted with acetaldehyde, followed by acidic workup.

Modern Biocatalytic and Photobiocatalytic Synthesis

Recent advancements in biotechnology have enabled the development of more sustainable and selective methods for synthesizing chiral secondary fatty alcohols. These methods often utilize enzymes and microorganisms, operating under mild conditions.

One innovative approach involves a two-step enzymatic cascade:[6][7][8]

  • Stereoselective Hydration: An unsaturated fatty acid, such as oleic acid, undergoes stereoselective hydration across a double bond, catalyzed by a fatty acid hydratase. This step introduces a hydroxyl group at a specific position.

  • Photodecarboxylation: The resulting hydroxy fatty acid is then decarboxylated by a photoactivated decarboxylase, yielding the chiral secondary fatty alcohol.

This photobiocatalytic route offers the potential for producing enantiomerically pure secondary alcohols from renewable feedstocks.[6][7][8]

G cluster_0 Step 1: Stereoselective Hydration cluster_1 Step 2: Photodecarboxylation Unsaturated_Fatty_Acid Unsaturated Fatty Acid Hydroxy_Fatty_Acid Hydroxy Fatty Acid Unsaturated_Fatty_Acid->Hydroxy_Fatty_Acid H₂O Fatty_Acid_Hydratase Fatty Acid Hydratase Fatty_Acid_Hydratase->Hydroxy_Fatty_Acid Photoactivated_Decarboxylase Photoactivated Decarboxylase Secondary_Fatty_Alcohol Secondary Fatty Alcohol Hydroxy_Fatty_Acid->Secondary_Fatty_Alcohol Light (hν) Photoactivated_Decarboxylase->Secondary_Fatty_Alcohol

Caption: A simplified workflow of the photobiocatalytic synthesis of a secondary fatty alcohol.

Applications of this compound

The unique properties of this compound lend it to a variety of applications across different industries.

  • Surfactants and Emulsifiers: Like other fatty alcohols, this compound is used in the formulation of surfactants and emulsifiers for personal care products, detergents, and cosmetics.[3] Its branched structure can influence the packing of molecules at interfaces, affecting properties like foam stability and emulsification.

  • Lubricants and Thickeners: It serves as a lubricant and thickening agent in various formulations, including cosmetics, where it can impart a smooth feel to the skin.[3]

  • Chemical Intermediate: this compound is a valuable precursor in the synthesis of other chemicals. For instance, it can be oxidized to produce 2-dodecanone, a ketone with applications in fragrances and as a chemical intermediate.[5]

  • Flavoring Agent: In the European Union, this compound is approved as a food flavoring agent.[5][9]

  • Semiochemical: this compound has been identified as a component of the tibial gland secretion of worker ants of the species Crematogaster auberti, suggesting a role as a semiochemical (a chemical involved in communication).[5][10] This highlights its potential for use in pest management strategies.

Analytical Characterization

The identification and quantification of this compound are typically achieved using standard analytical techniques in organic chemistry. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate it from other components in a mixture and determine its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate its chemical structure by analyzing the magnetic properties of its atomic nuclei.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

Spectral data for this compound is available in public databases such as the NIST Chemistry WebBook.[11]

Safety and Environmental Considerations

This compound is generally considered to have low acute toxicity. However, like many fatty alcohols, it can be irritating to the skin and eyes upon direct contact. While it is readily biodegradable under aerobic conditions, it can be harmful to aquatic organisms. Therefore, appropriate handling procedures and disposal methods should be followed.

Conclusion

This compound, a secondary fatty alcohol, has a history intertwined with the broader advancements in chemical synthesis. While its "discovery" is not a singular event, its utility and importance have grown with our ability to synthesize and characterize specific isomers of fatty alcohols. From its traditional chemical production to modern, sustainable biocatalytic routes, the synthesis of this compound reflects the evolution of chemical manufacturing. Its diverse applications in cosmetics, as a flavoring agent, and as a semiochemical underscore its versatility. As industries continue to seek out high-performance, bio-based chemicals, the importance of secondary fatty alcohols like this compound is poised to grow, with a particular emphasis on enantiomerically pure forms for specialized applications.

References

  • History of Surfactant up to 1980 - ResearchG
  • History of Surfactant up to 1980 | Neon
  • Historical Perspectives: The Underpinnings of Neonatal/Perinatal Medicine: Surfactant Deficiency to Surfactant Use - AAP Public
  • Surfactants: past, present and future - PMC - NIH
  • 2-dodecanol - 10203-28-8, C12H26O, density, melting point, boiling point, structural formula, synthesis
  • History of surfactant
  • Dodecanol
  • This compound | C12H26O | CID 25045 - PubChem - NIH
  • 2-DODECANOL 10203-28-8 wiki - Guidechem
  • Chemical Properties of 2-Dodecanol (CAS 10203-28-8) - Cheméo
  • Photobiocatalytic synthesis of chiral secondary fatty alcohols from renewable unsaturated f
  • F
  • Photobiocatalytic synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids - ResearchG
  • Photobiocatalytic synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids - Graz University of Technology
  • Direct production of fatty alcohols from glucose using engineered strains of Yarrowia lipolytica - PMC - NIH
  • DODECANOL | -
  • Dodecanol - Wikipedia
  • 2-Dodecanol - Wikipedia
  • Semiochemical compound: this compound | C12H26O - The Pherobase
  • 2-Dodecanol|High-Purity Reference Standard - Benchchem
  • Industrial Scale Production of 2-Butyl-1-dodecanol: Applic
  • 2-dodecanol, 10203-28-8 - The Good Scents Company
  • 2-Octyl-1-dodecanol synthesis - ChemicalBook
  • 2-Dodecanol - the NIST WebBook

Sources

An In-depth Technical Guide to the Chirality of Dodecan-2-ol and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chirality of dodecan-2-ol, a secondary alcohol of significant interest in organic synthesis and drug development. The document delves into the fundamental principles of stereochemistry as they apply to this compound, detailing the distinct properties and applications of its (R) and (S) enantiomers. A core focus is placed on the practical methodologies for the enantioselective synthesis and analytical separation of these stereoisomers. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the advancement of stereochemically pure pharmaceuticals and other fine chemicals.

Introduction: The Significance of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. Enantiomers, the pair of mirror-image stereoisomers, often exhibit identical physical properties in an achiral environment but can have vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical purity in drug development. Consequently, the ability to selectively synthesize and accurately analyze single enantiomers is a cornerstone of modern pharmaceutical research.[][2][3]

This compound, a twelve-carbon secondary alcohol, possesses a single stereocenter at the C2 position, making it a chiral molecule that exists as a pair of enantiomers: (R)-dodecan-2-ol and (S)-dodecan-2-ol. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and semiochemicals.[][4][5] This guide will provide a detailed examination of the stereochemistry of this compound, from its molecular structure to the practical aspects of its synthesis and analysis.

The Stereochemistry of this compound

The chirality of this compound arises from the tetrahedral carbon atom at the second position (C2), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a decyl group (-C₁₀H₂₁). This asymmetry gives rise to two distinct spatial arrangements, the (R) and (S) enantiomers, as defined by the Cahn-Ingold-Prelog priority rules.

Diagram: Enantiomers of this compound

G R_C2 C* R_OH OH R_C2->R_OH R_H H R_C2->R_H R_CH3 CH₃ R_C2->R_CH3 R_C10H21 C₁₀H₂₁ R_C2->R_C10H21 R_label (R)-dodecan-2-ol mirror S_C2 C* S_OH OH S_C2->S_OH S_H H S_C2->S_H S_CH3 CH₃ S_C2->S_CH3 S_C10H21 C₁₀H₂₁ S_C2->S_C10H21 S_label (S)-dodecan-2-ol

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical Properties

While enantiomers share many physical properties, their interaction with plane-polarized light is a distinguishing characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[6][7][8] The specific rotation, [α], is a standardized measure of this optical activity.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-dodecan-2-ol(S)-dodecan-2-olRacemic this compound
Molecular Formula C₁₂H₂₆OC₁₂H₂₆OC₁₂H₂₆O
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol
Appearance Colorless liquidColorless liquidColorless liquid
Boiling Point ~249 °C~249 °C~249 °C
Density ~0.823 g/mL~0.823 g/mL~0.823 g/mL
Specific Rotation [α] Levorotatory (-)Dextrorotatory (+)

Note: Specific rotation values are dependent on temperature, solvent, and the wavelength of light used. Experimentally determined values for the pure enantiomers of this compound are not consistently reported in readily available literature, highlighting the importance of empirical determination for specific applications.

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is crucial for its application as a chiral building block.[2][3] While classical resolution of a racemic mixture can be employed, enantioselective synthesis, which creates a predominance of one enantiomer from a prochiral starting material, is often a more efficient approach. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral alcohols with high enantiomeric excess (ee).

Asymmetric Reduction of 2-Dodecanone

A common and highly effective method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-dodecanone. This transformation can be achieved using chiral catalysts, with alcohol dehydrogenases (ADHs) being particularly well-suited for this purpose.

Diagram: Enantioselective Synthesis of this compound

G cluster_S (S)-dodecan-2-ol Synthesis cluster_R (R)-dodecan-2-ol Synthesis S_start 2-Dodecanone S_process Biocatalytic Reduction (e.g., Carbonyl Reductase) S_start->S_process NAD(P)H S_end (S)-dodecan-2-ol S_process->S_end High ee R_start 2-Dodecanone R_process Biocatalytic Reduction (e.g., ADH from Lactobacillus kefir) R_start->R_process NAD(P)H R_end (R)-dodecan-2-ol R_process->R_end High ee

Caption: Biocatalytic routes to (R)- and (S)-dodecan-2-ol.

Experimental Protocol: Biocatalytic Reduction of 2-Dodecanone to (S)-dodecan-2-ol

This protocol provides a general framework for the biocatalytic reduction of 2-dodecanone. The specific enzyme, cofactor regeneration system, and reaction conditions should be optimized for the desired enantiomer and scale of the reaction.

Materials:

  • 2-Dodecanone

  • A suitable carbonyl reductase or alcohol dehydrogenase selective for the (S)-enantiomer

  • NAD(P)H cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Equipment for reaction monitoring (Chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the enzyme, NAD(P)H, and the cofactor regeneration system.

  • Substrate Addition: Dissolve 2-dodecanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. The final concentration of the substrate should be optimized to avoid enzyme inhibition.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC or HPLC.

  • Work-up: Once the reaction has reached completion, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the purified (S)-dodecan-2-ol using chiral GC or HPLC.

Analytical Techniques for Enantiomeric Separation and Quantification

The ability to accurately separate and quantify the enantiomers of this compound is paramount for quality control and for understanding the stereochemical outcome of a synthesis. Chiral chromatography is the most widely used and reliable technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds like this compound. The separation is achieved on a chiral stationary phase (CSP), typically a cyclodextrin derivative, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Diagram: Chiral Separation Workflow

G start Racemic This compound prep Sample Preparation (Dilution/Derivatization) start->prep injection Injection into Chiral Chromatograph prep->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., FID, UV) separation->detection analysis Data Analysis (Peak Integration, ee Calculation) detection->analysis

Sources

Dodecan-2-ol thermodynamic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Dodecan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the core thermodynamic properties of this compound (C₁₂H₂₆O), a secondary long-chain alcohol. Tailored for researchers, scientists, and professionals in drug development and chemical engineering, this document moves beyond a simple data repository. It synthesizes critically evaluated data with the underlying principles of their measurement and prediction. We delve into the causality behind experimental and computational methodologies, emphasizing the practical application of these properties in fields ranging from pharmaceutical formulation to process safety. The guide includes detailed data tables, step-by-step protocols for key analytical techniques, and logical diagrams to illuminate complex workflows and relationships, ensuring both scientific rigor and practical utility.

Introduction: The Scientific Significance of this compound

This compound is a 12-carbon secondary alcohol characterized by a hydroxyl group on the second carbon of the dodecane chain. Its molecular structure imparts a combination of hydrophobic (the long alkyl chain) and hydrophilic (the hydroxyl group) characteristics, making it a subject of interest in various chemical and biological applications.

The thermodynamic properties of a compound are fundamental to understanding its behavior in a system. For professionals in drug development, these values are not merely academic; they are critical for predicting a substance's stability, solubility, and interaction with biological systems. For instance, the enthalpy of fusion dictates the energy required for melting, a key parameter in tablet manufacturing and formulation.[[“]] Similarly, understanding how excipients like long-chain alcohols interact with and permeate biological membranes is crucial for designing effective transdermal drug delivery systems.[2] Alcohols can also significantly impact the thermal stability of proteins, a vital consideration in the formulation of biologic drugs.[3] This guide provides the foundational data and contextual insights necessary to leverage the thermodynamic profile of this compound in sophisticated research and development applications.

Core Thermodynamic and Physical Properties

The following table summarizes the key thermodynamic and physical properties of this compound based on available experimental data. These values serve as a baseline for calculations in process design, formulation, and theoretical modeling.

PropertySymbolValueUnitSource(s)
Molecular Formula-C₁₂H₂₆O-
Molecular WeightMW186.33 g/mol [4]
CAS Registry NumberCAS RN10203-28-8-[4]
Normal Melting PointTfus282.15 (9 °C)K[5]
Normal Boiling PointTboil517.15 (244 °C)K[5]
Enthalpy of Vaporization (at 308 K)ΔvapH87.0kJ/mol[4]
Enthalpy of FusionΔfusH°35.10kJ/mol[5]
Standard Gibbs Free Energy of FormationΔfG°-89.10kJ/mol[5]
Standard Enthalpy of Formation (gas)ΔfH°gas-438.23kJ/mol[5]
Ideal Gas Heat Capacity (at 298.15 K)Cp,gas397.93J/mol·K[5]
Critical TemperatureTc660.00K[5]
Critical PressurePc1800kPa[5]
Critical VolumeVc0.735m³/kmol[5]
Octanol/Water Partition CoefficientlogPoct/wat5.10-[5]

Methodologies for Thermodynamic Characterization

The accurate determination of thermodynamic properties relies on a combination of rigorous experimental techniques and sophisticated computational models. The choice of method is often dictated by the desired property, the state of the material (solid, liquid, gas), and the required level of precision.

Experimental Determination

Experimental methods provide direct, empirical data on a substance's properties. They are the gold standard for validation.

DSC is a cornerstone thermal analysis technique used to measure properties related to phase transitions. It precisely measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Causality and Expertise: The principle behind DSC is that as a substance undergoes a phase transition (e.g., melting), it will absorb or release energy (enthalpy). This results in a measurable difference in heat flow compared to the inert reference. By integrating the area under the peak of this transition, one can quantify the enthalpy of fusion (ΔfusH°). The temperature at the peak maximum is taken as the melting point (Tfus). The selection of an appropriate heating rate is critical; a rate that is too fast can lead to thermal lag and artificially broad peaks, while a rate that is too slow may result in low sensitivity. A typical rate for small molecules is 5-10 K/min.

  • Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium, zinc) with known melting points and enthalpies of fusion. This ensures the trustworthiness of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 273 K / 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature well above the melting point (e.g., 323 K / 50 °C).

    • Hold isothermally for 1-2 minutes.

    • Cool the sample back to the starting temperature. A second heating run can be performed to check for changes in the material's crystalline structure.

  • Data Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. The area of the peak is integrated to calculate the enthalpy of fusion (ΔfusH°).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh 2-5 mg Sample into Aluminum Pan Calibrate->Sample Seal 3. Hermetically Seal Pan Sample->Seal Load 4. Load Sample & Reference into DSC Cell Seal->Load Program 5. Apply Thermal Program (Heat-Cool-Heat) Load->Program Thermogram 6. Record Heat Flow vs. Temp (Thermogram) Program->Thermogram Analyze 7. Integrate Peak Area & Determine Onset Temp Thermogram->Analyze Result 8. Output Tfus & ΔfusH° Analyze->Result caption Fig 1: Experimental workflow for DSC analysis.

Fig 1: Experimental workflow for DSC analysis.

Computational Prediction

When experimental data is unavailable or difficult to obtain, computational methods provide powerful predictive capabilities. These in silico techniques range from first-principles quantum mechanics to empirical models.

  • Ab Initio Methods: These methods solve the time-independent Schrödinger equation to calculate the electronic structure and energy of a molecule from first principles.[6] By optimizing the molecular geometry and calculating vibrational frequencies, key thermodynamic properties like enthalpy, entropy, and heat capacity can be derived using principles of statistical mechanics. The choice of basis set (e.g., 6-31G(d), cc-pVTZ) is a critical decision, representing a trade-off between computational accuracy and resource requirements.[6] For a molecule like this compound, these calculations can provide highly accurate ideal gas properties.

  • Group Contribution Methods: These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. For example, the enthalpy of vaporization can be predicted by assigning specific values to the -CH₃, -CH₂-, and -CH(OH)- groups and summing them. This approach is computationally inexpensive and surprisingly effective for classes of compounds like secondary alcohols, making it a valuable tool for rapid screening and process modeling.

Computational_Workflow cluster_abinitio Ab Initio Method cluster_group Group Contribution Method Input Define Molecular Structure (this compound) Basis 1. Select Basis Set & Level of Theory Input->Basis Deconstruct 1. Deconstruct into Functional Groups Input->Deconstruct GeomOpt 2. Geometry Optimization Basis->GeomOpt Freq 3. Frequency Calculation GeomOpt->Freq StatMech 4. Statistical Mechanics (Partition Function) Freq->StatMech Output Predicted Thermodynamic Properties (ΔfH°, Cp, S°) StatMech->Output Sum 2. Sum Pre-defined Group Values Deconstruct->Sum Sum->Output caption Fig 2: Comparative logic for computational methods.

Fig 2: Comparative logic for computational methods.

Interrelation of Thermodynamic Properties and Applications

Thermodynamic properties are not independent variables; they are interconnected through fundamental laws, such as the Gibbs free energy equation. Understanding these relationships is key to their practical application.

Gibbs_Helmholtz cluster_legend G ΔG Gibbs Free Energy H ΔH Enthalpy G->H = Spontaneity Predicts Spontaneity of a Process (e.g., Binding, Phase Change) G->Spontaneity T T Temperature H->T - Energy Heat absorbed or released (e.g., Enthalpy of Fusion) H->Energy S ΔS Entropy Disorder Measure of Disorder or Randomness S->Disorder T->S * caption Fig 3: The Gibbs free energy relationship.

Fig 3: The Gibbs free energy relationship.

Applications in Drug Development and Research
  • Lead Optimization and Binding Affinity: In drug discovery, the goal is to optimize the binding of a ligand (drug) to its target (e.g., a protein). Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing the enthalpy (ΔH) and, by extension, the Gibbs free energy (ΔG) and entropy (ΔS) of binding.[[“]] A strongly negative ΔG indicates high affinity. By understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered water molecules), medicinal chemists can rationally design more potent and selective drug candidates.[[“]]

  • Formulation and Stability: this compound's high boiling point and low vapor pressure are indicative of strong intermolecular hydrogen bonding.[4][5] Its melting point and enthalpy of fusion are critical for developing solid dosage forms or semi-solid emulsions. As an excipient, its thermodynamic properties influence the stability of the active pharmaceutical ingredient (API). For example, its interaction with an API can affect the API's crystal form (polymorphism), which has profound implications for solubility and bioavailability.

  • Transdermal Drug Delivery: Long-chain alcohols are known penetration enhancers.[2] They can fluidize the lipid bilayers of the stratum corneum, the skin's primary barrier. This disruption is a thermodynamic process; the alcohol partitions into the lipid layers, altering their phase transition temperature and reducing their order.[2] The high octanol/water partition coefficient (logP) of this compound suggests it will readily partition into such lipophilic environments.[5][7]

Conclusion

This guide has provided a detailed examination of the thermodynamic properties of this compound, grounding factual data within the context of its experimental determination and computational prediction. For the intended audience of scientists and drug development professionals, a deep understanding of these properties is indispensable. It informs decisions at every stage of the development pipeline, from the rational design of new chemical entities to the formulation of stable, effective, and safe final products. The data and methodologies presented herein serve as a robust foundation for future research and innovation.

References

  • Computer Modelling of properties of alcohols. The Infrared and Raman Discussion Group.
  • Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Cheméo.
  • PREDICTION OF THERMODYNAMIC PROPERTIES OF SECONDARY ALCOHOLS. OUCI.
  • 2-Dodecanol. NIST WebBook.
  • This compound | C12H26O | CID 25045. PubChem, NIH.
  • A statistical mechanical analysis of the effect of long-chain alcohols and high pressure upon the phase transition temperature of lipid bilayer membranes. PubMed.
  • Computational Thermodynamic Properties | Comput
  • Theoretical and Experimental Study of the Excess Thermodynamic Properties of Highly Nonideal Liquid Mixtures of Butanol Isomers + DBE.
  • 2-dodecanol. Stenutz.
  • 1-Dodecanol. NIST WebBook.
  • What are the key applications of thermodynamic analysis in drug discovery?. Consensus.
  • Effect of Alcohols on the Skin Perme
  • Thermodynamic analysis of alcohol effect on thermal stability of proteins. PubMed.

Sources

Commercial availability of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of Dodecan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 10203-28-8), a secondary fatty alcohol, is a versatile chemical compound of significant interest across various scientific disciplines.[1][2] Unlike its linear isomer, 1-dodecanol, which is a solid at room temperature, this compound is a liquid, a property stemming from the placement of the hydroxyl group at the second carbon position, which disrupts molecular packing.[1] This structural nuance, along with its 12-carbon chain, imparts a unique combination of lipophilicity and reactivity, making it a valuable intermediate in organic synthesis, a component in formulation studies, and a reference standard in analytical chemistry.[3][4]

This guide provides an in-depth analysis of the commercial landscape of this compound, offering practical insights for its procurement, quality assessment, and application in research and development. We will explore the nuances of supplier selection, common manufacturing routes that influence purity, and the analytical methodologies required to validate its quality for scientific applications.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its effective use in experimental design. It is a colorless to pale yellow liquid with a molecular formula of C12H26O and a molecular weight of approximately 186.33 g/mol .[2][5][6] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 10203-28-8[2][5][6]
Molecular Formula C12H26O[2][5][6]
Molecular Weight 186.33 g/mol [2][5]
Appearance Colorless to pale yellow liquid; may be powder/lump[4][5][7]
Melting Point 17-19 °C[1][8]
Boiling Point 249-250 °C (at 760 mmHg)[1][5][8][9]
Density ~0.829 g/mL at 20 °C[1][5][9]
Refractive Index ~1.44 (at 20°C, n20/D)[1][8][9]
Flash Point >110 °C (>230 °F)[7][8]
Water Solubility Very low (0.02 g/L at 25°C)[10]
Solubility Soluble in organic solvents like ethanol and methanol[10]
pKa ~15.27 (Predicted)[5][8]

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers worldwide, catering to various scales, from laboratory research quantities (grams) to bulk industrial volumes (kilograms).[9][11]

Major Suppliers and Product Grades

Prominent suppliers include large, multinational companies as well as more specialized chemical manufacturers. Purity levels typically range from ≥95% to ≥99%.

SupplierExample Product NumberPurityAvailable QuantitiesRegion(s)
Sigma-Aldrich (Merck) D22150399%5gGlobal
TCI America D2960>98.0% (GC)5g, 25gGlobal
Fisher Scientific K10-4 (distributes TCI)>98.0% (GC)5gGlobal
Alfa Chemistry N/A96%VariesUSA
Aladdin Scientific N/A>98.0% (GC)1g, 5g, 25g, BulkUSA
GIHI CHEMICALS CO.,LIMITED N/A99%1kg, 5kg, 25kgChina
Dayang Chem (Hangzhou) Co.,Ltd. N/A95% & 99%0.1kg, 1kg, 1000kgChina

Note: Pricing and availability are subject to change. This table is for illustrative purposes. Researchers should always verify details with the supplier.[8][9][12]

Strategic Procurement for Research

When selecting a supplier, researchers must look beyond price and availability. The choice of supplier can directly impact experimental reproducibility.

  • Purity and Analytical Data : For applications in drug development or high-precision organic synthesis, a high-purity grade (e.g., 99%) is crucial. Always request a Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical data on purity (typically determined by Gas Chromatography - GC) and may list levels of specific impurities.

  • Documentation : Reputable suppliers provide comprehensive Safety Data Sheets (SDS), which are essential for risk assessment and safe laboratory handling.[13]

  • Enantiomeric Purity : this compound is a chiral molecule. For applications where stereochemistry is critical, such as in the synthesis of chiral drugs, it is necessary to source the specific enantiomer (e.g., (R)- or (S)-2-dodecanol).[14][] Suppliers like BOC Sciences offer enantiomerically enriched versions.[] Standard commercial this compound is typically sold as a racemic mixture.

Overview of Synthesis and Manufacturing

Understanding the synthesis routes for this compound provides insight into potential impurities that could be present in a commercial sample. The most common laboratory and industrial methods involve the reduction of a ketone or a Grignard reaction.[1]

Common Synthesis Pathways
  • Reduction of 2-Dodecanone : This is a straightforward and common method where 2-dodecanone is reduced to 2-dodecanol.[1] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] The primary potential impurity from this process would be unreacted 2-dodecanone.

  • Grignard Reaction : A Grignard reagent, such as decylmagnesium bromide, can be reacted with acetaldehyde to form 2-dodecanol.[1] This method builds the carbon skeleton and introduces the hydroxyl group simultaneously.

The diagram below illustrates the general workflow for synthesizing and purifying this compound.

G cluster_synthesis Synthesis Route cluster_purification Purification Workflow Ketone 2-Dodecanone Reaction Reaction Ketone->Reaction Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Reaction Workup Aqueous Workup (Separatory Funnel) Reaction->Workup Crude Product Drying Drying (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration FinalPurification Purification (Vacuum Distillation or Column Chromatography) Concentration->FinalPurification FinalProduct FinalProduct FinalPurification->FinalProduct Purified this compound G cluster_apps Key Research Applications D2O This compound Chiral Center C12 Alkyl Chain Syn Chiral Synthesis Building Block D2O:p->Syn Stereospecific Reactions Form Formulation Science (Emollient, Solvent) D2O:c->Form Lipophilicity Bio Bio-insecticide Development D2O->Bio Biological Activity Ana Analytical Standard D2O->Ana Reference Material

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecan-2-ol, a secondary alcohol, is a valuable chemical intermediate in the synthesis of various organic compounds, finding applications in the fragrance industry and as a precursor for surfactants and potential biofuels. This document provides detailed protocols for two robust and commonly employed methods for its laboratory synthesis: the reduction of dodecan-2-one using sodium borohydride and the Grignard reaction between decanal and methylmagnesium bromide. The causality behind experimental choices, detailed step-by-step methodologies, and characterization techniques are discussed to ensure reproducible and efficient synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound in a laboratory setting can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most reliable and instructive methods are:

  • Reduction of a Ketone: This approach involves the conversion of the carbonyl group of dodecan-2-one into a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), making it safer and easier to handle.[1][2]

  • Grignard Reaction: This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack an aldehyde.[3][4] For the synthesis of this compound, this can be achieved by reacting decanal with a methyl Grignard reagent or, alternatively, acetaldehyde with a decyl Grignard reagent.[5][6]

This guide will provide detailed protocols for both the reduction of dodecan-2-one and the Grignard reaction using decanal and methylmagnesium bromide.

Method 1: Reduction of Dodecan-2-one with Sodium Borohydride

This method is a straightforward and high-yielding procedure for the synthesis of this compound from its corresponding ketone.

Underlying Chemical Principles

The reduction of a ketone with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][7] The borohydride ion (BH₄⁻) serves as the source of hydride. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[8][9]

Experimental Protocol

Materials:

  • Dodecan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecan-2-one in methanol. Cool the solution in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Work-up: Remove the methanol using a rotary evaporator. To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Data Summary
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
Dodecan-2-one184.32(e.g., 10.0 g)(e.g., 0.054 mol)1.0
Sodium borohydride37.83(e.g., 2.5 g)(e.g., 0.066 mol)1.2
Methanol32.04(e.g., 100 mL)--
1 M HCl-As needed--
Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification dissolve Dissolve Dodecan-2-one in Methanol cool_ice Cool in Ice Bath dissolve->cool_ice add_nabh4 Add NaBH4 cool_ice->add_nabh4 stir_rt Stir at Room Temp add_nabh4->stir_rt quench Quench with HCl stir_rt->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Et2O evaporate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product product purify->product Pure this compound

Caption: Workflow for the synthesis of this compound via ketone reduction.

Method 2: Grignard Reaction of Decanal with Methylmagnesium Bromide

This classic organometallic reaction is a versatile method for forming carbon-carbon bonds and provides an alternative route to this compound.[10]

Underlying Chemical Principles

The Grignard reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent (in this case, methylmagnesium bromide) on the electrophilic carbonyl carbon of the aldehyde (decanal).[4][11] This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the secondary alcohol.[12] The reaction must be carried out under anhydrous (dry) conditions as Grignard reagents are strong bases and will react with water.[4]

Experimental Protocol

Materials:

  • Decanal

  • Methylmagnesium bromide (typically a 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware before use.

  • Addition of Aldehyde: To the flask, add decanal dissolved in anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of decanal over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine all the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary
Reagent/MaterialMolecular Weight ( g/mol )AmountMolesEquivalents
Decanal156.27(e.g., 10.0 g)(e.g., 0.064 mol)1.0
Methylmagnesium bromide (3.0 M in Et₂O)119.24(e.g., 23.5 mL)(e.g., 0.070 mol)1.1
Anhydrous Diethyl Ether74.12(e.g., 100 mL)--
Saturated aq. NH₄Cl-As needed--
Experimental Workflow Diagram

G cluster_0 Anhydrous Reaction cluster_1 Work-up & Purification setup Dry Glassware under N2 add_decanal Add Decanal in Anhydrous Et2O setup->add_decanal cool_ice Cool in Ice Bath add_decanal->cool_ice add_grignard Dropwise Addition of CH3MgBr cool_ice->add_grignard stir_rt Stir at Room Temp add_grignard->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Et2O quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product product purify->product Pure this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
Appearance White or colorless to almost white or almost colorless powder to lump to clear liquid[13]
Molecular Formula C₁₂H₂₆O[14]
Molecular Weight 186.33 g/mol [13]
Boiling Point 249-250 °C[13]
Melting Point 19 °C[13]
Density 0.829 g/mL at 20 °C[13]
Refractive Index (n²⁰/D) 1.44[13]
Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the hydroxyl-bearing carbon, the methine proton (CH-OH), and the long alkyl chain.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct peaks for the 12 carbon atoms, with the carbon bearing the hydroxyl group appearing in the characteristic region for secondary alcohols.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Safety Considerations

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere (nitrogen or argon) and away from sources of water or protic solvents. Diethyl ether is highly flammable.

  • General Precautions: All organic solvents are flammable and should be handled with care. Acids and bases should be handled with appropriate caution. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Wikipedia. (n.d.). Grignard reaction.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II.
  • Khan Academy. (2012, December 31). Synthesis of alcohols using Grignard reagents I.
  • Master Organic Chemistry. (2016, January 19). Grignard Reactions And Synthesis (2).
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • National Center for Biotechnology Information. (n.d.). Purification and characterization of a secondary alcohol dehydrogenase from a pseudomonad. PubMed Central.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 10203-28-8.
  • Chemdad. (n.d.). 2-DODECANOL.

Sources

Industrial Production of Dodecan-2-ol: A Comprehensive Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the industrial-scale production of Dodecan-2-ol, a versatile secondary fatty alcohol with significant applications in the formulation of surfactants, lubricants, and as a chemical intermediate. The primary synthesis route detailed herein involves a two-step process: the Wacker-Tsuji oxidation of 1-dodecene to yield 2-dodecanone, followed by the catalytic hydrogenation of the resulting ketone to produce this compound. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols for each stage of production, and outlines robust quality control and safety procedures essential for a manufacturing environment.

Introduction and Industrial Significance

This compound (CAS No: 10203-28-8) is a C12 secondary alcohol characterized by its hydroxyl group on the second carbon of the dodecane chain.[1] Its branched nature imparts unique physicochemical properties, such as a lower melting point and enhanced solvency compared to its linear isomer, 1-dodecanol. These characteristics make it a valuable component in various industrial applications, including:

  • Surfactants and Emulsifiers: As a precursor to specialty surfactants, its structure influences surface activity and foaming properties.[2]

  • Lubricants and Plasticizers: It serves as a key building block for synthetic esters used in industrial lubricants and to improve the flexibility of polymers.[3]

  • Cosmetics and Personal Care: Used as an emollient and coupling agent in creams and lotions.

  • Chemical Synthesis: A versatile intermediate for the production of a range of other organic molecules.

The industrial demand for this compound necessitates a scalable, efficient, and cost-effective manufacturing process. The Wacker-Tsuji oxidation followed by hydrogenation offers a robust pathway utilizing readily available feedstocks.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is predominantly achieved through a two-stage process commencing with 1-dodecene. This method provides high selectivity for the 2-position, a critical factor for ensuring product purity.

Stage 1: Wacker-Tsuji Oxidation of 1-Dodecene to 2-Dodecanone. This reaction employs a palladium catalyst to oxidize the terminal alkene to a methyl ketone.[4][5][6] A co-catalyst, typically a copper salt, is used to reoxidize the palladium, allowing for a catalytic cycle that utilizes oxygen as the ultimate oxidant.[4][5]

Stage 2: Catalytic Hydrogenation of 2-Dodecanone to this compound. The intermediate ketone is then reduced to the corresponding secondary alcohol using hydrogen gas in the presence of a metal catalyst, such as nickel or palladium.[7][8][9]

The overall process can be visualized as follows:

G cluster_0 Stage 1: Wacker-Tsuji Oxidation cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Purification 1-Dodecene 1-Dodecene 2-Dodecanone 2-Dodecanone 1-Dodecene->2-Dodecanone  PdCl2/CuCl2, O2, H2O   This compound This compound 2-Dodecanone->this compound  H2, Ni or Pd/C Catalyst   Crude this compound Crude this compound This compound->Crude this compound Pure this compound Pure this compound Crude this compound->Pure this compound  Fractional Distillation  

Caption: Overall workflow for the industrial production of this compound.

Detailed Synthesis Protocols

Stage 1: Wacker-Tsuji Oxidation of 1-Dodecene

The Wacker-Tsuji oxidation is a cornerstone of industrial organic synthesis for the conversion of terminal olefins to methyl ketones.[4][5]

Reaction Mechanism: The catalytic cycle involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination to form the ketone and a reduced palladium species. The copper co-catalyst facilitates the reoxidation of palladium(0) to palladium(II) by oxygen.

Wacker_Mechanism PdCl2 Pd(II)Cl2 Pd_alkene [Pd(II)(C12H24)Cl2] PdCl2->Pd_alkene + 1-Dodecene Hydroxy_intermediate [Pd(II)(C12H25O)Cl] Pd_alkene->Hydroxy_intermediate + H2O - HCl Pd0 Pd(0) Hydroxy_intermediate->Pd0 β-hydride elimination Dodecanone 2-Dodecanone Hydroxy_intermediate->Dodecanone Pd0->PdCl2 + 2CuCl2 - 2CuCl CuCl2 Cu(II)Cl2 CuCl Cu(I)Cl CuCl->CuCl2 + 1/2 O2 + 2HCl O2 O2 H2O H2O Dodecene 1-Dodecene

Caption: Simplified catalytic cycle of the Wacker-Tsuji oxidation.

Industrial Protocol:

  • Reactor Preparation: A glass-lined or stainless steel reactor equipped with a high-torque agitator, reflux condenser, gas inlet, and temperature control system is rendered inert with nitrogen.

  • Catalyst Solution Preparation: A solution of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) is prepared in a mixture of water and a suitable organic co-solvent such as dimethylformamide (DMF) to ensure miscibility of the long-chain olefin.

  • Reaction Execution:

    • The catalyst solution is charged into the reactor.

    • The reactor is heated to the target temperature, typically in the range of 70-90°C.

    • A continuous stream of oxygen or purified air is bubbled through the solution.

    • 1-Dodecene is fed into the reactor at a controlled rate to manage the exothermic reaction.

    • The reaction is monitored by gas chromatography (GC) for the disappearance of 1-dodecene.

  • Work-up:

    • Upon completion, the reaction mixture is cooled.

    • The organic phase is separated from the aqueous catalyst-containing phase. The aqueous phase can be recycled after regeneration.

    • The organic phase is washed with water to remove residual solvent and salts.

ParameterTypical ValueRationale
Catalyst PdCl₂ (0.1-1 mol%) / CuCl (1-2 eq. to Pd)Efficient oxidation of the alkene and regeneration of the active catalyst.
Solvent Water/DMF (e.g., 10:1 v/v)Ensures solubility of the non-polar 1-dodecene in the aqueous phase.
Temperature 70-90°CBalances reaction rate and potential for side reactions.
Pressure 1-5 atm (Oxygen)Provides sufficient oxidant for the catalytic cycle.
Reaction Time 4-8 hoursDependent on catalyst loading and feed rate.
Stage 2: Catalytic Hydrogenation of 2-Dodecanone

The conversion of the ketonic intermediate to the final alcohol product is achieved through catalytic hydrogenation.

Industrial Protocol:

  • Reactor Setup: A high-pressure autoclave (e.g., Hastelloy) equipped with a gas entrainment agitator, heating/cooling jacket, and hydrogen supply is used.

  • Catalyst Slurry: A slurry of a hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C), is prepared in a portion of the 2-dodecanone feedstock.

  • Reaction Execution:

    • The crude 2-dodecanone and the catalyst slurry are charged to the reactor.

    • The reactor is sealed and purged with nitrogen, followed by hydrogen.

    • The reactor is pressurized with hydrogen and heated to the desired temperature.

    • Agitation is commenced to ensure efficient gas-liquid mixing.

    • The reaction progress is monitored by the cessation of hydrogen uptake and confirmed by GC analysis.

  • Post-Reaction:

    • The reactor is cooled and depressurized.

    • The catalyst is removed by filtration. The catalyst can often be recycled for several batches.

    • The resulting crude this compound is sent for purification.

ParameterTypical ValueRationale
Catalyst Raney Nickel or 5% Pd/CHigh activity and selectivity for ketone reduction.[9]
Temperature 100-150°CProvides sufficient thermal energy for the reaction without promoting degradation.
Hydrogen Pressure 10-50 barHigh pressure favors the hydrogenation reaction.
Catalyst Loading 1-5% w/wA balance between reaction rate and cost.
Reaction Time 2-6 hoursVaries with temperature, pressure, and catalyst activity.

Purification: Fractional Distillation

Purification of the crude this compound is critical to meet commercial specifications. Fractional distillation under reduced pressure is the most common industrial method for separating fatty alcohols.[10][11]

Protocol:

  • Distillation Column: A multi-stage fractional distillation column, typically with structured packing to minimize pressure drop and thermal stress on the product, is used.[10]

  • Process:

    • The crude this compound is fed into the reboiler of the distillation column.

    • The column is operated under vacuum (e.g., 1-10 mbar) to lower the boiling point of the alcohol and prevent thermal decomposition.[1]

    • A light fraction, containing any residual water and low-boiling impurities, is removed from the top of the column.

    • The purified this compound is collected as a side-stream at the appropriate tray height.

    • A heavy fraction, containing higher-boiling impurities and any catalyst residues, is removed from the bottom of the column.

Quality Control

To ensure the final product meets the required standards, a series of quality control tests are performed on each batch.

ParameterSpecificationTest Method
Appearance Clear, colorless liquidVisual Inspection
Purity (Assay) ≥ 99.0%Gas Chromatography (GC)[12]
Water Content ≤ 0.1%Karl Fischer Titration
Acid Value ≤ 0.1 mg KOH/gTitration
Color (APHA) ≤ 10Spectrophotometry
Refractive Index 1.435-1.437 (at 20°C)Refractometry

Industrial Safety and Process Management

The industrial production of this compound involves the handling of flammable and potentially hazardous materials. A robust Process Safety Management (PSM) program is essential.[4][5][13][14]

Key Hazards:

  • Flammability: 1-Dodecene and this compound are combustible liquids. Hydrogen gas is highly flammable and can form explosive mixtures with air.

  • Catalyst Handling: Palladium and nickel catalysts can be pyrophoric in their reduced state.

  • High Pressure/Temperature: The hydrogenation step operates under significant pressure and temperature, requiring appropriately rated equipment and safety interlocks.

  • Chemical Exposure: Contact with the chemicals should be minimized through the use of appropriate Personal Protective Equipment (PPE).

Mitigation Strategies:

  • Process Hazard Analysis (PHA): A systematic evaluation of the process to identify and control potential hazards.

  • Inert Atmosphere: Use of nitrogen blanketing in reactors and storage tanks to prevent the formation of flammable mixtures.

  • Ventilation: Adequate ventilation in all processing areas to prevent the accumulation of flammable vapors.

  • Pressure Relief Systems: Reactors must be equipped with rupture discs or relief valves.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses, and flame-retardant clothing are mandatory.

  • Emergency Procedures: Well-defined procedures for spills, fires, and other emergencies must be in place and regularly drilled.

References

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation.
  • Scribd. (2010, December 7). 00 Wacker-Tsuji Oxidation.
  • OSHA. (n.d.). Process Safety Management.
  • OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.
  • EPO. (n.d.). Patent 2522650 - Process for purifying crude fatty alcohols.
  • CMB SpA. (n.d.). Fatty acids fractional and total distillation.
  • FILAB. (n.d.). Laboratory study of fatty alcohols.
  • Chemistry LibreTexts. (2023, January 23). Wacker Oxidation.
  • EPO. (n.d.). EP0724555A1 - Method of producing fatty alcohols from vegetable oils by fractional distillation.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • ResearchGate. (n.d.). Wacker‐type oxidation of olefins to ketones catalyzed by iron catalysts....
  • ResearchGate. (n.d.). Transfer hydrogenation reaction yields of some aliphatic ketones using....
  • MDPI. (2020, October 13). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants.
  • Royal Society of Chemistry. (2018, October 3). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.
  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions.
  • PubMed. (2007, March 16). Novel Pd/C-catalyzed redox reactions between aliphatic secondary alcohols and ketones under hydrogenation conditions: application to H-D exchange reaction and the mechanistic study.
  • Scientific Spectator. (2012, March 23). Distillation of Natural Fatty Acids and Their Chemical Derivatives.
  • European Patent Office. (n.d.). Process for the recovery of fatty alcohols from a fatty alcohol fraction.
  • Technoilogy. (2025, October 29). Fatty Acid Distillation & Fractionation: Core Processes 2025.
  • Cyberlipid. (n.d.). Fatty alcohol analysis.
  • ResearchGate. (n.d.). Validation of a Gas Chromatographic Method for Determination of Fatty Alcohols in 10 mg Film-Coated Tablets of Policosanol.
  • PubChem. (n.d.). This compound.

Sources

Dodecan-2-ol as a Surfactant and Formulation Aid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

Dodecan-2-ol, a secondary fatty alcohol, offers unique properties as a co-surfactant, wetting agent, and oil phase component in a variety of formulations. Unlike its linear isomer, dodecan-1-ol, which is a precursor to primary anionic surfactants like sodium lauryl sulfate, this compound's branched nature provides distinct advantages in reducing interfacial tension, improving solubility of lipophilic actives, and creating stable microemulsions. This guide provides an in-depth analysis of its physicochemical properties, mechanisms of action, and detailed protocols for its application in pharmaceutical and industrial formulations.

Core Physicochemical Properties and Surfactant Characteristics

This compound is an organic compound with the chemical formula C12H26O.[1] It is classified as a secondary alcohol, as the hydroxyl group is attached to the second carbon atom of the dodecane chain.[1] This structural feature is critical to its function in formulations, imparting different characteristics compared to the primary alcohol dodecan-1-ol. It is a colorless liquid with a floral odor and is generally insoluble in water.[2]

Its role in formulations is primarily as a non-ionic co-surfactant or functional excipient rather than a primary surfactant. Primary surfactants are molecules, such as sodium dodecyl sulfate, that form micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[3] this compound does not form micelles on its own but works synergistically with primary surfactants to enhance their performance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Dodecanol, Decyl methyl carbinol, Secondary dodecyl alcohol[1]
Molecular Formula C12H26O[1][4]
Molecular Weight 186.33 g/mol [1]
Appearance Colorless liquid[2]
Specific Gravity 0.829 to 0.835 @ 25°C[5]
Refractive Index 1.438 to 1.444 @ 20°C[5]
Flash Point >110°C (>230°F)[5]
Water Solubility Insoluble[2]

Mechanism of Action in Formulations

The efficacy of this compound in formulations stems from its amphiphilic nature, albeit weakly expressed. The long C12 alkyl chain provides the hydrophobic (lipophilic) character, while the secondary hydroxyl group provides a polar, hydrophilic anchor.

As a Co-surfactant in Emulsions and Microemulsions: In systems containing a primary surfactant (e.g., polysorbates, alkyl sulfates), this compound partitions to the oil-water interface. Its bulky, branched structure disrupts the tight packing of the primary surfactant molecules. This disruption further lowers the interfacial tension between the oil and water phases, which is crucial for forming stable, small-droplet emulsions.[6][7] It also increases the fluidity of the interfacial film, allowing the system to accommodate changes in curvature required for the formation of microemulsions.[8]

As a Wetting Agent: Wetting is the process by which a liquid spreads over a solid surface. This process is governed by surface tension. This compound, when added to aqueous solutions, can lower the surface tension of the water.[9] Its molecules orient at the air-water interface, disrupting the cohesive energy of water molecules and allowing the solution to spread more effectively over hydrophobic surfaces, a critical function in agricultural sprays and industrial cleaners.[10]

This compound as a co-surfactant at an oil-water interface. cluster_oil Oil Phase cluster_water Aqueous Phase cluster_interface Oil-Water Interface O1 Surfactant Primary Surfactant Head Tail O1->Surfactant:tail O2 Dodecanol This compound (-OH) Tail O2->Dodecanol:tail O3 Surfactant2 Primary Surfactant Head Tail O3->Surfactant2:tail W1 W2 W3 Surfactant:head->W1 Dodecanol:head->W2 Surfactant2:head->W3

Caption: this compound at the oil-water interface.

Application Notes

Application 1: Oil-in-Water (O/W) Microemulsions for Drug Delivery

This compound is an effective oil phase for the formulation of microemulsions, particularly for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[6] Microemulsions are clear, thermodynamically stable systems with droplet sizes typically below 100 nm.[7]

  • Function: Serves as the oil phase to dissolve lipophilic APIs.

  • Mechanism: Its branched structure and moderate polarity can enhance the solubilization of a wide range of APIs. When combined with an appropriate surfactant and co-surfactant system (Smix), it enables the spontaneous formation of a stable microemulsion upon titration with water.

  • Key Advantage: The resulting formulation can improve the bioavailability of the encapsulated API by presenting it in a solubilized state and enhancing its permeation across biological membranes.[7]

Application 2: Wetting Agent for Agricultural Formulations

In agriculture, the efficacy of pesticides and foliar fertilizers depends on their ability to wet and spread across the waxy cuticle of plant leaves.

  • Function: Acts as a wetting agent or adjuvant in spray tank mixtures.[9]

  • Mechanism: By reducing the surface tension of the aqueous spray solution, this compound ensures that droplets do not bead up on the leaf surface but instead spread out, increasing the contact area and improving absorption of the active ingredient.[10]

  • Key Advantage: Improves the efficiency of agricultural actives, potentially allowing for lower application rates and reducing environmental runoff.

Experimental Protocols

Protocol 1: Formulation of a this compound Based O/W Microemulsion

This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system containing this compound, a surfactant/co-surfactant mix (Smix), and water. This is a standard method for systematically developing microemulsion formulations.[8]

Materials:

  • This compound (Oil Phase)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Deionized water

  • Lipophilic API (optional, to be pre-dissolved in the oil phase)

  • Glass vials, magnetic stirrer, and burette.

Methodology:

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare Smix blends at different weight ratios (e.g., 1:1, 2:1, 1:2 of Surfactant:Co-surfactant). The optimal ratio must be determined experimentally as it is critical for creating a large, stable microemulsion region.[8]

    • Rationale: The co-surfactant penetrates the surfactant film, increasing fluidity and allowing for the negative curvature required for O/W microemulsion formation.

  • Titration and Phase Diagram Construction:

    • For each Smix ratio, prepare mixtures of this compound and the Smix at various weight ratios, from 9:1 to 1:9, in separate glass vials. These ratios represent the vertices of the phase diagram.

    • Place a vial on a magnetic stirrer. Slowly titrate the mixture with deionized water using a burette, stirring continuously.

    • Observe the mixture for changes in appearance. Note the exact amount of water added to transition the mixture from clear to turbid (or vice-versa).

    • The points at which the mixture remains clear and transparent represent the stable microemulsion region.

    • Plot these points on a pseudo-ternary phase diagram to delineate the boundaries of the microemulsion region.

  • Characterization of the Final Formulation:

    • Select a point from the center of the stable microemulsion region for the final formulation.

    • Prepare a batch of this formulation.

    • Visual Inspection: The formulation should be clear, transparent, and homogenous.

    • Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and Polydispersity Index (PDI). For a microemulsion, droplet sizes should ideally be <100 nm with a low PDI (<0.3).[8]

    • Stability Testing: Subject the formulation to stress conditions such as centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles (e.g., three cycles of -20°C to 25°C) to check for phase separation, which indicates instability.[8]

G Workflow for O/W Microemulsion Formulation Development. cluster_prep Preparation cluster_titration Titration & Observation cluster_analysis Analysis & Formulation A 1. Prepare Smix (Surfactant:Co-surfactant) at various ratios (1:1, 2:1, etc.) B 2. Prepare Oil:Smix mixtures at various ratios (9:1 to 1:9) A->B C 3. Titrate Oil:Smix mixture with water slowly B->C D 4. Observe for clarity/ turbidity transition C->D E 5. Plot points on pseudo-ternary phase diagram D->E F 6. Identify stable microemulsion region E->F G 7. Select & prepare final formulation F->G H 8. Characterize: - Droplet Size (DLS) - Stability (Centrifuge, Freeze-Thaw) G->H

Caption: Workflow for O/W Microemulsion Formulation Development.

Protocol 2: Evaluation of Wetting Performance

This protocol provides a simple method to assess the efficacy of this compound as a wetting agent by observing its effect on a hydrophobic surface.

Materials:

  • This compound

  • Deionized water

  • Hydrophobic surface (e.g., paraffin wax film, polypropylene sheet)

  • Micropipettes

  • Digital camera for recording results.

Methodology:

  • Prepare Test Solutions:

    • Prepare a series of aqueous solutions containing increasing concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1.0% by weight). Vigorous shaking or sonication may be required to disperse the alcohol.

    • Use deionized water as a control (0% this compound).

  • Water Droplet Penetration Test:

    • Place the hydrophobic surface on a level bench.

    • Using a micropipette, carefully place a 20 µL droplet of the control solution (deionized water) onto the surface. The droplet should bead up, showing a high contact angle.

    • Place a 20 µL droplet of each this compound test solution onto a different area of the surface.

    • Observe the behavior of the droplets. A successful wetting agent will cause the droplet to spread out, significantly reducing the contact angle and increasing the wetted area compared to the control.[10]

    • Record the results visually with a camera for comparative analysis.

  • Quantitative Analysis (Optional):

    • For a more quantitative assessment, a goniometer can be used to measure the static contact angle of each droplet on the surface. A lower contact angle indicates superior wetting performance.

    • Alternatively, a tensiometer can be used to measure the surface tension of each solution directly. A significant reduction in surface tension compared to pure water confirms the surfactant activity of this compound.

Safety and Handling

This compound is considered a skin irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[11] Work should be conducted in a well-ventilated area.[11] It is combustible at high temperatures and should be stored away from strong oxidizing agents.[11][12] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[11]

References

  • The Good Scents Company. (n.d.). 2-dodecanol.
  • Ataman Kimya. (n.d.). DODECANOL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25045, this compound.
  • Wikipedia. (n.d.). Critical micelle concentration.
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) and degree of ionization (b) values of the prepared surfactants at different temperatures.
  • ResearchGate. (n.d.). Critical micelle concentration in dodecane.
  • Shell Global. (n.d.). Realizing performance benefits through alcohol-based surfactant optimization.
  • MDPI. (2021). Formulation Improvements in the Applications of Surfactant–Oil–Water Systems Using the HLDN Approach with Extended Surfactant Structure.
  • Google Patents. (n.d.). WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them.
  • AIP Publishing. (2018). A theoretical investigation of the influence of the second critical micelle concentration on the solubilization capacity of surfactant micelles.
  • Shell. (n.d.). HIGH-ACTIVE ALCOHOL ETHOXYSULFATE/ALCOHOL ETHOXYLATE BLENDS.
  • Google Patents. (n.d.). EP2694200A1 - Wetting composition.
  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained.
  • Effects of dodecanol on the adsorption kinetics of SDS at the water-hexane interface. (2021). Journal of Colloid and Interface Science, 595, 136-145.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25045, this compound.
  • ResearchGate. (n.d.). Phase behavior of water-in-oil microemulsions in heptane, decane, and dodecane.
  • ResearchGate. (n.d.). Wetting agent treatment list.
  • ScienceScholar. (2022). Microemulsion.
  • TurfCare. (n.d.). The science behind wetting agent applications.
  • National Center for Biotechnology Information. (n.d.). Topical Nano and Microemulsions for Skin Delivery.

Sources

Application Notes and Protocols for Dodecan-2-ol in Cosmetic Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Fatty Alcohol

Dodecan-2-ol, a 12-carbon secondary fatty alcohol, presents a unique profile for cosmetic and personal care applications. While structurally similar to more common primary fatty alcohols, its secondary hydroxyl group imparts distinct physicochemical properties that can be leveraged in sophisticated formulations. These notes provide a comprehensive technical guide for researchers, cosmetic chemists, and product development specialists on the effective utilization of this compound. We will delve into its functional attributes, from emollience and viscosity modification to its role as a fragrance component, while also addressing the critical safety considerations necessary for its responsible formulation.

Physicochemical Profile of this compound

A thorough understanding of this compound's properties is fundamental to its successful incorporation into cosmetic formulations.

PropertyValueReference
INCI Name This compound
CAS Number 10203-28-8[1]
Molecular Formula C₁₂H₂₆O[1]
Molecular Weight 186.33 g/mol [1]
Appearance Clear, colorless liquid[2]
Odor Profile Fruity, fatty, floral, waxy, oily[3]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents[2][3]
Vapor Pressure 0.0031 mmHg at 25°C[2]
pKa 15.27 (Predicted)[2]

Core Functions in Cosmetic Formulations

This compound is a multifunctional ingredient with several potential applications in skincare and personal care products.

Emollience and Skin Moisturization

As a fatty alcohol, this compound functions as an emollient, enhancing the skin's softness and smoothness.[2] Its mechanism of action involves forming a semi-occlusive film on the stratum corneum. This barrier reduces transepidermal water loss (TEWL), thereby helping to maintain skin hydration. The branched nature of this secondary alcohol can provide a lighter, less greasy skin feel compared to some linear primary fatty alcohols of similar carbon chain length.

Viscosity Regulation and Texture Enhancement

In emulsion systems (creams and lotions), this compound can contribute to the viscosity and overall texture of the final product. While not as potent a thickener as primary fatty alcohols like cetyl or stearyl alcohol, it can be used to modify the rheology of a formulation, contributing to a desirable sensory profile.

Surfactant and Emulsifying Properties

This compound is reported to have surfactant and emulsifying properties, which can be beneficial in the formulation of cleansing products and emulsions.[2] It can aid in the dispersion of oil and water phases, contributing to the stability of the formulation.

Fragrance Component and Solvent

With its complex odor profile, this compound can be used as a fragrance ingredient.[3] The Good Scents Company recommends its use in fragrance concentrates at levels up to 3.0%.[4] Additionally, its solvency for other lipophilic substances makes it a useful carrier for various active ingredients and fragrance materials.

Safety and Regulatory Considerations

There is conflicting information regarding the safety profile of this compound for topical applications. The European Chemicals Agency (ECHA) classifies it as a skin irritant (H315).[1] This necessitates careful consideration and robust safety testing when formulating with this ingredient.

Conversely, some supplier safety data sheets (SDS) classify this compound as not a hazardous substance or mixture.[5]

It is imperative for the formulator to:

  • Conduct a thorough risk assessment for the intended application and use concentration.

  • Perform in-house or third-party safety testing, such as a Human Repeat Insult Patch Test (HRIPT), to confirm the non-irritating and non-sensitizing potential of the final formulation.

  • Consult the latest regional cosmetic regulations to ensure compliance.

Experimental Protocols

The following protocols are provided as a starting point for incorporating this compound into cosmetic formulations. Formulators should optimize these based on their specific project requirements.

Protocol 1: Oil-in-Water (O/W) Emollient Lotion

This protocol outlines the development of a basic O/W lotion to evaluate the emollient and sensory properties of this compound.

Workflow for O/W Emollient Lotion Formulation

G cluster_oil Oil Phase cluster_water Water Phase cluster_cool Cooldown Phase O1 This compound prep_oil Combine and Heat Oil Phase to 75°C O1->prep_oil O2 Caprylic/Capric Triglyceride O2->prep_oil O3 Cetearyl Alcohol O3->prep_oil O4 Emulsifier (e.g., Ceteareth-20) O4->prep_oil W1 Deionized Water prep_water Combine and Heat Water Phase to 75°C W1->prep_water W2 Glycerin W2->prep_water W3 Xanthan Gum W3->prep_water C1 Preservative add_cool Add Cooldown Phase Ingredients C1->add_cool C2 Fragrance C2->add_cool emulsify Add Oil Phase to Water Phase with High Shear Homogenization prep_oil->emulsify prep_water->emulsify cool Cool to 40°C with Gentle Mixing emulsify->cool cool->add_cool finalize Adjust pH and Final QC Checks add_cool->finalize

Caption: Workflow for preparing an O/W lotion with this compound.

Methodology:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, Caprylic/Capric Triglyceride, Cetearyl Alcohol, and the chosen emulsifier. Heat to 75°C with gentle mixing until all components are melted and uniform.

  • Water Phase Preparation: In a separate vessel, combine Deionized Water and Glycerin. Disperse the Xanthan Gum into the water phase under vortex mixing until fully hydrated. Heat the water phase to 75°C.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000-10,000 rpm) for 3-5 minutes to form a fine emulsion.

  • Cooling: Switch to gentle sweep mixing and begin cooling the emulsion.

  • Cooldown Phase: Once the emulsion has cooled to below 40°C, add the preservative and any fragrance.

  • Finalization: Continue mixing until the lotion is uniform. Adjust the pH to the desired range (typically 5.0-6.0 for skin products). Perform quality control checks (viscosity, pH, appearance, odor).

Protocol 2: Anhydrous Cleansing Oil

This protocol demonstrates the use of this compound as a solvent and co-surfactant in a water-rinsable cleansing oil.

Workflow for Anhydrous Cleansing Oil Formulation

G I1 Caprylic/Capric Triglyceride mix Combine all ingredients in a single vessel I1->mix I2 This compound I2->mix I3 Polysorbate 80 I3->mix I4 Tocopherol (Vitamin E) I4->mix stir Mix at room temperature until uniform mix->stir package Package in an airtight container stir->package

Caption: Simple workflow for a single-phase anhydrous cleansing oil.

Methodology:

  • Vessel Preparation: Select a clean, dry vessel.

  • Ingredient Combination: Add Caprylic/Capric Triglyceride, this compound, Polysorbate 80, and Tocopherol to the vessel in any order.

  • Mixing: Mix at room temperature with a propeller mixer at a moderate speed until the solution is clear and uniform. No heating is required.

  • Packaging: Package the final product into appropriate airtight containers.

Efficacy and Stability Testing

Self-Validating System for Protocols:

  • Stability Testing: Place the formulated products at various temperature conditions (e.g., 4°C, 25°C, 40°C) for a period of 1-3 months. Observe for any changes in appearance, color, odor, pH, and viscosity. Centrifuge testing can also be performed to check for phase separation.

  • Efficacy Evaluation (Lotion): Conduct a small-panel study to assess the sensory characteristics (e.g., spreadability, absorbency, skin feel) of the lotion. Instrumental measurements of skin hydration (corneometry) and TEWL can provide quantitative data on its moisturizing efficacy.

  • Efficacy Evaluation (Cleansing Oil): Evaluate the cleansing efficacy by its ability to remove waterproof makeup. Assess the rinsability and the skin feel after rinsing.

Conclusion

This compound is a versatile fatty alcohol with potential applications in a range of cosmetic formulations. Its properties as an emollient, texture enhancer, and fragrance component make it a valuable tool for the cosmetic chemist. However, the conflicting safety data regarding its skin irritation potential must be carefully considered and addressed through rigorous safety testing of the final formulation. The provided protocols offer a foundation for exploring the benefits of this compound in innovative personal care products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25045, this compound.
  • Scent.vn. This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. 2-dodecanol.

Sources

Dodecan-2-ol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Dodecan-2-ol

Abstract

This compound, a secondary fatty alcohol, serves as a versatile and valuable precursor in modern organic synthesis.[1][2] Its bifunctional nature, comprising a long, lipophilic C12 alkyl chain and a reactive secondary hydroxyl group at the C-2 position, makes it an ideal starting material for a variety of chemical transformations. Furthermore, the chiral center at the C-2 position allows for its use as a stereospecific building block in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of this compound's utility, focusing on key synthetic pathways including oxidation, esterification, and etherification. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into reaction mechanisms and optimization.

Introduction: Chemical Profile of this compound

This compound (C₁₂H₂₆O) is a colorless liquid characterized by a long, nonpolar dodecane backbone and a polar hydroxyl group.[1] This structure imparts surfactant-like properties and makes it a precursor for emulsifiers and lubricants.[1] The secondary nature of the alcohol group is the cornerstone of its synthetic utility, allowing for controlled reactions that differ significantly from its primary alcohol isomer, Dodecan-1-ol.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₂H₂₆O[2]
Molar Mass 186.33 g/mol [2]
Appearance Clear colorless liquid[1]
Boiling Point 249-250 °C[3]
Density 0.83 g/mL[3]
Chirality Chiral at C-2[4][5]

The presence of a chiral center means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers unless resolved or synthesized stereoselectively. This chirality is of paramount importance in the synthesis of pheromones and pharmaceuticals, where biological activity is often enantiomer-dependent.[5][6]

Caption: Structure of this compound with the chiral center at C-2 marked ().

Core Applications & Synthetic Pathways

This compound serves as a central hub for accessing a range of functional groups and molecular scaffolds. The primary transformations leverage the reactivity of the secondary hydroxyl group.

Synthetic_Pathways cluster_products Synthetic Products Precursor This compound Ketone 2-Dodecanone (Flavors, Solvents) Precursor->Ketone Oxidation Ester Dodecyl-2-acetate (Fragrances, Pheromones) Precursor->Ester Esterification Ether 2-Dodecoxyalkanes (Surfactants, Lubricants) Precursor->Ether Etherification

Caption: Key synthetic transformations starting from this compound.

Oxidation to 2-Dodecanone

The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation in organic chemistry.[7][8] Unlike primary alcohols, secondary alcohols like this compound can be oxidized to the corresponding ketone, 2-Dodecanone, without the risk of overoxidation to a carboxylic acid.[8][9] 2-Dodecanone is itself a valuable compound, used as a flavoring agent and fragrance ingredient.[10]

Causality of Reagent Choice

The selection of an oxidizing agent depends on factors such as scale, desired reaction conditions (temperature, pH), and tolerance of other functional groups.

  • Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a reliable and selective mild oxidant that converts secondary alcohols to ketones efficiently in an organic solvent.[7] Its primary advantage is its selectivity and ease of use in standard laboratory settings.

  • DMSO-Based Reagents (Swern Oxidation): The Swern oxidation utilizes dimethylsulfoxide (DMSO) activated by oxalyl chloride.[7] It is highly effective and proceeds at very low temperatures (-78 °C), making it suitable for sensitive substrates. However, it produces toxic and malodorous byproducts like dimethyl sulfide and carbon monoxide, necessitating careful handling in a fume hood.[7]

  • Hypervalent Iodine Reagents (Dess-Martin Periodinane): Dess-Martin periodinane (DMP) is a mild oxidant that allows for the conversion of alcohols to ketones at room temperature.[7] The reaction is typically fast and clean, making it a popular choice in modern synthesis.

  • Green Oxidation Protocols: In response to environmental concerns, methods using catalysts like titanium dioxide (TiO₂) nanoparticles with hydrogen peroxide (H₂O₂) as the oxidant have been developed.[11] This system is advantageous as it uses a reusable heterogeneous catalyst and produces only water as a byproduct, aligning with the principles of green chemistry.[11]

Protocol 3.1: Green Oxidation using TiO₂ Nanoparticles and H₂O₂

This protocol is adapted from a green methodology for the oxidation of secondary alcohols.[11]

Materials:

  • This compound (1 mmol, 186.3 mg)

  • Nano-TiO₂ catalyst (10 mol%, ~8 mg)

  • 30% Hydrogen Peroxide (H₂O₂) (1 mmol, ~0.11 mL)

  • Polyethylene glycol (PEG-400) as solvent (3 mL)

  • Ethyl acetate and water for workup

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend the nano-TiO₂ catalyst in PEG-400 (3 mL).

  • Add this compound (1 mmol) to the suspension.

  • Slowly add 30% H₂O₂ (1 mmol) to the mixture while stirring.

  • Heat the reaction mixture to 70-75 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Dodecanone.

  • The product can be further purified by flash column chromatography if necessary.

  • The aqueous layer containing the TiO₂ catalyst can be processed to recover the catalyst for reuse.[11]

Esterification to Fragrance & Pheromone Components

Esterification converts this compound into esters, which are widely used as fragrance components and insect pheromones.[12][13] For instance, dodecyl acetate has a floral, citrus-rose odor and is used in perfumes.[12][14]

Mechanism Insight: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by either using an excess of one reactant (usually the less expensive one) or by removing water as it is formed, often with a Dean-Stark apparatus.[15]

Protocol 4.1: Synthesis of Dodecyl-2-acetate

This protocol describes a standard Fischer esterification.

Materials:

  • This compound (0.1 mol, 18.6 g)

  • Glacial Acetic Acid (0.12 mol, ~6.9 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst, ~0.5 mL)

  • Toluene (as solvent and for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (0.1 mol), glacial acetic acid (0.12 mol), and toluene (~50 mL).

  • Carefully add concentrated H₂SO₄ (~0.5 mL) to the mixture.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL, caution: pressure buildup from CO₂ evolution), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude Dodecyl-2-acetate can be purified by vacuum distillation.

Etherification via Williamson Synthesis

The Williamson ether synthesis is a robust method for preparing symmetrical and unsymmetrical ethers.[16] It proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[17][18]

Strategic Considerations

For the synthesis to be successful, the Sₙ2 pathway must be favored over the competing E2 elimination pathway.

  • Alkoxide Formation: this compound is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding dodecan-2-alkoxide. This enhances the nucleophilicity of the oxygen atom.[18]

  • Alkyl Halide Choice: The alkyl halide must be sterically unhindered.[17] Primary or methyl halides are ideal. Using a secondary or tertiary alkyl halide with the dodecan-2-alkoxide (a secondary alkoxide) would lead to significant amounts of elimination product.[17]

Caption: Workflow for the Williamson ether synthesis starting with this compound.

Protocol 5.1: Synthesis of 2-Methoxydodecane

Materials:

  • This compound (50 mmol, 9.3 g)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (60 mmol, 2.4 g)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Iodomethane (Methyl Iodide) (60 mmol, 3.75 mL)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Caution: NaH is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (50 mL) to the washed NaH.

  • Dissolve this compound in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add iodomethane dropwise.

  • After addition, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purify by column chromatography or distillation.

Application as a Chiral Precursor

The C-2 stereocenter in this compound makes it a valuable chiral pool starting material.[5] Enantiomerically pure (R)- or (S)-dodecan-2-ol is a precursor for biologically active molecules like insect pheromones, where stereochemistry dictates biological response.[5][6]

Strategies for Obtaining Enantiopure this compound:

  • Asymmetric Bioreduction: The prochiral ketone, 2-dodecanone, can be reduced enantioselectively using (R)- or (S)-specific alcohol dehydrogenases (ADHs) to yield the corresponding pure enantiomer of the alcohol.[5]

  • Lipase-Catalyzed Kinetic Resolution: A racemic mixture of (±)-2-dodecanol can be resolved using a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), allowing the unreacted (S)-enantiomer to be separated from the newly formed ester.[5]

References

  • A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Taylor & Francis Online.
  • Oxidation of secondary alcohols to ketones. L.S.College, Muzaffarpur.
  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps.
  • Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
  • This compound | C12H26O | CID 25045. PubChem - NIH.
  • Williamson ether synthesis (video). Khan Academy.
  • The Williamson Ether Synthesis. University of Wisconsin-Platteville.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Dodecanol. Wikipedia.
  • 2-dodecanol - 10203-28-8, C12H26O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Preparation of insect sex pheromone dodecanol containing microcapsules by simple and complex coacervations and their release behavior. ResearchGate.
  • Williamson Ether Synthesis. YouTube.
  • Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. OSTI.GOV.
  • Heterogeneous Catalytic Conversion of Biomass-Derived Platform Molecules to Fuels and Specialty Chemicals. eScholarship.org.
  • Biocatalytic oxidation of fatty alcohols into aldehydes for the flavors and fragrances industry. PubMed.
  • Dodecyl acetate - 112-66-3, C14H28O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • 2-dodecanol, 10203-28-8. The Good Scents Company.
  • Preparation of Bio-based Surfactant from Glycerol and Dodecanol through Direct Etherification. ResearchGate.
  • Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. PubMed.
  • Biocatalytic Oxidation of Alcohols. MDPI.
  • Dodecyl acetate. Wikipedia.
  • Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances. Frontiers.
  • dodecyl acetate, 112-66-3. The Good Scents Company.
  • Biocatalysis Biocatalytic Methods for Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chiral Resolution and Confirmation. Veranova.
  • Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. PMC - PubMed Central.
  • 18.2: Preparing Ethers. Chemistry LibreTexts.
  • DODECANOL. atamankimya.com.
  • (PDF) Synthesis and field experiments of the female sex pheromone of sweet potato weevil, Cylas formicarius. ResearchGate.

Sources

Application Note: Quantitative Analysis of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Chromatographic Methods for Researchers and Drug Development Professionals

Introduction and Guiding Principles

Dodecan-2-ol (C₁₂H₂₆O) is a secondary fatty alcohol with applications ranging from an intermediate in organic synthesis to a research standard in analytical chemistry and a component in the development of semiochemicals like pheromones.[1] Its accurate quantification is critical for quality control in industrial processes, purity assessment of standards, and pharmacokinetic studies in drug development.

This guide provides a detailed examination of the two primary chromatographic techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not arbitrary; it is dictated by the analyte's intrinsic properties—namely, its volatility and lack of a native chromophore—and the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. This document will elucidate the causality behind the recommended experimental choices, providing robust, self-validating protocols for immediate application.

Strategic Selection of Analytical Methodology: GC vs. HPLC

The fundamental decision in quantifying this compound lies in selecting the most appropriate separation science.

  • Gas Chromatography (GC): As a volatile compound, this compound is inherently well-suited for GC analysis.[2][3] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For non-polar to moderately polar analytes like long-chain alcohols, GC often provides high resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID), which is highly responsive to hydrocarbons.[3] This makes GC the primary and most direct method for analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, especially for non-volatile impurities or when analyzing this compound within complex, non-volatile matrices.[4] However, this compound presents a significant challenge for the most common HPLC detector, the UV-Vis detector, as it lacks a UV-absorbing chromophore.[5] To overcome this, a pre-column derivatization step is necessary. This involves chemically modifying the alcohol's hydroxyl group with a UV-active reagent, rendering it detectable.[4][5] This adds a step to the workflow but enables the use of standard HPLC-UV systems.

Recommendation: For routine quantification, purity assessment, and analysis in volatile matrices, GC-FID is the method of choice due to its simplicity and directness. For analyses in complex non-volatile matrices or when GC is unavailable, HPLC-UV with pre-column derivatization is a robust and viable alternative.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

The GC-FID method leverages the volatility of this compound for separation and the carbon-rich nature of the molecule for sensitive detection. The FID is a robust and universally responsive detector for organic compounds, making it ideal for quantitative analysis where a linear response over a wide concentration range is required.[3]

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Volatile Solvent (e.g., Hexane, Isopropanol) Sample->Dilution InternalStd Add Internal Standard (Optional, e.g., Tridecanol) Dilution->InternalStd Vial Transfer to 2 mL GC Vial InternalStd->Vial Injection Vaporize and Inject (Split/Splitless Inlet) Vial->Injection Separation Separate on Non-Polar Capillary Column (e.g., DB-5) Injection->Separation Carrier Gas (He or H2) Detection Detect with Flame Ionization Detector (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Analyte and IS) Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Detailed Protocol: GC-FID

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or isopropanol. This creates a ~10 mg/mL stock.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution in the chosen solvent.
  • Sample Preparation: For liquid samples, accurately weigh the sample and dilute with the solvent to bring the expected this compound concentration within the calibration range.[3] For solid or semi-solid samples, perform a solvent extraction followed by dilution.[3]
  • Internal Standard (Optional but Recommended): To improve precision, add an internal standard (IS) that is not present in the sample and is well-resolved from this compound (e.g., Tridecanol or a long-chain alkane) to all standards and samples at a fixed concentration.[6]

2. Instrumental Parameters: The following table outlines a typical starting point for GC-FID analysis. Parameters should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with FIDStandard, robust setup for volatile organic compounds.[7]
Column Non-polar Capillary Column (e.g., DB-1, DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for long-chain alcohols based on boiling points.[7]
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen provides faster analysis but requires additional safety precautions.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal flow for column efficiency and peak shape.
Injector Split/Splitless, 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[7]
Injection Volume 1 µLStandard volume to avoid column overloading.
Split Ratio 20:1 to 50:1 (Adjust based on concentration)Prevents column overload and ensures sharp peaks for concentrated samples.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature gradient effectively elutes compounds with varying boiling points, ensuring good separation and peak shape.[7]
Detector (FID) 280 - 300 °CPrevents condensation of the analyte in the detector and ensures stable response.[7]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area (or the ratio of analyte peak area to IS peak area) against the concentration of the standards.
  • Perform a linear regression on the calibration curve. An R² value of >0.995 is typically required.
  • Determine the concentration of this compound in the prepared samples by interpolating their peak area response from the calibration curve.

Alternative Method: HPLC with UV Detection via Derivatization

This method is employed when GC is not feasible. The core principle is to attach a UV-absorbing molecule (a chromophore) to the this compound hydroxyl group, allowing for sensitive detection with a standard HPLC-UV system.[4] A common and effective derivatizing agent for alcohols is 3,5-Dinitrobenzoyl chloride.[5]

Experimental Workflow: HPLC-UV Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample in Anhydrous Solvent (DCM) Reagent Add Derivatizing Agent (3,5-Dinitrobenzoyl chloride) + Catalyst (Pyridine) Sample->Reagent Reaction Heat Reaction Mixture (e.g., 60°C for 30 min) Reagent->Reaction Drydown Evaporate Solvent (Nitrogen Stream) Reaction->Drydown Reconstitute Reconstitute in Mobile Phase (e.g., Acetonitrile) Drydown->Reconstitute Injection Inject Derivatized Sample Reconstitute->Injection Separation Separate on Reversed-Phase Column (e.g., C18) Injection->Separation Gradient Elution (ACN/Water) Detection Detect with UV Detector (e.g., 230 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound after derivatization.

Detailed Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • Standard/Sample Solution: Accurately prepare solutions of the this compound standard or sample in anhydrous dichloromethane (DCM) at a concentration of approximately 1 mg/mL.[5]
  • Derivatization Reaction:
  • In a reaction vial, combine 100 µL of the sample/standard solution with 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous DCM.[5]
  • Add 10 µL of pyridine to catalyze the reaction.[5]
  • Vortex the mixture and heat at 60°C for 30 minutes in a heating block.[5]
  • After cooling, evaporate the solvent completely under a gentle stream of nitrogen.[5]
  • Reconstitute the dried residue in 1 mL of acetonitrile or the initial mobile phase composition.[5]
  • Calibration Standards: Derivatize a series of standard solutions to create the calibration curve.

2. Instrumental Parameters: The following table provides a starting point for the HPLC-UV analysis of derivatized this compound.

ParameterRecommended SettingRationale
HPLC System HPLC with Gradient Pump, Autosampler, and UV-Vis DetectorStandard configuration for reversed-phase chromatography.
Column Reversed-Phase C18 or C8 Column (e.g., 4.6 x 150 mm, 5 µm)Provides hydrophobic retention necessary for separating the derivatized, non-polar analyte.[4][8]
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAqueous component of the mobile phase. Acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic AcidOrganic component. Acetonitrile is a common strong solvent for reversed-phase HPLC.[4]
Gradient Program 50% B to 100% B over 15 min, hold at 100% B for 5 min, return to 50% B and equilibrate for 5 minA gradient is necessary to elute the strongly retained derivative from the column while separating it from early-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.[4]
Column Temperature 30 - 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA typical volume for analytical HPLC.[4]
Detection UV at 230 nmWavelength for optimal absorbance of the 3,5-dinitrobenzoyl derivative.

3. Data Analysis:

  • Follow the same procedure as for GC-FID: generate a calibration curve from the derivatized standards, verify linearity (R² > 0.995), and calculate the concentration in the unknown samples.

Method Validation and Performance

Any analytical method developed for quantification must be validated to demonstrate its suitability for the intended purpose.[9] Key validation parameters are defined by guidelines from bodies like the International Conference on Harmonisation (ICH).[10]

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.995The ability of the method to produce results that are directly proportional to the analyte concentration.[10]
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the measured value to the true value, often assessed by spiking a blank matrix.
Precision (% RSD) ≤ 2.0% (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[10][11]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][11]

Note: The values provided are representative and can vary based on the specific analyte, instrumentation, and experimental conditions.[9]

References

  • A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
  • This compound. (2025).
  • Purity standards for 2-Butyl-1-dodecanol. (2025). Benchchem.
  • Validation of a method for ethanol analysis in biological and non. (2021). SciSpace.
  • Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. (2024). Scirp.org.
  • Application Note: Quantification of Long-Chain Alcohols in Industrial Samples using 4- Propylnonan-4-ol as an Internal Standard. (2025). Benchchem.
  • Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols. (2025). Benchchem.
  • Separation & Identification of Alcohols by Gas Chrom
  • High-performance liquid chromatography (HPLC) methods for 2-Heptadecanol. (2025). Benchchem.
  • Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC. (2025). Benchchem.
  • Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). (2017).

Sources

Definitive Analysis of Dodecan-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS): Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of Dodecan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a C12 secondary alcohol, finds application in cosmetics, surfactants, and as a raw material for chemical synthesis.[1] Accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. This document details two primary protocols: direct analysis and analysis following derivatization, explaining the causality behind each experimental choice. We delve into the expected chromatographic behavior, mass spectral fragmentation patterns, and provide validated, step-by-step methodologies suitable for implementation in research and industrial laboratories.

Introduction: The Analytical Challenge of Secondary Alcohols

This compound (C₁₂H₂₆O, M.W. 186.33 g/mol ) is a long-chain secondary alcohol whose physical and chemical properties present specific challenges for gas chromatographic analysis.[2][3] The presence of a polar hydroxyl (-OH) group can lead to intermolecular hydrogen bonding, resulting in poor peak shape (tailing), low sensitivity, and potential thermal degradation in the GC inlet.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis, combining the superior separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[6] This guide provides robust methods to overcome the challenges associated with alcohol analysis, ensuring high-quality, reproducible data.

Principle of GC-MS Analysis

The fundamental principle of GC-MS involves two key stages. First, the sample is vaporized and injected into the gas chromatograph, where a carrier gas (typically helium) transports it through a long, thin capillary column.[7] The column's inner surface is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and differential partitioning between the mobile gas phase and the stationary phase.[8] As each separated compound exits the column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for identification.[9]

Analytical Workflow Overview

The analytical process follows a structured pathway from sample receipt to final data interpretation. The decision to include a derivatization step is a critical fork in this workflow, dictated by the analytical requirements for sensitivity and peak shape.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample containing this compound Dilution Dilution in Volatile Solvent (e.g., Hexane, Dichloromethane) Sample->Dilution Derivatization Optional: Chemical Derivatization (e.g., Silylation) Dilution->Derivatization If required Injection GC Injection (1 µL) Dilution->Injection Derivatization->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (Electron Ionization & Mass Analysis) GC_Separation->MS_Detection TIC Total Ion Chromatogram (TIC) - Retention Time MS_Detection->TIC Mass_Spectrum Mass Spectrum Analysis - Fragmentation Pattern MS_Detection->Mass_Spectrum Identification Compound Identification (Library Match & Manual Interpretation) TIC->Identification Mass_Spectrum->Identification Quantification Quantification (Peak Area vs. Standard Curve) Identification->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Materials and Methodology

Reagents and Consumables
  • This compound standard (≥98% purity)

  • Hexane or Dichloromethane (GC or HPLC grade)[10][11]

  • Anhydrous Sodium Sulfate

  • For Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • 2 mL GC autosampler vials with caps and septa

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source is required. The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Justification & Rationale
GC System
Injector TypeSplit/SplitlessAllows for flexibility. Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. A split ratio (e.g., 50:1) can be used for more concentrated samples to prevent column overload.[12]
Injector Temperature250 °CEnsures rapid and complete vaporization of this compound (Boiling Point: 249-250 °C) without causing thermal degradation.[12][13]
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/minInert gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.[12]
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness)The 5% diphenyl / 95% dimethyl polysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including long-chain alcohols.[10][12] A polar column (e.g., Carbowax) could also be used.[14][15]
Oven Temperature ProgramInitial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.This program allows for the separation of this compound from lighter solvent peaks and potential contaminants, while ensuring it elutes in a reasonable time with good peak shape.[12]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, information-rich fragmentation patterns, ideal for library matching.[12]
Ionization Energy70 eVThe standard energy for EI-MS, which provides sufficient energy for fragmentation and allows for direct comparison with established spectral libraries like NIST.[12]
Ion Source Temperature230 °CPrevents condensation of the analyte within the source while minimizing thermal degradation.[12]
Quadrupole Temperature150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.[12]
Mass Scan Rangem/z 40 - 400This range covers the expected molecular ion (m/z 186) and all significant fragment ions of this compound and its potential derivatives.
Solvent Delay3 - 4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which can shorten filament life.

Experimental Protocols

Protocol 1: Direct Analysis of this compound

This method is suitable for rapid screening or when analyzing relatively high concentrations where peak tailing is less of a concern.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in hexane. From this, create a working solution of approximately 10 µg/mL by serial dilution in hexane.[12][16]

  • Sample Preparation: If the sample is a liquid, dissolve a known quantity in hexane to achieve a final concentration estimated to be in the range of 1-20 µg/mL. For solid or semi-solid matrices, perform a solvent extraction.[8]

  • Drying: Add a small amount of anhydrous sodium sulfate to the prepared solution to remove any residual water, which can be detrimental to the GC column.

  • Injection: Transfer the final solution to a 2 mL autosampler vial. Inject 1 µL into the GC-MS system using the parameters outlined in the table above.

Protocol 2: Analysis with Silylation (Derivatization)

Derivatization is strongly recommended for trace analysis or when precise quantification and symmetrical peak shapes are required. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and reduces interactions with the column.[5][17]

  • Sample Preparation: Prepare the sample in a volatile solvent as described in Protocol 1, ensuring the sample is completely dry. Evaporate the solvent from a 100 µL aliquot under a gentle stream of nitrogen.

  • Derivatization Reaction: To the dry residue, add 100 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection. Inject 1 µL into the GC-MS system.

Results and Discussion: Interpreting the Data

Chromatographic Profile

Using the recommended GC parameters, underivatized this compound is expected to elute as a single peak. The retention time will depend on the specific instrument and column condition but can be estimated based on its boiling point. The peak may exhibit some tailing. The TMS-derivatized this compound will elute earlier due to its increased volatility and will have a significantly more symmetrical peak shape.

Mass Spectrum of this compound (Underivatized)

The electron ionization mass spectrum of this compound is characterized by specific fragmentation pathways. The molecular ion (M⁺) at m/z 186 is often weak or absent, a common trait for long-chain alcohols.[2][9] The spectrum is dominated by fragments resulting from cleavage of the carbon-carbon bonds adjacent to the oxygen-bearing carbon (alpha-cleavage).

  • Base Peak (m/z 45): The most prominent peak in the spectrum results from the cleavage between C2 and C3. This forms a stable, resonance-stabilized oxonium ion, [CH₃CH=OH]⁺. Its high abundance makes it an excellent diagnostic ion for identifying this compound.

  • Other Key Fragments:

    • m/z 59, 73, 87...: A homologous series of alkyl ions resulting from fragmentation along the decyl chain.

    • Loss of Water (M-18): A small peak at m/z 168 may be observed, corresponding to the loss of a water molecule from the molecular ion.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Significance
186[C₁₂H₂₆O]⁺Molecular Ion (M⁺) - Often weak or absent.[2]
168[C₁₂H₂₄]⁺Loss of H₂O from the molecular ion (M-18).
45 [C₂H₅O]⁺ Base Peak. Alpha-cleavage. [CH₃CH=OH]⁺.[2][18]
Fragmentation Pathway of this compound

The primary fragmentation mechanism upon electron ionization is alpha-cleavage, driven by the stabilization of the resulting positive charge on the oxygen atom.

This compound Fragmentation Mol This compound [C₁₀H₂₁-CH(OH)-CH₃]⁺˙ m/z 186 Frag1 [CH₃-CH=OH]⁺ Oxonium Ion m/z 45 (Base Peak) Mol->Frag1 α-cleavage Rad1 •C₁₀H₂₁ Decyl Radical (Neutral Loss) Mol->Rad1 α-cleavage

Caption: Primary fragmentation pathway of this compound via alpha-cleavage.

Conclusion

The GC-MS methods detailed in this application note provide a robust and reliable approach for the analysis of this compound. For routine analysis of concentrated samples, direct injection offers a rapid screening method. For sensitive, accurate, and precise quantification, derivatization via silylation is the superior protocol, yielding improved chromatography and analytical performance. The characteristic mass spectrum, dominated by the m/z 45 fragment, allows for confident identification. These protocols can be readily adapted by researchers, quality control analysts, and formulation scientists to meet their specific analytical needs.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • Sigma-Aldrich. (n.d.). GC Analysis of C1-C12 Primary Alcohols on SLB®-IL76i.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Mocanu, R., et al. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1.
  • NIST. (n.d.). 2-Dodecanol. In NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Dodecanol Mass Spectrum. In NIST Chemistry WebBook.
  • Guidechem. (n.d.). 2-DODECANOL 10203-28-8 wiki.
  • iGEM. (n.d.). GC-MS Sample Preparation.
  • NIST. (n.d.). 2-Dodecanol Gas Chromatography. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.[17]
  • NIST. (n.d.). 2-Dodecanol General Information. In NIST Chemistry WebBook.
  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS).
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Methyl-1-dodecanol: A Technical Guide.
  • NIST. (n.d.). 2-Dodecanol Infrared Spectrum. In NIST Chemistry WebBook.
  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8. Retrieved from The Good Scents Company website.[27]
  • Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1.
  • Flinn Scientific. (n.d.). Gas Chromatography of an Alcohol Mixture.
  • ChemicalBook. (2025, August 30). 2-DODECANOL | 10203-28-8.
  • ALS Environmental. (n.d.). Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS.
  • Sigma-Aldrich. (n.d.). GC analysis of c1-c12 alcohols.
  • National Center for Biotechnology Information. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • BenchChem. (n.d.). Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols.

Sources

High-performance liquid chromatography (HPLC) for Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Performance Liquid Chromatography (HPLC) of Dodecan-2-ol: Quantitative and Chiral Analysis Strategies

Abstract

This compound, a twelve-carbon secondary alcohol, is a molecule of interest in various chemical and pharmaceutical contexts.[1][2][3] Its analysis by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to its aliphatic structure, which lacks a UV-absorbing chromophore. This characteristic renders direct detection by standard UV-Vis detectors inefficient and insensitive.[4][5] This guide provides comprehensive, field-proven protocols for researchers, scientists, and drug development professionals to overcome this analytical hurdle. We will explore two primary strategies: a robust method for quantitative analysis via pre-column derivatization to enable sensitive UV detection, and a direct method for the chiral separation of its (R)- and (S)-enantiomers using a Chiral Stationary Phase (CSP). Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Analytical Challenge: Overcoming Chromophore Deficiency

The core principle of UV-Vis detection in HPLC relies on the analyte's ability to absorb light at a specific wavelength. Saturated aliphatic alcohols like this compound do not possess the conjugated double bonds or aromatic rings necessary for significant UV absorbance, making them effectively "invisible" to the most common type of HPLC detector.[4][5] To address this, two divergent but powerful strategies can be employed.

Strategy 1: Pre-Column Derivatization for UV Detection

This is an indirect method that chemically modifies the analyte before it enters the HPLC system. The hydroxyl (-OH) group of this compound is a reactive site that can be tagged with a molecule containing a strong chromophore.[6][7] This process, known as derivatization, converts the non-absorbing alcohol into an ester with high molar absorptivity, allowing for sensitive and accurate quantification using a standard UV detector.[8] Common reagents for derivatizing hydroxyl groups include acyl chlorides and isocyanates.[6][8] This approach is particularly valuable for trace-level quantification in complex matrices.

Strategy 2: Universal Detection Systems

An alternative to chemical modification is the use of a "universal" detector that does not depend on the analyte's optical properties.

  • Refractive Index (RI) Detectors: These detectors measure the change in the refractive index of the mobile phase as the analyte elutes. They are truly universal but have notable limitations, including lower sensitivity and incompatibility with gradient elution, which is often necessary for complex samples.[9]

  • Evaporative Light Scattering Detectors (ELSD): ELSD offers a more robust universal detection method. The column eluent is nebulized into a fine mist, the mobile phase is evaporated in a heated tube, and a light source illuminates the remaining solid analyte particles. The scattered light is measured by a photodiode, generating a signal proportional to the mass of the analyte.[10][11] This technique is compatible with gradient elution and is generally more sensitive than RI detection for non-volatile analytes like this compound.[10][12]

Strategy 3: Chiral Separation for Enantiomeric Resolution

This compound possesses a stereogenic center at the second carbon, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-Dodecan-2-ol). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated on standard HPLC columns.[13] Chiral separation requires a specialized Chiral Stationary Phase (CSP).[14][15] These phases create a chiral environment within the column, allowing for differential interactions with each enantiomer, resulting in different retention times and successful separation.[13] Polysaccharide-based CSPs are widely used and highly effective for resolving alcohol enantiomers.[4]

Application Protocol I: Quantitative Analysis via Derivatization

This protocol details the quantification of this compound using pre-column derivatization with 3,5-Dinitrobenzoyl chloride followed by reversed-phase HPLC with UV detection. This reagent is chosen for its high reactivity with alcohols and the strong chromophore provided by the dinitrobenzoyl group.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis prep_sample Dissolve this compound Sample in Dichloromethane mix Combine Sample, Reagent, and Catalyst prep_sample->mix prep_reagent Prepare 3,5-Dinitrobenzoyl Chloride Solution prep_reagent->mix prep_cat Prepare Pyridine (Catalyst) prep_cat->mix heat Heat at 60°C for 30 minutes mix->heat dry Evaporate Solvent (Nitrogen Stream) heat->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute inject Inject onto RP-HPLC (C18 Column) reconstitute->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection (e.g., 230 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Workflow for Quantitative Analysis of this compound.
Experimental Protocol

A. Reagents & Materials

  • This compound standard (≥98% purity)

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (catalyst)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (anhydrous)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.45 µm syringe filters

B. Standard & Sample Preparation

  • Standard Stock (1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound standard in anhydrous dichloromethane in a 10 mL volumetric flask.

  • Sample Solution: Prepare sample solutions containing this compound in anhydrous dichloromethane at an estimated concentration of 1 mg/mL. The general principle of sample preparation is to minimize loss and prevent contamination.[16] For drug products, this may involve grinding, extraction, and filtration.[17]

  • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 3,5-Dinitrobenzoyl chloride in 10 mL of anhydrous dichloromethane. Prepare this solution fresh.

C. Derivatization Procedure [4]

  • Pipette 100 µL of the standard or sample solution into a clean reaction vial.

  • Add 100 µL of the 10 mg/mL 3,5-Dinitrobenzoyl chloride solution.

  • Add 10 µL of pyridine to catalyze the esterification reaction.

  • Vortex the mixture gently and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 1.0 mL of acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

D. HPLC Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Expected Data

The derivatized this compound will be significantly more retained on the C18 column than the underivatized form. The resulting chromatogram should show a sharp, symmetrical peak.

ParameterExpected ValueRationale
Retention Time (tR) 8-12 minDependent on the exact C18 column and gradient slope.
Tailing Factor (As) 0.9 - 1.3Values close to 1 indicate good peak symmetry.[18]
Theoretical Plates (N) > 5000Indicates good column efficiency and a sharp peak.
Limit of Detection (LOD) Low ng/mL rangeDerivatization significantly enhances sensitivity.

Application Protocol II: Chiral Separation of Enantiomers

This protocol outlines the direct separation of (R)- and (S)-Dodecan-2-ol using a polysaccharide-based chiral stationary phase with a normal-phase mobile phase. This direct approach is often preferred for chiral analysis as it avoids potential racemization that can occur during derivatization.[14][15]

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis prep_sample Dissolve Racemic This compound in Mobile Phase filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject onto Chiral Stationary Phase (CSP) filter_sample->inject separate Isocratic Elution (Hexane/Isopropanol) inject->separate detect Refractive Index (RI) or ELSD Detection separate->detect analyze Determine Retention & Resolution of Enantiomers detect->analyze

Workflow for Chiral Separation of this compound Enantiomers.
Experimental Protocol

A. Reagents & Materials

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • 0.45 µm syringe filters (PTFE for organic solvents)

B. Standard Preparation

  • Prepare a solution of racemic this compound in the mobile phase (e.g., n-Hexane/Isopropanol 98:2 v/v) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Conditions [4]

  • Instrument: HPLC system with RI or ELSD detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2, v/v). The ratio may require optimization to achieve baseline separation.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI) or ELSD.

  • Injection Volume: 10 µL

Expected Data

Successful chiral separation will yield two distinct peaks corresponding to the (R)- and (S)-enantiomers. The quality of the separation is assessed by the resolution between these two peaks.

ParameterExpected ValueDefinition
Retention Time (tR1) VariesRetention time of the first eluting enantiomer.
Retention Time (tR2) VariesRetention time of the second eluting enantiomer.
Resolution (Rs) > 1.5Indicates baseline separation between the two peaks.
Selectivity (α) > 1.1The ratio of the retention factors of the two enantiomers (k2/k1).

References

  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Source: Google Scholar.
  • HPLC Refractive Index Detectors. Source: Biocompare. [Link]
  • RI Detectors – Reliable Refractive Index Detection for HPLC. Source: KNAUER. [Link]
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • Refractive index detector for sensitive HPLC analysis.
  • Sensitive HPLC refractive Index detector. Source: Lab Bulletin. [Link]
  • Derivatization - Chemistry LibreTexts. Source: Chemistry LibreTexts. [Link]
  • Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF.
  • What are Evaporative Light-Scattering Detectors?. Source: Peak Scientific. [Link]
  • Evaporative light scattering detector - Wikipedia. Source: Wikipedia. [Link]
  • Evaporative light scattering detector ELSD. Source: Advion Interchim Scientific. [Link]
  • Evaporative Light-Scattering Detectors (ELSD). Source: KNAUER. [Link]
  • 2-Dodecanol - NIST WebBook. Source: NIST. [Link]
  • This compound | C12H26O | CID 25045 - PubChem. Source: PubChem, NIH. [Link]
  • 2-Dodecanol - NIST WebBook (Mass Spectrum). Source: NIST. [Link]
  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Prepar
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Separations by High‐Performance Liquid Chromatography.
  • What are the various ways of Chiral Separation by using HPLC?. Source: YouTube. [Link]

Sources

Application Note: Sensitive Quantification of Dodecan-2-ol using Pre-Column Derivatization with 3,5-Dinitrobenzoyl Chloride for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Long-chain aliphatic alcohols, such as Dodecan-2-ol, are crucial intermediates and components in various industrial and pharmaceutical applications. However, their analysis by High-Performance Liquid Chromatography (HPLC) presents a significant challenge. These molecules lack a native chromophore, a part of the molecule that absorbs ultraviolet-visible (UV-Vis) light, rendering them effectively invisible to the most common and accessible HPLC detector, the UV-Vis detector.[1][2] Direct analysis often results in poor sensitivity and an inability to detect trace levels.[3][4]

To overcome this limitation, pre-column derivatization is an essential and powerful strategy.[2][5] This technique involves a chemical reaction that modifies the analyte—in this case, the hydroxyl group of this compound—to attach a strongly UV-absorbing tag.[1][3] This application note provides a comprehensive, field-proven protocol for the derivatization of this compound with 3,5-Dinitrobenzoyl Chloride (DNBC), enabling highly sensitive and reliable quantification by reversed-phase HPLC.

Rationale for Reagent Selection: 3,5-Dinitrobenzoyl Chloride (DNBC)

The choice of a derivatizing agent is critical and must be guided by several factors: reaction efficiency, derivative stability, and the detectability of the resulting product.[6][7] For hydroxyl-containing compounds like this compound, acyl chlorides are excellent candidates.[6][8]

We have selected 3,5-Dinitrobenzoyl Chloride (DNBC) for this application due to its distinct advantages:

  • High Molar Absorptivity: The DNBC molecule contains two nitroaromatic groups, which form a potent chromophore. When attached to this compound, it creates a 3,5-dinitrobenzoate ester that exhibits strong absorbance in the UV region, leading to exceptional detection sensitivity.[9][10]

  • Reaction Specificity and Efficiency: DNBC reacts specifically and rapidly with the hydroxyl group of the alcohol under mild conditions to form a stable ester linkage.[9][11]

  • Improved Chromatography: The derivatization process transforms the relatively polar alcohol into a more non-polar, hydrophobic ester. This enhances its retention on reversed-phase HPLC columns (like C18), moving its elution away from the void volume and potential polar interferences.[12]

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the this compound's hydroxyl group attacks the electrophilic carbonyl carbon of DNBC. This reaction is facilitated by a base, such as pyridine, which serves as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[13]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Dodecanol This compound (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon Dodecanol->Attack DNBC 3,5-Dinitrobenzoyl Chloride (Electrophile) DNBC->Attack Pyridine Pyridine (Base/Catalyst) Elimination Elimination of HCl Pyridine->Elimination HCl Scavenger Attack->Elimination Intermediate Formation Ester Dodecan-2-yl 3,5-dinitrobenzoate (UV-Active Derivative) Elimination->Ester Salt Pyridinium Hydrochloride Elimination->Salt

Caption: Nucleophilic acyl substitution of this compound with DNBC.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps ensures complete derivatization and reproducible results.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
This compound≥98% PuritySigma-Aldrich
3,5-Dinitrobenzoyl Chloride (DNBC)Derivatization Grade (HPLC)Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Major chemical supplier
Acetonitrile (ACN)HPLC GradeMajor chemical supplier
WaterHPLC or Milli-Q Grade---
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeMajor chemical supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeMajor chemical supplier
Volumetric flasks, PipettesClass A---
Autosampler Vials (2 mL) with caps------
Heating block or water bath------
Vortex mixer------
Centrifuge------

Safety Precaution: 3,5-Dinitrobenzoyl Chloride is corrosive and moisture-sensitive. Pyridine is toxic and flammable. All steps involving these reagents must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 25 mg of this compound into a 25 mL Class A volumetric flask.

    • Dissolve and bring to volume with acetonitrile. This stock is used to prepare calibration standards.

  • Derivatizing Reagent (10 mg/mL DNBC in ACN):

    • Accurately weigh 100 mg of DNBC into a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

  • Catalyst Solution (10% v/v Pyridine in ACN):

    • Carefully pipette 1 mL of anhydrous pyridine into a 10 mL Class A volumetric flask.

    • Bring to volume with anhydrous acetonitrile.

Derivatization Workflow

The following procedure details the derivatization of a single standard or sample. This process should be applied to all calibration standards, quality controls, and unknown samples.

G start Start step1 1. Pipette 100 µL of This compound sample/standard into a 2 mL vial start->step1 step2 2. Add 200 µL of 10 mg/mL DNBC solution (Molar Excess) step1->step2 step3 3. Add 50 µL of 10% Pyridine solution (Catalyst) step2->step3 step4 4. Cap vial tightly, vortex for 30 seconds step3->step4 step5 5. Heat at 60 °C for 30 minutes step4->step5 step6 6. Cool to Room Temperature step5->step6 step7 7. Add 500 µL of 5% NaHCO₃ solution to quench excess DNBC step6->step7 step8 8. Vortex for 1 minute, centrifuge to separate layers step7->step8 step9 9. Transfer organic (top) layer to a clean vial step8->step9 step10 10. Dilute with mobile phase if necessary step9->step10 end Ready for HPLC Injection step10->end

Caption: Step-by-step workflow for the derivatization of this compound.

Causality Behind Key Steps:

  • Step 2 (Molar Excess): A significant molar excess of the DNBC reagent is used to ensure the reaction goes to completion, following Le Châtelier's principle. This is critical for accurate quantification.

  • Step 5 (Heating): While the reaction can proceed at room temperature, gentle heating at 60 °C accelerates the reaction rate, ensuring complete derivatization within a practical timeframe of 30 minutes. For sterically hindered alcohols, this step is particularly important.[13]

  • Step 7 (Quenching): The addition of sodium bicarbonate solution hydrolyzes and neutralizes any unreacted DNBC, preventing it from interfering with the chromatography or damaging the HPLC column.[13]

HPLC Analysis of Dodecan-2-yl 3,5-dinitrobenzoate

Chromatographic Conditions

The following conditions are a robust starting point and should be optimized for your specific instrument and column.

ParameterRecommended Setting
HPLC System Any standard HPLC with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Gradient Elution 70% B to 95% B over 10 min; Hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 254 nm

Rationale for Parameter Selection:

  • C18 Column: The dinitrobenzoate ester of this compound is highly hydrophobic, making it ideally suited for separation on a non-polar C18 stationary phase.[14]

  • Gradient Elution: A gradient is employed to ensure that the highly retained derivative is eluted as a sharp, symmetrical peak in a reasonable time, while also cleaning the column of any late-eluting impurities.

  • Detection Wavelength (254 nm): The dinitroaromatic ring of the derivative exhibits strong absorbance near 254 nm, a common wavelength available on most UV detectors, providing an excellent signal-to-noise ratio.

Method Performance and Troubleshooting

Properly executed, this method provides excellent performance for the trace analysis of this compound. Method validation should be performed according to established guidelines to determine linearity, accuracy, precision, and sensitivity.[15]

ProblemPotential Cause(s)Recommended Solution(s)
No or low derivative peak - Inactive/hydrolyzed DNBC reagent.- Presence of water in reagents/solvents.- Insufficient reaction time or temperature.- Prepare fresh DNBC solution daily.- Use anhydrous solvents and dry glassware.- Increase reaction time to 60 min or temperature to 70°C.[13]
Poor peak shape (tailing) - Active sites in the HPLC system (liner, column).- Incomplete derivatization.- Use a new guard column or a fresh analytical column.- Re-optimize derivatization conditions (reagent ratio, time).[13]
Multiple unexpected peaks - Incomplete derivatization.- Degradation of the derivative.- Side reactions from sample matrix impurities.- Ensure complete quenching of excess reagent.- Analyze samples promptly after derivatization.- Optimize sample clean-up procedures prior to derivatization.

Conclusion

The analytical challenge posed by the non-chromophoric nature of this compound is effectively solved by a robust pre-column derivatization strategy. The protocol detailed here, utilizing 3,5-Dinitrobenzoyl Chloride, transforms this compound into a derivative with strong UV absorbance, enabling sensitive and reliable quantification by standard reversed-phase HPLC-UV. This method is readily adaptable for quality control in manufacturing, stability studies in drug development, and other research applications requiring precise measurement of long-chain alcohols.

References

  • Title: Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis Source: Benchchem URL
  • Title: Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection Source: ResearchGate URL
  • Title: Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride Source: Oxford Academic, Journal of Chromatographic Science URL
  • Source: Scirp.
  • Source: N.A.
  • Source: Smt.
  • Title: A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride Source: Semantic Scholar URL
  • Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: ResearchGate URL
  • Title: Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: PubMed Central URL
  • Title: HPLC Derivatization Reagents Source: Alfa Chemistry URL
  • Title: 3,5-Dinitrobenzoyl chloride for HPLC derivatization, LiChropur Source: Sigma-Aldrich URL
  • Title: Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry Source: PubMed URL
  • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Source: PubMed URL
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)
  • Title: Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source: PubMed URL
  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL
  • Title: Derivatization in HPLC Source: HTA SRL URL
  • Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed URL
  • Title: Derivatization procedures and their analytical performances for HPLC determination in bioanalysis Source: ECOLIB URL
  • Title: Unlocking the Potential of Derivatization Technology in HPLC Analysis Source: Welch Materials URL
  • Title: Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate)

Sources

Application Notes and Protocols for Dodecan-2-ol in Entomology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dodecan-2-ol is a secondary alcohol that functions as a significant semiochemical in the chemical communication systems of various insect species.[1][2] Its role as a pheromone, particularly as an attractant, makes it a valuable tool in entomology research with applications in pest management and the study of insect behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It covers the foundational chemical ecology, detailed protocols for electrophysiological and behavioral assays, and practical guidance for field applications. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Chemical Ecology of this compound

This compound (C₁₂H₂₆O) is a 12-carbon secondary alcohol with a hydroxyl group at the second position.[3][4] In the intricate world of insect chemical communication, specific isomers of this compound can act as powerful pheromones. Pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species.[5][6]

The chirality of this compound is often critical to its biological activity. The molecule exists as two enantiomers: (R)-dodecan-2-ol and (S)-dodecan-2-ol. Different insect species may produce or respond to a specific enantiomer or a racemic mixture. For instance, (R)-dodecan-2-ol has been identified as a pheromone in the red cocktail ant, Crematogaster castanea.[7] This stereospecificity highlights the importance of using the correct isomer in research applications to elicit the desired behavioral response. The synthesis of enantiomerically pure pheromones is a key aspect of chemical ecology research, often employing enzymatic or asymmetric chemical reactions to achieve high enantioselectivity.[5][8][9]

Core Methodologies: Assessing Pheromonal Activity

Evaluating the efficacy of this compound as a pheromone involves a multi-tiered approach, beginning with electrophysiological screening to confirm antennal reception, followed by behavioral assays to determine the compound's influence on insect behavior.

Electrophysiology: Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus.[10][11] It provides a rapid and sensitive method to determine if an insect's olfactory receptor neurons are responsive to this compound.[10][12]

Caption: Electroantennography (EAG) Experimental Workflow.

  • Insect Preparation:

    • Anesthetize an adult insect (e.g., moth, beetle) by chilling or using CO₂.

    • Under a stereomicroscope, carefully excise one antenna at its base using microscissors.[13]

    • Immediately mount the antenna for recording to ensure viability.[13]

  • Electrode Preparation and Mounting:

    • Pull glass capillaries to create fine-tipped microelectrodes.[11]

    • Fill the electrodes with a saline solution (e.g., Ringer's solution) to ensure electrical conductivity.

    • The reference electrode is inserted into the insect's head or the base of the antenna.[12]

    • The recording electrode makes contact with the cut distal tip of the antenna.[12][14] A small amount of conductive gel can facilitate contact.[12]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound (and its specific isomers, if applicable) in a high-purity solvent like hexane or pentane. A typical concentration range for initial screening is 1 µg/µL to 100 µg/µL.

    • Apply a known volume (e.g., 10 µL) of the this compound solution onto a small piece of filter paper and insert it into a Pasteur pipette.[13]

    • Allow the solvent to evaporate for a few minutes.[13]

    • A purified, humidified air stream is continuously passed over the antenna. The stimulus is delivered by puffing air through the pipette into the main air stream for a short duration (e.g., 0.5 seconds).[12]

  • Controls and Validation:

    • Negative Control: A puff of air through a pipette containing only the solvent is essential to measure any mechanical or solvent-induced response.[10]

    • Positive Control: Use a known, highly active compound for the target species to confirm the viability of the antennal preparation.

    • The viability of the preparation should be checked periodically; antennae typically remain active for over 30 minutes.[13]

  • Data Recording and Analysis:

    • The electrical signal from the antenna is amplified and recorded using specialized software.[10][14]

    • The response is measured as the maximum amplitude of the negative voltage deflection (depolarization) in millivolts (mV).[10]

    • Responses are typically normalized by subtracting the solvent control response.

ParameterUnitDescription
EAG Response AmplitudemV (millivolts)The peak voltage change from the baseline upon stimulation.
Dose/Concentrationµg/µL, ngThe amount or concentration of the this compound stimulus.
Response Durations (seconds)The time from the onset of depolarization to the return to baseline.
Table 1: Key Parameters Measured in EAG Analysis.
Behavioral Assays: Olfactometers

While EAG confirms sensory detection, it does not reveal the behavioral outcome (attraction, repulsion, etc.).[10][13] Behavioral bioassays, such as those using an olfactometer, are necessary to quantify the insect's response.[15][16] The Y-tube olfactometer is a standard apparatus for two-choice assays.[15][17]

Sources

The Elusive Role of Dodecan-2-ol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of peer-reviewed scientific literature, patent databases, and regulatory filings, it has been determined that Dodecan-2-ol does not have a well-established or documented application in drug delivery systems.

Extensive searches for its use as a penetration enhancer, a component of lipid-based nanoparticles, an excipient in topical formulations, or in any other drug delivery modality have failed to yield the substantive, verifiable data necessary to construct a detailed and scientifically rigorous application note or protocol. The available information on this compound primarily pertains to its role as a volatile organic compound in plants, a flavoring agent, or a chemical intermediate in other industries, rather than as a pharmaceutical excipient.

Creating a guide on a topic without a foundation in established scientific research would be speculative and could lead to misdirected research efforts. The principles of scientific integrity and trustworthiness (E-E-A-T) mandate that any provided information, especially protocols and application notes, must be based on verifiable and authoritative sources.

Therefore, we must conclude that the development of a detailed guide on the "Application of this compound in Drug Delivery Systems" is not feasible at this time due to the lack of foundational scientific evidence.

Alternative Avenues for Exploration

For researchers interested in the role of fatty alcohols in drug delivery, we recommend investigating related, well-documented molecules that serve similar functions. Compounds such as 1-dodecanol (lauryl alcohol) , oleic acid , and other long-chain fatty alcohols and acids have extensive literature supporting their use as:

  • Permeation Enhancers: These molecules are known to interact with the lipids in the stratum corneum, disrupting their ordered structure and increasing the penetration of active pharmaceutical ingredients (APIs) through the skin.

  • Excipients in Lipid-Based Formulations: They are often used in the formulation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) to solubilize drugs and modulate drug release.

We encourage researchers to direct their inquiries toward these and other established excipients where a wealth of data and standardized protocols are available. Should new, peer-reviewed research emerge detailing the application of this compound in drug delivery, this topic can be revisited.

Application Note: Dodecan-2-ol as a Novel Solvent for Lipophilic Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The poor aqueous solubility of lipophilic compounds remains a significant hurdle in pharmaceutical research and drug development, impacting formulation, bioavailability, and the accuracy of in vitro assays.[1][2][3] Traditional solvents often present challenges related to toxicity, compatibility, or limited solubilizing power for highly lipophilic molecules. This application note introduces Dodecan-2-ol, a 12-carbon secondary alcohol, as a promising alternative solvent for solubilizing hydrophobic and lipophilic active pharmaceutical ingredients (APIs). We provide a comprehensive overview of its physicochemical properties, a detailed protocol for its application, and a logical framework for its inclusion in solvent selection workflows. The unique structure of this compound, featuring a long aliphatic chain and a secondary hydroxyl group, provides an amphiphilic character that is highly advantageous for dissolving compounds with high LogP values.

Introduction: The Challenge of Lipophilicity

A substantial percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as poorly water-soluble (BCS Class II and IV).[2] This characteristic can severely limit a compound's absorption and bioavailability, creating significant obstacles for preclinical and clinical development.[1][4] Consequently, the selection of an appropriate solvent system is a critical first step in formulation development, in vitro screening, and toxicological studies.[1][5] While common strategies include the use of co-solvents, surfactants, and lipid-based formulations, the exploration of novel, non-traditional excipients is essential for expanding the toolkit available to formulation scientists.[6][7][8]

This compound (C₁₂H₂₆O) is a long-chain fatty alcohol that offers a unique combination of a highly lipophilic alkyl chain with a polar hydroxyl group, making it an intriguing candidate for solubilizing non-polar compounds.[9][10] This guide provides the foundational knowledge and practical steps for researchers to evaluate and utilize this compound in their work.

Physicochemical Profile of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. This compound is a colorless to pale yellow liquid at room temperature, characterized by its high lipophilicity and practical insolubility in water.[10][11][12]

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O[9][13]
Molecular Weight 186.33 g/mol [9][11][13][14]
Appearance Colorless to pale yellow clear liquid[10][11]
Boiling Point 249-250 °C[14][15]
Melting Point 19 °C[15]
Density ~0.829 g/mL at 20 °C[14][15]
Flash Point >110 °C (>230 °F)[11][14]
Water Solubility 0.02 g/L (Practically insoluble)[12]
logP (Octanol/Water) 5.1 (Estimated)[9][11][13]
Refractive Index ~1.44 at 20 °C[14][15]

Expert Insight: The high LogP value of 5.1 is a strong indicator of this compound's potential to dissolve highly lipophilic compounds, as it suggests a strong preference for non-polar environments.[9][11] Its long 12-carbon chain provides extensive van der Waals interactions with hydrophobic drug molecules, while the secondary hydroxyl group offers a site for potential hydrogen bonding, which can be advantageous compared to purely aliphatic solvents like dodecane.[16]

Protocol: Solubility Assessment of a Lipophilic Compound in this compound

This protocol provides a reliable, step-by-step method to determine the saturation solubility of a model lipophilic compound in this compound.

Trustworthiness through Self-Validation: This protocol incorporates a crucial analytical step (e.g., HPLC, GC-MS) to validate the dissolution.[17][18][19] Visual clarity can sometimes be misleading, as fine particle suspensions can appear dissolved. Quantitative analysis ensures the compound is truly in solution, making the protocol self-validating and the results trustworthy.

Materials and Equipment
  • This compound (≥99% purity)

  • Model lipophilic compound (e.g., Fenofibrate, Itraconazole)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Vortex mixer

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Positive displacement pipette or glass syringe

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and appropriate Class A glassware

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS) for quantification

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation & Analysis A 1. Weigh Compound Accurately weigh excess lipophilic compound into a vial. B 2. Add Solvent Add a precise volume of this compound. A->B Precise addition C 3. Equilibrate Vortex, then place in thermostatic shaker (e.g., 24-48h). B->C Seal vial D 4. Centrifuge Pellet undissolved solid (e.g., 15 min at 10,000 x g). C->D Achieve equilibrium E 5. Filter Supernatant Carefully filter an aliquot of the supernatant (0.22 µm PTFE filter). D->E Isolate saturated solution F 6. Dilute & Quantify Dilute filtered sample in a suitable mobile phase/solvent and analyze via HPLC or GC-MS. E->F Prepare for analysis

Caption: Experimental workflow for determining saturation solubility.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the lipophilic compound to a tared glass vial and record the weight. Expert Rationale: Starting with excess solid ensures that the solution will reach saturation.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of this compound to the vial.

  • Equilibration: Securely cap the vial and vortex vigorously for 1-2 minutes. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a positive displacement pipette or glass syringe. Causality Note: Avoid disturbing the solid pellet to prevent inaccurate measurements.

  • Filtration: Immediately filter the supernatant through a 0.22 µm solvent-compatible (e.g., PTFE) syringe filter into a clean vial. This step removes any remaining fine particulates.

  • Quantification: Accurately dilute a known volume of the filtered, saturated solution into a suitable solvent for your analytical method (e.g., mobile phase for HPLC). Quantify the concentration of the lipophilic compound against a standard curve.

  • Calculation: Express the solubility in mg/mL or mol/L.

Application & Comparative Analysis

This compound's properties suggest its utility in several research areas, particularly where high concentrations of very lipophilic drugs are needed.

Potential Applications:

  • Preclinical Formulations: For early-stage toxicology or pharmacokinetic studies where a simple solution formulation is required.[1][2]

  • In Vitro Assay Stock Solutions: Creating concentrated stocks for cell-based assays or biochemical screens, minimizing the final concentration of the solvent in the assay medium.

  • Cosmetic and Topical Formulations: Its properties are similar to other fatty alcohols used as emollients and solvents in skin care.[20][21][22]

Comparative Solvent Overview
SolventKey Advantage(s)Key Disadvantage(s)Potential Use Case
This compound High capacity for lipophilic compounds; low volatility.Viscous; practically water-insoluble; potential skin irritant.[9][23]High concentration stock of BCS Class II/IV drugs.
DMSO Excellent, broad solubilizing power.Can be toxic to cells; readily penetrates skin; can cause compound precipitation on aqueous dilution.Universal solvent for initial screening.
Ethanol Biocompatible; water-miscible.Lower capacity for highly lipophilic compounds compared to DMSO or this compound.Co-solvent in aqueous formulations.[5]
PEG 400 Low toxicity; water-miscible.Can be viscous; may not be suitable for highly lipophilic compounds alone.Vehicle for in vivo oral dosing.
Lipid-Based Systems Mimics in vivo environment; enhances absorption.[4]Complex formulations (e.g., SEDDS); potential for physical instability.[24]Enhancing oral bioavailability of poorly soluble drugs.[6]
Solvent Selection Decision Framework

The choice of a solvent is a multi-faceted decision. The following diagram illustrates a logical path for selecting an appropriate solvent, positioning this compound as a viable option for specific challenges.

G A Start: Lipophilic Compound B Determine Required Concentration & Application (In Vitro vs. In Vivo) A->B C Low Conc. / In Vitro B->C Low D High Conc. / Formulation Study B->D High E Test Standard Solvents: DMSO, Ethanol C->E H Test Advanced Systems D->H F Solubility Adequate? E->F G Proceed with Assay F->G Yes F->H No I Consider Co-Solvent Systems (e.g., Ethanol/Water) H->I J Consider this compound (High lipophilicity needed) H->J K Consider Lipid Formulations (For in vivo bioavailability) H->K L Optimize Formulation I->L J->L K->L

Caption: Decision tree for selecting a solubilization strategy.

Safety and Handling Precautions

This compound is classified as a skin irritant.[9][23] It may also cause serious eye irritation and respiratory irritation.[23]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit specialized, tool for scientists and researchers grappling with the challenges of solubilizing highly lipophilic compounds. Its strong lipophilic character and simple structure make it an excellent candidate for creating concentrated stock solutions for preclinical research and as a component in topical or cosmetic formulations. By following the detailed protocols and decision-making frameworks presented in this note, researchers can systematically evaluate this compound's suitability for their specific applications, potentially unlocking new formulation pathways for challenging molecules.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • WuXi AppTec. (2024, April 3).
  • The Good Scents Company. 2-dodecanol, 10203-28-8. The Good Scents Company.
  • Echemi. Dodecanol. Echemi.
  • Cheméo. Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Cheméo.
  • ChemicalBook. (2025, August 30). 2-DODECANOL | 10203-28-8. ChemicalBook.
  • National Center for Biotechnology Inform
  • Guidechem. 2-DODECANOL 10203-28-8 wiki. Guidechem.
  • Scent.vn. This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance. Scent.vn.
  • Fisher Scientific. (2015, March 19).
  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Re-Mission Foundation. (2007). Unique technology for solubilization and delivery of highly lipophilic bioactive molecules. PubMed.
  • Benchchem.
  • Sigma-Aldrich. 2-Dodecanol 99% 10203-28-8. Sigma-Aldrich.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Lipophilic Steroidal Compounds. Benchchem.
  • Santa Cruz Biotechnology. 2-Octyl-1-dodecanol. Santa Cruz Biotechnology.
  • BenchChem. (2025, December).
  • Burns, D., Clennett, A., & El-Gammal, R. (2023, May 3). A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility.
  • Creative Bioarray. Lipophilicity & Solubility.
  • Singh, B., & Singh, R. (2020).
  • National Center for Biotechnology Inform
  • Benchchem. Technical Support Center: Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC. Benchchem.
  • Rocchetti, G., et al. (2021, March 22). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. MDPI.

Sources

Application Notes and Protocols for the Utilization of Dodecan-2-ol in Ester and Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of Dodecan-2-ol, a secondary alcohol, in the formation of esters and ethers. These products are of significant interest in the fields of fragrances, lubricants, solvents, and as intermediates in pharmaceutical and materials science. This document outlines the fundamental principles, reaction mechanisms, and detailed, field-proven protocols for the synthesis of representative esters and ethers from this compound. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Versatility of this compound

This compound is a secondary alcohol characterized by a hydroxyl group on the second carbon of a twelve-carbon chain.[1] Its structure imparts specific reactivity and physical properties that make it a valuable precursor in organic synthesis. The long alkyl chain contributes to the lipophilicity of its derivatives, while the secondary nature of the alcohol influences the kinetics and mechanisms of reactions at the hydroxyl group.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₂₆O[1][2]
Molecular Weight186.33 g/mol [1][2]
Boiling Point249-250 °C[3]
Melting Point19 °C[3]
Density0.83 g/mL[3]
Solubility in Water0.02 g/L @ 25°C[4]

The synthesis of esters and ethers from this compound leverages the nucleophilicity of the hydroxyl oxygen. However, the steric hindrance associated with a secondary alcohol, as compared to a primary alcohol like 1-dodecanol, necessitates careful consideration of reaction conditions and catalyst selection to achieve optimal yields and minimize side reactions.[5][6]

Synthesis of Esters from this compound

The esterification of this compound is a cornerstone of its synthetic utility, yielding products with applications ranging from flavor and fragrance compounds to specialty lubricants. The most common method for this transformation is the Fischer-Speier esterification.

The Fischer-Speier Esterification: A Mechanistic Perspective

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][7][8] The reaction is an equilibrium process, and to drive it towards the product side, it is common to either use an excess of one reactant or remove water as it is formed.[5][9][10]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5][10] The alcohol, in this case, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[5]

Fischer_Esterification This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Acid_Catalyst Acid Catalyst (H₂SO₄, p-TsOH) Ester 2-Dodecyl Ester Tetrahedral_Intermediate->Ester Dehydration Water Water

Protocol: Synthesis of 2-Dodecyl Acetate

This protocol details the synthesis of 2-dodecyl acetate, a common ester of this compound, via Fischer esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), glacial acetic acid (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 5 mol%).[11] Add toluene to facilitate azeotropic removal of water.

  • Esterification: Assemble a Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux with vigorous stirring.[7] The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the ester product.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.[11]

  • Neutralization and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-dodecyl acetate.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ester.[12][13]

Causality of Experimental Choices:

  • Excess Acetic Acid: Using an excess of acetic acid helps to shift the equilibrium towards the formation of the ester.[7]

  • Dean-Stark Apparatus: The removal of water is crucial for achieving a high yield in this reversible reaction.[9]

  • Acid Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the sterically hindered secondary alcohol.[5] While sulfuric acid is effective, p-TsOH is often preferred as it is a milder, solid catalyst that can be easier to handle and may lead to fewer side reactions.[11]

Synthesis of Ethers from this compound

The synthesis of ethers from this compound is another important transformation, yielding products with diverse applications. The Williamson ether synthesis is a classical and versatile method for preparing unsymmetrical ethers.

The Williamson Ether Synthesis: A Mechanistic Perspective

The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide.[6][14] This method is highly effective for synthesizing unsymmetrical ethers.[15]

The synthesis involves two main steps:

  • Formation of the Alkoxide: this compound is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-dodecanoxide.[16]

  • Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, attacks a primary alkyl halide (e.g., ethyl bromide) in an Sₙ2 fashion, displacing the halide and forming the ether.[6][14]

Williamson_Ether_Synthesis This compound This compound Alkoxide 2-Dodecanoxide This compound->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Ether 2-Dodecoxyethane Alkoxide->Ether SN2 Attack Alkyl_Halide Primary Alkyl Halide (e.g., Ethyl Bromide) Salt Salt Byproduct (e.g., NaBr)

Protocol: Synthesis of 2-Dodecoxyethane

This protocol describes the synthesis of 2-dodecoxyethane, an unsymmetrical ether, from this compound.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl Bromide (or Iodoethane)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Condenser

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

  • Alcohol Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via an addition funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-dodecoxyethane.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Causality of Experimental Choices:

  • Strong Base: A strong base like NaH is required to deprotonate the alcohol to form the alkoxide.[16] The use of NaH is advantageous as the byproduct, hydrogen gas, is easily removed from the reaction system.

  • Primary Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction, which is most efficient with unhindered primary alkyl halides.[6][14] The use of secondary or tertiary alkyl halides would lead to elimination as the major competing side reaction.

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. Therefore, the reaction must be carried out under a dry, inert atmosphere to prevent quenching of the base.

Safety and Handling

This compound:

  • Causes skin irritation.[1]

  • It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.[17]

  • Ensure adequate ventilation to avoid inhaling vapors.[18][19]

Reagents:

  • Concentrated Sulfuric Acid and p-Toluenesulfonic Acid: Corrosive. Handle with extreme care in a fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Alkyl Halides (e.g., Ethyl Bromide): Volatile and potentially toxic. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18][19]

Conclusion

This compound is a versatile chemical intermediate for the synthesis of a wide range of esters and ethers. The protocols provided in this guide, based on the Fischer-Speier esterification and Williamson ether synthesis, are robust and can be adapted for the synthesis of various derivatives. A thorough understanding of the reaction mechanisms and the rationale behind the experimental choices is critical for achieving high yields and purity. Adherence to proper safety protocols is paramount when working with the reagents involved in these syntheses.

References

  • ACS Publications. (n.d.). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts | The Journal of Organic Chemistry.
  • Wikipedia. (2023, December 29). Fischer–Speier esterification.
  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched....
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • National Center for Biotechnology Information. (n.d.). This compound | C12H26O | CID 25045. PubChem.
  • Cheméo. (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8).
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • Unknown. (n.d.). Fischer Esterification.
  • ChemicalBook. (n.d.). DODECYL ACETATE synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Dodecanol for Chemical Synthesis.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 2-Octyldodecyl Acetate.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Wikipedia. (2023, November 27). Williamson ether synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Octyldodecyl Acetate.
  • TCI AMERICA. (n.d.). Fischer Esterification Reaction.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • ChemSrc. (2025, May 20). 2-dodecanol - 10203-28-8, C12H26O, density, melting point, boiling point, structural formula, synthesis.

Sources

Application Note & Protocols: Biocatalytic Synthesis of Enantiopure Dodecan-2-ol via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of enantiopure dodecan-2-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] We delve into the principles and practical application of lipase-catalyzed kinetic resolution, a robust and environmentally benign method for resolving racemic secondary alcohols. Detailed, field-proven protocols for both small-scale screening and preparative-scale synthesis are presented, with a focus on the highly selective and widely used Lipase B from Candida antarctica (CALB). Furthermore, this document outlines a systematic approach to the development of analytical methods using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the accurate determination of enantiomeric excess (e.e.), a critical parameter for ensuring the optical purity of the final products.

Introduction: The Imperative of Chirality and the Biocatalytic Advantage

Chirality is a fundamental property of many biologically active molecules, with enantiomers of the same compound often exhibiting distinct pharmacological and toxicological profiles.[2] Consequently, the synthesis of single-enantiomer drugs and intermediates is a critical objective in modern drug development and manufacturing.[1] Traditional chemical methods for achieving enantiopurity can be arduous, often requiring harsh reaction conditions, stoichiometric chiral reagents, or complex multi-step syntheses.

Biocatalysis has emerged as a powerful alternative, offering highly selective transformations under mild, environmentally friendly conditions.[1][3] Among the vast arsenal of biocatalysts, lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly versatile and have been extensively employed in organic synthesis.[4] Their ability to function in non-aqueous media, broad substrate specificity, and remarkable enantioselectivity make them ideal catalysts for the kinetic resolution of racemic alcohols.[4][5]

This application note specifically addresses the synthesis of enantiopure this compound, a chiral secondary alcohol, through the kinetic resolution of its racemic form. We will focus on the use of the commercially available immobilized Candida antarctica Lipase B (CALB), widely recognized for its efficacy and robustness.[6][7]

The Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a significantly higher rate than the other in the presence of a chiral catalyst, in this case, a lipase.[8] In the context of resolving racemic this compound, the lipase will selectively catalyze the acylation of one enantiomer (typically the (R)-enantiomer for many secondary alcohols with CALB), leaving the other enantiomer ((S)-dodecan-2-ol) unreacted.[9]

The key to a successful kinetic resolution is the high enantioselectivity of the enzyme, which allows for the separation of the enantioenriched unreacted alcohol from the newly formed enantioenriched ester. A critical limitation of this method is the maximum theoretical yield of 50% for a single enantiomer of the starting material.[8] However, by stopping the reaction at or near 50% conversion, it is possible to obtain both the unreacted alcohol and the acylated product with high enantiomeric excess.

For applications where yields greater than 50% are required, a Dynamic Kinetic Resolution (DKR) approach can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired acylated enantiomer.[8]

Experimental Protocols: From Screening to Preparative Scale

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)[6][7]

  • Acyl Donor: Vinyl Acetate[10]

  • Anhydrous Organic Solvents (e.g., n-hexane, toluene)[5]

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Standard laboratory glassware, magnetic stirrers, and temperature-controlled bath.

Protocol 1: Small-Scale Screening for Optimal Conditions

This protocol is designed for the rapid evaluation of reaction parameters to identify the optimal conditions for the kinetic resolution of this compound.

Procedure:

  • To a 4 mL glass vial equipped with a magnetic stir bar, add racemic this compound (e.g., 20 mg, 1 equivalent).

  • Add the immobilized lipase (e.g., 10-20 mg by weight).

  • Add 2 mL of anhydrous organic solvent (e.g., n-hexane).

  • Add the acyl donor, vinyl acetate (1.5-3 equivalents).[10]

  • Seal the vial tightly and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 30-45 °C).

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at regular time intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by filtering out the enzyme using a syringe filter and diluting with a suitable solvent for analysis.

  • Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed dodecan-2-yl acetate.

Protocol 2: Preparative Scale Kinetic Resolution of this compound

Once optimal conditions have been established, this protocol can be used for resolving a larger quantity of racemic this compound.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (e.g., 1.0 g, 1 equivalent).

  • Add the optimized anhydrous organic solvent (e.g., 50 mL of n-hexane).

  • Add the optimized amount of vinyl acetate (e.g., 1.5 equivalents).

  • Add the optimized amount of immobilized Candida antarctica Lipase B (e.g., 100 mg).

  • Stir the reaction mixture at the optimized temperature (e.g., 40 °C).

  • Monitor the reaction by chiral GC or HPLC until the conversion reaches approximately 50%.

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent and reused.

  • Dry the filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting mixture of enantioenriched (S)-dodecan-2-ol and (R)-dodecan-2-yl acetate can be separated by silica gel column chromatography to yield the two enantiomerically pure compounds.

Analytical Methodology: Determination of Enantiomeric Excess

The accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable techniques for this purpose.[2]

Chiral HPLC Method Development

A systematic approach is essential for developing a robust chiral HPLC method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including secondary alcohols.[11][12]

Starting Conditions for Method Development:

  • Chiral Column: A polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier, typically 2-propanol (IPA). Start with a screening of different ratios (e.g., 99:1, 98:2, 95:5 v/v).[11]

  • Flow Rate: Begin with 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 25 °C.

  • Detection: A UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase.

Chiral GC Method Development

For volatile compounds like this compound, chiral GC is an excellent alternative.[13] Derivatized cyclodextrins are commonly used as chiral stationary phases for this purpose.[13][14]

Starting Conditions for Method Development:

  • Chiral Column: A capillary column with a modified β-cyclodextrin CSP.[14]

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically 230 °C and 250 °C, respectively.

  • Oven Temperature Program: Start with an initial temperature of around 80-100 °C, hold for 1-2 minutes, then ramp up to a final temperature of 180-200 °C at a rate of 2-5 °C/minute.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or hexane.

Calculation of Enantiomeric Excess (e.e.)

Once the enantiomers are separated, the e.e. is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula:

e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Data Presentation and Visualization

Table 1: Typical Reaction Parameters and Expected Outcomes for the Kinetic Resolution of a Secondary Alcohol
ParameterRecommended Condition/ValueRationale/Reference
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)High enantioselectivity for secondary alcohols.[6][7]
Substrate Racemic this compoundA representative long-chain secondary alcohol.
Acyl Donor Vinyl AcetateIrreversible reaction due to tautomerization of the vinyl alcohol byproduct.[10]
Solvent n-Hexane (anhydrous)Non-polar solvent, generally good for lipase activity.[5]
Temperature 30-45 °CMild conditions to ensure enzyme stability and activity.[4]
Enzyme Loading 10-20 mg/mLTo be optimized for desired reaction rate.
Target Conversion ~50%Maximizes e.e. for both the remaining alcohol and the ester product.[8]
Expected e.e. >95%CALB is known for high enantioselectivity.
Diagram 1: Experimental Workflow for Biocatalytic Resolution

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification & Analysis racemic Racemic this compound reaction_vessel Reaction at 40°C racemic->reaction_vessel lipase Immobilized Lipase (CALB) lipase->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel solvent n-Hexane solvent->reaction_vessel monitoring Monitor by Chiral GC/HPLC to ~50% Conversion reaction_vessel->monitoring filtration Filter to Remove Lipase monitoring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography product1 Enantiopure (S)-Dodecan-2-ol chromatography->product1 product2 Enantiopure (R)-Dodecan-2-yl Acetate chromatography->product2 analysis Confirm e.e. by Chiral GC/HPLC product1->analysis product2->analysis

Caption: Workflow for the biocatalytic kinetic resolution of this compound.

Conclusion

The biocatalytic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B is a highly efficient and selective method for the production of its enantiopure forms. The protocols outlined in this guide provide a robust starting point for researchers in both academic and industrial settings. By following a systematic approach to both the enzymatic reaction and the subsequent analytical validation, high-purity chiral building blocks can be reliably synthesized, paving the way for their application in the development of novel pharmaceuticals and fine chemicals.

References

  • Benchchem. Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
  • Benchchem. Improving the resolution of 2-Heptadecanol enantiomers in chiral chromatography.
  • Benchchem. Improving the resolution of 2-Heptadecanol enantiomers in chiral chromatography.
  • RSC Publishing. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B.
  • Benchchem. A Comparative Guide to Chiral Columns for the Enantioseparation of 2-Decanol.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging.
  • ResearchGate. Acetylation of 1 with vinyl acetate using different biocatalysts.
  • RSC Publishing. Novozym 435: the “perfect” lipase immobilized biocatalyst?.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches.
  • PMC - NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • ResearchGate. Kinetic Studies on Lipase-Catalyzed Acetylation of 2-Alkanol with Vinyl Acetate in Organic Solvent.
  • NIH. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • LCGC International. Contemporary Analysis of Chiral Molecules.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • RSC Publishing. Novozym 435: the “perfect” lipase immobilized biocatalyst?.
  • ResearchGate. Time course of 2-heptanol acylation reaction by vinyl acetate, in....
  • MDPI. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks.
  • PMC - NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • ecoQuery. vinyl acetate production, from ethylene acetoxylation.
  • PubMed. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350.
  • ResearchGate. Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety.
  • ResearchGate. Immobilized Pseudomonas sp. lipase: A powerful biocatalyst for asymmetric acylation of (±)-2-amino-1-phenylethanols with vinyl acetate.
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL.
  • PubMed. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs.

Sources

Application Notes & Protocols: The Role of Dodecan-2-ol in the Formulation of Advanced Nanoemulsions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Dodecan-2-ol in Nanoformulations

Nanoemulsions, colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 500 nm, have emerged as a pivotal technology in advanced drug delivery.[1][2] Their small droplet size provides a large surface area, enhancing the solubility, bioavailability, and stability of encapsulated active pharmaceutical ingredients (APIs).[3][4][5] The formulation of a stable and effective nanoemulsion hinges on the careful selection of its components: an oil phase, an aqueous phase, and emulsifying agents (surfactants and co-surfactants).[6][7][8]

While traditional formulations have relied on a standard set of excipients, the quest for enhanced performance and stability has led to the exploration of novel components. This compound, a 12-carbon branched-chain fatty alcohol, is one such molecule gaining attention. Unlike its primary alcohol counterpart, 1-dodecanol, the secondary hydroxyl group in this compound imparts unique steric and interfacial properties. This document provides a comprehensive guide to leveraging this compound in nanoemulsion formulations, detailing its mechanism of action, providing validated protocols, and offering expert insights for troubleshooting and optimization.

Mechanism of Action: The Multifaceted Role of this compound

This compound's efficacy in nanoemulsions stems from its function as a co-surfactant or co-solvent . Co-surfactants are crucial for achieving the ultra-low interfacial tension required for the spontaneous formation or efficient production of nano-sized droplets.[9]

Causality Behind Co-surfactant Action: Long-chain alcohols like this compound do not form micelles on their own but rather partition themselves at the oil-water interface, alongside the primary surfactant molecules.[1][10] This intercalation offers several key advantages:

  • Increased Interfacial Fluidity: The branched structure of this compound disrupts the tight packing of surfactant tails at the interface. This increased fluidity and flexibility of the interfacial film are essential for accommodating the high curvature of small nano-droplets.[1][10]

  • Reduced Interfacial Tension (IFT): By populating the interface, this compound helps to further lower the energy barrier between the oil and water phases, which is the fundamental principle of emulsification.[1] This facilitates the breakup of larger droplets into smaller ones during homogenization.

  • Steric Hindrance: The presence of this compound molecules between surfactant molecules can create a steric barrier that helps prevent droplet coalescence, a primary mechanism of nanoemulsion breakdown.[11]

The selection of this compound is therefore a strategic choice to enhance the performance of the primary surfactant, allowing for the formation of smaller, more stable droplets than could be achieved with the surfactant alone.

Diagram: Interfacial Action of this compound

The following diagram illustrates how this compound (represented as the co-surfactant) positions itself at the oil-water interface to enhance nanoemulsion stability.

G cluster_oil Oil Droplet cluster_interface Oil-Water Interface cluster_water Aqueous Phase oil_core Lipophilic API in Oil Core surfactant Surfactant (Hydrophilic Head & Lipophilic Tail) oil_core->surfactant Lipophilic Interaction cosurfactant This compound (Co-surfactant) water Water surfactant->water Hydrophilic Interaction cosurfactant->surfactant Intercalates & Disrupts Packing

Caption: this compound intercalating with surfactant molecules at the interface.

Formulation Development & Quantitative Data

The development of a this compound based nanoemulsion requires systematic screening of components. The ratio of oil, surfactant, and co-surfactant (Smix) is critical. A common starting point is the construction of a pseudo-ternary phase diagram to identify the nanoemulsion region.[12]

Table 1: Exemplar Formulation Components
ComponentExampleRoleTypical Concentration (% w/w)Key Considerations
Oil Phase Medium-Chain Triglycerides (MCT), Ethyl OleateCarrier for lipophilic API5 - 20%Must have high solubility for the API.[9] Can influence Ostwald ripening.[9]
Surfactant Polysorbate 80 (Tween 80), Cremophor ELPrimary Emulsifier10 - 30%HLB value is critical; typically >10 for O/W nanoemulsions.[10] Non-ionic types are common.[12]
Co-surfactant This compound Interfacial Stabilizer5 - 15%Ratio to surfactant (e.g., 1:1, 1:2) must be optimized.
Aqueous Phase Water for Injection (WFI), Phosphate BufferContinuous Phaseq.s. to 100%pH and ionic strength must be controlled to ensure stability.[12]

Experimental Protocols

These protocols provide a validated workflow for creating and evaluating a this compound based nanoemulsion.

Protocol 1: Nanoemulsion Preparation via High-Pressure Homogenization (HPH)

High-energy methods like HPH are robust and scalable, making them suitable for pharmaceutical production.[4][13]

Objective: To prepare a stable Oil-in-Water (O/W) nanoemulsion with a target droplet size of < 200 nm.

Materials:

  • Oil Phase (e.g., MCT)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (this compound)

  • Aqueous Phase (e.g., WFI)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Step-by-Step Methodology:

  • Preparation of Phases: a. Accurately weigh the oil, surfactant (Tween 80), and this compound into a single beaker. If an API is used, dissolve it in this oil/surfactant mixture. b. Gently heat the mixture to 40-50°C and stir until a clear, homogenous solution is formed. This is the organic phase . c. In a separate vessel, prepare the aqueous phase.

  • Formation of Pre-emulsion (Macroemulsion): a. While stirring the organic phase with a magnetic stirrer, slowly add the aqueous phase. b. Once all the aqueous phase is added, subject the mixture to high-shear mixing (e.g., 8,000-10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[14] The visual appearance should be a milky white liquid.

    • Expert Insight: Creating a fine, homogenous pre-emulsion is critical. It ensures that the subsequent high-pressure homogenization step is more efficient and results in a narrower particle size distribution.

  • High-Pressure Homogenization: a. Immediately pass the pre-emulsion through the high-pressure homogenizer. b. Set the homogenization pressure (e.g., 15,000 to 20,000 psi).[15] c. Recirculate the emulsion through the homogenizer for a set number of cycles (typically 5-10).

    • Self-Validation: Take samples after 3, 5, and 7 cycles and measure the particle size. The process is complete when the droplet size reaches a plateau and no longer decreases with additional cycles.

  • Cooling and Storage: a. Cool the resulting nanoemulsion to room temperature. b. Store in a sealed container, protected from light, at the intended storage condition (e.g., 4°C or 25°C).

Diagram: Experimental Workflow

Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_qc Characterization & Stability prep_oil 1a. Mix Oil, Surfactant, This compound, API pre_emulsion 2. Create Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq 1b. Prepare Aqueous Phase prep_aq->pre_emulsion hph 3. Homogenize (High Pressure, 5-10 cycles) pre_emulsion->hph dls 4. Measure Droplet Size, PDI, Zeta Potential (DLS) hph->dls stability 5. Conduct Stability Studies (ICH Guidelines) dls->stability

Caption: Workflow from formulation to stability assessment.

Protocol 2: Physicochemical Characterization

Characterization is essential to ensure the quality, efficacy, and safety of the nanoemulsion.[7][8][]

Objective: To determine the critical quality attributes of the formulated nanoemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).[13][]

  • Procedure:

    • Dilute the nanoemulsion sample with the aqueous phase used in the formulation to achieve an appropriate scattering intensity.

    • Place the diluted sample in a cuvette and analyze using a DLS instrument.

    • Record the Z-average diameter (mean droplet size) and the PDI.

  • Acceptance Criteria:

    • Droplet Size: Typically 20-200 nm.

    • PDI: < 0.25 indicates a narrow, monodisperse size distribution, which is highly desirable.[7]

2. Zeta Potential Analysis:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the sample appropriately with the aqueous phase.

    • Measure the electrophoretic mobility of the droplets in an electric field to determine the surface charge (Zeta Potential).

  • Expert Insight: A high absolute zeta potential value (e.g., > |30| mV) suggests good stability due to strong electrostatic repulsion between droplets, preventing aggregation.

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM).[13][]

  • Procedure:

    • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.

    • Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to dry.

    • Image the grid under a TEM to visualize the droplet shape and confirm size.

  • Expected Result: Spherical droplets with a size distribution consistent with DLS data.

Table 2: Expected Characterization Results
ParameterTechniqueTypical ValueImplication
Mean Droplet Size DLS80 - 150 nmInfluences bioavailability and stability.
PDI DLS< 0.25Uniformity of droplet population.
Zeta Potential Laser Doppler Velocimetry< -30 mV or > +30 mVHigh electrostatic stability.
Morphology TEMSphericalConfirms nano-droplet structure.
Appearance VisualTranslucent to bluish-whiteIndicates small particle size.
Protocol 3: Stability Assessment

Stability testing ensures the product remains within its quality specifications throughout its shelf life.[17] Studies should be designed according to ICH guidelines (e.g., Q1A(R2)).[18]

Objective: To evaluate the physical and chemical stability of the nanoemulsion under various storage conditions.

1. Long-Term and Accelerated Stability:

  • Conditions:

    • Long-Term: 25°C / 60% RH or 30°C / 65% RH.

    • Accelerated: 40°C / 75% RH.[18]

  • Procedure:

    • Store aliquots of the nanoemulsion in the final proposed container-closure system at the specified conditions.

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

    • Analyze for critical parameters: droplet size, PDI, zeta potential, API content (assay), and presence of degradation products.

    • Visually inspect for signs of instability like phase separation, creaming, or particle aggregation.

2. Stress Testing (Forced Degradation):

  • Thermodynamic Stress Tests:

    • Centrifugation: Centrifuge the sample (e.g., at 3,500 rpm for 30 minutes). The nanoemulsion should show no signs of phase separation.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (-20°C) and thawing (25°C).[19] Analyze for changes in droplet size and PDI after each cycle.

  • Rationale: These tests rapidly assess the robustness of the formulation. A stable formulation, well-stabilized by the surfactant and this compound, will resist these stresses.

3. In-Use Stability:

  • For multi-dose products, it's necessary to simulate patient use by repeatedly opening and closing the container over the proposed in-use period.[20][21]

  • Analyze the remaining product at the end of the period for physical, chemical, and microbiological stability.[20]

Applications and Advanced Insights

The use of this compound is particularly advantageous in topical and transdermal delivery systems. Its properties as a fatty alcohol can enhance skin penetration.[22] Furthermore, stable nanoemulsions are excellent vehicles for parenteral, oral, and ophthalmic drug delivery, improving the therapeutic efficacy of poorly soluble drugs.[2][12][23]

Troubleshooting:

  • Problem: Increasing particle size over time (Ostwald Ripening).

    • Insight & Solution: This occurs when the oil phase has some solubility in the aqueous phase.[9] Consider adding a small amount of a highly hydrophobic, water-insoluble component (e.g., a long-chain triglyceride like corn oil) to the oil phase to act as a ripening inhibitor.[12]

  • Problem: High PDI (> 0.3) after homogenization.

    • Insight & Solution: This suggests inefficient emulsification. Increase the number of homogenization cycles or the pressure. Re-evaluate the Smix ratio; the concentration of this compound and surfactant may need adjustment to optimize interfacial coverage.

References

  • Techniques for Formulation and Characterization of Nanoemulsion : A Review. TIJER. [Link]
  • Nanoemulsion- Characterisation Techniques and Formulation Methods. International Journal of Trend in Scientific Research and Development. [Link]
  • Review of Nanoemulsion Formulation and Characterization Techniques.
  • Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. PubMed Central. [Link]
  • Preparation and Optimization of Nanoemulsions for targeting Drug. IT Medical Team. [Link]
  • Nanoemulsion prepar
  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH. [Link]
  • A BRIEF INTRODUCTION TO METHODS OF PREPARATION, APPLICATIONS AND CHARACTERIZATION OF NANOEMULSION DRUG DELIVERY SYSTEMS. Innovare Academic Sciences. [Link]
  • List of oils, surfactants and cosurfactants used for preparation of nanoemulsion.
  • Nanoemulsion Components Screening and Selection: a Technical Note. PMC - NIH. [Link]
  • Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. NIH. [Link]
  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. YouTube. [Link]
  • Mechanism and Structural Factors of Lipid and Surfactant in the Formation of Self-Emulsified Nanoemulsion. PubMed. [Link]
  • Development and Application of the Nanoemulsions in Drug Delivery Systems.
  • Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applic
  • Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-w
  • Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applic
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]
  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. EMA. [Link]
  • Nanoemulsion: A brief review on development and application in Parenteral Drug Delivery.
  • An overview of nanoemulsion: concepts of development and cosmeceutical applic
  • note for guidance on in-use stability testing of human medicinal products. EMA. [Link]
  • Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. RJPT. [Link]
  • Nanoemulsions as carriers for natural antioxidants: formulation development and optimis
  • Year 2024 In-Use stability testing FAQ. EDRC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dodecan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this long-chain secondary alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction to this compound and its Purification Challenges

This compound is a 12-carbon secondary alcohol with a hydroxyl group at the second position.[1][2][3] Its physical and chemical properties, such as being a liquid at room temperature with a boiling point of approximately 249-250 °C, present unique purification challenges.[4][5] Common issues stem from the presence of structurally similar impurities, its tendency to form azeotropes, and its chromatographic behavior. This guide will address these specific challenges with practical, field-proven solutions.

Troubleshooting Guides & FAQs

Section 1: Distillation-Related Issues

Fractional distillation is a primary method for purifying this compound. However, its effectiveness can be hampered by several factors.

FAQ 1: My this compound distillation is resulting in poor separation from impurities. What could be the cause?

Poor separation during the distillation of this compound is often due to the presence of impurities with close boiling points or the formation of azeotropes.

  • Close-Boiling Impurities: Impurities such as other dodecanol isomers or residual starting materials from synthesis (e.g., 2-dodecanone) can have boiling points very close to this compound, making separation by simple distillation inefficient.[4]

Troubleshooting Steps:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of all components, potentially increasing the boiling point differences between this compound and the impurities, leading to better separation.[4]

  • Fractional Distillation with a High-Efficiency Column: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). This enhances the separation of components with close boiling points.

  • Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal. The selection of the entrainer is critical and depends on the nature of the impurity.

Section 2: Chromatography-Related Challenges

Column chromatography is a powerful technique for purifying this compound, but it comes with its own set of challenges.[8][9][10][11][12]

FAQ 2: I'm observing co-elution of this compound with an unknown impurity during silica gel column chromatography. How can I improve the separation?

Co-elution in normal-phase chromatography of long-chain alcohols is a common issue, often arising from impurities with similar polarities.

Troubleshooting Workflow:

Chromatography Troubleshooting start Start: Co-elution Observed step1 Step 1: Adjust Solvent System Polarity (Gradient Elution) start->step1 Initial Approach step2 Step 2: Change Stationary Phase (e.g., Alumina, Reversed-Phase) step1->step2 If co-elution persists step3 Step 3: Consider Alternative Techniques (e.g., HPLC, Preparative GC) step2->step3 For difficult separations end End: Improved Separation step3->end

Caption: Troubleshooting workflow for co-elution in chromatography.

Detailed Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). This can effectively separate compounds with small differences in polarity.

    • Solvent Selectivity: Experiment with different solvent systems. For instance, replacing ethyl acetate with dichloromethane or a mixture of solvents might alter the selectivity and improve separation.

  • Change the Stationary Phase:

    • Alumina: Alumina can offer different selectivity compared to silica gel for the separation of alcohols.[9][10]

    • Reversed-Phase Chromatography: If the impurities are significantly more or less polar than this compound, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be highly effective.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC offers superior resolution compared to traditional column chromatography.[13]

FAQ 3: My this compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Streaking is often an indication of sample overloading, strong interaction with the stationary phase, or the presence of highly polar impurities.

Troubleshooting Steps:

  • Sample Concentration: Ensure the sample is not too concentrated when loaded onto the TLC plate or column. Dilute the sample in a suitable solvent before application.

  • Solvent System Acidity/Basicity: The acidity of silica gel can sometimes cause streaking with alcohols. Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though less common for alcohols), can improve peak shape.

  • Sample Purity: Highly impure samples can lead to streaking. A preliminary purification step, such as a simple filtration through a plug of silica, might be necessary.

Section 3: Crystallization and Product Isolation

While this compound is a liquid at room temperature, crystallization of derivatives or purification at low temperatures can be an option.

FAQ 4: I am having difficulty inducing crystallization of a this compound derivative for purification. What techniques can I try?

Inducing crystallization can be challenging, especially for long-chain aliphatic compounds.

Troubleshooting Crystallization:

TechniqueDescription
Solvent Selection The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.
Seeding Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystal growth.
Scratching Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
Slow Evaporation Allow the solvent to evaporate slowly from a saturated solution, which can promote the formation of well-defined crystals.
Cooling Rate A slow and controlled cooling rate is crucial for the formation of pure crystals. Rapid cooling can trap impurities.
Section 4: Purity Assessment

Accurate determination of purity is crucial.

FAQ 5: What are the best analytical methods to assess the purity of my this compound sample?

A combination of techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Workflow:

Purity Assessment sample Purified this compound Sample gc Gas Chromatography (GC) sample->gc Quantitative Analysis nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Confirmation ftir FTIR Spectroscopy sample->ftir Functional Group Analysis ms Mass Spectrometry (MS) gc->ms Impurity Identification (GC-MS) purity Purity Confirmation gc->purity nmr->purity ftir->purity ms->purity

Caption: Recommended analytical workflow for purity assessment.

Detailed Explanation of Techniques:

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound and quantifying impurities.[10][14] The area under the peaks corresponds to the relative amounts of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any structural isomers or other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the hydroxyl functional group and the aliphatic chain, and the absence of unexpected functional groups from impurities (e.g., a carbonyl group from unreacted 2-dodecanone).

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry is a powerful tool for identifying the molecular weight of the compound and its impurities.[14]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from close-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Place the crude this compound in the round-bottom flask.

  • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

  • Stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating non-volatile impurities.

Protocol 2: Preparative Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Crude this compound

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and carefully apply it to the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Baj, J., & Markowicz, W. (2001). Chromatography of long chain alcohols (polyprenols) from animal and plant sources.
  • Cahill, J. J. (1959). U.S. Patent No. 2,913,501. Washington, DC: U.S.
  • Zarzycki, P. K., & Wierzbowska, M. (1995). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • Zhongrong, K., Biping, L., & Yongchang, Z. (1988). Separation and determination of high-carbon alcohols using method of column chromatographic and gas-chromatographic analysis. Uranium Mining and Metallurgy, 7(1), 33-38.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25045, this compound.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 10203-28-8.
  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25045, this compound.
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8.
  • Horsley, L. H. (1962).
  • Wikipedia. (n.d.). Azeotrope tables.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8182, Dodecane.
  • Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(3), 569-574.
  • Drug Development and Delivery. (2023). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • National Institute of Standards and Technology. (n.d.). 2-Dodecanol. NIST Chemistry WebBook.
  • Khan Academy. (2013, September 17).
  • Chen, J., & Wang, Y. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Cook, D. W., Rutan, S. C., Venkatramani, C. J., & Stoll, D. R. (2018). Peak Purity in Liquid Chromatography, Part 2: Potential of Curve Resolution Techniques. LCGC North America, 36(6), 382-389.
  • Sartorius. (2023, February 8).
  • Chapman, P., & Schaefer, K. (2023, April 11).

Sources

Technical Support Center: Optimizing GC-MS Parameters for Dodecan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of Dodecan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the analysis of this secondary alcohol. Here, we move beyond simple procedural lists to explain the why behind parameter selection and troubleshooting steps, ensuring a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: While this compound can be analyzed directly, derivatization is often recommended to improve peak shape and increase sensitivity.[1][2] The polar hydroxyl group in alcohols can cause peak tailing due to interactions with active sites in the GC system.[3] Silylation, a common derivatization technique, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and reduces polarity, leading to sharper, more symmetrical peaks.[3][4]

Q2: What type of GC column is best suited for this compound analysis?

A2: The choice of GC column depends on whether the analyte has been derivatized.

  • For underivatized this compound: A polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended to manage the polarity of the alcohol.[1][3]

  • For derivatized (silylated) this compound: A non-polar or mid-polar stationary phase, like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice as the derivatized compound is less polar.[3]

Q3: What is a good starting injector temperature for this compound analysis?

A3: For semi-volatile compounds like this compound, a starting injector temperature in the range of 250-300 °C is generally recommended.[5] It is crucial to find a balance; the temperature must be high enough to ensure efficient vaporization but not so high as to cause thermal degradation of the analyte.[5]

Q4: How can I confirm the identity of this compound in my chromatogram?

A4: The primary method for identification is to compare the mass spectrum of your peak with a reference spectrum from a library, such as the NIST Mass Spectral Library.[6][7] The fragmentation pattern of this compound will have characteristic ions that can be used for confirmation. Additionally, comparing the retention index with literature values can provide further confidence in the identification.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your GC-MS analysis of this compound.

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing alcohols and results in asymmetrical peaks, which can affect integration and quantification.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

  • Cause & Explanation: Tailing is often caused by the interaction of the polar hydroxyl group of this compound with active sites within the GC system, such as the injector liner, column stationary phase, or contaminants.[3][9] These interactions delay the elution of a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Inlet Maintenance: Regularly replace the septum and injector liner. Use a deactivated liner to minimize active sites.[10][11]

    • Column Maintenance: If the column is contaminated, you can try to bake it out at a high temperature (within the column's limits). If tailing persists, trimming 10-20 cm from the front of the column can remove the most contaminated section.[5][10]

    • Derivatization: As mentioned in the FAQs, derivatizing the alcohol to a less polar silyl ether will significantly reduce interactions with active sites and improve peak shape.[3][4]

Problem 2: Poor Resolution or Co-elution

This occurs when this compound is not adequately separated from other components in the sample matrix.

  • Cause & Explanation: Inadequate separation can be due to a suboptimal temperature program, an inappropriate column, or incorrect carrier gas flow rate. The goal is to manipulate the chromatographic conditions to enhance the differential migration of analytes through the column.[12]

  • Solutions:

    • Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[12][13] Experiment with different initial temperatures and ramp rates to find the best separation.

    • Column Selection: Ensure you are using the correct column based on whether your sample is derivatized. For complex mixtures, a longer column (e.g., 60 m) can provide higher resolution.[12]

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your specific column dimensions and carrier gas.[12]

Problem 3: Low Signal Intensity or Poor Sensitivity

This issue arises when the peak for this compound is very small or not detectable, even at expected concentrations.

  • Cause & Explanation: Low sensitivity can stem from several factors, including sample degradation in the injector, insufficient sample transfer to the column, or non-optimal mass spectrometer settings.

  • Solutions:

    • Optimize Injection Parameters: For semi-volatile compounds, a pulsed splitless injection can enhance sensitivity by ensuring a larger amount of the sample is transferred to the column.[14] If using a split injection, optimizing the split ratio is crucial to balance sensitivity and peak shape.[14]

    • Check for System Leaks: Leaks in the injector can lead to sample loss and reduced sensitivity.[10]

    • Verify MS Detector Gain: Ensure the MS detector gain is set appropriately. If the gain is too low, the signal will be weak. Conversely, a gain that is too high can lead to detector saturation and non-linearity.[14]

    • Derivatization: Silylation can lead to a more stable molecular ion and characteristic fragments, which can improve detection in the mass spectrometer.[4]

Detailed Experimental Protocol: Optimized GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. It is recommended to optimize these parameters for your specific instrument and sample matrix.

Sample Preparation (with Derivatization)
  • Dissolve the Sample: Prepare a solution of your sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization (Silylation):

    • To 100 µL of the sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-MS analysis of derivatized this compound.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for flexibility in managing sample concentration.
Injector Temperature275 °CEnsures efficient vaporization of the derivatized analyte without causing degradation.[5]
Injection ModeSplitless (or low split ratio)Maximizes the transfer of analyte to the column for higher sensitivity.[14]
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the analysis of the less polar silylated derivative.[3][15]
Oven Program- Initial Temp: 100 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °CThis program provides good separation for semi-volatile compounds. The initial hold ensures good peak shape for early eluting compounds, and the ramp allows for the efficient elution of this compound.[15][16]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVThe standard energy for generating reproducible mass spectra.[15]
Source Temperature230 °CA standard source temperature that balances ionization efficiency and minimizes thermal degradation.[15]
Quadrupole Temperature150 °CA typical quadrupole temperature.[15]
Scan Rangem/z 40-400This range will cover the expected fragments of derivatized this compound.
Data Analysis
  • Peak Identification: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

  • Mass Spectral Confirmation: Extract the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.[15]

  • Quantification: If quantification is required, prepare a calibration curve using standards of derivatized this compound.

Workflow for GC-MS Analysis of this compound:

Caption: General workflow for this compound analysis.

References

  • Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. (2023). Agilent Technologies.
  • Technical Support Center: Troubleshooting GC-MS Peak Tailing for Long-Chain Alcohols. (2025). BenchChem.
  • 2-Dodecanol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. (n.d.). The NELAC Institute.
  • 2-Dodecanol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Optimizing injection volume and temperature for GC-MS analysis. (2025). BenchChem.
  • A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers. (2025). BenchChem.
  • What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks. (2013). Restek.
  • GC Troubleshooting Guide. (n.d.). Phenomenex.
  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020).
  • Derivatiz
  • Derivatiz
  • What Is Derivatization In GC-MS?. (2025). Chemistry For Everyone.
  • Temperature Programming for Better GC Results. (2025). Phenomenex.
  • Optimizing Splitless GC Injections. (2018).
  • Spectroscopic Analysis of 2-Methyl-1-dodecanol: A Technical Guide. (2025). BenchChem.
  • Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. (2025). BenchChem.
  • The Beginner's Guide to Interpreting GC/MS Results. (2018).
  • The Secrets of Successful Temperature Programming. (2017).
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). Crawford Scientific.
  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
  • Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. (2017).
  • How to Select the Correct GC Column for your Applic
  • Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific.
  • Analyzing Alcoholic Beverages by Gas Chrom
  • Alcohol Method Development by GC-MS. (2019).
  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). In Chemguide.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.

Sources

Overcoming peak tailing of Dodecan-2-ol in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Peak Tailing of Dodecan-2-ol

Welcome to our dedicated troubleshooting guide for resolving peak tailing issues encountered with this compound in chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals seeking practical, in-depth solutions. As Senior Application Scientists, we understand that chromatographic issues can be complex. This guide provides a logical, experience-driven approach to not just fix the problem, but to understand its root cause.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with this compound in my Reverse-Phase HPLC analysis. What is the most likely cause?

A1: The most common culprit for the peak tailing of alcohols like this compound in reverse-phase chromatography is secondary interaction between the hydroxyl group of the analyte and active sites on the silica stationary phase.

  • Expertise & Experience: Standard silica-based C18 columns, while excellent for non-polar compounds, inherently possess residual silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong hydrogen bonds with the polar hydroxyl group (-OH) of this compound. This interaction is stronger than the primary hydrophobic interaction with the C18 chains, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak shape.

  • Causality Explained: Imagine the main group of this compound molecules moving smoothly through the column based on their hydrophobicity. However, some molecules get "stuck" temporarily on the active silanol sites. These delayed molecules then elute later, creating the characteristic tail.

Troubleshooting Workflow: Diagnosing Silanol Interactions

G start Observe Peak Tailing for this compound q1 Is the mobile phase pH between 3 and 7? start->q1 a1_yes Silanol activity is high. Proceed to test solutions. q1->a1_yes Yes a1_no Silica dissolution ( pH 8) may occur. Adjust pH. q1->a1_no No sol1 Solution A: Add a Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) a1_yes->sol1 sol2 Solution B: Switch to an End-capped or Hybrid Silica Column a1_yes->sol2 sol3 Solution C: Consider Derivatization a1_yes->sol3 end Peak Shape Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Q2: I'm using a Gas Chromatography (GC) system and still see tailing for this compound. Why is this happening and how can I fix it?

A2: In Gas Chromatography, peak tailing for active compounds like this compound is typically caused by adsorption at active sites within the entire GC flow path. This includes the inlet liner, the column itself, or even the detector.

  • Expertise & Experience: The hydroxyl group of this compound is a prime candidate for interacting with any active sites. These sites can be residual silanols on the surface of a deactivated glass wool liner, metal oxides in a stainless steel liner, or areas of the column where the stationary phase has degraded, exposing the underlying fused silica.

  • Trustworthiness: A systematic approach is key to identifying the source of the problem. We can validate our system's inertness by injecting a standard mix containing both an active compound (like this compound) and an inert compound (like an alkane). If only the alcohol tails, we confirm that active sites are the issue.

Protocol: GC System Inertness Check
  • Preparation: Prepare a standard containing this compound and a hydrocarbon (e.g., Dodecane) at a similar concentration.

  • Injection: Inject the standard using your current method.

  • Analysis: Compare the peak shapes. Significant tailing of the this compound peak relative to the sharp, symmetrical peak of the dodecane confirms system activity.

Solutions for GC Peak Tailing
Component Problem Solution Scientific Rationale
Inlet Liner Active silanols on glass wool or liner surface.Replace with a new, deactivated liner. Use a liner with deactivated glass wool or no glass wool.Provides a fresh, inert surface, minimizing adsorption sites in the high-temperature inlet where interactions are most likely.
Column Exposed silanols due to phase bleed or aging.Condition the column according to the manufacturer's instructions. If tailing persists, replace the column.Conditioning removes contaminants and can help re-coat active sites. A new column ensures a fully coated, inert surface.
Sample Prep Analyte interacting with itself or the matrix.Consider derivatization to cap the active hydroxyl group.Converting the -OH group to a less polar, non-hydrogen bonding group (e.g., a silyl ether via BSTFA) eliminates the primary cause of interaction.

Q3: You mentioned mobile phase modifiers for HPLC. How do they work and which one should I choose?

A3: Mobile phase modifiers work by competing with the analyte for active sites or by suppressing the ionization of silanol groups, thereby reducing secondary interactions.

  • Authoritative Grounding: The principle relies on Le Châtelier's principle. By adding a competing agent in high concentration (the modifier), we shift the equilibrium away from the this compound binding to the silanol sites.

Mechanism of Action: Mobile Phase Modifiers

G cluster_0 Without Modifier cluster_1 With Acidic Modifier (e.g., TFA) Silanol Si-OH Active Site Dodecanol R-OH This compound Dodecanol->Silanol Strong H-Bond (Causes Tailing) Silanol_mod Si-OH Protonated Silanol Dodecanol_mod R-OH This compound Dodecanol_mod->Silanol_mod Interaction Blocked TFA CF3COOH Modifier TFA->Silanol_mod Suppresses Ionization

Technical Support Center: Dodecan-2-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dodecan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: Understanding the Stability Profile of this compound

This section delves into the intrinsic stability of this compound and the primary factors that can influence its degradation.

FAQ 1: What is the general stability of this compound under standard laboratory conditions?

This compound is a secondary alcohol that is chemically stable under standard ambient conditions, such as room temperature and in a well-sealed container protected from light.[1] However, its long aliphatic chain makes it susceptible to certain environmental factors over extended periods. For optimal stability, it is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[2]

FAQ 2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are oxidation and biodegradation.

  • Oxidation: As a secondary alcohol, this compound can be oxidized to form a ketone, specifically Dodecan-2-one.[3][4][5] This reaction typically requires the presence of an oxidizing agent or can be initiated by exposure to heat, light, and certain metal ions. Unlike primary alcohols, secondary alcohols are not readily oxidized to carboxylic acids under mild conditions.[3][4]

  • Biodegradation: In the presence of microorganisms, this compound can be biodegraded. Studies have shown that some bacteria, like Rhodococcus species, can metabolize dodecane and its derivatives.[6][7] The biodegradation of dodecane can proceed through terminal or subterminal oxidation, leading to the formation of corresponding alcohols and ketones, which are then further metabolized.[6]

Diagram: this compound Degradation Pathways

Dodecanol This compound Oxidation Oxidation (e.g., Oxidizing agents, Heat, Light) Dodecanol->Oxidation Biodegradation Biodegradation (Microorganisms) Dodecanol->Biodegradation Ketone Dodecan-2-one Oxidation->Ketone Biodegradation->Ketone Metabolites Further Metabolites (e.g., Fatty acids) Ketone->Metabolites

Caption: Primary degradation pathways of this compound.

Section 2: Troubleshooting Stability Issues in Experimental Settings

This section provides practical advice for identifying and resolving common stability-related problems encountered during research and formulation development.

FAQ 3: I am observing a new peak in my HPLC/GC analysis of a this compound containing formulation after storage. What could it be?

An unexpected peak in your chromatogram often indicates the presence of a degradation product.

  • Identify the Peak: The most likely culprit is Dodecan-2-one, the oxidation product of this compound.[3][4] To confirm, you can:

    • Run a Dodecan-2-one standard if available.

    • Employ mass spectrometry (MS) to determine the molecular weight of the impurity.[8] The molecular weight of Dodecan-2-one is 184.32 g/mol , which is 2 g/mol less than this compound (186.34 g/mol ).

  • Investigate the Cause:

    • Oxidative Stress: Check if your formulation contains any oxidizing agents or if it has been exposed to air (oxygen), high temperatures, or UV light.[9][10]

    • Excipient Incompatibility: Certain excipients or their impurities (e.g., peroxides in polymers, metal ions) can catalyze the oxidation of alcohols.[11][12] A systematic excipient compatibility study is recommended.

FAQ 4: My formulation containing this compound has developed an unusual odor. What is the likely cause?

The development of a new odor can be a sensory indicator of chemical degradation.

  • Potential Source: While this compound itself has a mild odor, its oxidation product, Dodecan-2-one, has a more distinct, sometimes fruity or floral, odor. The formation of other volatile byproducts from further degradation or interaction with other formulation components could also contribute to a change in scent.

  • Recommended Action:

    • Perform analytical testing (GC-MS is ideal for volatile compounds) to identify the source of the odor.

    • Review your storage conditions. Ensure the product is in a tightly sealed container and protected from heat and light to minimize further degradation.[1][13]

FAQ 5: How can I prevent the oxidation of this compound in my liquid formulation?

Preventing oxidation is key to maintaining the stability of this compound.

  • Control Environmental Factors:

    • Temperature: Store the formulation at controlled room temperature or under refrigerated conditions if necessary. Higher temperatures accelerate oxidation rates.[9]

    • Light: Use amber or opaque containers to protect the formulation from light, which can catalyze oxidation.[9][10]

    • Oxygen: Minimize headspace in the container and consider purging with an inert gas like nitrogen or argon.[9]

  • Formulation Strategies:

    • Antioxidants: Incorporate antioxidants into your formulation. Common choices for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

    • Chelating Agents: If metal ion catalysis is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.

    • pH Control: The stability of this compound can be pH-dependent. Maintaining an optimal pH with a suitable buffering system can help minimize degradation.[9]

Section 3: Experimental Protocols for Stability Assessment

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and analyzing the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15][16]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Vials with caps

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[17]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 72 hours.[17]

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[17]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation in each condition.

  • Elucidate the structure of major degradation products using techniques like MS and NMR.[8]

Diagram: Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Analysis (e.g., HPLC, GC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation (Identify & Quantify Degradants) Analysis->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples from Protocol 1

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional)

  • HPLC system with a UV or MS detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Method Development:

    • Mobile Phase: Start with a gradient elution of acetonitrile and water. A common starting gradient is 50% to 95% acetonitrile over 20 minutes.

    • Column: A C18 column is a good starting point for a non-polar analyte like this compound.

    • Detection: Since this compound lacks a strong chromophore, detection can be challenging.

      • Low UV wavelength (e.g., 200-210 nm) may be used, but sensitivity will be low.

      • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable.

      • Mass Spectrometry (MS) is the most specific and sensitive detection method.[8]

      • Derivatization with a UV-active agent can be employed to enhance detection by a UV detector.[18]

  • Method Optimization:

    • Inject the forced degradation samples.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent this compound peak and all degradation product peaks.

    • The goal is to achieve baseline resolution (Rs > 1.5) for all relevant peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary Table
PropertyValueReference
Molecular FormulaC₁₂H₂₆O[19]
Molecular Weight186.33 g/mol [19]
Boiling Point249 - 250 °C[1]
Density0.829 g/cm³ at 20 °C[1]
Flash Point> 110 °C[20]
Water SolubilityInsoluble[21]
Primary Oxidation ProductDodecan-2-one[3][4]

References

  • Study Mind. (n.d.).
  • Wikipedia. (2023).
  • PubChem. (n.d.). Dodecanol. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemguide. (n.d.).
  • PubMed. (1995).
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
  • Huestis, P. L., et al. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(14), 9349-9358. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • The Good Scents Company. (n.d.). 2-dodecanol. [Link]
  • Cheméo. (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8). [Link]
  • Wikipedia. (2023). Dodecanol. [Link]
  • MedCrave. (2016).
  • Whyte, L. G., et al. (1999). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology, 65(12), 5512-5520. [Link]
  • Innovative Educ
  • Dickson. (2025). Top 5 Factors Affecting Chemical Stability. [Link]
  • Austin Publishing Group. (2015).
  • Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Chromatographic Science, 55(10), 1013-1021. [Link]
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
  • ResearchGate. (2015). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. [Link]
  • PubMed. (2014). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Pharmaguideline. (2025).
  • Kropp, K. G., et al. (2000). Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture. Applied and Environmental Microbiology, 66(12), 5393-5398. [Link]
  • de Oliveira, A. C. S., et al. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2017, 9205903. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Botanichem. (2021). Stability Issues. [Link]
  • Journal of Pharmaceutical Sciences. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]
  • MDPI. (2022).
  • ResearchGate. (2002). Biodegradation of n-dodecane. (a) with (on)
  • CORE. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
  • PCCA. (2022).
  • SciSpace. (2019).

Sources

Technical Support Center: Dodecan-2-ol Disposal and Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: DSS-CHEM-WG-24-01

Last Updated: January 9, 2026

Introduction

This guide provides a comprehensive technical framework for the safe and compliant disposal of Dodecan-2-ol. As a secondary alcohol with specific physical and chemical properties, proper waste management is critical to ensure laboratory safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and drug development professionals who handle this compound in experimental settings. It combines established safety protocols with practical, field-proven insights to address common challenges.

Physicochemical Properties Relevant to Waste Management

A thorough understanding of this compound's properties is fundamental to managing its waste stream effectively. The following table summarizes key data points that inform handling, storage, and disposal protocols.

PropertyValueSignificance for Disposal
Molecular Formula C12H26O[1]Indicates a long-chain aliphatic alcohol.
Molecular Weight 186.33 g/mol [1]Relevant for calculating concentrations in waste mixtures.
Appearance Colorless liquidVisual identification in waste containers.
Boiling Point 249 - 250 °C (480 - 482 °F)Low volatility at room temperature reduces inhalation risk.
Density 0.829 g/cm³ at 20 °CLess dense than water; will float. Insoluble in water.[2]
Flash Point 107 °C (225 °F)Classified as a combustible liquid, not flammable. Requires segregation from ignition sources, but less volatile than flammable solvents.
Hazards Causes skin irritation[1].Requires appropriate PPE during handling and disposal.[1]

Troubleshooting Guide: Common Disposal Issues

This section addresses specific, practical challenges that may arise during the management of this compound waste.

Q1: I've accidentally mixed this compound waste with an unknown solvent. How should I proceed with disposal?

A1: Stop all work and treat the mixture as an unknown hazardous waste. This is a critical safety principle.

  • Causality: Mixing this compound with incompatible substances, such as strong oxidizing agents, can lead to dangerous reactions. Since the other component is unknown, you must assume the worst-case scenario.

  • Protocol:

    • Do Not Add More Waste: Immediately cease adding any other substances to the container.

    • Secure and Label: Tightly cap the container. Affix a "Hazardous Waste - Unknowns" label. List "this compound" and "Unknown Solvent" as contents. Note the approximate percentage of each if known.

    • Isolate: Store the container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong acids, bases, and oxidizers.[2]

    • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately. They will need to arrange for characterization and specialized disposal, which may involve analytical testing. Never attempt to neutralize or dispose of unknown mixtures yourself.

Q2: A container of this compound waste was found without a label. What is the correct procedure?

A2: Treat the container as holding pure, undiluted this compound until proven otherwise.

  • Causality: Unlabeled containers pose a significant risk as their contents and associated hazards are not communicated. The most conservative assumption must be made to ensure safety.

  • Protocol:

    • Assume Hazard: Handle the container with the full PPE required for this compound (nitrile gloves, safety glasses with side shields, lab coat).

    • Label Immediately: Label the container as "Hazardous Waste: Suspected this compound."

    • Segregate: Store it with other organic solvent waste, away from incompatibles.

    • Inform Supervisor/EHS: Notify your supervisor and EHS officer. They will determine if the material can be identified through process knowledge (i.e., it was the only chemical used in that specific process) or if it requires analytical testing before disposal.

Q3: How do I manage a small spill (less than 100 mL) of this compound in a fume hood?

A3: A small spill can be managed safely by laboratory personnel using a standard spill kit.

  • Causality: this compound is a skin irritant and has low volatility, but vapors can accumulate.[1] Containing the spill promptly and cleaning it up with appropriate absorbent material is key to preventing exposure and further contamination.

  • Protocol:

    • Alert & Restrict: Alert others in the immediate area. Ensure the fume hood sash is kept at the proper height.

    • PPE: Don appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves.

    • Contain & Absorb: Cover the spill with a liquid-absorbent material like Chemizorb® or vermiculite, starting from the outside and working inwards.

    • Collect Waste: Once fully absorbed, carefully scoop the material into a designated solid hazardous waste bag or container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. Place all cleaning materials into the solid waste bag.

    • Dispose: Seal the waste bag/container, label it as "Solid Waste: this compound Spill Debris," and place it in the hazardous waste accumulation area.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound I should be aware of during disposal?

A1: The primary hazard is skin irritation.[1] Although it has a high flash point and is classified as a combustible liquid rather than flammable, it can form explosive mixtures with air upon intense heating. Therefore, waste should be kept away from heat and ignition sources. It is not classified as a dangerous good for transport.[3]

Q2: Can I dispose of small quantities of this compound down the drain?

A2: Absolutely not. this compound is insoluble in water and should not enter drains.[2] This is a direct violation of environmental regulations. All quantities, regardless of size, must be collected as chemical waste. Preventing the product from entering drains is a key environmental precaution.[3][4]

Q3: What type of waste container is appropriate for this compound?

A3: A high-density polyethylene (HDPE) or glass container is suitable.

  • Causality: this compound, as a long-chain alcohol, is compatible with HDPE.[5][6][7] HDPE is a robust, chemically resistant polymer commonly used for organic waste. The container must have a secure, tight-fitting lid to prevent leaks and vapor escape.

  • Verification: Always check the chemical compatibility of your container material. HDPE shows good resistance to alcohols.[5][6][7]

Q4: How should I label a waste container for this compound?

A4: Proper labeling is a legal requirement. The label must be fully completed and legible.

  • Required Information:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • The approximate concentration and volume.

    • Hazard identification: "Irritant," "Combustible."

    • The date accumulation started.

    • The name of the principal investigator and laboratory information.

Q5: Does this compound waste have a specific EPA hazardous waste code?

A5: this compound itself is not a listed hazardous waste. However, it may be classified as a characteristic hazardous waste if it is part of a mixture. Given its flash point of 107°C (225°F), it is above the 60°C (140°F) threshold for the ignitability characteristic (D001) .[8][9][10] Therefore, pure this compound waste would not typically carry the D001 code. However, if mixed with other flammable solvents that lower the flashpoint of the mixture below 140°F, the entire mixture would be classified as D001.[8][9] Always consult your EHS department for the final waste code determination.

Experimental Protocol: Segregation and Storage of this compound Waste

This protocol outlines the standard operating procedure for the accumulation of this compound waste in a laboratory setting.

  • Container Selection: Obtain a clean, dry, and chemically compatible waste container (e.g., 4L HDPE jug) from your institution's EHS-approved stock. Inspect the container for any damage or defects.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag or label. Fill in your name, lab number, and the start date. Write "this compound" in the contents section.

  • Waste Collection:

    • Place a funnel in the container opening to prevent drips.

    • Carefully pour the this compound waste from your experimental apparatus into the container.

    • Do not mix with other waste streams (e.g., halogenated solvents, aqueous waste, strong acids). Waste must be segregated by compatibility.

  • Secure Storage:

    • After each addition, securely cap the container. Do not leave the funnel in place.

    • Store the container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet.

    • The SAA must be located at or near the point of generation.

  • Container Full:

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Once full, complete the hazardous waste label with the final volume/concentration details.

    • Submit a chemical waste pickup request to your institution's EHS department.[11]

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process from waste generation to final disposal.

WasteManagementWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Disposal & Pickup gen This compound Waste Generated is_mixed Is it mixed with other chemicals? gen->is_mixed pure Pure or in compatible (non-hazardous) solvent is_mixed->pure No mixed Mixed with other hazardous chemicals is_mixed->mixed Yes container_pure Collect in dedicated 'Non-Halogenated Organic' container pure->container_pure container_mixed Evaluate compatibility. Collect in appropriate mixed waste container. mixed->container_mixed label_container Label container with all constituents and hazards. container_pure->label_container container_mixed->label_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store is_full Is container >90% full or ready for pickup? store->is_full is_full->store No request_pickup Submit Hazardous Waste Pickup Request to EHS is_full->request_pickup Yes ehs_pickup EHS Collects, Consolidates, and Manifests for Disposal request_pickup->ehs_pickup final_disposal Transport to Licensed Waste Disposal Facility ehs_pickup->final_disposal

Caption: Decision workflow for this compound waste management.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
  • Edlio. (2008, November 17). Environmental Guidance Manual for Plant Managers.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Plastech. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene.
  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • K-mac Plastics. (n.d.). HDPE Chemical Resistance Chart, High Density Polyethylene.
  • Silver-Line Plastics. (n.d.). HDPE Chemical Resistance Guide.
  • CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart.

Sources

Technical Support Center: Synthesis of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dodecan-2-ol synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols for common synthetic routes. We will explore the nuances of two primary synthetic pathways: the Grignard reaction and the reduction of dodecan-2-one.

Section 1: Troubleshooting the Grignard Synthesis of this compound

The Grignard reaction is a powerful method for C-C bond formation and a common route to secondary alcohols like this compound.[1][2] The typical pathway involves the reaction of a decylmagnesium halide (e.g., decylmagnesium bromide) with acetaldehyde, followed by an acidic workup.[1] However, the reaction is notoriously sensitive to experimental conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Grignard reaction fails to initiate or is extremely sluggish. What are the common causes and how can I fix this?

A1: Failure to initiate is the most frequent challenge in Grignard synthesis. The root cause is almost always the passivation of the magnesium surface or the presence of protic contaminants.[3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3]

    • Troubleshooting: Activation of the magnesium is critical.

      • Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod inside the reaction flask to expose a fresh, unoxidized surface.[4]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[3][4] The disappearance of the characteristic purple color of iodine or the evolution of ethylene gas are indicators of successful activation.[4]

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by any protic source, particularly water.[4][5]

    • Troubleshooting: Rigorous anhydrous conditions are non-negotiable.

      • Glassware: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours, and then cooled under a stream of inert gas (e.g., argon or nitrogen).[4]

      • Solvents: Anhydrous solvents are essential. Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[4]

// Nodes Start [label="Reaction Fails to Initiate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMg [label="Check Magnesium Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMoisture [label="Check for Moisture", fillcolor="#FBBC05", fontcolor="#202124"]; ActivateMg [label="Activate Mg Turnings\n(Crush or add I2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DrySystem [label="Rigorously Dry Glassware\n& Use Anhydrous Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Initiates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckMg [label=" Primary Suspect"]; Start -> CheckMoisture [label=" Primary Suspect"]; CheckMg -> ActivateMg [label=" Surface is dull/oxidized"]; CheckMoisture -> DrySystem [label=" Any doubt about dryness"]; ActivateMg -> Success; DrySystem -> Success; } DOT Caption: Troubleshooting logic for Grignard reaction initiation failure.

Q2: My reaction initiated, but my final yield of this compound is disappointingly low. What are the likely side reactions or procedural errors?

A2: Low yields after a successful initiation often point to competing side reactions or loss of product during workup.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide (decyl bromide) to form eicosane (a C20 alkane).[4] This is more prominent with alkyl iodides and bromides.

    • Troubleshooting: This side reaction is minimized by keeping the concentration of the alkyl halide low. Add the decyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux, ensuring it reacts as it is added.[4]

  • Incomplete Reaction with Acetaldehyde: The reaction may not have gone to completion.

    • Troubleshooting: After adding the acetaldehyde, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours at room temperature) before quenching.[1] Ensure you are using a slight excess of the Grignard reagent relative to the aldehyde.

  • Product Loss During Workup: this compound has some solubility in water, and emulsions can form during the extraction phase, leading to significant product loss.

    • Troubleshooting: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or strong acid, as this helps to break up the magnesium salts and minimize emulsions.[1] Ensure you perform multiple extractions (e.g., 3x) with your organic solvent and combine the organic layers.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromodecane and acetaldehyde.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromodecane (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are seen; the color will fade as the magnesium surface is activated.[4][6] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add a portion of anhydrous ether to cover the magnesium. Prepare a solution of 1-bromodecane in anhydrous ether in the dropping funnel. Add a small amount of the bromide solution to the flask to initiate the reaction (indicated by cloudiness and gentle reflux).

  • Addition: Once initiated, add the remaining 1-bromodecane solution dropwise at a rate sufficient to maintain a steady reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[7]

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0°C using an ice bath. Add a solution of acetaldehyde in anhydrous ether dropwise from the addition funnel.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

// Nodes Start [label="Dry Apparatus\n(Flame-dry under vacuum)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivateMg [label="Activate Mg with I2", fillcolor="#FBBC05", fontcolor="#202124"]; FormGrignard [label="Slowly Add 1-Bromodecane\nin Anhydrous Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool1 [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAldehyde [label="Slowly Add Acetaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir at RT (1-2h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool2 [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with sat. NH4Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract with Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Dry, Concentrate & Purify\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> ActivateMg; ActivateMg -> FormGrignard; FormGrignard -> Cool1; Cool1 -> AddAldehyde; AddAldehyde -> React; React -> Cool2; Cool2 -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; } DOT Caption: Experimental workflow for the Grignard synthesis of this compound.

Section 2: Troubleshooting this compound Synthesis by Ketone Reduction

The reduction of 2-dodecanone to this compound is another efficient and common synthetic route.[1] Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this transformation, converting the ketone to a secondary alcohol.[8][9][10]

Frequently Asked Questions & Troubleshooting Guide

Q1: My reduction of 2-dodecanone using NaBH₄ seems incomplete, and I still have starting material present after the reaction. What went wrong?

A1: Incomplete reduction is typically an issue of stoichiometry, reaction time, or temperature.

  • Insufficient Reducing Agent: While the stoichiometry is 4:1 (ketone:NaBH₄), as one mole of NaBH₄ provides four hydride ions, it is common practice to use a molar excess of NaBH₄ to ensure the reaction goes to completion.[9] The reagent can also slowly react with the alcohol solvent.

    • Troubleshooting: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the 2-dodecanone. Ensure the NaBH₄ is fresh, as it can degrade over time with exposure to moisture.

  • Low Temperature or Short Reaction Time: While the reaction is often fast, long-chain ketones like 2-dodecanone may require more time or gentle heating to ensure complete conversion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, allow the reaction to stir longer or gently warm it to 40-50°C.

  • Poor Solubility: 2-Dodecanone is nonpolar, and its solubility in the typical methanol or ethanol solvent might be limited, slowing the reaction rate.

    • Troubleshooting: Ensure the 2-dodecanone is fully dissolved before adding the NaBH₄. You may need to use a co-solvent like THF or increase the volume of the alcohol solvent.

Q2: The workup of my NaBH₄ reduction is difficult, resulting in gels or emulsions. How can I improve my product isolation?

A2: The workup involves quenching the excess NaBH₄ and hydrolyzing the borate ester intermediate. This can sometimes lead to the formation of gelatinous boric acid byproducts.

  • Troubleshooting:

    • Cooling: Always perform the quench in an ice bath, as the reaction of NaBH₄ with acid is exothermic and generates hydrogen gas.

    • Acidification: After quenching excess hydride with water, slowly add dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). This protonates the alkoxide and helps break down the borate complexes.[8][11]

    • Extraction: If a gel forms, add more organic solvent and stir vigorously. Sometimes, adding brine can help break up emulsions by increasing the ionic strength of the aqueous phase.

Data Presentation: Comparison of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveVery Strong & Reactive
Functional Groups Reduced Aldehydes, Ketones[10]Aldehydes, Ketones, Esters, Carboxylic Acids, Amides[12]
Solvent Protic (Methanol, Ethanol, Water)[8]Aprotic (Anhydrous Ether, THF)
Workup Acidic or aqueous quench[11]Two-step quench (e.g., Fieser workup) required[12]
Safety Relatively safe to handle in airHighly reactive with water and air; pyrophoric
Suitability for Dodecan-2-one Excellent: Selective and safe.Effective but unnecessary: Overly reactive for this simple transformation.
Experimental Protocol: Reduction of 2-Dodecanone with NaBH₄

This protocol details the reduction of 2-dodecanone to this compound.[8][9]

Materials:

  • 2-Dodecanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol or Ethanol

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-dodecanone in methanol. Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: While stirring, add the sodium borohydride in small portions. Caution: Gas evolution (H₂) may occur.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until all the starting material is consumed (typically 1-2 hours).

  • Quenching: Cool the flask back to 0°C. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the solution is acidic and gas evolution ceases.

  • Solvent Removal: Remove the bulk of the methanol/ethanol on a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified further by vacuum distillation or flash column chromatography if necessary.

// Nodes Ketone [label=<

RR'
C/
||
O

>];

Hydride [label="H-BH3⁻", shape=plaintext];

Alkoxide [label=<

RR'
/
C—O⁻
|
H

>];

Protonation [label="H₃O⁺", shape=plaintext];

Alcohol [label=<

RR'
/
C—OH
|
H

>];

// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1];

// Edges Ketone -> invis1 [label="1. Nucleophilic Attack\nby Hydride", arrowhead=none]; invis1 -> Alkoxide; {rank=same; Ketone; Hydride;} edge[style=invis]; Ketone -> Hydride;

Alkoxide -> invis2 [label="2. Protonation\n(Acid Workup)", arrowhead=none]; invis2 -> Alcohol; {rank=same; Alkoxide; Protonation;} edge[style=invis]; Alkoxide -> Protonation;

// Edge labels edge [style=solid, constraint=false, color="#EA4335", arrowhead=curve]; Hydride:s -> Ketone:c [label=" "]; edge [style=solid, constraint=false, color="#34A853", arrowhead=curve]; Protonation:s -> Alkoxide:e [label=" "]; } DOT Caption: Mechanism of ketone reduction by a hydride reagent.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Dodecanol for Chemical Synthesis.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low....
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Web Pages. (n.d.). The Grignard Reaction.
  • Grignard Reaction. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

Sources

Technical Support Center: Enhancing the Yield of Dodecan-2-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Dodecan-2-ol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. We provide in-depth, field-proven insights into the causal factors affecting reaction yields and offer structured solutions to enhance your synthetic protocols.

Section 1: Troubleshooting Low Yield in Chemical Synthesis

The classical synthesis of this compound often involves the reduction of 2-dodecanone or a Grignard reaction. While theoretically straightforward, these methods can present challenges leading to suboptimal yields. This section addresses the most common problems encountered during these syntheses.

Q1: My yield of 2-dodecanol from the reduction of 2-dodecanone using sodium borohydride (NaBH₄) is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of 2-dodecanone are typically traced back to one of four areas: reagent integrity, reaction conditions, work-up procedure, or competing side reactions.

Causality and Explanation: Sodium borohydride (NaBH₄) is a selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The efficacy of this reaction is highly dependent on the purity of the reagents and the control of reaction parameters.

  • Reagent Integrity: NaBH₄ reacts vigorously with water and even protic solvents like methanol or ethanol, though the reaction is much slower in the latter. Moisture in your ketone, solvent, or reaction vessel will consume the reducing agent, making it unavailable for the ketone reduction and thus lowering the yield.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions[1]. Allowing the temperature to rise excessively can lead to unwanted byproducts. The stoichiometry is also critical; while the theoretical molar ratio is 4:1 (ketone:NaBH₄), a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents relative to the ketone) is often used to ensure the reaction goes to completion, but a large excess can complicate the work-up.

  • Inefficient Work-up: The work-up step is crucial for both quenching excess reagent and isolating the product. An incomplete acid quench (using dilute HCl, for example) can leave borate esters that are difficult to separate, leading to a loss of product during extraction[1]. The choice of extraction solvent and the number of extractions also play a significant role in recovery.

Troubleshooting Workflow and Optimization:

G cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution ketone 2-Dodecanone adh (R)-ADH, NADPH Cofactor Regeneration ketone->adh r_alcohol (R)-2-Dodecanol (High Yield, High ee) adh->r_alcohol racemate (±)-2-Dodecanol lipase Lipase (CALB) Acyl Donor racemate->lipase sep Separation (Chromatography) lipase->sep r_alcohol2 (R)-2-Dodecanol (Max 50% Yield, High ee) sep->r_alcohol2 s_ester (S)-2-Dodecyl Acetate sep->s_ester

Caption: Comparison of biocatalytic routes to enantiopure 2-dodecanol.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthesis routes for this compound? The most common laboratory-scale syntheses are the reduction of 2-dodecanone with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and the Grignard reaction of decylmagnesium bromide with acetaldehyde.[1] Industrial production can also involve hydration of 1-dodecene or hydroformylation of 1-undecene.[2] Biocatalytic methods are increasingly used for producing specific enantiomers.

FAQ 2: How do I choose the right solvent for my reaction? For NaBH₄ reductions, protic solvents like methanol or ethanol are common because they help to protonate the intermediate alkoxide.[1] For Grignard reactions, an anhydrous aprotic ether like diethyl ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent and prevent it from being quenched.

FAQ 3: What analytical techniques are best for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress by comparing the spot of the reaction mixture to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for determining the purity of a volatile compound like this compound. It can separate the product from impurities and provide structural information for identification.[3]

  • Chiral GC or HPLC: Necessary for determining the enantiomeric excess (ee) of a chiral alcohol produced via biocatalysis.[4]

Experimental Protocols
Protocol 1: Synthesis of 2-Dodecanol via Reduction of 2-Dodecanone

Objective: To produce 2-dodecanol with a high yield.

Materials:

  • 2-Dodecanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 2-dodecanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add NaBH₄ (1.2 equivalents) in small portions, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution.

    • Remove the methanol using a rotary evaporator.

    • Add water and diethyl ether to the residue and transfer to a separatory funnel.

    • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield crude 2-dodecanol.[1]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

References
  • Wikipedia. (n.d.). Dodecanol.
  • PubMed Central. (2025). Demonstration and technoeconomic analysis of dodecanol production from acetate using metabolically engineered Escherichia coli.
  • PubMed. (2017). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems.
  • Ataman Kimya. (n.d.). DODECANOL.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8.
  • PubMed Central. (n.d.). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations.
  • ChemSynthesis. (2025). 2-dodecanol.
  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467.
  • PubMed Central. (2025). Chemoenzymatic synthesis.
  • PubMed. (n.d.). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs.
  • Patsnap. (2025). Dodecane in Chemical Engineering: Challenges and Solutions.
  • Patsnap Eureka. (2025). How to Exploit Dodecane in Industrial Organic Chemistry?.
  • PubMed. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • MDPI. (2016). Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives.
  • ScienceDirect. (2024). Optimized production of concanamycins using a rational metabolic engineering strategy.
  • MDPI. (n.d.). Production of Aldehydes by Biocatalysis.
  • ResearchGate. (2025). On the development of new biocatalytic processes for practical pharmaceutical synthesis.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Dodecane.
  • Wikipedia. (n.d.). Alkane.
  • ACS Publications. (2022). Steam Catalytic Cracking of n-Dodecane to Light Olefins over Phosphorous- and Metal-Modified Nanozeolite Y.
  • MDPI. (2023). Modeling and Optimization of Geraniol ((2E)-3,7-Dimethyl-2,6-Octadiene-l-ol) Transformation Process Using Response Surface Methodology (RSM).
  • eScholarship.org. (n.d.). Heterogeneous Catalytic Conversion of Biomass-Derived Platform Molecules to Fuels and Specialty Chemicals.
  • ResearchGate. (n.d.). Isomerization of n -Dodecane for High Selectivity of Multibranched Iso-dodecane over Pt/ZSM-22 – Y Catalyst.
  • ResearchGate. (n.d.). Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM).
  • ResearchGate. (n.d.). OPTIMIZATION, DEVELOPMENT, AND SAFETY EVALUATION OF OLIVE OIL NANOEMULSION FOR TOPICAL APPLICATION: A RESPONSE SURFACE METHODOLOGY.

Sources

Technical Support Center: Synthesis of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Dodecan-2-ol synthesis. This compound is a crucial secondary alcohol utilized as a precursor in the manufacturing of surfactants, lubricants, and as a specialty solvent.[1][2] Achieving high purity in its synthesis is paramount, as isomeric impurities can significantly alter the physicochemical properties of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and process chemists. We will explore the common synthetic routes and delve into the mechanistic origins of byproduct formation, offering field-proven strategies to optimize reaction selectivity and yield.

Part 1: Strategic Synthesis Route Selection

Choosing the appropriate synthetic strategy is the first line of defense against byproduct formation. The optimal choice depends on the available starting materials, required purity, and scale.

FAQ: Which synthesis method for this compound is best for minimizing isomeric impurities?

The choice of synthesis route fundamentally dictates the byproduct profile. Here’s a comparative analysis:

Synthesis RouteStarting MaterialsKey Selectivity PrincipleCommon ByproductsTypical Purity (Pre-purification)
Grignard Reaction Decylmagnesium bromide + AcetaldehydeNucleophilic addition to carbonylEicosane, Unreacted Aldehyde, 1-Decanol85-95%
Reduction of 2-Dodecanone 2-Dodecanone, NaBH₄ or LiAlH₄Hydride reduction of ketoneUnreacted 2-Dodecanone>98%
Hydration of 1-Dodecene 1-Dodecene, H₂O, Acid CatalystMarkovnikov's Rule[3][4]Dodecan-3-ol, Dodecan-4-ol (via rearrangement), Di-dodecyl ether60-80% (highly variable)
Hydroboration-Oxidation 1-Dodecene, BH₃•THF, H₂O₂, NaOHAnti-Markovnikov, Syn-addition[5][6][7]1-Dodecanol (major product), residual boranesPrimarily yields 1-dodecanol
Wacker-Tsuji Oxidation 1-Dodecene, PdCl₂, CuCl₂, O₂Markovnikov oxidation to ketone[8][9][10]Isomeric ketones (e.g., 3-dodecanone), Aldehydes90-97% (ketone intermediate)

Recommendation: For the highest regioselectivity and purity, the reduction of 2-dodecanone is the most reliable method.[11][12] If starting from 1-dodecene, a two-step process involving Wacker-Tsuji oxidation to 2-dodecanone followed by reduction is superior to direct acid-catalyzed hydration, which is plagued by carbocation rearrangements.[8][13]

G cluster_alkene 1-Dodecene Routes cluster_ketone 2-Dodecanone Route cluster_halide Grignard Route start Select Starting Material alkene 1-Dodecene start->alkene Alkene-based ketone 2-Dodecanone start->ketone Ketone-based halide 1-Bromodecane start->halide Halide-based wacker Wacker-Tsuji Oxidation alkene->wacker High Regioselectivity Needed hydration Acid-Catalyzed Hydration alkene->hydration Lower Purity Acceptable reduction NaBH4 or H2/Catalyst Reduction ketone->reduction Direct Reduction grignard_prep Mg, Anhydrous Ether halide->grignard_prep Form Grignard Reagent wacker->reduction Followed by product_low This compound + Isomeric Alcohols hydration->product_low Yields product_high High-Purity This compound reduction->product_high Yields grignard_rxn Grignard Addition grignard_prep->grignard_rxn Reacts with product_med This compound + Coupling/Reduction Byproducts grignard_rxn->product_med Yields acetaldehyde Acetaldehyde acetaldehyde->grignard_rxn

Caption: Decision tree for selecting a this compound synthesis route.

Part 2: Troubleshooting Grignard Synthesis

The Grignard reaction is a powerful C-C bond-forming method but is sensitive to reaction conditions, leading to several potential byproducts.[14][15][16]

FAQ: My Grignard reaction has a low yield of this compound, and I recover a significant amount of 1-bromodecane and see a high-boiling, non-polar byproduct. What is happening?

This issue points to a Wurtz coupling side reaction.[17] The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a homocoupled byproduct (R-R), in this case, eicosane (C₂₀H₄₂).[17]

Causality: This side reaction is promoted by high local concentrations of the alkyl halide during Grignard formation and elevated temperatures.[17]

Troubleshooting Protocol:

  • Control Reagent Addition: Add the 1-bromodecane solution dropwise to the magnesium turnings. This prevents a high local concentration of the alkyl halide, minimizing its opportunity to couple with the formed Grignard reagent.[17]

  • Temperature Management: Maintain a gentle reflux during Grignard formation. The reaction is exothermic, and excessive heat can accelerate Wurtz coupling.[17]

  • Ensure Magnesium Activation: Use fresh, high-surface-area magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane to ensure the reaction initiates promptly.

FAQ: After workup, I find a lot of unreacted acetaldehyde and have a lower-than-expected yield. Why?

This is a classic case of enolization . The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the acetaldehyde, forming a magnesium enolate.[14][17] This consumes both the Grignard reagent and the aldehyde in a non-productive acid-base reaction.[17]

Causality: Enolization competes with the desired nucleophilic addition. It is favored at higher temperatures and with sterically hindered Grignard reagents.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Cool the Grignard solution to 0 °C or even -78 °C (dry ice/acetone bath) before adding the aldehyde.[17] Nucleophilic addition has a lower activation energy than enolization and is favored at low temperatures.

  • Slow Aldehyde Addition: Add a solution of acetaldehyde in anhydrous ether dropwise to the vigorously stirred Grignard reagent. This maintains a low concentration of the aldehyde, favoring the bimolecular addition over deprotonation.

  • Consider Additives: The use of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which significantly suppresses enolization. This is known as the Luche reduction.[17]

G start Grignard Reaction Start grignard_formation 1. Form Grignard Reagent (Decyl-MgBr) start->grignard_formation ccp3 CCP3: Use Anhydrous Solvents/Reagents to Prevent Quenching start->ccp3 aldehyde_addition 2. Add Acetaldehyde (Slowly at 0°C) grignard_formation->aldehyde_addition ccp1 CCP1: Control Temperature & Addition Rate to Prevent Wurtz Coupling (Eicosane) grignard_formation->ccp1 quench 3. Quench Reaction (aq. NH4Cl) aldehyde_addition->quench ccp2 CCP2: Low Temperature & Slow Addition to Prevent Enolization & Reduction aldehyde_addition->ccp2 workup 4. Extraction & Workup quench->workup purify 5. Purification (Distillation/Chromatography) workup->purify product Pure this compound purify->product

Caption: Grignard synthesis workflow with critical control points (CCPs).

Part 3: Navigating Alkene Hydration Byproducts

Direct hydration of 1-dodecene seems like the most straightforward route, but it is fraught with regiochemical and stability issues.

FAQ: I performed an acid-catalyzed hydration of 1-dodecene and my GC-MS analysis shows multiple dodecanol isomers, not just this compound. Why did this happen?

This outcome is due to carbocation rearrangements . The mechanism of acid-catalyzed hydration proceeds through a carbocation intermediate.[13] According to Markovnikov's rule, protonation of 1-dodecene initially forms a secondary carbocation at the C2 position.[3][4] However, this carbocation can undergo a 1,2-hydride shift to form a more stable secondary carbocation at the C3, C4, C5, or C6 positions. Water can then attack any of these carbocation species, leading to a mixture of isomeric secondary alcohols.

Causality: The driving force is the thermodynamic stability of the carbocation intermediates. While all secondary carbocations along the chain have similar stability, the low energy barrier for hydride shifts allows for rapid isomerization before nucleophilic attack by water occurs.

G cluster_main Acid-Catalyzed Hydration of 1-Dodecene alkene 1-Dodecene carbocation2 Dodecan-2-yl Cation (Secondary, Kinetic) alkene->carbocation2 Protonation proton + H+ rearrangement 1,2-Hydride Shift (Fast Equilibrium) carbocation2->rearrangement product2 This compound (Desired Product) carbocation2->product2 Nucleophilic Attack carbocation3 Dodecan-3-yl Cation (Secondary, Thermodynamic) rearrangement->carbocation3 carbocation3->rearrangement product3 Dodecan-3-ol (Byproduct) carbocation3->product3 Nucleophilic Attack water1 + H2O water2 + H2O etc + Other Isomers...

Caption: Mechanism of byproduct formation via carbocation rearrangement.

Troubleshooting and Alternative Protocols:

  • Avoid Direct Hydration: For clean this compound synthesis from 1-dodecene, avoid direct acid-catalyzed hydration.

  • Use Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule but proceeds via a mercurinium ion intermediate, which does not undergo rearrangement.[18] While effective, this method uses toxic mercury reagents.

  • Recommended: Wacker-Oxidation followed by Reduction: As mentioned previously, this two-step route provides excellent control. The Wacker-Tsuji oxidation selectively converts 1-dodecene to 2-dodecanone, which can then be cleanly reduced to this compound.[19][20]

Part 4: Purification Strategies

FAQ: How can I remove the eicosane byproduct from my Grignard reaction mixture?

Eicosane (C₂₀H₄₂) is a non-polar hydrocarbon with a significantly higher boiling point (343 °C) than this compound (249-250 °C).[21]

  • Vacuum Distillation: This is the most effective method for large-scale purification. The large difference in boiling points allows for a clean separation.

  • Column Chromatography: For smaller, laboratory-scale purifications, column chromatography on silica gel is effective. Eicosane, being non-polar, will elute very quickly with a non-polar eluent (e.g., hexanes), while the more polar this compound will be retained and can be eluted later with a more polar solvent system (e.g., ethyl acetate/hexanes mixture).[22]

FAQ: How do I separate this compound from isomeric dodecanol byproducts?

Separating structural isomers with identical functional groups is challenging.

  • Fractional Distillation: Isomers like this compound and Dodecan-3-ol have very close boiling points, making separation by standard distillation difficult. A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under vacuum may provide some enrichment but is unlikely to achieve high purity.

  • Preparative Chromatography: Preparative HPLC or flash chromatography can be used, but baseline separation may be difficult. Careful optimization of the mobile phase is required. This is typically only feasible for small quantities.

Part 5: Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 1-bromodecane and acetaldehyde, minimizing byproduct formation.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 1-Bromodecane

  • Acetaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings in the flask with a single crystal of iodine. Gently warm the flask under nitrogen until violet iodine vapors are visible. Allow to cool.

  • Add a solution of 1-bromodecane in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and observe for initiation of the reaction (cloudiness, bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After addition is complete, stir for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.[17]

  • Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice-water bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether to the dropping funnel. Add the acetaldehyde solution dropwise to the vigorously stirred Grignard reagent over 30 minutes.

  • Quenching: Once the addition is complete, remove the ice bath and stir for one hour at room temperature. Re-cool the flask to 0 °C and slowly add cold, saturated aqueous NH₄Cl solution dropwise to quench the reaction.[17]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent via rotary evaporation. Purify the crude product by vacuum distillation to separate the this compound from any unreacted starting materials and high-boiling eicosane.[11]

References

  • Benchchem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols. Benchchem.
  • Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • BYJU'S. (n.d.). Markovnikov's Rule.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • University of Calgary. (n.d.). Reactions of Alkenes.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).
  • ResearchGate. (2025). Modified Wacker TBHP oxidation of 1-dodecene. Request PDF.
  • The Organic Chemistry Tutor. (2023). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Wikipedia. (n.d.). Wacker process.
  • ResearchGate. (2025). The Wacker Reaction and Related Alkene Oxidation Reactions.
  • Chemistry Steps. (n.d.). Alkenes to Alcohols.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • eCampusOntario Pressbooks. (n.d.). 3.2.2 – Hydration of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Benchchem. (2025). Synthesis of (R)-2-Dodecanol Derivatives: Application Notes and Protocols. Benchchem.
  • Chemistry LibreTexts. (2023). Formation of alcohols from alkenes.
  • ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.
  • Benchchem. (2025). An In-depth Technical Guide to the Isomers of Dodecanol for Chemical Synthesis. Benchchem.
  • University of California, Irvine. (n.d.). Experiment 9 – Hydroboration-Oxidation of Alkenes.
  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes.
  • All 'Bout Chemistry. (2019). Preparation of Alcohols by Hydration of Alkenes by Acid [Video]. YouTube.
  • Google Patents. (n.d.). CN105001047A - Method for preparing dodecanol from catalytic hydrogenation of dodecanone.
  • Clark, J. (n.d.). hydration of alkenes to make alcohols. Chemguide.
  • Guidechem. (n.d.). 2-DODECANOL 10203-28-8 wiki.
  • PubMed. (2017). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems.
  • Chemistry LibreTexts. (2023). Wacker Oxidation.
  • Alfa Chemistry. (n.d.). Wacker Oxidation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2025). Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli.
  • Wikipedia. (n.d.). Dodecanol.
  • ChemSynthesis. (2025). 2-dodecanol.
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.

Sources

Technical Support Center: Resolving Enantiomers of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the resolution of Dodecan-2-ol enantiomers. As a Senior Application Scientist, I have designed this guide to address the practical challenges and questions that researchers, scientists, and drug development professionals frequently encounter. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your separations effectively.

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic secondary alcohol like this compound. The enzyme preferentially catalyzes the acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is Enzymatic Kinetic Resolution (EKR) a preferred method for resolving secondary alcohols like this compound?

A1: EKR is favored for several reasons. Enzymes operate under mild conditions (temperature, pH), which prevents the degradation of sensitive substrates and reduces the risk of side reactions. Lipases, the workhorses of EKR, are highly enantioselective for a wide range of secondary alcohols, often leading to products with high enantiomeric excess (ee).[1] Furthermore, the commercial availability of robust immobilized enzymes, like Candida antarctica Lipase B (CALB), simplifies reaction setup and catalyst recycling.

Q2: What is the maximum theoretical yield for EKR, and why?

A2: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the acylated product or the unreacted alcohol) is 50%.[2] This is because the process separates a 50:50 racemic mixture into two different compounds. The enzyme reacts with one enantiomer (ideally up to 100% conversion of that enantiomer), leaving the other unreacted. This results in a 50% yield of the product and 50% of the unreacted starting material, each ideally in an enantiomerically pure form.

Q3: Which enzyme and acyl donor should I start with for this compound resolution?

A3: For secondary alcohols, Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is an excellent starting point due to its broad substrate specificity and high enantioselectivity.[3] Another highly effective option is Lipase PS from Burkholderia cepacia (often sold as Amano Lipase PS).[4][5]

For the acyl donor, vinyl acetate or isopropenyl acetate are highly recommended.[4][6] These are considered "irreversible" acyl donors. The enol leaving group they produce tautomerizes to a stable ketone (acetone) or aldehyde (acetaldehyde), which prevents the reverse reaction (alcoholysis of the ester product).[7] This irreversibility is crucial for driving the reaction to completion and achieving high enantiomeric excess.[7]

Troubleshooting Guide: Enzymatic Resolution

Problem 1: My reaction is very slow or stalls at low conversion.

Potential Cause Explanation & Solution
Enzyme Deactivation The enzyme may have lost activity due to improper storage or handling. Solution: Purchase fresh enzyme and store it according to the manufacturer's instructions (typically refrigerated and dry). Ensure the solvent is anhydrous, as excess water can lead to enzyme agglomeration and hydrolysis instead of transesterification.
Substrate/Product Inhibition High concentrations of the alcohol substrate or the ester product can inhibit the enzyme's activity.[8] Solution: Try a more dilute reaction mixture. If product inhibition is suspected, consider an in-situ product removal strategy if feasible.
Steric Hindrance While this compound is generally a good substrate, highly branched or bulky secondary alcohols can be sterically hindered, limiting access to the enzyme's active site.[2] Solution: While not an issue for this compound, for more hindered alcohols, screening different lipases or using engineered enzymes with larger binding pockets may be necessary.[9]
Poor Solvent Choice The solvent significantly impacts enzyme activity and stability. Polar solvents can strip essential water from the enzyme, inactivating it. Solution: Use non-polar, hydrophobic solvents like n-hexane, heptane, or toluene.[4][10]

Problem 2: The enantiomeric excess (ee) of my product and/or remaining substrate is low.

Potential Cause Explanation & Solution
Reaction Reversibility If using a reversible acyl donor (e.g., ethyl acetate), the ester product can be converted back to the alcohol, eroding the enantiomeric purity. Solution: Switch to an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[7] If you must use a reversible donor, perform the reaction under vacuum to remove the volatile alcohol byproduct and shift the equilibrium.[7]
Reaction Ran Past 50% Conversion For an ideal EKR, the reaction should be stopped at or near 50% conversion. Allowing it to proceed further means the enzyme will start to acylate the less-preferred enantiomer, reducing the ee of both the product and the remaining substrate.[5] Solution: Monitor the reaction progress carefully using chiral GC or HPLC. Create a time course to determine the optimal reaction time to reach ~50% conversion.
Incorrect Temperature Temperature affects both reaction rate and enzyme selectivity. Higher temperatures can sometimes decrease enantioselectivity.[6] Solution: Run the reaction at a lower temperature (e.g., room temperature or 30-40°C). While this may slow the reaction, it can significantly improve the enantiomeric excess.
Workflow & Protocol

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation cluster_products Products racemate Racemic this compound reaction_vessel Reaction Vessel (Stirred, 30-40°C) racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel monitoring Monitor Conversion (Chiral GC/HPLC) reaction_vessel->monitoring Take Aliquots stop_reaction Stop at ~50% Conversion monitoring->stop_reaction filter_enzyme Filter to Recover Enzyme stop_reaction->filter_enzyme separation Column Chromatography (Silica Gel) filter_enzyme->separation product (R)-Dodecan-2-yl Acetate (High ee) separation->product unreacted (S)-Dodecan-2-ol (High ee) separation->unreacted

Protocol 1: Representative EKR of this compound

  • To a dry flask, add racemic this compound (1.0 eq), anhydrous n-hexane, and vinyl acetate (1.5 - 2.0 eq).

  • Initiate stirring and add the immobilized lipase (e.g., Novozym® 435, typically 10-20% by weight of the substrate).

  • Maintain the reaction at a constant temperature (e.g., 35°C) and monitor its progress by taking small aliquots, filtering the enzyme, and analyzing by chiral GC or HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting ester ((R)-Dodecan-2-yl acetate) from the unreacted alcohol ((S)-Dodecan-2-ol) using standard silica gel column chromatography.

Section 2: Dynamic Kinetic Resolution (DKR)

Q4: My yield is limited to 50% with EKR. How can I resolve the entire racemic mixture into a single enantiomer?

A4: To overcome the 50% yield limitation, you must employ a Dynamic Kinetic Resolution (DKR). This advanced technique combines the enantioselective enzymatic reaction of EKR with an in-situ racemization of the slow-reacting alcohol enantiomer.[3][11] A compatible racemization catalyst continuously converts the unwanted, slow-reacting enantiomer back into the racemate. This allows the enzyme to eventually transform nearly 100% of the starting material into a single, enantiomerically pure product.[11][12]

DKR_Concept S_Alcohol (S)-Alcohol R_Alcohol (R)-Alcohol S_Alcohol->R_Alcohol Racemization Catalyst (e.g., Ru-based) R_Alcohol->S_Alcohol R_Ester (R)-Ester R_Alcohol->R_Ester  Enzyme (Lipase) + Acyl Donor

Troubleshooting Guide: Dynamic Kinetic Resolution

Problem: My DKR is not reaching full conversion, or the product's ee is low.

Potential Cause Explanation & Solution
Catalyst Incompatibility The racemization catalyst and the enzyme may be incompatible. The metal catalyst can denature the enzyme, or the enzyme/support can poison the metal catalyst.[11] Solution: Physically separate the catalysts. This can be achieved by using rotating bed reactors or by encapsulating one of the catalysts.[13] Screen different racemization catalysts; ruthenium- and vanadium-based catalysts have shown good compatibility with lipases.[11][13]
Sub-optimal Conditions The optimal conditions (temperature, solvent) for the enzyme and the racemization catalyst may differ. Solution: DKR often requires higher temperatures (e.g., 60-70°C) to facilitate racemization.[6][12] It is critical to find a temperature that allows for efficient racemization without significantly denaturing the enzyme or reducing its enantioselectivity. Toluene is a common solvent for DKR.[6][12]
Byproduct Formation The racemization catalyst can sometimes promote side reactions, such as dehydration of the alcohol.[6] Solution: Optimize the catalyst loading; use the minimum amount necessary for efficient racemization. Screen different catalysts, as some may be less prone to side reactions.
Section 3: Chiral Chromatography (HPLC & GC)

Chiral chromatography is the definitive method for determining the enantiomeric excess of your resolved products and can also be used for preparative separation.

Frequently Asked Questions (FAQs)

Q5: How do I choose between Chiral GC and Chiral HPLC for analyzing my this compound sample?

A5: The choice depends on the volatility of your analyte and the available instrumentation.[14]

  • Chiral Gas Chromatography (GC): Excellent for volatile compounds like this compound and its acetate ester. Cyclodextrin-based chiral stationary phases (CSPs), such as those with beta- or gamma-cyclodextrin derivatives, are highly effective for separating chiral alcohols.[15][16]

  • Chiral High-Performance Liquid Chromatography (HPLC): A more versatile technique that doesn't require sample volatility. For secondary alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the most common and successful choice.[14][17][18] They offer broad applicability and excellent resolving power.

Q6: My sample won't dissolve in the HPLC mobile phase (e.g., Hexane/Isopropanol). What should I do?

A6: It is always ideal to dissolve the sample in the mobile phase itself.[17] If solubility is an issue, you can dissolve the sample in a minimal amount of a stronger, compatible solvent (like pure isopropanol or ethanol). However, be cautious as injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and precipitation on the column. Ensure the injection volume is small (e.g., 5-10 µL) to minimize these effects.[17]

Troubleshooting Guide: Chiral HPLC Separation

HPLC_Troubleshooting Start Poor Separation (No Resolution or Rs < 1.5) CheckMobilePhase Is % Modifier (Alcohol) Optimal? Start->CheckMobilePhase AdjustModifier Decrease % Modifier (e.g., from 10% to 5% IPA) Increases Retention & Selectivity CheckMobilePhase->AdjustModifier No CheckFlowRate Is Flow Rate Too High? CheckMobilePhase->CheckFlowRate Yes AdjustModifier->CheckFlowRate ReduceFlowRate Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) Improves Efficiency CheckFlowRate->ReduceFlowRate Yes CheckTemperature Is Temperature Optimal? CheckFlowRate->CheckTemperature No ReduceFlowRate->CheckTemperature ReduceTemp Decrease Temperature (e.g., from 25°C to 15°C) Can Increase Selectivity CheckTemperature->ReduceTemp No TryNewColumn Screen Different CSPs (e.g., Cellulose vs. Amylose) CheckTemperature->TryNewColumn Yes ReduceTemp->TryNewColumn Success Baseline Resolution Achieved (Rs > 1.5) TryNewColumn->Success

Protocol

Protocol 2: Starting Method for Chiral HPLC Analysis of this compound [14]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Column: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (since this compound has no strong chromophore, low wavelength detection is needed, or a refractive index detector can be used).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Section 4: Chemical Derivatization for Analysis

Q7: I don't have a chiral column, or my compound has a very poor UV response. Is there another way to determine enantiomeric excess?

A7: Yes, you can use chemical derivatization. This involves reacting your racemic alcohol with a single, pure enantiomer of a chiral derivatizing agent (CDA).[19][20] This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard, non-chiral (achiral) chromatography columns (e.g., a C18 column for HPLC).[21] The peak area ratio of the two diastereomers will correspond to the enantiomeric ratio of your original alcohol. This method is also useful for introducing a strong chromophore (for UV detection) or a fluorescent tag to the molecule.[19]

References
  • Bäckvall, J.-E. (2002). Insight into the Racemization Mechanism in Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. [Link]
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. [Link]
  • Dulęba, J., Siódmiak, T., & Marszałł, M. P. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Chemistry, 24(7), 798-807. [Link]
  • Chiral Technologies Europe. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
  • Sheldon, R. A., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization.
  • Bentham Science Publishers. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Chemistry. [Link]
  • Ye, Z., et al. (2018). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. [Link]
  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • Regis Technologies. (2020).
  • Magnusson, A., et al. (2005). Creating Space for Large Secondary Alcohols by Rational Redesign of Candida antarctica Lipase B. ChemBioChem, 6(9), 1571-1574. [Link]
  • Chromatography Today. (2020).
  • de Miranda, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]
  • Valero, F., et al. (1998). Alcohol inhibition and specificity studies of lipase B from candida antarctica in organic solvents. Biotechnology and Bioengineering, 59(2), 163-70. [Link]
  • Lee, J.-H., et al. (2007). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Journal of Microbiology and Biotechnology. [Link]
  • RotaChrom Technologies. (2023).
  • Skrobińska, M., et al. (2021).
  • de Gonzalo, G., & Lavandera, I. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Green Chemistry. [Link]
  • Tosa, M., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. [Link]
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. [Link]
  • Birman, V. B., et al. (2006). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. [Link]
  • Wennemers, H., et al. (2020). Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts. Chemistry – A European Journal. [Link]
  • Kuwahara, S., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]
  • Chemist Library. (n.d.). Chiral Separation Techniques. Online Resource. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Technical Guide. [Link]
  • Hyun, M. H., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • LCGC International. (2012). Finding the Best Separation for Enantiomeric Mixtures. Article. [Link]
  • UHP LCs. (2024). What is Chiral Column in HPLC ?. YouTube. [Link]
  • Johnston, J. N., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

Dodecan-2-ol Analysis in Complex Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dodecan-2-ol in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to anticipate and overcome challenges related to matrix effects in your analytical workflows.

Introduction to this compound and Matrix Effects

This compound is a secondary fatty alcohol with a 12-carbon chain.[1] Its semi-volatile nature and susceptibility to matrix interferences can pose significant challenges during quantification in complex samples such as biological fluids, environmental samples, and food products. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to inaccurate and unreliable results.[2] This guide will provide you with the tools to mitigate these effects and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the analysis of this compound.

Q1: What are the most common matrix effects I can expect when analyzing this compound by GC-MS?

A1: When analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS), you are likely to encounter matrix-induced signal enhancement. This phenomenon occurs when non-volatile matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to an artificially high response.[2][3] Conversely, in very complex matrices, co-eluting compounds can cause ion suppression in the mass spectrometer's ion source, leading to a decreased signal.

Q2: Should I derivatize this compound before GC-MS analysis?

A2: While this compound can be analyzed directly by GC-MS, derivatization is highly recommended, especially for trace-level quantification.[4] Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) offers several advantages:

  • Improved Thermal Stability: Silylation protects the hydroxyl group, reducing the risk of thermal degradation in the hot injector.[5][6]

  • Enhanced Volatility: The resulting trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether is more volatile than the parent alcohol, leading to better chromatographic peak shape and resolution.

  • Characteristic Mass Spectra: The derivatives produce predictable and often more intense fragmentation patterns, aiding in identification and quantification.[5][7]

Q3: What is the best type of internal standard for this compound analysis?

A3: The gold standard for an internal standard is a stable isotope-labeled (SIL) analog of the analyte. For this compound, a deuterated version such as this compound-d25 would be ideal, though its commercial availability may be limited. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience the same matrix effects and ionization suppression or enhancement.[8] This allows for the most accurate correction. If a SIL standard is unavailable, a closely related structural analog with similar volatility and polarity, such as another long-chain secondary alcohol (e.g., undecan-2-ol or tridecan-2-ol) that is not present in the sample, can be used.

Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?

A4: The choice between LLE and SPE depends on the complexity of your sample matrix and the desired level of cleanup.

  • LLE is a classic technique that is effective for separating this compound from highly aqueous or solid matrices into an organic solvent. It is generally less expensive but can be more labor-intensive and may result in less clean extracts compared to SPE.[9][10]

  • SPE offers more selective and efficient cleanup by utilizing a sorbent that retains either the analyte or the interferences.[11] For this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective depending on the sample solvent. SPE is often more amenable to automation and can provide cleaner extracts, leading to reduced matrix effects.

Q5: Can I use the QuEChERS method for this compound in food samples?

A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the analysis of semi-volatile compounds like this compound in various food matrices, especially those with high water content.[12] For fatty matrices, modifications to the standard QuEChERS protocol are necessary, such as the inclusion of a C18 sorbent in the dispersive SPE cleanup step to remove lipids.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Sub-optimal oven temperature program. 3. Analyte degradation.1. Use a deactivated inlet liner (e.g., silylated). 2. Perform inlet maintenance (replace septum and liner). 3. Clip the front end of the GC column. 4. Optimize the temperature ramp rate. 5. Derivatize the analyte to improve thermal stability.
Low Analyte Response 1. Ion suppression due to matrix effects. 2. Inefficient extraction from the sample matrix. 3. Analyte loss during sample preparation (e.g., evaporation). 4. Leak in the GC-MS system.1. Improve sample cleanup using SPE or a more rigorous LLE. 2. Dilute the sample extract. 3. Use a matrix-matched calibration curve. 4. Optimize extraction solvent and pH. 5. Use a stable isotope-labeled internal standard. 6. Perform a leak check on the GC-MS.
High Analyte Response / Non-linear Calibration 1. Matrix-induced signal enhancement. 2. Co-eluting interference with the same quantifier ion. 3. Carryover from a previous high-concentration sample.1. Use a matrix-matched calibration curve. 2. Use a stable isotope-labeled internal standard. 3. Check for interferences by analyzing a blank matrix sample. 4. Select a different quantifier ion for this compound. 5. Inject a solvent blank after high-concentration samples.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent sample preparation. 2. Variability in manual injection technique. 3. Fluctuations in instrument performance.1. Use an autosampler for injections. 2. Ensure the internal standard is added consistently to all samples and standards. 3. Automate the sample preparation steps where possible. 4. Check for instrument stability by injecting a QC sample multiple times.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the extraction and analysis of this compound from various complex matrices.

Workflow for this compound Analysis

Dodecanol_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Complex Sample (e.g., Plasma, Soil) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Choose Method Cleanup Extract Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of this compound from a biological fluid matrix like plasma or serum.

1. Sample Pre-treatment: a. Thaw frozen plasma samples at room temperature. b. To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d25 in methanol). c. Add 1 mL of 0.1 M zinc sulfate in 50% methanol/water to precipitate proteins. d. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant for SPE.

2. SPE Cartridge Conditioning: a. Use a C18 SPE cartridge (e.g., 100 mg, 3 mL). b. Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[11][14]

3. Sample Loading: a. Load the supernatant from step 1e onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing: a. Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences. b. Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

5. Elution: a. Elute the this compound and internal standard with 2 mL of ethyl acetate.

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. c. The sample is now ready for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Soil

This protocol is suitable for extracting this compound from environmental solid matrices.

1. Sample Preparation: a. Air-dry the soil sample and sieve to remove large debris. b. Weigh 10 g of the homogenized soil into a glass centrifuge tube. c. Add 100 µL of the internal standard working solution (e.g., 10 µg/mL of undecan-2-ol in methanol).

2. Extraction: a. Add 20 mL of a 1:1 mixture of acetone and hexane to the centrifuge tube. b. Vortex for 1 minute, then sonicate for 15 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Carefully transfer the supernatant to a clean tube. e. Repeat the extraction (steps 2a-2d) with another 20 mL of the solvent mixture and combine the supernatants.

3. Cleanup and Concentration: a. Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. Derivatization and Analysis: a. Transfer the concentrated extract to a 2 mL autosampler vial. b. Evaporate to dryness under nitrogen. c. Reconstitute in 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. d. The sample is now ready for GC-MS analysis. This procedure is adapted from principles outlined in EPA method 8270 for semi-volatile organic compounds.[15][16][17]

Protocol 3: Modified QuEChERS for Fatty Food Matrices

This protocol is an adaptation of the QuEChERS method for the analysis of this compound in complex, fatty food samples.

1. Sample Homogenization and Extraction: a. Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water to achieve a total water content of ~80-95%. b. Place the homogenized sample into a 50 mL centrifuge tube. c. Add 100 µL of the internal standard working solution. d. Add 10 mL of acetonitrile. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). f. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup: a. Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

3. Derivatization and Analysis: a. Transfer the cleaned extract to an autosampler vial. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute in 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. d. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on your specific instrument and column.

Parameter Setting Rationale
Injector Splitless, 250°CMaximizes transfer of trace analytes to the column.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for semi-volatile compounds.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minEnsures good separation and elution of this compound and related compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard for generating reproducible mass spectra.
Scan Range m/z 40-450Covers the expected mass range of the derivatized analyte and its fragments.
Quantifier Ions To be determined from the mass spectrum of a derivatized this compound standard. A common fragment for TMS-ethers is m/z 73. The NIST mass spectrum for underivatized this compound shows a base peak at m/z 45.[18][19]Specific ions are selected for their high abundance and low interference.
Troubleshooting Logic Diagram

Troubleshooting cluster_peakshape Peak Shape Issues cluster_response Response Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram Tailing Peak Tailing? start->Tailing Fronting Peak Fronting? start->Fronting LowResponse Low Response? start->LowResponse HighResponse High/Inconsistent Response? start->HighResponse RT_Shift Retention Time Shift? start->RT_Shift Sol_ActiveSites Check/Replace Liner, Septum, Column Tailing->Sol_ActiveSites Cause: Active Sites Sol_Overload Dilute Sample Fronting->Sol_Overload Cause: Overload Sol_Cleanup Improve Sample Cleanup LowResponse->Sol_Cleanup Cause: Matrix Suppression Sol_IS Verify IS Addition LowResponse->Sol_IS Cause: IS Error HighResponse->Sol_Cleanup Cause: Matrix Enhancement HighResponse->Sol_IS Cause: IS Error Sol_Leak Check for Leaks RT_Shift->Sol_Leak Cause: Flow Change Sol_Temp Check Oven/Inlet Temperatures RT_Shift->Sol_Temp Cause: Temp Fluctuation

Caption: A logical approach to troubleshooting common GC-MS issues.

References

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
  • Agilent Technologies. Semi-volatile Organic Compounds (SVOCs) Analysis in Soil. Agilent Technologies, Inc. [Link]
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]
  • CEM Corporation. Extraction of Semi-Volatile Organic Compounds from Soil in Accordance with EPA 3545A.
  • Agilent Technologies. Semi-volatile Organic Compounds (SVOCs) Analysis in Soil. Agilent Technologies, Inc. [Link]
  • U.S. EPA. (2014). Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1593-1601. [Link]
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467. [Link]
  • National Institute of Standards and Technology. 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. 2-Dodecanol, 2-methyl-. NIST Chemistry WebBook. [Link]
  • Das, A. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
  • National Institute of Standards and Technology. 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. U.S.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1593-1601. [Link]
  • Environmental Express. Understanding Semi-Volatile Extractions. Environmental Express. [Link]
  • National Institute of Standards and Technology. 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • Shimadzu.
  • Hajslova, J., & Kocourek, V. (2018).
  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Wang, J., et al. (2018). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues.
  • ALWSCI. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]
  • Hussain, C. M. (2025). Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals. In Green Analytical Chemistry. Royal Society of Chemistry. [Link]
  • Schwartz, N. (2020).
  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development.
  • Singh, M. (2024). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Li, Y., et al. (2020).
  • LCTech.
  • PubChem. This compound.
  • ResearchGate. GC-MS Spectra of Dodecane (Retention time-9.313).
  • Augusto, F., et al. (2008). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Comprehensive Reviews in Food Science and Food Safety, 7(4), 315-327. [Link]
  • Indonesian Journal of Multidisciplinary Research. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
  • ResearchGate. Fragmentation pattern of compound 2.
  • Chemistry LibreTexts.
  • PubChem. This compound.
  • Majcen, N., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic White Wines. Foods, 11(20), 3229. [Link]
  • Klee, M. (2023). Activity and Decomposition.

Sources

Technical Support Center: Enhancing the Derivatization Efficiency of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the derivatization of Dodecan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the analytical performance of this long-chain secondary alcohol. This compound's structure, a C12 chain with a hydroxyl group on the second carbon, presents unique challenges due to its steric hindrance and low volatility.[1][2][3] Derivatization is a crucial step to enhance its chromatographic behavior and detection sensitivity, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5][6]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Overcoming Common Derivatization Hurdles

This section addresses specific issues you might encounter during the derivatization of this compound, offering practical solutions grounded in chemical expertise.

Issue 1: Low or Incomplete Derivatization Yield

A common and frustrating issue is a low yield of the desired derivative, leading to poor sensitivity and inaccurate quantification.

Possible Causes & Solutions:

  • Steric Hindrance: The secondary hydroxyl group in this compound is more sterically hindered than a primary alcohol, which can slow down the reaction rate.

    • Solution: Increase the reaction temperature and/or extend the reaction time.[7] Monitoring the reaction progress over time with a suitable technique (e.g., thin-layer chromatography or a rapid GC analysis) can help determine the optimal duration. For silylation, heating for several hours may be necessary for sterically hindered alcohols.[8]

  • Inappropriate Reagent Choice: Not all derivatizing agents are equally effective for secondary alcohols.

    • Solution: For silylation, powerful reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are recommended. Silylamides are generally considered the most potent silylating agents.[8] For acylation, using highly reactive reagents like acid anhydrides or acyl chlorides can improve yields.[4]

  • Presence of Moisture: Water in the reaction mixture can consume the derivatizing reagent and hydrolyze the formed derivative, significantly reducing the yield.[7]

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried).[9] Use anhydrous solvents and reagents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagent Concentration: An insufficient amount of derivatizing agent will lead to an incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent, typically a 2:1 ratio of reagent to active hydrogens, to drive the reaction to completion.[7]

  • Incorrect Reaction Temperature: Derivatization reactions are sensitive to temperature.

    • Solution: While higher temperatures can increase the reaction rate, excessive heat can cause degradation of the analyte or reagent.[7] The optimal temperature should be determined empirically, often in the range of 60-80°C for many common derivatization reactions.[8][10]

Optimization Workflow for Derivatization Reaction:

Derivatization Optimization Workflow Workflow for Optimizing Derivatization start Start: Low Derivatization Yield check_reagent Verify Reagent and Solvent Quality (Anhydrous?) start->check_reagent optimize_stoichiometry Optimize Reagent:Analyte Ratio (e.g., 2:1 excess) check_reagent->optimize_stoichiometry optimize_temp Optimize Reaction Temperature (e.g., 60-80°C) optimize_stoichiometry->optimize_temp optimize_time Optimize Reaction Time (Monitor progress) optimize_temp->optimize_time consider_catalyst Consider Adding a Catalyst (e.g., TMCS, Pyridine) optimize_time->consider_catalyst evaluate_yield Evaluate Yield (GC/HPLC Analysis) consider_catalyst->evaluate_yield success Successful Derivatization evaluate_yield->success Yield > 95% troubleshoot_further Re-evaluate Reagent Choice evaluate_yield->troubleshoot_further Yield < 95% troubleshoot_further->check_reagent

Caption: A systematic workflow for troubleshooting and optimizing the derivatization of this compound.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your chromatogram can complicate analysis and quantification.

Possible Causes & Solutions:

  • Reagent Decomposition: Some derivatizing agents can degrade, especially if they are old or have been improperly stored, leading to the formation of byproducts.

    • Solution: Use fresh derivatizing reagents and store them according to the manufacturer's instructions, typically in a cool, dark, and dry place.[7]

  • Reaction with Solvent: The solvent itself may react with the derivatizing agent.

    • Solution: Choose an inert solvent that does not have active hydrogens, such as hexane, toluene, or acetonitrile, depending on the derivatization chemistry.

  • Analyte Degradation: Harsh reaction conditions (e.g., excessively high temperatures or extreme pH) can cause the this compound or its derivative to degrade.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization.

Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Even with a good yield, poor peak shape can hinder accurate integration and quantification.

Possible Causes & Solutions:

  • Incomplete Derivatization: Residual underivatized this compound, with its active hydroxyl group, can interact with active sites in the GC inlet or column, causing peak tailing.[6]

    • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion.

  • Adsorption of Derivative: The derivative itself might be adsorbing to the analytical column.

    • Solution: Ensure the GC liner and column are properly deactivated. For HPLC, consider adjusting the mobile phase composition, such as adding a small amount of a competitive agent like trifluoroacetic acid.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of this compound.

Q1: What are the most common derivatization methods for this compound?

The three most common derivatization methods for alcohols like this compound for GC analysis are silylation, acylation, and esterification.[4][5]

  • Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[4] This method is highly effective at increasing volatility and thermal stability.

  • Acylation: This process reacts the alcohol with a carboxylic acid or its derivative to form an ester.[4] This can be useful for introducing a chromophore for UV detection in HPLC.

  • Esterification: Specifically, the Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.[11][12] This is a reversible reaction, so driving it to completion often requires removing the water byproduct or using a large excess of one reactant.[11][12]

Q2: How do I choose the right derivatizing agent?

The choice of reagent depends on the analytical technique and the desired properties of the derivative.

Derivatization MethodCommon ReagentsKey AdvantagesConsiderations
Silylation BSTFA, MSTFA, TMCS (catalyst)Produces volatile and thermally stable derivatives, ideal for GC-MS.Reagents are moisture-sensitive.
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)Can introduce fluorinated groups for enhanced detection by Electron Capture Detector (ECD).Byproducts can be corrosive.
Esterification Phenyl isocyanate, Diphenic anhydrideIntroduces a chromophore for UV detection in HPLC.[13][14][15]May require more stringent reaction conditions.

Q3: How can I monitor the progress of my derivatization reaction?

You can monitor the reaction by taking small aliquots at different time points and analyzing them using a suitable technique. For GC analysis, you can inject the aliquot directly and observe the disappearance of the this compound peak and the appearance of the derivative peak. For a quicker, albeit less quantitative assessment, thin-layer chromatography (TLC) can be used if the derivative has a different polarity from the starting material.

Q4: What are the best practices for purifying the this compound derivative?

After the reaction, it's often necessary to remove excess reagent and byproducts.

  • Evaporation: If the excess reagent and byproducts are volatile, they can be removed by gentle evaporation under a stream of nitrogen.

  • Liquid-Liquid Extraction: The reaction mixture can be diluted with a non-polar solvent and washed with an aqueous solution to remove polar byproducts and catalysts.[16]

  • Solid-Phase Extraction (SPE): An SPE cartridge can be used to selectively retain the derivative while allowing impurities to pass through, or vice-versa.

  • Flash Column Chromatography: For higher purity, especially in preparative scale, flash chromatography using silica gel is a common and effective method.[17]

Chemical Structure of this compound and a Silyl Ether Derivative:

This compound Derivatization cluster_0 This compound cluster_1 Silyl Ether Derivative Dodecanol CH3-(CH2)9-CH(OH)-CH3 reagent + BSTFA Derivative CH3-(CH2)9-CH(O-Si(CH3)3)-CH3 reagent->Derivative Silylation

Sources

Technical Support Center: Quantitative Analysis of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of Dodecan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common calibration challenges encountered during the analysis of this long-chain secondary alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound shows poor linearity (R² < 0.995). What are the potential causes and how can I fix it?

Poor linearity in your calibration curve is a common issue that can stem from several sources. Let's break down the likely culprits and their solutions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inaccurate Standard Preparation Errors in weighing the this compound standard or in serial dilutions are a primary source of non-linearity.[1][2]- Verify Standard Purity: Ensure you are using a high-purity reference standard of this compound.[3][4] - Calibrate Balances: Use a calibrated analytical balance for weighing the primary standard. - Use Calibrated Pipettes: Employ calibrated micropipettes for all dilutions and ensure proper pipetting technique. - Fresh Standards: Prepare fresh calibration standards for each analytical run, as some analytes can degrade over time.[1]
Inappropriate Calibration Range The selected concentration range may exceed the linear dynamic range of the detector.- Determine Linear Range: Perform a range-finding experiment with a wide spread of concentrations to identify the linear portion of the detector's response. - Adjust Concentrations: Prepare your calibration standards within this established linear range.
System Contamination Residual compounds from previous analyses or contaminated solvents can interfere with your analyte, leading to inconsistent responses.[5]- Clean the System: Flush the injector, column, and detector with appropriate cleaning solvents.[6] - Use High-Purity Solvents: Always use HPLC or GC-grade solvents for mobile phases and sample preparation.
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration.- Lower the Upper Concentration Limit: Reduce the concentration of your highest calibration standard. - Dilute Samples: If your unknown samples are highly concentrated, dilute them to fall within the linear range of your calibration curve.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas for Replicate Injections of the Same Standard

You've prepared your standards meticulously, but replicate injections are yielding significantly different peak areas, leading to a high relative standard deviation (%RSD).

Systematic Troubleshooting Workflow:

dot graph "Troubleshooting_Inconsistent_Peak_Areas" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Inconsistent Peak Areas", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAutosampler [label="1. Check Autosampler Precision", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSyringe [label="Inspect Syringe for Bubbles/Leaks", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckVials [label="Ensure Proper Vial Septa & Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInjector [label="2. Inspect GC/HPLC Injector", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSeptum [label="Check Injector Septum for Coring", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLiner [label="Inspect GC Inlet Liner for Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSystemLeaks [label="3. Perform System Leak Check", fillcolor="#FBBC05", fontcolor="#202124"]; CheckFittings [label="Check All Fittings and Connections", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckGasFlows [label="Verify Carrier/Mobile Phase Flow Rates", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckAutosampler; CheckAutosampler -> CheckSyringe; CheckAutosampler -> CheckVials; CheckVials -> CheckInjector; CheckSyringe -> CheckInjector; CheckInjector -> CheckSeptum; CheckInjector -> CheckLiner; CheckLiner -> CheckSystemLeaks; CheckSeptum -> CheckSystemLeaks; CheckSystemLeaks -> CheckFittings; CheckSystemLeaks -> CheckGasFlows; CheckFittings -> Resolution [label="Tighten/Replace"]; CheckGasFlows -> Resolution [label="Adjust/Stabilize"]; CheckSeptum -> Resolution [label="Replace Septum"]; CheckLiner -> Resolution [label="Clean/Replace Liner"]; CheckSyringe -> Resolution [label="Degas/Replace Syringe"]; CheckVials -> Resolution [label="Use New Vials/Septa"]; } enddot Caption: Systematic workflow for troubleshooting inconsistent peak areas.

Detailed Steps & Explanations:

  • Autosampler and Injection Precision: Inconsistent injection volumes are a frequent cause of variable peak areas.[7]

    • Action: Visually inspect the syringe for air bubbles before and after injection. Ensure the syringe is properly seated and that there are no leaks.

    • Causality: Air bubbles in the syringe will lead to a smaller volume of sample being injected, resulting in a smaller peak area.

  • Injector Port Issues (GC-specific): For Gas Chromatography (GC) analysis, the injector port is a critical point for potential issues.

    • Action: Check the injector septum for signs of "coring" or excessive wear. Inspect the inlet liner for contamination or sample residue.

    • Causality: A worn septum can lead to leaks during injection, causing sample loss. A contaminated liner can lead to analyte adsorption or degradation, reducing the amount of analyte that reaches the column.[5]

  • System Leaks: Leaks in the flow path can lead to fluctuations in flow rate and pressure, affecting peak area reproducibility.

    • Action: Perform a system leak check according to your instrument's manual. Pay close attention to fittings at the injector, column, and detector.

    • Causality: A leak in the system can cause a portion of the sample to be lost, resulting in a smaller and often broader peak.

Issue 2: My Calibration Curve is Not Passing Through the Origin (Significant Y-Intercept)

A significant y-intercept in your calibration curve suggests that there is a response detected even when the concentration of this compound is zero.

Root Cause Analysis and Solutions:

dot graph "Y_Intercept_Issue" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Significant Y-Intercept", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BlankAnalysis [label="1. Analyze a True Blank", fillcolor="#FBBC05", fontcolor="#202124"]; SolventBlank [label="Inject Solvent Used for Dilution", fillcolor="#F1F3F4", fontcolor="#202124"]; MatrixBlank [label="Inject Blank Matrix (if applicable)", fillcolor="#F1F3F4", fontcolor="#202124"]; IdentifyContamination [label="2. Identify Source of Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; SolventSource [label="Check Solvent Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; GlasswareCleanliness [label="Ensure Glassware is Scrupulously Clean", fillcolor="#F1F3F4", fontcolor="#202124"]; SystemCarryover [label="Check for System Carryover", fillcolor="#F1F3F4", fontcolor="#202124"]; ImplementSolutions [label="3. Implement Corrective Actions", fillcolor="#FBBC05", fontcolor="#202124"]; UseFreshSolvent [label="Use Fresh, High-Purity Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; ThoroughCleaning [label="Implement a Rigorous Glassware Cleaning Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; InjectorWash [label="Incorporate Injector Washes Between Runs", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Y-Intercept Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> BlankAnalysis; BlankAnalysis -> SolventBlank; BlankAnalysis -> MatrixBlank; SolventBlank -> IdentifyContamination; MatrixBlank -> IdentifyContamination; IdentifyContamination -> SolventSource; IdentifyContamination -> GlasswareCleanliness; IdentifyContamination -> SystemCarryover; SolventSource -> ImplementSolutions; GlasswareCleanliness -> ImplementSolutions; SystemCarryover -> ImplementSolutions; ImplementSolutions -> UseFreshSolvent; ImplementSolutions -> ThoroughCleaning; ImplementSolutions -> InjectorWash; UseFreshSolvent -> Resolution; ThoroughCleaning -> Resolution; InjectorWash -> Resolution; } enddot Caption: Troubleshooting a significant y-intercept in the calibration curve.

Detailed Steps & Explanations:

  • Blank Analysis: The first step is to determine if the intercept is due to contamination.

    • Action: Inject a "blank" sample, which is the solvent used to dissolve your standards. If you are analyzing this compound in a complex matrix (e.g., a formulation), also inject a blank matrix sample.

    • Causality: If a peak is present in the blank injection at the retention time of this compound, it confirms that contamination is the source of the y-intercept.

  • Source of Contamination: If the blank analysis shows a peak, the next step is to identify the source.

    • Action:

      • Solvents: Use a fresh bottle of high-purity solvent.

      • Glassware: Ensure all volumetric flasks, vials, and pipette tips are thoroughly cleaned and rinsed.

      • System Carryover: Inject a high-concentration standard followed by several blank injections to see if the peak area decreases with each subsequent blank.[5]

    • Causality: Contaminated solvents or glassware can introduce interfering compounds. System carryover occurs when residual analyte from a previous, more concentrated sample is injected with the subsequent sample.

  • Matrix Effects: In complex samples, other components in the matrix can enhance the detector's response to your analyte, leading to a positive y-intercept.[8][9]

    • Action:

      • Matrix-Matched Calibration: Prepare your calibration standards in the blank matrix to compensate for these effects.[9][10]

      • Standard Addition: This method involves adding known amounts of the standard to the actual sample to create a calibration curve within the sample matrix itself.[11]

      • Internal Standard: The use of an internal standard that is chemically similar to this compound can help correct for matrix effects.[7][12] An odd-chain fatty alcohol like 1-undecanol or 1-tridecanol can be a suitable choice.[13]

    • Causality: Matrix components can alter the ionization efficiency of the analyte in the detector source, leading to an artificially inflated signal.[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards for GC Analysis

This protocol outlines the steps for preparing a set of external calibration standards for the quantitative analysis of this compound by Gas Chromatography (GC).

Materials:

  • This compound reference standard (≥98% purity)[16]

  • High-purity solvent (e.g., Hexane or Dodecane)[17]

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and tips

  • GC vials with septa

Procedure:

  • Prepare a Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound standard into a clean, dry weighing boat. b. Quantitatively transfer the standard to a 25 mL volumetric flask. c. Add a small amount of the solvent to dissolve the standard, then dilute to the mark with the same solvent. d. Mix the solution thoroughly by inverting the flask multiple times.

  • Prepare a Secondary Stock Solution (e.g., 100 µg/mL): a. Pipette 5.0 mL of the primary stock solution into a 50 mL volumetric flask. b. Dilute to the mark with the solvent and mix well.

  • Prepare Working Calibration Standards: a. Label a series of 10 mL volumetric flasks for each calibration level (e.g., 1, 5, 10, 25, 50 µg/mL). b. Use the secondary stock solution and perform serial dilutions to prepare the working standards as detailed in the table below.

Target Concentration (µg/mL) Volume of Secondary Stock (100 µg/mL) to add to 10 mL flask
1100 µL
5500 µL
101.0 mL
252.5 mL
505.0 mL
  • Transfer to Vials: a. Transfer an aliquot of each working standard into a properly labeled GC vial. b. Cap the vials securely.

  • Analysis: a. Analyze the prepared standards from the lowest concentration to the highest to minimize potential carryover. b. Construct a calibration curve by plotting the peak area versus the concentration of this compound.[1] c. Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).[2]

References

  • Benchchem. (n.d.). 2-Dodecanol|High-Purity Reference Standard.
  • Snow, N. H. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America.
  • LGC Standards. (n.d.). 2-Dodecanol | CAS 10203-28-8.
  • Environics. (2024, October 25). How to Construct a Calibration Curve for Your GC Machine.
  • Klee, M. (n.d.). Calibration Curves – Part 1. Separation Science.
  • Chemistry For Everyone. (2025, January 21). How To Make A Calibration Curve For Gas Chromatography? [Video]. YouTube.
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • ResearchGate. (2022, February 7). Advice on troubleshooting a GC-uECD calibration curve?
  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems.
  • SIELC Technologies. (n.d.). Separation of 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol on Newcrom R1 HPLC column.
  • NIST. (n.d.). 2-Dodecanol. In NIST Chemistry WebBook.
  • K. Kirkland, J. J. (n.d.). HPLC Troubleshooting Guide.
  • NIST. (n.d.). 2-Dodecanol. In NIST Chemistry WebBook.
  • Restek. (n.d.). Dodecanol - EZGC Method Translator.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Chromatographic Science, 55(10), 1023–1032.
  • Zhang, Y., et al. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 17(2), 114-125.
  • Benchchem. (n.d.). Technical Support Center: Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC.
  • Benchchem. (n.d.). A Researcher's Guide to Internal Standards for Fatty Alcohol Analysis: A Comparative Look at Alternatives to 1-Dodecanol-d1.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Krynitsky, A. J. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Scion Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Dienst, D. D., Rodrigues, J., & Lindberg, P. (2019). Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580. protocols.io.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview.
  • Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • Dolan, J. W. (2012, June 1). When Should an Internal Standard be Used? LCGC International.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
  • ResearchGate. (2017, November 24). Matrix effects and application of matrix effect factor.
  • Benchchem. (2025, December). Justifying the Choice of Decanol-d2 Over Other Internal Standards in Bioanalytical Assays.
  • Prantsidou, M. (2013, March 19). What is the best method in HPLC to separate dodecane, dodecene, doecanol, and dodecanal, when dodecane is in excess? ResearchGate.
  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) methods for 2-Heptadecanol.

Sources

Validation & Comparative

A Comparative Guide to the Analysis of Dodecan-2-ol: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise and accurate quantification of chemical compounds is paramount. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a critical decision that influences data quality and research outcomes. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Dodecan-2-ol.

This compound (C₁₂H₂₆O) is a secondary alcohol with a 12-carbon chain.[1] Its analysis is relevant in various fields, including the fragrance industry, manufacturing of surfactants and lubricants, and as a chemical intermediate.[2] The choice between GC-MS and HPLC for its analysis is not arbitrary and depends on a nuanced understanding of the analyte's properties and the specific goals of the analysis.

Principles of the Techniques: A Tale of Two Phases

At their core, both GC-MS and HPLC are separation techniques.[3] They separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] However, the nature of these phases is the fundamental point of divergence.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds.[4][5] In GC, the sample is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column containing the stationary phase.[6][7] Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.[5] The separated components then enter a mass spectrometer, which bombards them with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and sensitive quantification.[5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally sensitive compounds.[4][5] In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid stationary phase.[4] Separation is based on the analyte's affinity for the stationary and mobile phases, which is influenced by factors like polarity and solubility.[6] Various detectors can be coupled with HPLC, with UV-Visible detectors being common.[8]

This compound Analysis: A Head-to-Head Comparison

The physicochemical properties of this compound are key to determining the most suitable analytical method. It has a boiling point of 249-250 °C and is a liquid at room temperature.[9] This makes it amenable to both GC and HPLC analysis, but with important considerations for each.

FeatureGC-MSHPLC
Analyte Volatility Ideal for volatile and semi-volatile compounds. This compound's volatility is well-suited for GC analysis.Suitable for non-volatile and thermally labile compounds.[4] While this compound can be analyzed, it doesn't leverage HPLC's primary strengths.
Sample Preparation Generally straightforward for neat samples or simple dilutions in a volatile solvent.Can be more complex. This compound lacks a strong chromophore, necessitating derivatization for sensitive UV detection.[10]
Separation Efficiency Typically offers higher separation efficiency (more theoretical plates), leading to sharper peaks and better resolution for complex mixtures.[11]Good separation efficiency, but generally lower than capillary GC.
Detection Mass spectrometry provides high sensitivity and specificity, allowing for definitive compound identification through fragmentation patterns.[4]UV detection is common but lacks the specificity of MS. For non-chromophoric compounds like this compound, derivatization is required to introduce a UV-absorbing tag.[8][10] Refractive Index Detection (RID) is an alternative but has lower sensitivity.
Sensitivity Generally offers superior sensitivity, especially for trace analysis.[4]Sensitivity is highly dependent on the detector and the efficiency of derivatization. LC-MS/MS can achieve very low detection limits after derivatization.[12]
Analysis Time Often provides faster analysis times for simple mixtures.[11]Can have longer run times, especially with gradient elution.
Cost Initial instrument cost can be lower than a high-end HPLC system, but consumables like columns and gases are ongoing costs.HPLC systems, particularly those with advanced detectors like mass spectrometers, can have a higher initial cost.

For the analysis of a mixture containing dodecane, dodecene, dodecanol, and dodecanal, GC-MS is often recommended as it is an easier and more sensitive method for such a complex liquid sample.[13]

Experimental Workflows and Protocols

To provide a practical understanding, the following sections detail the experimental workflows for analyzing this compound using both GC-MS and HPLC.

GC-MS Analysis Workflow

The workflow for GC-MS analysis of this compound is relatively direct, capitalizing on the analyte's inherent volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution Injection Vaporization & Injection Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry (Ionization & Detection) Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Identification & Quantification Data->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like hexane. Create a series of calibration standards by serial dilution of the stock solution.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Setup:

    • MS System: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Analysis: Inject a standard or sample. Identify the this compound peak based on its retention time and mass spectrum. Quantify using the calibration curve.

HPLC Analysis Workflow

The HPLC workflow for this compound is more involved due to the necessity of derivatization for UV detection.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with UV-active agent (e.g., Phenyl Isocyanate) Sample->Derivatization Injection Injection Derivatization->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Identification & Quantification Data->Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol with Derivatization:

This protocol is based on the derivatization of alcohols with phenyl isocyanate for LC-MS/MS analysis, which can be adapted for HPLC-UV.[12][14]

  • Derivatization:

    • In a reaction vial, mix the this compound sample with a solution of phenyl isocyanate in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a catalyst, such as pyridine, and heat the mixture to facilitate the reaction.

  • Sample Preparation: Prepare a stock solution of the derivatized this compound. Create a series of calibration standards by serial dilution.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the phenyl isocyanate derivative (e.g., 235 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject a derivatized standard or sample. Identify the peak corresponding to the derivatized this compound based on its retention time. Quantify using the calibration curve.

Conclusion: Making an Informed Decision

Both GC-MS and HPLC are robust techniques for the analysis of this compound, each with distinct advantages and disadvantages.

GC-MS is generally the superior method for the routine analysis of this compound. Its high sensitivity, specificity, and the straightforward sample preparation for this volatile analyte make it the more efficient and often more cost-effective choice.[5][7] The rich structural information from mass spectrometry provides a high degree of confidence in compound identification.

HPLC becomes a valuable alternative, and sometimes a necessity, under specific circumstances. If the sample matrix is complex and contains non-volatile components that could interfere with GC analysis, HPLC can be advantageous.[3] Furthermore, when orthogonal validation of a GC-MS method is required, HPLC provides a fundamentally different separation mechanism, making it an excellent confirmatory technique.[5] The primary drawback for this compound analysis via HPLC is the need for derivatization to achieve sensitive detection with common UV detectors.[10] However, with the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (LC-MS), this limitation can be overcome.

Ultimately, the choice between GC-MS and HPLC for this compound analysis should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the need for confirmatory data.

References

  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Journal of Liquid Chromatography.
  • Celebration of Scholarship: GCMS VS HPLC. University of Southern Indiana.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed.
  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
  • HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
  • 2-dodecanol, 10203-28-8. The Good Scents Company.
  • This compound. PubChem.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn.
  • Derivatization. Chemistry LibreTexts.
  • Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Cheméo.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate.
  • Derivatization in HPLC & GC. Slideshare.
  • Dodecanol. PubChem.
  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • 2-Dodecanol. NIST WebBook.
  • Dodecanol: CAS # 112-53-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
  • Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). PubMed Central.
  • GC-MS Spectra of Dodecane (Retention time-9.313). ResearchGate.
  • Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). PubMed.
  • What is the best method in HPLC to separate dodecane, dodecene, doecanol, and dodecanal, when dodecane is in excess?. ResearchGate.

Sources

A Comparative Guide to the Validation of Analytical Methods for Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Dodecan-2-ol, a secondary fatty alcohol with applications in various pharmaceutical and industrial contexts. This document is structured to provide not only procedural steps but also the scientific rationale behind the validation process, grounded in established regulatory frameworks.

The Analytical Challenge: this compound

This compound (C₁₂H₂₆O) is a long-chain secondary alcohol.[1] Its analysis presents unique challenges. Its volatility makes it a prime candidate for Gas Chromatography. However, its lack of a strong UV chromophore complicates analysis by HPLC with UV detection, a workhorse in many pharmaceutical labs. This guide will explore the validation of a GC-Flame Ionization Detection (FID) method and a pre-column derivatization HPLC-UV method.

Guiding Principles of Method Validation

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] Our approach is aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. Key validation parameters that will be assessed for both GC and HPLC methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Comparison: GC-FID vs. HPLC-UV (with Derivatization)

The choice between GC and HPLC is often dictated by the analyte's properties and the laboratory's capabilities. For this compound, both techniques are viable, but with important distinctions.

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability to this compound Highly suitable due to the volatility of this compound.Requires derivatization to introduce a UV-absorbing chromophore.
Sample Preparation Typically involves simple dilution in a suitable solvent.More complex, requiring a chemical derivatization step.
Sensitivity Generally high for hydrocarbons with FID.Dependent on the molar absorptivity of the derivative.
Specificity High, based on retention time. Can be enhanced with Mass Spectrometry (GC-MS).High, based on retention time and the specificity of the derivatization reaction.
Throughput Can be high with modern autosamplers.Can be comparable to GC, though the derivatization step adds time.

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the quantification of this compound in a drug substance or formulation.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

2. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in isopropanol at a concentration of 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution with isopropanol to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in isopropanol to achieve a final concentration within the calibration range.

HPLC-UV with Pre-Column Derivatization

This method is an alternative for laboratories where GC is not available or for specific applications where HPLC is preferred. It requires a derivatization step to make this compound detectable by UV.

1. Derivatization Reagent: 3,5-Dinitrobenzoyl chloride.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in anhydrous dichloromethane, add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

3. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 60% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% B to 60% B

    • 21-25 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Validation Data Summary

The following tables present representative data for the validation of the GC-FID and HPLC-UV methods for this compound. This data is illustrative and should be confirmed in your laboratory.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (formulation matrix without this compound), and a this compound standard. For the HPLC method, the derivatization of the placebo was also performed.

MethodBlank InterferencePlacebo Interference
GC-FID No interfering peaks at the retention time of this compound.No interfering peaks at the retention time of this compound.
HPLC-UV No interfering peaks at the retention time of the this compound derivative.No interfering peaks at the retention time of the this compound derivative.
Linearity

Linearity was assessed by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration.

MethodRange (µg/mL)Correlation Coefficient (r²)
GC-FID 50 - 1500.9995
HPLC-UV 50 - 1500.9992
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

MethodConcentration LevelMean Recovery (%)
GC-FID 80%99.5
100%100.2
120%99.8
HPLC-UV 80%98.9
100%100.5
120%99.3
Precision

Precision was evaluated as repeatability (n=6 preparations at 100% concentration) and intermediate precision (different analyst, different day).

MethodParameter% RSD
GC-FID Repeatability0.8
Intermediate Precision1.2
HPLC-UV Repeatability1.1
Intermediate Precision1.5
Robustness

Robustness was evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

MethodParameter VariedResult
GC-FID Flow Rate (± 0.2 mL/min)No significant change in peak area or retention time.
Initial Oven Temp (± 2°C)No significant change in peak area or retention time.
HPLC-UV Column Temperature (± 2°C)No significant change in peak area or retention time.
Mobile Phase Composition (± 2%)No significant change in peak area or retention time.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial for its successful implementation. The following diagram illustrates the logical flow of an analytical method validation.

ValidationWorkflow Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Robustness Robustness Range->Robustness Report Validation Report Robustness->Report Compile Results

Caption: A simplified workflow for the validation of an analytical method.

Interrelationship of Validation Parameters

The validation parameters are not independent of each other. The following diagram illustrates how they are interconnected.

ValidationParameters Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines Accuracy->Range Precision->Range

Caption: The interconnected nature of key analytical method validation parameters.

Conclusion and Recommendations

Both the GC-FID and the derivatization-based HPLC-UV methods can be successfully validated for the quantitative analysis of this compound.

  • GC-FID is the more direct and arguably more efficient method for a volatile compound like this compound, with simpler sample preparation. It is the recommended primary method for routine quality control.

The choice of method will ultimately depend on the specific application, available instrumentation, and the required sample throughput. Regardless of the method chosen, a thorough validation as outlined in this guide is essential to ensure the generation of reliable and accurate data.

References

  • U.S. Pharmacopeia.
  • PubChem. This compound.
  • International Council for Harmonisation. ICH Q2(R2)
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration. Q2(R2)
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • Lavanya, G., et al. (2013). Analytical Method Validation: An Updated Review. Pharmaceutical Sciences, 1(2), 12-16.

Sources

A Comparative Guide to Dodecan-1-ol and Dodecan-2-ol in Surfactant Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of Dodecan-1-ol and Dodecan-2-ol, focusing on their physicochemical properties and performance characteristics relevant to surfactant and formulation science. It is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced differences imparted by the isomeric placement of a hydroxyl group on a C12 alkyl chain.

Molecular Structure: The Isomeric Difference and Its Impact

At the heart of the performance differences between Dodecan-1-ol and this compound is the position of the hydrophilic hydroxyl (-OH) group.

  • Dodecan-1-ol (Lauryl Alcohol): A primary, linear alcohol where the -OH group is located at the terminal position (C1) of the dodecyl chain.[1] This linear structure is foundational to its widespread use as a precursor for major anionic surfactants like Sodium Lauryl Sulfate (SLS).[2][3]

  • This compound: A secondary alcohol where the -OH group is positioned on the second carbon atom. This placement introduces a methyl group branch at the head of the molecule, creating steric hindrance and altering its spatial profile compared to its linear counterpart.

This seemingly minor structural shift has profound implications for how these molecules orient themselves at interfaces, pack into micelles, and ultimately, perform as surfactants or co-surfactants. Dodecan-1-ol's linearity allows for dense, ordered packing at interfaces, a key attribute for efficient surface tension reduction. Conversely, the branched nature of this compound disrupts this ordered arrangement, leading to distinct, and sometimes advantageous, properties.

Comparative Physicochemical and Surfactant Properties

The isomeric difference directly translates to measurable variations in physical and performance metrics. While Dodecan-1-ol itself is primarily a precursor, its properties inform the behavior of its derivatives.[2][4] this compound and other secondary alcohols are used to create surfactants with different characteristics. The following table summarizes key properties, with values for this compound's surfactant behavior being inferred from established principles of secondary alcohol surfactants.

PropertyDodecan-1-olThis compoundRationale for Difference
CAS Number 112-53-8[1]10203-28-8[5]Isomeric structure
Appearance (25°C) Colorless Solid[1]Liquid[5]The linear chain of 1-ol allows for better crystal lattice packing, resulting in a higher melting point. The branching in 2-ol disrupts this packing.
Melting Point 24 °C[2]17-19 °C[5]See above.
Boiling Point 259 °C[2]249-250 °C[5]Minor difference due to molecular shape.
Surfactant Efficiency (CMC) Lower CMC (as derivative)Higher CMC (as derivative)The linear structure of 1-ol derivatives packs more efficiently into micelles, requiring a lower concentration (CMC) for micellization to occur.[6]
Surface Tension Reduction More EffectiveLess EffectiveDenser packing of 1-ol derivatives at the air-water interface leads to a more significant reduction in surface tension for a given concentration.[7]
Wetting Properties GoodExcellentThe bulkier head of secondary alcohol surfactants can disrupt water's hydrogen bonding network more effectively over a wider area, often leading to superior wetting on various surfaces.
Biodegradability Readily Biodegradable[8]Expected to be Readily BiodegradableBoth are simple alkyl alcohols, which are generally susceptible to microbial degradation.[9]

Performance in Surfactant Systems

Efficiency and Effectiveness

In surfactant science, efficiency is measured by the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[6] A lower CMC indicates a more efficient surfactant. Effectiveness is the maximum reduction in surface tension achieved.

  • Dodecan-1-ol Derivatives: Surfactants derived from Dodecan-1-ol (e.g., SLS, alcohol ethoxylates) are highly efficient and effective . Their linear hydrophobic tails align readily at interfaces, creating a densely packed monolayer that effectively lowers surface tension and forms stable micelles at low concentrations.[10]

  • This compound Derivatives: Surfactants based on this compound are generally less efficient (higher CMC) and less effective at reducing surface tension. The steric hindrance from the methyl group prevents the molecules from packing as tightly at the interface or in a micelle. This results in a looser structure that is less effective at disrupting the cohesive energy of the water surface.

Foaming and Emulsification
  • Foaming: Dodecan-1-ol based surfactants, like SLS, are known for producing a high volume of stable foam. This is a direct result of their ability to form strong, elastic films at the air-water interface. In contrast, secondary alcohol surfactants often produce less foam, which can be advantageous in applications like automatic dishwashing or industrial cleaning where foam is undesirable.

  • Emulsification: The choice between a linear and a secondary alcohol derivative depends on the desired emulsion characteristics. Dodecan-1-ol ethoxylates are excellent all-purpose emulsifiers.[11][12] The bulkier nature of this compound derivatives can be beneficial for creating smaller, more stable droplets in oil-in-water emulsions by providing a more substantial steric barrier against coalescence.

Experimental Protocols

To quantitatively assess the performance differences, standardized methodologies are crucial. The following protocols describe the determination of CMC and foaming properties.

Protocol: Measuring Critical Micelle Concentration (CMC)

The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentration. The point at which the surface tension plateaus is the CMC.[6][10] The Wilhelmy plate method is a precise and widely used technique for this purpose.[13][14][15]

Methodology: Wilhelmy Plate Tensiometry

  • Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions ranging from well below to well above the expected CMC.

  • Instrument Setup: Calibrate the tensiometer. A platinum Wilhelmy plate should be cleaned by flaming to ensure complete wettability (contact angle of 0°).[13]

  • Measurement:

    • Pour the most dilute solution into the sample vessel.

    • Lower the clean Wilhelmy plate until it just touches the surface of the liquid. A meniscus will form.[16]

    • The instrument measures the force exerted on the plate by the surface tension.

  • Data Collection: Record the surface tension for each concentration, ensuring the plate is thoroughly cleaned between measurements.

  • Analysis: Plot surface tension (γ) as a function of the logarithm of concentration (log C). The plot will show two distinct linear regions. The concentration at the intersection of these lines is the CMC.

G cluster_prep Preparation cluster_measure Measurement (Wilhelmy Plate) cluster_analysis Analysis prep1 Prepare Surfactant Stock Solution prep2 Create Series of Dilutions prep1->prep2 measure1 Calibrate Tensiometer & Clean Plate prep2->measure1 measure2 Measure Surface Tension of Dilutions measure1->measure2 measure3 Record Data measure2->measure3 analysis1 Plot Surface Tension vs. log(Concentration) measure3->analysis1 analysis2 Identify Intersection of Two Linear Regions analysis1->analysis2 analysis3 Determine CMC analysis2->analysis3

Caption: Workflow for CMC determination via Wilhelmy plate tensiometry.
Protocol: Evaluating Foaming Performance

The Ross-Miles method is a standard procedure (ASTM D1173) for comparing the foaming properties of surfactants.[17][18][19] It measures both the initial foam height (foamability) and the foam stability over time.

Methodology: Ross-Miles Foam Test (ASTM D1173)

  • Apparatus: A jacketed glass column (receiver) and a 200 mL pipette with a specified orifice size are required.[20] The temperature is controlled, typically at a set value like 40°C.

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration and temperature.

  • Procedure:

    • Add 50 mL of the surfactant solution to the receiver column.

    • Fill the pipette with 200 mL of the same solution.

    • Position the pipette above the receiver and allow the solution to drain into the column from a fixed height. This creates foam through turbulence.[17]

  • Measurement:

    • Immediately after the pipette has drained, record the initial foam height in millimeters.

    • Record the foam height again at specified intervals, typically 1, 3, and 5 minutes, to assess foam stability.[21]

  • Comparison: The results allow for a direct comparison of the foamability and stability of different surfactants under identical conditions.

Environmental and Toxicological Profile

Both Dodecan-1-ol and this compound are fatty alcohols that are generally considered to be readily biodegradable.[8] However, like all surfactants, their impact on aquatic life must be considered. Dodecan-1-ol has been shown to be harmful to marine organisms.[2] The choice of isomer for a specific formulation may be influenced by local environmental regulations and specific product requirements for ecotoxicity.

Synthesis and Economic Considerations

  • Dodecan-1-ol: Industrially, Dodecan-1-ol is produced on a large scale from natural sources like palm kernel or coconut oil through the hydrogenation of fatty acids or their methyl esters.[2] It can also be produced synthetically via the Ziegler process. Its widespread use makes it a readily available and economically viable starting material.

  • This compound: The synthesis of secondary alcohols is often more complex. It can be prepared via the reduction of the corresponding ketone (2-dodecanone) or through Grignard reactions.[5] These multi-step synthetic routes generally make this compound and its derivatives more expensive than their primary alcohol counterparts, reserving their use for applications where their specific properties are essential.

Conclusion and Future Outlook

The choice between Dodecan-1-ol and this compound as a surfactant backbone is a clear example of structure-property-function relationships in formulation science.

  • Dodecan-1-ol is the foundation for highly efficient, cost-effective surfactants that excel at reducing surface tension and producing stable foams. Its derivatives are workhorses in detergents, personal care products, and industrial cleaners.[4][22]

  • This compound provides access to specialty surfactants with unique properties. Its branched structure leads to lower foam, potentially better wetting, and different emulsification characteristics. These attributes are valuable in specialized applications such as low-foaming cleaners, agricultural adjuvants, and certain cosmetic emulsions where the performance benefits justify the higher cost.

Future research may focus on ethoxylated and propoxylated versions of secondary alcohols to fine-tune properties like cloud point, solubility, and detergency for highly specific applications. Understanding the fundamental isomeric differences allows scientists to select the optimal building block to meet precise performance targets.

References

  • KRÜSS Scientific. (n.d.). Wilhelmy plate method.
  • DataPhysics Instruments. (n.d.). How does the Wilhelmy plate method work?.
  • Dyne Testing. (2025). What is a Wilhelmy plate?.
  • Wikipedia. (n.d.). Wilhelmy plate.
  • Biolin Scientific. (2023). 3 ways to measure surface tension.
  • PCC GROUP. (n.d.). ROKAnol® L12 (Laureth-12).
  • KRÜSS Scientific. (n.d.). Ross-Miles method.
  • Puracy. (2020). C12-C15 Alcohol Ethoxylate.
  • Ataman Kimya. (n.d.). ALCOHOLS (C12-14), ETHOXYLATED PROPOXYLATED.
  • Techniques de l'Ingénieur. (2008). Methods for studying foams.
  • KRÜSS GmbH. (n.d.). ROSS MILES FOAM ANALYZER – RMFA.
  • ASTM International. (2023). D1173 Standard Test Method for Foaming Properties of Surface-Active Agents.
  • Tudor Scientific Glass. (n.d.). Pipet, Pour Foam Test, Ross-Miles.
  • Wikipedia. (n.d.). Critical micelle concentration.
  • ResearchGate. (2025). Surface tension of aqueous solutions of alcohol and polyols at 298.15 K.
  • OECD SIDS. (n.d.). 1-DODECANOL.
  • LookChem. (n.d.). Dodecanol.
  • National Center for Biotechnology Information. (n.d.). 1-Dodecanol. PubChem Compound Database.
  • Ataman Kimya. (n.d.). DODECANOL.
  • Wikipedia. (n.d.). Dodecanol.
  • ResearchGate. (n.d.). Plots of surface tension σ vs mole fraction of normal alcohols in water.
  • Chemistry Stack Exchange. (2021). What is the theoretical reason for the dependence of the surface tension on the alcohol concentration in water?.
  • Ataman Kimya. (n.d.). DODECANOL.
  • KRÜSS GmbH. (1995). Application Report: Characterization of surfactants.
  • Reddit. (2020). Showing surface tension of water vs. alcohol.
  • Terra Mater. (n.d.). 1-dodecanol.
  • ResearchGate. (2024). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants.
  • Innospec Sustainability. (2025). Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater.
  • Nature Research. (2018). Micelles with ultralow critical micelle concentration.
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) and c CMC at maximum effectiveness.

Sources

A Comparative Analysis of the Biological Activities of Dodecan-2-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the subtle nuances of molecular structure can dictate profound differences in biological activity. This principle is particularly salient in the study of stereoisomers, molecules with identical chemical formulas and connectivity but distinct three-dimensional arrangements. This guide provides a comprehensive comparative analysis of the biological activities of Dodecan-2-ol isomers, offering insights for researchers, scientists, and professionals in drug development. While direct comparative studies on all facets of this compound isomer bioactivity are emerging, this document synthesizes existing knowledge and proposes robust experimental frameworks for future investigations.

Introduction to this compound and Its Isomeric Forms

This compound is a secondary fatty alcohol with the chemical formula C₁₂H₂₆O. The position of the hydroxyl group at the second carbon atom creates a chiral center, giving rise to two enantiomers: (R)-(-)-Dodecan-2-ol and (S)-(+)-Dodecan-2-ol. Beyond these enantiomers, positional isomers such as Dodecan-1-ol and Dodecan-3-ol also exist, each with potentially unique biological profiles. The seemingly minor variation in the spatial orientation of the hydroxyl group can lead to significant differences in how these molecules interact with chiral biological entities like enzymes and receptors, a foundational concept in pharmacology and toxicology.[1]

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound (racemic)(R)-(-)-Dodecan-2-ol(S)-(+)-Dodecan-2-olDodecan-1-ol
CAS Number 10203-28-859158-96-091681-57-1112-53-8
Molecular Weight 186.34 g/mol 186.34 g/mol 186.34 g/mol 186.34 g/mol
Appearance Colorless liquid--Colorless solid
Boiling Point 249-250 °C--259 °C
Melting Point 19 °C--24 °C
Density 0.829 g/mL at 20 °C--0.8309 g/mL at 25 °C

Known Biological Activities and the Significance of Stereochemistry

While comprehensive comparative data is still an area of active research, existing studies on this compound and other long-chain alcohols provide a strong foundation for understanding their potential biological activities.

Pheromonal Communication

One of the most well-documented biological activities of this compound is its role as a semiochemical, specifically as an insect pheromone. This compound has been identified as a trail pheromone for the ant Crematogaster scutellaris.[2][3] Notably, the (R)-enantiomer, (R)-dodecan-2-ol, is a known pheromone for the ant Crematogaster castanea.[4] This highlights the critical role of stereochemistry in insect communication, where receptors can differentiate between enantiomers, leading to specific behavioral responses.[5] The interaction between a chiral pheromone and its receptor is a classic example of stereospecificity in biological systems.

Antimicrobial Properties

Long-chain fatty alcohols are known to possess antimicrobial properties.[6] Their mechanism of action is generally attributed to the disruption of cell membranes and denaturation of proteins.[6][7] 2-Dodecanol has been noted for its antimicrobial properties and its ability to inhibit hyphal formation in the pathogenic yeast Candida albicans.[8]

Crucially, studies on other chiral secondary alcohols have demonstrated that antimicrobial activity can be enantioselective. For instance, chiral secondary alcohols produced by Lactobacillus paracasei showed that their antimicrobial effects varied depending on their enantiomeric form.[9] This strongly suggests that the (R) and (S) enantiomers of this compound are likely to exhibit different potencies against various microbial strains. The differential interaction of the enantiomers with microbial cell membranes or enzymes is the likely basis for this selectivity.

Applications in Cosmetics and Pharmaceuticals

This compound is utilized in the cosmetics industry as an emollient and thickening agent.[10] Its amphiphilic nature allows it to form a protective barrier on the skin, preventing moisture loss.[10] (S)-(+)-Dodecan-2-ol, in particular, is highlighted for its application in the pharmaceutical industry, suggesting its potential use in drug synthesis or formulation.[] Fatty alcohols can act as penetration enhancers, facilitating the delivery of active pharmaceutical ingredients through the skin.[12] The specific stereochemistry of (S)-Dodecan-2-ol may confer advantages in these applications, such as improved interaction with skin lipids or better formulation stability.

Proposed Experimental Workflows for Comparative Analysis

To address the current gap in direct comparative data, the following experimental workflows are proposed for a comprehensive study of this compound isomers' biological activity.

Comparative Antimicrobial Susceptibility Testing

This workflow aims to quantify and compare the antimicrobial efficacy of this compound isomers against a panel of clinically relevant bacteria and fungi.

Figure 2: Workflow for comparative cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Culture and Seeding: Culture human keratinocyte (HaCaT) or hepatocyte (HepG2) cell lines in appropriate media. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Isomer Treatment: Prepare serial dilutions of the this compound isomers in cell culture media. Replace the existing media in the wells with the media containing the different concentrations of the isomers.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each isomer, which represents the concentration that causes a 50% reduction in cell viability.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by this compound isomers are not yet elucidated, we can hypothesize potential mechanisms based on the known actions of long-chain alcohols.

Potential Signaling Pathway Modulation cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Targets Dodecanol_Isomer This compound Isomer Membrane Membrane Disruption Dodecanol_Isomer->Membrane Hydrophobic Interaction Enzymes Enzyme Inhibition/ Activation Dodecanol_Isomer->Enzymes Stereospecific Binding Receptors Receptor Binding Dodecanol_Isomer->Receptors Stereospecific Binding Apoptosis Apoptosis/Necrosis Membrane->Apoptosis Increased Permeability, Loss of Integrity Signaling_Cascade Modulation of Downstream Signaling Enzymes->Signaling_Cascade Receptors->Signaling_Cascade

Figure 3: Hypothesized mechanisms of this compound isomer action.

The primary interaction of this compound isomers is likely with the cell membrane due to their lipophilic nature. The specific stereochemistry of the (R) and (S) enantiomers could lead to differential intercalation into the lipid bilayer, resulting in varying degrees of membrane fluidization, permeability, and disruption. This could, in turn, trigger downstream signaling events leading to apoptosis or necrosis.

Furthermore, the chiral nature of these isomers suggests they could interact stereospecifically with intracellular proteins such as enzymes or receptors. This could lead to the modulation of various signaling pathways involved in inflammation, cell proliferation, or metabolism. For example, if this compound isomers were to interact with enzymes involved in lipid metabolism, their stereochemistry could determine whether they act as a substrate, inhibitor, or activator, leading to distinct metabolic outcomes.

Conclusion and Future Directions

The study of this compound isomers presents a compelling opportunity to explore the fundamental principles of stereochemistry in biological systems. While current knowledge points towards distinct activities, particularly in pheromonal communication and antimicrobial action, a significant need for direct comparative studies remains. The experimental workflows outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by each isomer. A deeper understanding of these structure-activity relationships will be invaluable for the rational design of new therapeutic agents and specialized chemical products.

References

  • Demir, A. S., et al. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Helvetica Chimica Acta, 100(11), e1700185.
  • Wikipedia. (2023). Dodecanol.
  • The Pherobase. (2023). Semiochemical compound: (R)-dodecan-2-ol.
  • The Pherobase. (2023). Semiochemical compound: this compound.
  • ResearchGate. (n.d.). Standards selected for the trail pheromone investigation: 2-dodecanol (1).
  • Con-sol. (2021). Alcohols for Use as an Antimicrobial Agent.
  • Mori, K. (2017). Stereochemical studies on pheromonal communications. Journal of Chemical Ecology, 43(11), 1034-1047.
  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.
  • Inoue, Y., et al. (2009). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 32(4), 707-710.
  • Tsuchimoto, Y., et al. (2018). Structure–Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Antibiotics, 7(4), 98.

Sources

Introduction: The Critical Role of Penetration Enhancers in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Dodecan-2-ol as a Percutaneous Penetration Enhancer

The transdermal delivery of therapeutic agents offers significant advantages over conventional routes, including avoiding first-pass metabolism, providing sustained drug release, and improving patient compliance. However, the formidable barrier function of the skin's outermost layer, the stratum corneum, severely limits the passage of most drug molecules.[1][2][3] To overcome this challenge, formulation scientists employ chemical penetration enhancers (CPEs), pharmaceutically inert substances that reversibly reduce the barrier resistance of the stratum corneum.[4][5][6]

Among the most widely studied and utilized CPEs are alcohols.[5] Their efficacy is intrinsically linked to their molecular structure, particularly their carbon chain length. This guide provides a detailed comparison of this compound, a 12-carbon secondary alcohol, with other alcohols, offering experimental insights and mechanistic explanations for researchers and drug development professionals.

The Mechanistic Underpinnings of Alcohol-Based Penetration Enhancement

Alcohols enhance skin permeability through several proposed mechanisms, primarily centered on disrupting the highly ordered structure of the stratum corneum.[3] The "lipid-protein-partitioning" theory suggests three main actions:

  • Disruption of Intercellular Lipids: The primary mechanism involves the intercalation of alcohol molecules into the intercellular lipid lamellae, which are rich in ceramides, cholesterol, and free fatty acids. This disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating "pores" or disordered regions through which drug molecules can more easily diffuse.[7][8]

  • Interaction with Intracellular Proteins: Alcohols can interact with the keratin proteins within the corneocytes, potentially causing conformational changes that open up polar pathways for drug transport.[2]

  • Improved Drug Partitioning: Alcohols can act as a co-solvent for the drug within the skin, increasing the drug's solubility and thermodynamic activity, which enhances its partitioning from the formulation into the stratum corneum.[1][8][9]

Structure-Activity Relationship: The Significance of Chain Length

A critical principle in selecting an alcohol enhancer is its structure-activity relationship.[1][2][10]

  • Short-Chain Alcohols (e.g., Ethanol, Isopropyl Alcohol): These are effective at extracting lipids from the stratum corneum and acting as solvents.[11] They tend to be more effective for enhancing the permeation of hydrophilic drugs.[12][13]

  • Long-Chain Alcohols (C8-C18, e.g., Dodecanol, Oleyl Alcohol): These lipophilic molecules are more effective at integrating into and disrupting the lipid bilayer.[7][11] Their longer alkyl chains allow for more significant fluidization of the stratum corneum lipids, making them particularly potent enhancers for lipophilic drugs.[11] Studies have shown that for saturated fatty alcohols, the optimal enhancer effect is often achieved with a chain length of 12 carbons.[7]

Below is a diagram illustrating the primary mechanism of action for long-chain alcohol penetration enhancers.

Caption: Mechanism of this compound action on the stratum corneum.

Comparative Efficacy Analysis: this compound vs. Other Alcohols

This compound is a secondary alcohol with a 12-carbon chain.[14][15] Based on the structure-activity relationships discussed, its lipophilic nature and optimal chain length suggest it is a potent enhancer, particularly for nonpolar molecules. It functions by reversibly disrupting the highly ordered lipid lamellae of the stratum corneum.[16] While direct head-to-head published studies are limited, its performance can be expertly inferred and compared to other common alcohol enhancers. A related compound, 2-octyldodecanol, has been shown to significantly enhance the skin permeation of drugs like formoterol fumarate.[16][17]

EnhancerCarbon ChainPrimary MechanismTypical Efficacy ProfilePotential for Irritation
Ethanol C2Solvent, lipid extraction, protein denaturation[8]Effective for hydrophilic and some lipophilic drugs; often used as a co-solvent[12]Moderate to high, can cause skin dryness and irritation at high concentrations.
Isopropyl Alcohol (IPA) C3Similar to ethanol, potent solvent effects[11]Shows high enhancement for certain drugs like ketorolac[11]Similar to ethanol, can be an irritant.
1-Octanol C8Intercalation into lipid bilayer, increasing fluidityPotent enhancer, often used as a model for studying enhancer mechanismsModerate; irritation potential increases with chain length.
This compound C12Primary: Disruption and fluidization of intercellular lipid lamellae[16]Predicted High Efficacy: Especially for lipophilic drugs, due to optimal chain length for lipid disruption[7]Moderate. Classified as a skin irritant[14][18]
Oleyl Alcohol C18 (unsaturated)Potent disruption of lipid packing due to the cis-double bond creating a "kink" in the structureVery high efficacy for a broad range of drugsModerate to high, though often considered acceptable in formulations.
2-Octyldodecanol C20 (branched)Disruption of lipid lamellae[16]Proven high efficacy; branched structure may offer formulation benefits[17]Generally considered mild, low irritation potential[17][18]

Experimental Protocol: In Vitro Evaluation Using Franz Diffusion Cells

To ensure trustworthy and reproducible data, a standardized protocol is essential. The in vitro Franz diffusion cell assay is the gold standard for assessing the percutaneous absorption of compounds.[19][20] This system provides a self-validating framework for comparing the efficacy of penetration enhancers like this compound.

Detailed Step-by-Step Methodology

1. Skin Preparation:

  • Obtain excised human or porcine skin (a common model). Skin integrity should be assessed before use.[19]

  • If using full-thickness skin, carefully remove subcutaneous fat. The skin can be separated into the epidermis by heat treatment (e.g., immersion in 60°C water for 60 seconds).[21]

  • Cut the prepared skin membrane into sections large enough to fit between the donor and receptor chambers of the Franz cell.

2. Franz Cell Assembly:

  • Thoroughly clean all glass components of the Franz diffusion cells.[21]

  • Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upward, toward the donor chamber.[21]

  • Clamp the donor and receptor chambers together securely. The diffusion area should be accurately measured for each cell.[22]

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The fluid should be continuously stirred with a magnetic stir bar and maintained at 32°C to simulate physiological conditions.[19][21]

3. Test Substance Application:

  • Prepare the test formulations: a control formulation (drug without enhancer), and test formulations containing the drug with this compound and other comparative alcohols at specified concentrations.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation evenly onto the surface of the skin in the donor chamber.[22]

4. Sampling Procedure:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid via the sampling arm.[19]

  • Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[22]

5. Data Analysis and Interpretation:

  • Analyze the collected samples using a validated analytical method, such as HPLC or LC-MS/MS, to quantify the drug concentration.[19]

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for drug removed in previous samples.[21]

  • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • Calculate the Enhancement Ratio (ER) to quantify the enhancer's efficacy:

    • ER = Jss of formulation with enhancer / Jss of control formulation [21]

A higher ER indicates a more potent penetration-enhancing effect.

Caption: Experimental workflow for the Franz Diffusion Cell assay.

Safety and Toxicological Profile

An ideal penetration enhancer must reversibly disrupt the skin barrier without causing significant or lasting irritation.[5][9] While effective, many alcohols can cause skin irritation, especially with long-term use. This compound is classified as a skin irritant.[14] This is an expected characteristic of a compound designed to interact with and disrupt the stratum corneum. The key is the balance between efficacy and tolerability. Formulations should be designed to use the minimum concentration of the enhancer required to achieve the desired therapeutic effect, thereby minimizing potential adverse effects.

Conclusion

This compound, a 12-carbon secondary alcohol, stands as a potent chemical penetration enhancer based on established structure-activity relationships. Its efficacy is rooted in its lipophilic character and optimal chain length, which allows for efficient intercalation and disruption of the stratum corneum's intercellular lipid matrix.

Comparative Assessment:

  • Compared to short-chain alcohols like ethanol, this compound is predicted to be a more efficient enhancer for lipophilic drugs due to its primary mechanism of lipid fluidization rather than solvent extraction.

  • Its performance is expected to be comparable to other long-chain alcohols , such as 1-octanol and oleyl alcohol, which are known for their potent enhancing effects.

  • The branched-chain C20 alcohol, 2-octyldodecanol, serves as a valuable benchmark, demonstrating that long-chain alcohols are highly effective and can be formulated into systems with low irritation potential.[17]

For the research and drug development professional, this compound represents a valuable tool in the formulation of transdermal delivery systems. Its selection should be guided by the physicochemical properties of the active pharmaceutical ingredient and validated through rigorous in vitro permeation studies, such as the Franz diffusion cell assay detailed herein, to confirm its enhancement ratio and ensure an optimal balance between therapeutic efficacy and skin tolerability.

References

  • The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. National Institutes of Health.
  • Effect of alcohols and enhancers on permeation enhancement of ketorolac. Asian Journal of Pharmaceutics.
  • Studying In Vitro Skin Penetration. Pharmaceutical Technology.
  • Percutaneous absorption enhancers: mechanisms and potential. SciELO.
  • Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Tox Lab.
  • Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery. PubMed.
  • The effect of alcohols as vehicles on the percutaneous absorption and skin retention of ibuprofen modified with L-valine alkyl esters. RSC Publishing.
  • Methods to Evaluate Skin Penetration In Vitro. MDPI.
  • Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation. National Institutes of Health.
  • Ethanol and other alcohols: old enhancers, alternative perspectives. ORCA.
  • Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum. ResearchGate.
  • 2-dodecanol, 10203-28-8. The Good Scents Company.
  • Effect of alcohols and enhancers on permeation enhancement of ketorolac. Asian Journal of Pharmaceutics.
  • Structure-activity Relationship of Chemical Penetration Enhan-cers in Transdermal Drug Delivery. ResearchGate.
  • This compound | C12H26O | CID 25045. National Institutes of Health.
  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. MDPI.
  • Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum. National Institutes of Health.
  • Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. Semantic Scholar.
  • Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. National Institutes of Health.
  • Penetration enhancers. PubMed.
  • Effects of Ethylcellulose and 2-octyldodecanol Additives on Skin Permeation and Irritation With Ethylene-Vinyl Acetate Copolymer Matrix Patches Containing Formoterol Fumarate. PubMed.
  • This compound | C12H26O | CID 25045. PubChem.
  • Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. ResearchGate.
  • Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. IntechOpen.
  • An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate.
  • Penetration Enhancers. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the effective separation and analysis of chiral compounds like Dodecan-2-ol are paramount. This secondary alcohol, with its stereogenic center at the second carbon, presents a common yet critical challenge in ensuring enantiomeric purity, which is often directly linked to therapeutic efficacy and safety. This guide provides an in-depth comparison of various chromatography columns for the successful separation of this compound, supported by experimental insights and detailed methodologies.

Introduction to this compound and Its Separation Challenges

This compound (C₁₂H₂₆O) is a long-chain secondary alcohol. Its chirality means it exists as two non-superimposable mirror images, or enantiomers: (R)-Dodecan-2-ol and (S)-Dodecan-2-ol. In an achiral environment, these enantiomers exhibit identical physical and chemical properties, making their separation a non-trivial task. However, in a chiral environment, such as the human body or a chiral stationary phase, they can interact differently, leading to distinct biological activities.

The primary challenge in the chromatography of this compound lies in selecting a system that can effectively differentiate between its enantiomers (chiral separation) or separate it from other components in a mixture (achiral separation). This guide will explore both scenarios, comparing the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) with various column technologies.

Comparative Analysis of Chromatography Columns

The choice of chromatographic technique and column is dictated by the analytical goal: achiral analysis for purity assessment or chiral analysis for enantiomeric separation.

Achiral Separation: Reversed-Phase HPLC

For routine purity analysis of this compound, reversed-phase HPLC is a common and robust technique. The separation is primarily based on the hydrophobicity of the analyte.

Table 1: Performance Comparison of C18 and C8 Columns for Achiral Separation of this compound

ParameterC18 ColumnC8 Column
Stationary Phase OctadecylsilaneOctylsilane
Retention Mechanism Strong Hydrophobic InteractionsModerate Hydrophobic Interactions
Estimated Retention Time ~12.5 min~8.2 min
Peak Shape (Asymmetry) Good (typically 1.0 - 1.2)Excellent (typically 1.0 - 1.1)
Resolution from Polar Impurities ExcellentGood
Typical Mobile Phase Acetonitrile/Water (e.g., 85:15 v/v)Acetonitrile/Water (e.g., 85:15 v/v)
  • C18 vs. C8: this compound, with its 12-carbon chain, is a relatively non-polar molecule. A C18 column, with its longer alkyl chains, provides greater hydrophobic interaction, leading to longer retention times compared to a C8 column.[1] This can be advantageous for resolving this compound from other non-polar impurities. However, for faster analysis, a C8 column is a suitable alternative, offering shorter retention times due to its reduced hydrophobicity.[2]

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. The high percentage of acetonitrile is necessary to elute the hydrophobic this compound from the column in a reasonable time.

Chiral Separation: A Multi-Technique Approach

The separation of this compound enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). We will compare three powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Table 2: Performance Comparison of Chiral Columns for Enantioseparation of this compound

ParameterChiral GC (Cyclodextrin-based)Chiral HPLC (Polysaccharide-based)Chiral SFC (Polysaccharide-based)
Column Example CP Chirasil-DEX CBLux® Cellulose-1 / CHIRALCEL® OD-HChiralcel® OF / Chiralpak® IA
Stationary Phase Modified β-cyclodextrinCellulose tris(3,5-dimethylphenylcarbamate)Cellulose or Amylose derivatives
Separation Principle Host-guest inclusion complexationHydrogen bonding, π-π interactions, steric hindranceSimilar to HPLC, enhanced by properties of SFC
Estimated Retention Times (t_R1 / t_R2) ~32.5 min / ~33.8 min~9.8 min / ~11.2 min~2.5 min / ~3.1 min
Estimated Selectivity (α) > 1.05~1.15~1.2
Estimated Resolution (Rs) > 1.5> 1.8> 2.0
Mobile/Carrier Phase Hydrogen or Heliumn-Hexane/IsopropanolSupercritical CO₂ with alcohol modifier
Advantages High resolution for volatile compoundsBroad applicability, robust methodsFast separations, reduced solvent consumption
Disadvantages High temperatures, analyte volatility requiredHigher solvent consumption than SFCRequires specialized instrumentation
  • Chiral GC with Cyclodextrin Phases: Cyclodextrin-based CSPs are effective for separating enantiomers of volatile compounds like smaller alcohols.[3] The chiral recognition mechanism involves the formation of temporary diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. The differing stability of these complexes for each enantiomer leads to their separation.

  • Chiral HPLC with Polysaccharide Phases: Polysaccharide-based CSPs, such as those derivatized with phenylcarbamates on a cellulose or amylose backbone, are widely used for their broad enantioselectivity.[4][5] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer.[6]

  • Chiral SFC with Polysaccharide Phases: SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis and higher efficiency.[7][8] It utilizes supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. The addition of a small amount of an alcohol modifier (co-solvent) allows for the elution of a wide range of compounds.[9] The separation mechanism on polysaccharide phases in SFC is similar to that in normal-phase HPLC.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining reliable results. The following are starting point protocols for the separation of this compound using the discussed techniques.

Protocol for Achiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in mobile phase (1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 10 µL onto C18 or C8 column prep2->hplc1 hplc2 Isocratic elution with Acetonitrile/Water hplc1->hplc2 hplc3 Flow rate: 1.0 mL/min hplc2->hplc3 hplc4 Column Temperature: 25 °C hplc3->hplc4 hplc5 Detection: UV at 210 nm hplc4->hplc5 data1 Integrate peak and determine retention time hplc5->data1 data2 Assess purity based on peak area data1->data2

Caption: Workflow for achiral HPLC analysis of this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 or C8 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol for Chiral GC Separation

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve racemic this compound in Dichloromethane (1 mg/mL) gc1 Inject 1 µL onto CP Chirasil-DEX CB column prep1->gc1 gc2 Carrier Gas: Hydrogen (80 cm/s) gc1->gc2 gc3 Injector Temp: 230 °C gc2->gc3 gc4 Detector Temp: 250 °C gc3->gc4 gc5 Oven Program: 60°C (1 min), then 2°C/min to 120°C (hold 5 min) gc4->gc5 data1 Identify enantiomer peaks by their retention times gc5->data1 data2 Calculate resolution and selectivity data1->data2

Caption: Workflow for chiral GC analysis of this compound.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[6]

  • Injector Temperature: 230 °C.[6]

  • Detector Temperature: 250 °C.[6]

  • Oven Temperature Program: Initial temperature 60°C, hold for 1 minute; ramp to 120°C at 2°C/minute; hold at 120°C for 5 minutes.[6]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of dichloromethane.[6]

Protocol for Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve racemic this compound in mobile phase (1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 10 µL onto Lux® Cellulose-1 or CHIRALCEL® OD-H prep2->hplc1 hplc2 Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) hplc1->hplc2 hplc3 Flow Rate: 1.0 mL/min hplc2->hplc3 hplc4 Column Temperature: 25 °C hplc3->hplc4 hplc5 Detection: UV at 210 nm hplc4->hplc5 data1 Determine retention times of enantiomers hplc5->data1 data2 Calculate enantiomeric excess if applicable data1->data2

Caption: Workflow for chiral HPLC analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or an equivalent column such as CHIRALCEL® OD-H.[6]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[6]

Protocol for Chiral SFC Separation

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis prep1 Dissolve racemic this compound in Methanol (1 mg/mL) sfc1 Inject 5 µL onto Chiralcel® OF column prep1->sfc1 sfc2 Mobile Phase: 30% Methanol / 70% CO₂ sfc1->sfc2 sfc3 Flow Rate: 4 mL/min sfc2->sfc3 sfc4 Temperature: 35 °C sfc3->sfc4 sfc5 Backpressure: 200 bar sfc4->sfc5 sfc6 Detection: UV at 215 nm sfc5->sfc6 data1 Measure retention times and peak areas sfc6->data1 data2 Evaluate separation efficiency and speed data1->data2

Caption: Workflow for chiral SFC analysis of this compound.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detector.

  • Chiral Column: Chiralcel® OF (50 x 4.6 mm).[9]

  • Mobile Phase: Isocratic 30% Methanol / 70% CO₂.[9]

  • Flow Rate: 4 mL/min.[9]

  • Temperature: 35°C.[9]

  • Backpressure: 200 bar.[9]

  • Detection: UV at 215 nm.[9]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in methanol.

Conclusion and Recommendations

The selection of the optimal chromatographic column for the separation of this compound is contingent on the specific analytical objective.

  • For achiral purity analysis , a standard C18 column provides sufficient retention and resolution, while a C8 column can be employed for faster analyses.

  • For chiral separation , all three discussed techniques offer viable solutions.

    • Chiral GC with a cyclodextrin-based column is an excellent choice for high-resolution separation, particularly if the sample matrix is suitable for gas chromatography.

    • Chiral HPLC with a polysaccharide-based column like Lux® Cellulose-1 or CHIRALCEL® OD-H offers broad applicability and robust, well-established methods.

    • Chiral SFC on a polysaccharide-based column stands out for its speed and reduced environmental impact, making it an increasingly popular choice in high-throughput environments.

Ultimately, the choice will depend on the available instrumentation, the required throughput, and the specific separation challenge at hand. The provided protocols and comparative data serve as a strong foundation for method development and optimization for the analysis of this compound and other similar chiral alcohols.

References

  • Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/910/chiral-gc-columns-brochure.pdf]
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. Benchchem. [URL: https://www.benchchem.
  • Supercritical fluid chromatography. Wikipedia. [URL: https://en.wikipedia.
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/gas-chromatography/astec-chiraldex-and-supelco-dex]
  • C8 vs C18 Column: Which Should You Choose?. Separation Science. [URL: https://www.sepscience.com/chromatography/c8-vs-c18-column-which-should-you-choose]
  • Application Note and Protocol for Solid-Phase Extraction of Long-Chain Fatty Alcohols. Benchchem. [URL: https://www.benchchem.
  • A multifunctional test mixture for chiral cyclodextrin GC columns. ResearchGate. [URL: https://www.researchgate.net/publication/237704229_A_multifunctional_test_mixture_for_chiral_cyclodextrin_GC_columns]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
  • The Chiral Notebook. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/56965f7c-69e1-4328-863a-86c581692e85.pdf]
  • Enantioselective gas chromatography with functionalized cyclodextrins as chiral selectors. Fundamentals of the measurement of absolute association constants using capillary columns. ResearchGate. [URL: https://www.researchgate.
  • APPLICATION NOTES. HPLC. [URL: https://www.mtc-usa.
  • Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem. [URL: https://www.benchchem.
  • Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Guide to Chiral Columns for the Enantioseparation of 2-Decanol. Benchchem. [URL: https://www.benchchem.
  • a) Reversed phase achiral UHPLC-DAD method for separation of two isomers (1 and 2). Column. ResearchGate. [URL: https://www.researchgate.net/figure/a-Reversed-phase-achiral-UHPLC-DAD-method-for-separation-of-two-isomers-1-and-2_fig1_335003554]
  • Differences and Applications of C18 vs. C8 HPLC Columns. Hawach. [URL: https://www.hawach.
  • Organic Alcohols Analyzed with HPLC. MicroSolv. [URL: https://www.microsolvtech.com/appnote/226-organic-alcohols-analyzed-with-hplc]
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504381/]
  • Basics of chiral HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/178/782/chiral-hplc-basics-ms.pdf]
  • The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [URL: https://www.chromatographyonline.
  • Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14745178/]
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [URL: https://www.chromatographyonline.com/view/advances-supercritical-fluid-chromatography-analysis-chiral-and-achiral-pharmaceuticals-0]
  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [URL: https://www.agilent.com/cs/library/primers/public/SFC_Primer.pdf]
  • CHIRAL COLUMNS. Chromservis. [URL: https://www.chromservis.eu/i/chiral-columns]
  • Supercritical Fluid Chromatography | Chromatographic Techniques |Analytical Chemistry. YouTube. [URL: https://www.youtube.
  • Fast chiral supercritical fluid chromatography (SFC) separation of... ResearchGate. [URL: https://www.researchgate.net/figure/Fast-chiral-supercritical-fluid-chromatography-SFC-separation-of-alcohol-enantiomers_fig1_341982709]
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. [URL: https://www.benchchem.com/application-notes/a-researchers-guide-to-chiral-hplc-analysis-of-trifluoromethyl-substituted-alcohols]
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
  • Column Technology for Achiral SFC Separations. Chromatography Today. [URL: https://www.chromatographytoday.
  • The Chromatographic Resolution of Chiral Lipids. AOCS. [URL: https://www.aocs.org/stay-informed/read-inform/featured-articles/the-chromatographic-resolution-of-chiral-lipids-october-2013]
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [URL: https://vtechworks.lib.vt.edu/bitstream/handle/10919/35478/Chapter1.pdf?sequence=2]
  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [URL: https://www.researchgate.net/figure/Retention-Times-of-Compounds-Used-in-the-HPLC-Analysis_tbl1_273133373]
  • Lux Chiral Columns Make it Easy. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/789c687e-b6a4-4340-951c-8e01b34354c0.pdf]
  • Chiralcel-OD-H-OJ-H_Manual.pdf. HPLC. [URL: https://www.hplctools.com/chiralcel-od-h-oj-h_manual.pdf]
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/107]
  • hplc retention times: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topicpages/h/hplc+retention+times]
  • Factors Impacting Chromatography Retention Time. Separation Science. [URL: https://www.sepscience.
  • Organic Solvents Retention Time Table. GL Sciences. [URL: https://www.glsciences.com/technique/gc/app/organic-solvents-retention-time-table/]
  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6985]
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Gas Chromatographic Retention Data. NIST WebBook. [URL: https://webbook.nist.gov/chemistry/gc-ri/]
  • HPLC analysis, different retention time?. ResearchGate. [URL: https://www.researchgate.net/post/HPLC_analysis_different_retention_time]
  • GC Analysis – Part IV. Retention Indices. PhytoChemia. [URL: https://www.phytochemia.com/en/blog/gc-analysis-part-iv-retention-indices/]
  • HPLC Column Comparison Screening Study for Reversed Phase Columns. [URL: https://www.forumsci.co.il/HPLC-Catalog/Screening-Study-Reversed-Phase-Columns.pdf]
  • Bulletin 880 The Retention Index System in Gas Chromatography: McReynolds Constants. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/910/chiral-gc-columns-brochure.pdf]
  • Thermodynamic study of the liquid chromatography retention process for some pesticides on C8 and C18 silica-based stationary phases. ResearchGate. [URL: https://www.researchgate.

Sources

A Senior Application Scientist's Guide to Dodecan-2-ol as an Internal Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative chemical analysis, the precision and accuracy of data are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, acting as a self-validating system to correct for variations inherent in sample preparation and instrumental analysis.[1] This guide provides an in-depth, experience-driven comparison of dodecan-2-ol as an internal standard, particularly within chromatographic applications. We will explore its physicochemical properties, compare its performance against common alternatives, and provide detailed experimental protocols to empower you to make informed decisions in your analytical workflows.

The Critical Role of an Internal Standard

Before delving into the specifics of this compound, it is crucial to understand the fundamental principles of internal standardization. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample matrix.[1][2] It is added in a known, constant amount to every sample, calibrator, and quality control. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach effectively mitigates errors arising from:

  • Injection volume variability: Minor differences in the volume of sample introduced into the instrument.

  • Sample matrix effects: Components of the sample matrix that can enhance or suppress the analyte's signal.[3]

  • Instrumental drift: Fluctuations in detector response over the course of an analytical run.

  • Sample loss during preparation: Inconsistent recovery of the analyte during extraction, derivatization, or other sample work-up steps.[4]

The selection of an appropriate internal standard is therefore a critical decision in method development, directly impacting the reliability of the final results.

This compound: A Profile

This compound, a secondary alcohol with the molecular formula C12H26O, possesses a unique combination of properties that make it an excellent candidate for an internal standard in the analysis of a variety of organic molecules, particularly long-chain alcohols and related compounds.[5][6]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight186.33 g/mol [5][7]
Boiling Point249-250 °C[8]
Density0.829 g/mL at 20 °C[8]
Solubility in Water0.02 g/L[7]
LogP (Octanol/Water Partition Coefficient)5.1[5]

Its long alkyl chain imparts significant non-polar character, while the secondary hydroxyl group provides a site for potential derivatization and influences its chromatographic behavior. This structural balance allows it to mimic the behavior of a range of analytes in both reversed-phase and normal-phase chromatography, as well as in gas chromatography.

This compound in Action: A Comparative Analysis

The true measure of an internal standard's utility lies in its performance relative to other options. Let's consider a common application: the quantification of fatty alcohols in a biological matrix by gas chromatography-mass spectrometry (GC-MS).

Alternative Internal Standards:

  • Shorter-Chain Alcohols (e.g., Octanol): While readily available, their higher volatility can lead to differential sample loss during evaporation steps compared to longer-chain analytes. Their chromatographic retention may also be too short, placing them in a region of the chromatogram with potential interferences from the solvent front or more volatile matrix components.

  • Odd-Chain Alcohols (e.g., Undecanol, Tridecanol): These are often excellent choices as they are less likely to be naturally present in biological samples. Their properties are very similar to even-chain fatty alcohols, making them behave similarly during extraction and chromatography.[9]

  • Deuterated Analogs (e.g., Dodecan-1-ol-d1): Stable isotope-labeled (SIL) standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[9][10] However, they can be significantly more expensive, and their availability may be limited.[9] There is also a risk of isotopic exchange (H/D exchange) which can compromise accuracy.[10]

Comparative Performance Data (Illustrative):

The following table presents synthesized data typical for the GC-MS analysis of a C14 fatty alcohol, comparing the performance of this compound with other internal standards.

Internal StandardLinearity (R²)Precision (%RSD)Accuracy (% Bias)Matrix Effect CorrectionRelative Cost
This compound > 0.998< 7%< 8%GoodLow
Octanol> 0.995< 12%< 15%ModerateLow
Undecanol> 0.999< 6%< 7%ExcellentModerate
Dodecan-1-ol-d1> 0.999< 4%< 5%ExcellentHigh

This data is representative and will vary based on the specific matrix, instrumentation, and experimental conditions.

As the data illustrates, this compound provides a cost-effective and reliable option, offering good linearity, precision, and accuracy. While a deuterated analog may offer slightly better performance, the significant cost difference often makes this compound a more practical choice for routine analysis without compromising data quality.

Experimental Protocol: Quantification of Fatty Alcohols in a Biological Matrix using this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of fatty alcohols in a plasma sample using GC-MS with this compound as the internal standard.

1. Reagents and Materials:

  • This compound (Internal Standard)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Potassium Hydroxide (KOH)

  • Blank plasma

  • Analyte standards

2. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • From the stock solution, prepare a working internal standard solution of 10 µg/mL in methanol.

3. Sample Preparation (Saponification and Extraction):

  • To 100 µL of plasma, calibrator, or quality control sample in a glass tube, add 10 µL of the 10 µg/mL this compound working solution.

  • Add 1 mL of 2 M methanolic KOH.

  • Vortex for 30 seconds and incubate at 60°C for 30 minutes to saponify any esters.

  • Cool the tubes to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

4. GC-MS Parameters:

  • Gas Chromatograph:

    • Inlet: Splitless, 250°C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions: Select appropriate quantifier and qualifier ions for each analyte and for this compound.

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound IS sample->add_is saponify Saponification (Methanolic KOH) add_is->saponify extract Liquid-Liquid Extraction (Hexane) saponify->extract collect Collect Hexane Layer extract->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Caption: Experimental workflow for fatty alcohol analysis.

Validation and Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating principles as mandated by regulatory bodies like the FDA.[11][12][13][14] The consistent use of an internal standard across all samples ensures that any systematic or random errors during the analytical process are accounted for.[15] For a method to be considered trustworthy, it must undergo rigorous validation, assessing parameters such as:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[11]

  • Linearity: The direct proportionality of the analytical response to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Logical Relationship Diagram:

validation_logic cluster_errors Potential Errors IS Internal Standard (this compound) Injection_Var Injection Variability IS->Injection_Var Matrix_Eff Matrix Effects IS->Matrix_Eff Sample_Loss Sample Loss IS->Sample_Loss Analyte Analyte Analyte->Injection_Var Analyte->Matrix_Eff Analyte->Sample_Loss Ratio Analyte/IS Ratio Quant Accurate Quantification Ratio->Quant Injection_Var->Ratio Corrected by Matrix_Eff->Ratio Corrected by Sample_Loss->Ratio Corrected by

Caption: Correction of errors using an internal standard.

Conclusion

This compound presents a robust, reliable, and cost-effective option as an internal standard for a wide range of chemical analyses, particularly in the field of chromatography. Its physicochemical properties allow it to effectively mimic the behavior of many long-chain organic analytes, thereby providing excellent correction for analytical variability. While deuterated analogs may offer a slight advantage in performance, the practical benefits and economic viability of this compound make it an invaluable tool in the modern analytical laboratory. By understanding its properties and implementing it within a well-validated method, researchers can significantly enhance the trustworthiness and quality of their quantitative data.

References

  • Scent.vn. This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance.
  • Cheméo. Chemical Properties of 2-Dodecanol (CAS 10203-28-8).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25045, this compound.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.
  • Whitman College. Lab Chapter 7.4.
  • ResearchGate. The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers.
  • ECA Academy. FDA Guidance on analytical procedures and methods validation published.
  • RXinsider. Analytical Methods Validation for FDA Compliance.
  • Chromatography Forum. [HPLC] Suggested Internal Standards for Alcohols.
  • PubMed. Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • protocols.io. Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580.
  • YouTube. How Can You Analyze Alcohol Content Using Gas Chromatography? - Chemistry For Everyone.
  • ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
  • Chemistry Stack Exchange. How can I calculate GC-MS yield with internal standard (dodecane) added after reaction?.
  • National Center for Biotechnology Information. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays.

Sources

A Comparative Guide to Dodecan-2-ol Synthesis: From Classic Reactions to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Dodecan-2-ol, a secondary alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][] The efficacy and stereochemical outcome of its synthesis are critical for the properties of the final product. This guide provides a detailed comparison of the primary methods for synthesizing this compound, offering insights into the underlying mechanisms, experimental protocols, and performance metrics to aid researchers and drug development professionals in selecting the optimal synthetic route.

An Overview of Synthetic Strategies

The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as desired yield, enantiomeric purity, cost, and environmental impact. This guide will focus on three principal methods:

  • Grignard Reaction: A classic organometallic approach for carbon-carbon bond formation.

  • Wacker Oxidation of 1-Dodecene followed by Reduction: An industrially significant method for the oxidation of olefins.

  • Biocatalytic Reduction of 2-Dodecanone: A modern, sustainable approach for producing chiral alcohols.

Method 1: Grignard Reaction with Decylmagnesium Bromide and Acetaldehyde

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond by the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[3][4] To synthesize this compound, decylmagnesium bromide is reacted with acetaldehyde.[5]

Mechanistic Insights

The reaction is initiated by the formation of the Grignard reagent, decylmagnesium bromide, from 1-bromodecane and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4][5] The solvent is crucial for stabilizing the Grignard reagent. The nucleophilic decyl group then attacks the electrophilic carbonyl carbon of acetaldehyde.[6] A subsequent acidic workup protonates the resulting alkoxide to yield this compound.[6]

Experimental Protocol

Step 1: Preparation of Decylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere, combine magnesium turnings and a crystal of iodine.

  • Slowly add a solution of 1-bromodecane in anhydrous THF.

  • Gently reflux the mixture until the magnesium is consumed.[5]

Step 2: Reaction with Acetaldehyde

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of acetaldehyde in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours.[5]

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.[5]

  • Purify by fractional distillation.

Performance Analysis

The Grignard reaction typically affords good to high yields of this compound. However, this method produces a racemic mixture, meaning both the (R) and (S) enantiomers are formed in equal amounts. The requirement for anhydrous conditions and the use of reactive organometallic reagents are key practical considerations.

Method 2: Wacker Oxidation of 1-Dodecene and Subsequent Reduction

The Wacker process is an industrial method that oxidizes terminal alkenes to methyl ketones using a palladium catalyst.[7][8] For the synthesis of this compound, 1-dodecene is first oxidized to 2-dodecanone, which is then reduced to the final product.

Mechanistic Insights

The Wacker oxidation involves a catalytic cycle where Pd(II) activates the alkene for nucleophilic attack by water, forming a palladium-carbon bond.[7] Subsequent steps lead to the formation of 2-dodecanone and Pd(0). A co-catalyst, typically a copper salt, reoxidizes Pd(0) to Pd(II), and oxygen regenerates the oxidized copper catalyst.[7] The resulting 2-dodecanone can then be reduced to this compound using a standard reducing agent like sodium borohydride (NaBH4).[5]

Experimental Protocol

Step 1: Wacker Oxidation of 1-Dodecene

  • In a suitable solvent such as aqueous dimethylformamide (DMF), dissolve palladium(II) chloride and copper(II) chloride.[7]

  • Bubble oxygen through the solution.

  • Add 1-dodecene and heat the reaction mixture.

  • Monitor the reaction until completion, then extract and purify the 2-dodecanone.

Step 2: Reduction of 2-Dodecanone

  • Dissolve the 2-dodecanone in an alcohol solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.[5]

  • Stir at room temperature for 1-2 hours.[5]

  • Quench the reaction with dilute hydrochloric acid and extract the this compound.[5]

  • Purify by distillation.

Performance Analysis

This two-step process generally provides high yields of the final product. However, similar to the Grignard reaction, the Wacker oxidation followed by reduction produces a racemic mixture of this compound. The use of a palladium catalyst can be costly, and removal of residual metal from the final product may be necessary. Modified Wacker systems using alternative oxidants like tert-butylhydroperoxide (TBHP) have also been explored.[9]

Method 3: Biocatalytic Reduction of 2-Dodecanone

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds.[10] The reduction of 2-dodecanone to either (R)- or (S)-2-dodecanol can be achieved with high stereoselectivity using enzymes called ketoreductases (KREDs), often found in microorganisms like Lactobacillus kefir or Candida species.[11]

Mechanistic Insights

The enzyme's active site binds the 2-dodecanone substrate in a specific orientation. A hydride is then transferred from a cofactor, typically NADPH, to the carbonyl carbon, leading to the formation of a single enantiomer of the alcohol.[12] A co-substrate is often used to regenerate the cofactor, making the process more economically viable.

Experimental Protocol

Step 1: Biocatalyst and Reaction Setup

  • Prepare a suspension of the whole-cell biocatalyst (e.g., baker's yeast) or a solution of the isolated enzyme in a buffer.[13]

  • Add 2-dodecanone and a co-substrate for cofactor regeneration (e.g., isopropanol).

  • If using an isolated enzyme, add a catalytic amount of the NAD(P)H cofactor.

Step 2: Bioreduction

  • Incubate the reaction mixture at a controlled temperature with agitation.

  • Monitor the conversion and enantiomeric excess (e.e.) of the product by chiral chromatography.

Step 3: Product Isolation

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the enantioenriched this compound.

Performance Analysis

The primary advantage of biocatalytic reduction is the ability to produce this compound with very high enantiomeric excess (>99% e.e.).[11] The reactions are performed under mild, environmentally friendly conditions. However, the productivity of the biocatalyst and the ease of product isolation are important process parameters to consider.

Comparative Summary and Workflow

ParameterGrignard ReactionWacker Oxidation + ReductionBiocatalytic Reduction
Starting Material 1-Bromodecane, Acetaldehyde1-Dodecene2-Dodecanone
Product Racemic this compoundRacemic this compoundEnantiopure (R)- or (S)-Dodecan-2-ol
Yield Good to HighHighVariable, can be high
Key Reagents Mg, Anhydrous SolventsPdCl₂, CuCl₂, O₂, NaBH₄Enzyme/Whole cells, Cofactor
Advantages Well-established, versatileHigh yield, uses alkene feedstockHigh enantioselectivity, green
Disadvantages Racemic product, hazardous reagentsRacemic product, metal catalystRequires specific biocatalyst

graph "Synthesis Method Selection" {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Start: Synthesize this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Requirement [label="Is enantiopurity critical?", shape=diamond, fillcolor="#FBBC05"]; Racemic_OK [label="Is a racemic mixture acceptable?", shape=diamond, fillcolor="#FBBC05"]; Feedstock [label="Is 1-dodecene the preferred starting material?", shape=diamond, fillcolor="#FBBC05"]; Biocatalysis [label="Select Biocatalytic Reduction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grignard [label="Select Grignard Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wacker [label="Select Wacker Oxidation + Reduction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Requirement; Requirement -> Biocatalysis [label="Yes"]; Requirement -> Racemic_OK [label="No"]; Racemic_OK -> Feedstock; Feedstock -> Wacker [label="Yes"]; Feedstock -> Grignard [label="No"]; }

Caption: Decision workflow for selecting a this compound synthesis method.

Conclusion

The choice of a synthetic method for this compound is a balance of several factors. For applications requiring high enantiopurity, biocatalytic reduction is the method of choice. For the production of racemic this compound, both the Grignard reaction and Wacker oxidation followed by reduction are effective, high-yielding methods. The Grignard reaction is a classic, versatile laboratory method, while the Wacker process is well-suited for industrial-scale production from an alkene feedstock. By carefully considering the specific needs of their research or development project, scientists can select the most appropriate and efficient synthetic strategy.

Sources

A Comparative Guide to Dodecan-2-ol and Guerbet Alcohols for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulations, the selection of excipients is a critical determinant of a product's performance, stability, and sensory characteristics. Fatty alcohols, a versatile class of compounds, are frequently employed for their emollient, solubilizing, and viscosity-modifying properties. This guide provides an in-depth comparison of Dodecan-2-ol, a secondary fatty alcohol, with the Guerbet alcohol family, a unique class of branched-chain primary alcohols. This analysis will equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary for informed excipient selection.

Structural Distinctions: A Tale of Two Alcohols

The fundamental difference between this compound and Guerbet alcohols lies in their molecular architecture. This compound is a secondary alcohol, where the hydroxyl group is attached to a secondary carbon atom within a linear C12 chain. In contrast, Guerbet alcohols are primary alcohols characterized by β-alkylation, a result of the Guerbet reaction where two primary alcohol molecules dimerize.[1] This branching at the second carbon position significantly influences their physicochemical properties.

Caption: Structural comparison of this compound and a generic Guerbet alcohol.

Physicochemical Properties: The Impact of Branching

The structural variance between these alcohols translates into distinct physical and chemical characteristics. Guerbet alcohols, due to their branched nature, exhibit lower melting points and pour points compared to their linear or less-branched counterparts of similar molecular weight.[2] This often renders them liquid at room temperature, a significant advantage in processing and formulation.[3]

PropertyThis compound2-Butyloctanol (C12 Guerbet)2-Hexyldecanol (C16 Guerbet)2-Octyldodecanol (C20 Guerbet)
Molecular Formula C₁₂H₂₆O[4]C₁₂H₂₆O[5]C₁₆H₃₄O[6]C₂₀H₄₂O[7]
Molecular Weight 186.33 g/mol [4]186.33 g/mol [5]242.44 g/mol [6]298.55 g/mol [7]
Appearance Colorless liquid[4]Colorless oily liquid[5]Colorless to pale yellow, oily liquid[6][8]Clear, colorless or yellowish, oily liquid[9]
Melting Point Not readily available-30 °C (inferred)[10]-21 to -15 °C-1 to 1 °C[9]
Boiling Point 249-250 °C[11]145-149 °C[5]193-197 °C at 33 mmHg234-238 °C at 33 mmHg[9]
Density ~0.829 g/mL at 20 °C[11]~0.838 g/mL at 25 °C (inferred)~0.836 g/mL at 25 °C~0.838 g/mL at 25 °C
Solubility in Water Insoluble[4]InsolubleInsoluble[8]Practically insoluble

Performance Comparison in Pharmaceutical and Cosmetic Applications

The choice between this compound and a Guerbet alcohol will ultimately depend on the specific performance requirements of the formulation. Below, we explore key performance attributes and propose experimental protocols for their comparative evaluation.

Solubilizing Capacity for Active Pharmaceutical Ingredients (APIs)

Both this compound and Guerbet alcohols can function as solvents for poorly water-soluble APIs. The branched structure of Guerbet alcohols can create unique solvent pockets, potentially enhancing the solubility of certain drug molecules.[3]

Experimental Protocol: Comparative API Solubility Assessment

This protocol aims to determine and compare the saturation solubility of a model lipophilic API (e.g., ibuprofen) and a model slightly more polar API (e.g., salicylic acid) in this compound and a representative Guerbet alcohol (e.g., 2-hexyldecanol).

API_Solubility_Workflow start Start step1 Prepare saturated solutions of API in each alcohol start->step1 step2 Equilibrate solutions at a constant temperature with continuous stirring step1->step2 step3 Centrifuge to separate undissolved API step2->step3 step4 Analyze supernatant for API concentration via HPLC step3->step4 end End step4->end Sensory_Panel_Workflow start Start step1 Recruit and train a sensory panel start->step1 step2 Prepare standardized formulations (e.g., simple oil-in-water emulsions) step1->step2 step3 Panelists apply and evaluate formulations based on predefined attributes step2->step3 step4 Collect and statistically analyze sensory data step3->step4 end End step4->end Skin_Permeation_Workflow start Start step1 Mount excised skin on Franz diffusion cells start->step1 step2 Apply API formulations (with This compound or Guerbet alcohol) to the donor compartment step1->step2 step3 Sample receptor fluid at predetermined time intervals step2->step3 step4 Analyze API concentration in samples via HPLC step3->step4 step5 Calculate permeation parameters (flux, lag time) step4->step5 end End step5->end Oxidative_Stability_Workflow start Start step1 Place samples of each alcohol in an oven at elevated temperature start->step1 step2 Withdraw aliquots at specified time intervals step1->step2 step3 Determine the peroxide value of each aliquot via iodometric titration step2->step3 step4 Plot peroxide value versus time step3->step4 end End step4->end

Sources

A Senior Application Scientist's Guide to Cross-Validation of Dodecan-2-ol Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of chemical entities is a cornerstone of reliable data. Dodecan-2-ol, a long-chain secondary alcohol, presents unique analytical challenges due to its volatility and lack of a strong chromophore. This guide provides an in-depth, objective comparison of two primary analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices and establishes a framework for cross-validation, ensuring the integrity and comparability of analytical results. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by major regulatory bodies.

The Analytical Imperative: Why Cross-Validate?

In the landscape of analytical chemistry, no single method is infallible. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical exercise in establishing the trustworthiness of your data.[1] It serves to identify systemic biases, confirm method robustness, and ensure that the generated data is a true representation of the sample. This is particularly crucial when transferring methods between laboratories or when a method is intended for use in a regulatory environment.[1]

This guide will compare a classic, volatility-based method (GC-FID) with a derivatization-based liquid chromatography method (HPLC-UV), providing a comprehensive understanding of their respective strengths and weaknesses for the quantification of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[2] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a signal that is proportional to the mass of carbon atoms entering the flame.

The "Why": Causality in GC-FID Method Design
  • Stationary Phase Selection : The choice of a polar stationary phase, such as one based on polyethylene glycol (PEG), is paramount for analyzing alcohols.[2][3][4] The principle of "like dissolves like" dictates that a polar column will interact more strongly with the polar hydroxyl group of this compound, leading to better retention and resolution from non-polar matrix components.[4] A column like a DB-WAX or equivalent is therefore a logical starting point.[2]

  • Injector Temperature : A high injector temperature (e.g., 250°C) is necessary to ensure the complete and rapid volatilization of this compound, preventing peak broadening and ensuring quantitative transfer onto the column.[5]

  • Oven Program : A temperature gradient is employed to ensure that this compound elutes as a sharp, symmetrical peak while also allowing for the elution of any other components with different boiling points that may be present in the sample matrix.

Experimental Protocol: GC-FID Assay for this compound
  • Sample Preparation (Solid-Phase Microextraction - SPME) :

    • SPME is a solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample.[6] For this compound, a polar fiber coating, such as Polyacrylate or Carboxen/PDMS, is recommended to effectively extract the polar alcohol.

    • Place 5 mL of the aqueous sample containing this compound into a 10 mL headspace vial.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 60°C) with constant agitation. This allows for the partitioning of volatile this compound from the sample matrix onto the fiber coating.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • GC-FID Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 6890N or equivalent.

    • Injector : Split/Splitless, operated in splitless mode for trace analysis.

    • Injector Temperature : 250°C.

    • Column : DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar PEG column.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector : Flame Ionization Detector (FID).

    • FID Temperature : 260°C.

    • Data Acquisition : Chromatographic data system for peak integration and quantification.

Method 2: HPLC-UV with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but this compound lacks a native chromophore, making it essentially invisible to a UV detector. To overcome this, a derivatization step is employed to attach a UV-absorbing molecule to the alcohol's hydroxyl group.[7][8][9][10]

The "Why": Causality in HPLC-UV Method Design
  • Derivatization Agent : Phenyl isocyanate (PIC) is an effective derivatizing reagent for alcohols. It reacts with the hydroxyl group of this compound to form a phenyl carbamate derivative. This derivative incorporates a phenyl ring, a strong chromophore, allowing for sensitive UV detection.[10]

  • Stationary Phase : A non-polar C18 stationary phase is used in a reversed-phase HPLC setup. The derivatized this compound is significantly more hydrophobic than the original molecule, leading to good retention and separation on a C18 column.

  • Mobile Phase : A gradient of a strong organic solvent (like acetonitrile) and water is used to elute the derivatized analyte. The gradient ensures that the compound elutes with a good peak shape and is well-separated from any potential interferences from the sample matrix or derivatization reaction byproducts.

Experimental Protocol: HPLC-UV Assay for this compound
  • Sample Preparation (Liquid-Liquid Extraction - LLE) :

    • LLE is a classic sample preparation technique used to isolate compounds based on their solubility in two immiscible liquids.[6]

    • To 10 mL of an aqueous sample, add 5 mL of a suitable organic solvent such as hexane or ethyl acetate.

    • Vortex vigorously for 2 minutes to facilitate the transfer of the relatively non-polar this compound into the organic phase.

    • Centrifuge to separate the layers and carefully collect the organic (upper) layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Pre-Column Derivatization :

    • Reconstitute the dried extract in 200 µL of acetonitrile.

    • Add 25 µL of phenyl isocyanate solution (in acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes to drive the reaction to completion.[11]

    • After cooling, the sample is ready for HPLC analysis.

  • HPLC-UV Instrumentation and Conditions :

    • HPLC System : Agilent 1260 Infinity II or equivalent.

    • Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Column Temperature : 35°C.

    • Mobile Phase A : Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient Program :

      • Start at 60% B.

      • Linear gradient to 100% B over 10 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detector : UV-Vis Diode Array Detector (DAD).

    • Detection Wavelength : 235 nm.

Cross-Validation Study Design

A comparative testing approach is the most suitable strategy for cross-validating these two distinct methods.[12] In this design, a single, homogeneous batch of sample is split and analyzed by both the GC-FID and HPLC-UV methods. The results are then statistically compared against pre-defined acceptance criteria.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_gc Method 1: GC-FID cluster_hplc Method 2: HPLC-UV cluster_analysis Data Comparison Sample Homogeneous Sample Batch Split Split Aliquots Sample->Split SPME SPME Extraction Split->SPME LLE LLE Extraction Split->LLE GC_Analysis GC-FID Analysis SPME->GC_Analysis GC_Data GC Data Set (n=6) GC_Analysis->GC_Data Compare Statistical Comparison (e.g., t-test, % Difference) GC_Data->Compare Deriv Derivatization LLE->Deriv HPLC_Analysis HPLC-UV Analysis Deriv->HPLC_Analysis HPLC_Data HPLC Data Set (n=6) HPLC_Analysis->HPLC_Data HPLC_Data->Compare Criteria Acceptance Criteria Met? Compare->Criteria Report Final Report Criteria->Report Yes Criteria->Report No (Investigate Discrepancy)

Caption: Workflow for the cross-validation of this compound quantification methods.

Performance Comparison

The validation of each method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15][16][17]

Performance ParameterGC-FID MethodHPLC-UV (Derivatized) MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 1 - 200 µg/mL0.5 - 150 µg/mL80% to 120% of target concentration
Accuracy (% Recovery) 97.5% - 103.2%98.1% - 101.9%95% - 105%
Precision (%RSD) < 4.5%< 2.0%≤ 5%
LOD ~0.3 µg/mL~0.15 µg/mLSignal-to-Noise ≥ 3
LOQ ~1.0 µg/mL~0.5 µg/mLSignal-to-Noise ≥ 10

Note: The values presented in this table are representative and may vary based on the specific instrumentation, reagents, and sample matrix.

Discussion of Comparative Results

Linearity and Range : Both methods demonstrate excellent linearity over their respective ranges. The HPLC-UV method often shows a slightly higher correlation coefficient due to the stability of the derivatized analyte in the liquid phase.

Accuracy and Precision : The HPLC-UV method typically yields slightly better accuracy and significantly better precision (lower %RSD). This is attributable to the higher reproducibility of liquid injections in HPLC compared to the thermal desorption process in SPME-GC, which can have higher variability.

Sensitivity (LOD/LOQ) : The pre-column derivatization step in the HPLC method significantly enhances sensitivity. By attaching a strong chromophore, the method can achieve lower limits of detection and quantification compared to the GC-FID method, whose sensitivity is dependent on the carbon content of the analyte.[11]

Throughput and Complexity : The GC-FID method, particularly with an automated SPME sampler, can offer higher throughput. The sample preparation is simpler, involving fewer manual steps. The HPLC method requires a more involved, multi-step sample preparation and derivatization process, which can be more time-consuming.

Conclusion and Recommendations

Both GC-FID and derivatized HPLC-UV are robust and reliable methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine quality control environments where high throughput is necessary and the expected concentrations of this compound are well above the limit of quantification. Its simpler sample preparation is a distinct advantage.

  • HPLC-UV with derivatization is the superior method when high sensitivity and precision are paramount, such as in trace-level impurity analysis or in studies requiring high quantitative accuracy. While more complex, the gains in performance can be critical for demanding research and development applications.

Ultimately, performing a cross-validation study as outlined provides the highest level of confidence in the analytical data, ensuring that results are accurate, reproducible, and defensible, regardless of the chosen methodology.

References

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • Escrig-Doménech, A., Simó-Alfonso, E. F., Herrero-Martínez, J. M., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • PharmaGuru. (2025).
  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. [Link]
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • Slideshare. (n.d.).
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1–13. [Link]
  • Altabrisa Group. (2025).
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181–1192. [Link]
  • Postnova. (n.d.). Agilent J&W GC Column Selection Guide. [Link]
  • International Journal of Research and Review. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
  • GL Sciences. (n.d.). Theoretical and Practical Comparison of Solid Phase Micro-extraction and Liquid-Liquid Extraction with Large Volume Injection for. [Link]
  • Wang, Y., Hong, Z., Wang, S., Bi, K., & Chen, X. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463. [Link]
  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
  • Semantic Scholar. (n.d.).
  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Journal of Surfactants and Detergents, 20(6), 1393–1402. [Link]

Sources

A Comparative Guide to Spectroscopic Techniques for the Characterization of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement. Dodecan-2-ol (C₁₂H₂₆O), a secondary alcohol, serves as an excellent model to demonstrate the power and complementarity of modern spectroscopic techniques. This guide provides an in-depth comparison of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for its characterization, moving beyond a simple listing of data to explain the causality behind experimental choices and data interpretation.

The Analytical Challenge: Unveiling the Structure of this compound

This compound is a simple yet informative molecule featuring a long aliphatic chain and a hydroxyl functional group. A comprehensive characterization must confirm:

  • The presence of the hydroxyl (-OH) group.

  • The C₁₂ aliphatic backbone.

  • The precise location of the -OH group at the second carbon position.

  • The overall molecular weight and formula.

No single technique can provide all this information with absolute certainty. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for rigorous scientific validation.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is the initial go-to technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by molecules, which causes specific bonds to vibrate (stretch, bend) at characteristic frequencies. For an alcohol like this compound, two vibrations are of paramount importance.

Causality in IR Analysis

The most telling feature of an alcohol's IR spectrum is the hydroxyl group's O-H stretching vibration. Due to hydrogen bonding between molecules, this absorption is not a sharp peak but rather a very strong and broad band in the 3600-3200 cm⁻¹ region.[1] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds in the sample matrix. The second key indicator is the C-O stretching vibration, which for a secondary alcohol like this compound, typically appears as a strong band in the 1150-1085 cm⁻¹ range.[1]

Expected IR Absorptions for this compound:

  • ~3350 cm⁻¹ (strong, broad): O-H stretching, indicative of the alcohol functional group.[1]

  • ~2960-2850 cm⁻¹ (strong, sharp): C-H stretching of the alkane backbone.

  • ~1110 cm⁻¹ (strong): C-O stretching, consistent with a secondary alcohol.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., DuraSamplIR II) is clean by wiping it with a solvent like isopropanol and running a background scan.[2]

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance vs. wavenumber is then analyzed for characteristic peaks.

This protocol is self-validating as the presence of the distinct, broad O-H band provides immediate confirmation of the alcohol functional group, justifying further, more detailed analysis by NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed picture of the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), which, when placed in a strong magnetic field, absorb radiofrequency radiation at unique frequencies depending on their chemical environment.[3]

¹H NMR: Mapping the Protons

In ¹H NMR, three key pieces of information are extracted for each unique proton environment:

  • Chemical Shift (δ): Indicates the electronic environment. Protons near electronegative atoms (like the oxygen in this compound) are "deshielded" and appear at a higher chemical shift (further downfield).[1]

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The n+1 rule dictates that a signal will be split into n+1 lines by n equivalent neighboring protons.

Predicted ¹H NMR Data for this compound:

Signal Protons Approx. Chemical Shift (ppm) Integration Multiplicity Rationale
a -CH(OH)- ~3.8 1H Sextet Deshielded by the adjacent -OH group; split by 5 adjacent protons (2 on CH₂ and 3 on CH₃).
b -OH ~1.5-2.5 (variable) 1H Broad Singlet Chemical shift is concentration and solvent dependent; proton exchange often removes coupling.[1]
c -CH₂- (adjacent to CH(OH)) ~1.4 2H Multiplet Slightly deshielded by proximity to the -OH group.
d -(CH₂)₈- ~1.2-1.3 16H Broad Multiplet Overlapping signals of the long alkyl chain, shielded environment.
e -CH₃ (terminal) ~0.9 3H Triplet Standard terminal methyl group, split by the adjacent CH₂.

| f | -CH₃ (adjacent to CH(OH)) | ~1.2 | 3H | Doublet | Split by the single proton on the adjacent CH(OH) group. |

A "D₂O shake" experiment can confirm the -OH peak, as the deuterium from D₂O will exchange with the alcohol proton, causing its signal to disappear from the spectrum.[1]

¹³C NMR: Counting the Carbons

¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. Carbons bonded to electronegative atoms are significantly deshielded.

Predicted ¹³C NMR Data for this compound:

  • One signal at ~68 ppm: The C2 carbon atom bonded to the hydroxyl group (C-OH). Its downfield shift is a direct result of the oxygen's electronegativity.[1][4]

  • Multiple signals between ~14-40 ppm: Representing the other 11 carbon atoms of the dodecane chain. The terminal methyl carbon (C12) would be the most upfield at ~14 ppm.

  • Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between carbon types: DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[4] This is crucial for confirming the secondary nature of the alcohol.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum, as well as DEPT-90 and DEPT-135 spectra for full structural assignment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to generate the frequency-domain spectrum. Calibrate the spectrum to the TMS peak.

Mass Spectrometry (MS): The Molecular Weigher and Fragmenter

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[6]

Causality in MS Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺•).[7] This ion's mass-to-charge ratio (m/z) gives the molecular weight. For alcohols, the molecular ion peak is often weak or entirely absent because the M⁺• is unstable and readily fragments.[8][9]

Two primary fragmentation pathways are characteristic of secondary alcohols:

  • Alpha-Cleavage: The bond between the carbinol carbon (the carbon bearing the -OH group) and an adjacent carbon breaks. This is often the most favorable fragmentation, leading to a stable, resonance-stabilized oxonium ion.[1]

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion, resulting in a fragment at m/z = M-18.[8]

Predicted Mass Spectrum Data for this compound (MW = 186.33):

  • m/z 186 (M⁺•): Molecular ion peak. Likely to be very weak or absent.[10][11]

  • m/z 168 (M-18): Result of dehydration (loss of H₂O).

  • m/z 45 ([CH₃CH=OH]⁺): The base peak (most intense) resulting from alpha-cleavage, which is highly characteristic of an alcohol with a hydroxyl group at the C2 position.

  • m/z 141 ([M - C₂H₅O]⁺): Loss of the CH(OH)CH₃ fragment.

  • A series of peaks separated by 14 Da (CH₂), such as m/z 43, 57, 71, 85, etc., corresponding to the fragmentation of the long alkyl chain.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.[12]

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5ms). The column temperature is ramped (e.g., 100°C to 280°C) to separate the analyte from any impurities based on boiling point and column interaction.[12]

  • MS Ionization & Analysis: As this compound elutes from the GC column, it enters the MS ion source. It is ionized via Electron Ionization (EI) at 70 eV.[12] The resulting ions are accelerated and separated by a quadrupole mass analyzer based on their m/z ratio.

  • Detection & Spectrum Generation: An electron multiplier detects the ions, and the instrument software plots ion abundance versus m/z to generate the mass spectrum.

Data Synthesis: A Tripartite Approach to Confirmation

The true power of these techniques is realized when their data are integrated. Each method validates the others, leading to an unambiguous structural assignment.

Comparative Summary
Spectroscopic TechniqueInformation Provided for this compoundStrengthsLimitations
Infrared (IR) Presence of -OH and C-O bonds (alcohol functional group). Presence of C-H alkane bonds.Fast, non-destructive, excellent for functional group identification.Provides little information about the overall molecular framework or size.
¹H & ¹³C NMR Detailed map of the C-H framework. Confirms the number of unique proton/carbon environments, their connectivity, and the position of the -OH group.Provides the most detailed structural information.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Molecular weight (186.33 Da). Fragmentation pattern confirms the C2 position of the -OH group and the long alkyl chain.Extremely sensitive, provides molecular weight and key structural fragments.Molecular ion can be unstable/absent. Isomers can sometimes have similar fragmentation patterns.
Logical Workflow for Characterization

The characterization process follows a logical progression, where the results of one technique inform and are confirmed by the next.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Integration Sample This compound Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS GC-Mass Spectrometry Sample->MS IR_Data IR Data: - Broad O-H stretch (~3350 cm⁻¹) - C-O stretch (~1110 cm⁻¹) IR->IR_Data NMR_Data NMR Data: - ¹H: 6 unique signals, correct integration/splitting - ¹³C: C-OH at ~68 ppm NMR->NMR_Data MS_Data MS Data: - MW = 186 - Fragments at m/z 45, 168 MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation Confirms Alcohol Functional Group NMR_Data->Confirmation Confirms C-H Framework & -OH Position MS_Data->Confirmation Confirms Molecular Weight & Fragmentation Pattern

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Synergistic Data Interpretation

G center_node This compound Structure ir Is it an alcohol? (IR: O-H stretch) ir->center_node Yes nmr Where is the -OH? (NMR: CH-OH signal at ~3.8 ppm) nmr->center_node At C2 ms What is the MW? (MS: M-18 = 168) ms->center_node MW=186 ms2 Confirm -OH position? (MS: Base peak m/z 45) ms2->center_node Yes, at C2

Caption: Logical relationship of data from different spectroscopic techniques.

Conclusion

The characterization of this compound demonstrates a fundamental principle in analytical chemistry: the necessity of orthogonal and complementary techniques. IR spectroscopy rapidly confirms the presence of the key alcohol functional group. NMR spectroscopy then provides an exquisite, high-resolution map of the molecule's carbon-hydrogen skeleton, definitively placing the hydroxyl group. Finally, mass spectrometry validates the molecular weight and provides fragmentation data that corroborates the structure deduced from NMR. Together, these three spectroscopic pillars form a self-validating system that allows for the confident and authoritative structural elucidation of organic molecules.

References

  • Vertex AI Search. (2026). Blood Alcohol Content Is Measured Using NIR Spectroscopy.
  • Pasadakis, N., et al. (2023). Non-Destructive and Non-Invasive Measurement of Ethanol and Toxic Alcohol Strengths in Beverages and Spirits Using Portable Raman Spectroscopy. PubMed Central. [Link]
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
  • Intoximeters. (n.d.). Infrared Spectroscopy. [Link]
  • Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. [Link]
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 2-Dodecanol - Mass Spectrum. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). 2-Dodecanol - IR Spectrum (Coblentz Society). NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). 2-Dodecanol - IR Spectrum (Gas Phase). NIST Chemistry WebBook. [Link]
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
  • Blogger. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Link]
  • SpringerLink. (n.d.).
  • NIST. (n.d.). 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). IR spectra of (A) dodecanol and (B) dodecanethiol. [Link]
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
  • Organic Spectroscopy International. (n.d.).
  • SpectraBase. (n.d.). 2-Dodecanol - Optional[1H NMR] - Chemical Shifts. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Radiolytic Degradation of Dodecane Substituted with Common Energetic Functional Groups. [Link]
  • Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • A-Level Chemistry. (n.d.). Compared using 13C NMR spectroscopy. [Link]
  • NIST. (n.d.). 2-Dodecanol. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). This compound | C12H26O | CID 25045. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8. [Link]
  • MDPI. (n.d.).

Sources

A Comparative Analysis of the Biological Activity of Dodecan-2-ol and Structurally Related Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of Dodecan-2-ol against other C12 alcohols and analogous straight-chain alcohols. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the antimicrobial, antifungal, and insect-repellent properties of these compounds.

Introduction: The Significance of Aliphatic Alcohols in Biological Systems

Long-chain aliphatic alcohols are ubiquitous in nature and are utilized in a vast array of industrial and pharmaceutical applications, from surfactants and emollients in cosmetics to precursors in chemical synthesis.[1][2][3][4][5] Their carbon chain length and the position of the hydroxyl (-OH) group are critical determinants of their physicochemical properties and, consequently, their biological efficacy. This compound, a secondary alcohol with a 12-carbon backbone, presents a unique profile compared to its primary isomer, 1-dodecanol, and other similar chain-length alcohols. Understanding these differences is paramount for targeted application development, be it for novel antimicrobial agents, eco-friendly pesticides, or therapeutic agents. This guide delves into the comparative bioactivities, supported by experimental evidence and detailed protocols, to provide a clear framework for future research and application.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological action of a molecule is intrinsically linked to its chemical structure. For simple aliphatic alcohols, two primary structural features dictate their activity: the length of the alkyl chain and the position of the hydroxyl group. These features influence properties like water solubility and the octanol-water partition coefficient (log Kow), which in turn govern the molecule's ability to interact with and penetrate biological membranes.[6][7][8]

A quantitative structure-property relationship (QSPR) analysis reveals that properties like boiling point, water solubility, and log Kow are strongly influenced by the alkyl group (R), the hydroxyl group (OH), and the interaction between them.[7][8] Generally, as the carbon chain length increases, the alcohol becomes more lipophilic (higher log Kow), which often enhances its interaction with the lipid bilayers of cell membranes, a key step in exerting biological effects.[6]

Table 1: Physicochemical Properties of this compound and Related Alcohols

CompoundIUPAC NameFormulaMolecular Weight ( g/mol )Position of -OHTypelog Kow
This compound This compoundC₁₂H₂₆O186.33C2Secondary5.1[9]
1-Dodecanol dodecan-1-olC₁₂H₂₆O186.34C1Primary5.13[10]
1-Decanol decan-1-olC₁₀H₂₂O158.28C1Primary4.57[10]
1-Undecanol undecan-1-olC₁₁H₂₄O172.31C1Primary4.53[10]
1-Tridecanol tridecan-1-olC₁₃H₂₈O200.37C1Primary5.59[10]

The position of the hydroxyl group distinguishes primary (1-dodecanol) from secondary (this compound) alcohols, altering the molecule's polarity and steric profile, which can lead to significant differences in biological interactions.

Comparative Biological Activities

Antimicrobial Activity

Aliphatic alcohols are well-known for their antimicrobial properties, which are generally attributed to their ability to disrupt cell membranes and denature essential proteins.[11][12] The efficacy of this action is highly dependent on the carbon chain length.

Mechanism of Action: The primary mode of antimicrobial action for many alcohols involves the denaturation of proteins and the disruption of lipid membranes.[11][12] Shorter-chain alcohols (e.g., ethanol, isopropanol) require water to be effective, as water aids in membrane permeability and protein coagulation.[11][12] For longer-chain alcohols, their increased lipophilicity allows them to intercalate into the bacterial cell membrane, increasing its fluidity and permeability. This disruption leads to the leakage of vital intracellular components, such as potassium ions (K+), and ultimately, cell death.[13]

However, studies on Staphylococcus aureus have shown that the mode of action may shift with increasing chain length. While 1-decanol (C10) and 1-undecanol (C11) exhibit bactericidal activity linked to significant membrane damage and K+ leakage, 1-dodecanol (C12) and 1-tridecanol (C13) show the highest bacteriostatic activity with minimal membrane-damaging effects.[10][13][14] This suggests that for C12 and C13 alcohols, another mechanism, potentially targeting intracellular processes, becomes dominant. The antibacterial activity appears to be determined more by the aliphatic chain length than by the water/octanol partition coefficient.[10][13][14]

Against mycobacteria, which possess a complex and robust cell envelope, 1-decanol (C10) has demonstrated the most effective bactericidal activity among C5 to C13 alcohols, partly by damaging the cell envelope and attenuating biofilm formation.[15]

Comparative Efficacy: Studies focusing on primary straight-chain alcohols have provided clear data on the influence of chain length.

Table 2: Antibacterial Activity (MIC/MBC) of Primary Alcohols against Staphylococcus aureus

AlcoholMIC (µg/mL)MBC (µg/mL)Reference
1-Decanol32-4064-80[10]
1-Undecanol16-4032-40[10]
1-Dodecanol 8-10 16 [10]
1-Tridecanol4-108[10]
1-Tetradecanol48[10]

Data synthesized from studies using broth dilution methods.[10]

As shown, the most potent bacteriostatic activity against S. aureus is observed with C12, C13, and C14 alcohols.[10][13] While specific comparative data for this compound is less prevalent in the literature, its structural similarity to 1-dodecanol suggests it possesses antimicrobial properties, likely functioning as a disinfectant or surfactant.[2] The shift of the hydroxyl group to the second carbon may influence its interaction with specific membrane proteins or enzymes, potentially altering its efficacy, a subject that warrants further direct comparative studies.

Antifungal Activity

The antifungal properties of long-chain alcohols are also significant, though less extensively characterized than their antibacterial effects. The mechanism is presumed to be similar, involving disruption of the fungal cell membrane and interference with cellular processes. Various natural compounds, including alcohols, are known to possess antifungal properties.[16] While comprehensive studies directly comparing this compound and its isomers are limited, data on related compounds provide valuable insights. For instance, in one study, 1-dodecanol exhibited fungistatic activity against Candida albicans at a concentration of 60,000 µg/mL.[17] The efficacy of alcohols as antifungal agents can be variable; for example, 70% ethanol was found to be ineffective against Penicillium chrysogenum and Aspergillus fumigatus in one study, highlighting that not all alcohols are broadly effective against common fungi.[18]

Insecticidal and Repellent Activity

Aliphatic alcohols have been investigated as insect control agents, acting as both insecticides and repellents.[19] Their volatility and olfactory properties allow them to interfere with the sensory mechanisms insects use to locate hosts.[20]

Mechanism of Action: Insect repellents generally work by producing an odor that insects find repulsive, masking the attractant cues from the host, such as 1-octen-3-ol found in human sweat and breath.[20] The volatile nature of compounds like this compound and its isomers makes them candidates for use as spatial repellents.[21]

Comparative Efficacy: Early research identified primary aliphatic alcohols with ten to fourteen carbon atoms as effective insect repellents.[19] Specifically, dodecyl alcohol (1-dodecanol) was noted for its high repellency.[19]

Studies on the aquatic stages of Aedes mosquitoes found that 1-decanol, 1-undecanol, and 1-dodecanol were highly effective as larvicides and ovicides, inhibiting egg hatching and killing larvae at dosages of 3 to 7 liters per hectare.[22] The mechanism was proposed to involve the breakdown of lipid components in cellular structures.[23] In contrast, shorter-chain alcohols like 2-octanol were less effective due to higher volatility and solubility.[22]

Topical application of 1-dodecanol has shown toxicity against certain insects, though its insecticidal properties upon injection are negligible compared to conventional insecticides.[24] The effectiveness of these alcohols as repellents is often evaluated using specialized bioassays. While direct comparative data for this compound is sparse, its structural similarity and volatility suggest it would also exhibit repellent properties, a hypothesis that requires validation through direct comparative bioassays against 1-dodecanol.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating biological activity. Below are detailed methodologies for key assays discussed in this guide.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[25][26]

Objective: To quantify the bacteriostatic activity of this compound and similar alcohols.

Step-by-Step Methodology:

  • Preparation of Inoculum: a. Aseptically pick several colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). d. Dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]

  • Preparation of Microtiter Plate: a. Use a sterile 96-well microtiter plate. b. Prepare a stock solution of the test alcohol (e.g., this compound) in a suitable solvent like DMSO if necessary, ensuring the final solvent concentration in the assay does not inhibit bacterial growth. c. Perform a two-fold serial dilution of the test alcohol across the wells of the plate using the broth medium. The final volume in each well should be 100 µL. d. Include a positive control well (broth with inoculum, no alcohol) and a negative control well (broth only, no inoculum).[27]

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). b. Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.[25][27]

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the alcohol at which there is no visible growth (i.e., the first clear well).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Alcohol in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Insect Repellency Y-Tube Olfactometer Bioassay

This bioassay is used to assess the repellent or attractive properties of volatile organic compounds (VOCs) on insects.[28]

Objective: To compare the spatial repellency of this compound and 1-dodecanol against a target insect species (e.g., Aedes aegypti mosquitoes).

Step-by-Step Methodology:

  • Apparatus Setup: a. A Y-tube olfactometer consists of a central tube where insects are released, which bifurcates into two arms. b. Each arm is connected to a purified, humidified air stream flowing at a constant rate. c. One arm will contain the "treatment" air (passing over the test alcohol), and the other will contain "control" air (passing over the solvent alone).

  • Preparation of Test Substances: a. Prepare solutions of this compound and 1-dodecanol at a defined concentration in a low-volatility solvent (e.g., mineral oil). b. Apply a specific volume of the treatment solution to a filter paper and place it in the treatment arm's airflow chamber. c. Apply an equal volume of the solvent alone to a filter paper for the control arm.

  • Insect Acclimatization and Release: a. Use insects of a specific age and physiological state (e.g., 5-7 day old, non-blood-fed female mosquitoes). b. Acclimatize the insects to the testing room conditions for at least one hour. c. Introduce a single insect into the central arm of the olfactometer.

  • Data Collection and Analysis: a. Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms and stays for a minimum period. b. Record which arm the insect chose. Insects that do not make a choice within the allotted time are recorded as "no choice." c. Test a sufficient number of insects (e.g., 50-100) for each compound. d. To avoid positional bias, rotate the Y-tube 180 degrees after every few tests and swap the positions of the treatment and control arms.[28] e. Calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects choosing the control arm and Nt is the number choosing the treatment arm. f. Analyze the data using an appropriate statistical test (e.g., Chi-squared test) to determine if the observed choice is significantly different from a random distribution.

Y_Tube_Workflow cluster_setup Setup cluster_exp Experiment cluster_data Data Analysis setup_olf Assemble Y-Tube Olfactometer with Controlled Airflow prep_arms Prepare Treatment Arm (Alcohol) and Control Arm (Solvent) setup_olf->prep_arms release_insect Release Single Insect into Central Tube prep_arms->release_insect observe Observe and Record Choice (Treatment vs. Control) release_insect->observe repeat_test Repeat with Multiple Insects observe->repeat_test analyze Calculate Repellency Index & Perform Statistical Analysis repeat_test->analyze

Sources

Navigating the Synthesis of Dodecan-2-ol: A Comparative Cost and Process Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Dodecan-2-ol, a secondary fatty alcohol, is a versatile molecule whose utility is dictated by its precise chemical structure. Its applications range from being a precursor in the synthesis of surfactants and emulsifiers to a component in fragrances and a building block for active pharmaceutical ingredients. The choice of synthesis route is a critical decision for any research and development team, with significant implications for production costs, process efficiency, and overall sustainability. This guide aims to provide a comprehensive framework for making this decision by comparing the most prominent methods for this compound synthesis: the reduction of 2-dodecanone, the Grignard reaction, the Wacker oxidation of 1-dodecene followed by reduction, and emerging biocatalytic approaches.

At a Glance: Key Synthesis Routes and Their Economic Drivers

The economic feasibility of any chemical synthesis is a multi-faceted equation. For this compound, the primary cost drivers include the price of starting materials, the efficiency (yield) of the chemical conversion, the cost of catalysts and reagents, energy consumption, and the expenses associated with purification. The following table provides a high-level overview of the key economic factors for each major synthesis route.

Synthesis RouteKey Raw Materials & ReagentsCatalyst/Reducing AgentTypical YieldsKey Cost Drivers
Reduction of 2-Dodecanone 2-Dodecanone, Solvent (e.g., Methanol, Ethanol)Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)High (>95%)Price of 2-dodecanone and reducing agent.
Grignard Reaction 1-Bromodecane, Magnesium, Acetaldehyde, Solvent (e.g., Diethyl ether, THF)N/AModerate to High (70-90%)Price of 1-bromodecane and acetaldehyde, solvent costs, and safety infrastructure.
Wacker Oxidation & Reduction 1-Dodecene, Oxygen/Air, Water, SolventPalladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂)Moderate to High (70-90% overall)Price of 1-dodecene and palladium catalyst, energy for oxidation, and catalyst recovery.
Biocatalytic Reduction 2-Dodecanone, Co-substrate (e.g., Isopropanol)Ketoreductase (KRED) enzymeHigh (>95%)Enzyme cost and stability, co-substrate price, and downstream processing.

In-Depth Analysis of Synthesis Routes

Reduction of 2-Dodecanone: The Direct and High-Yield Pathway

The reduction of the corresponding ketone, 2-dodecanone, is a straightforward and widely used method for producing this compound. This approach is favored for its typically high yields and relatively simple reaction conditions.

Causality of Experimental Choices: The choice of reducing agent is a critical factor. Sodium borohydride (NaBH₄) is often preferred in industrial settings due to its lower cost, greater stability, and ease of handling compared to the more reactive and hazardous lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent like methanol or ethanol at or below room temperature.

Process Workflow:

Caption: Workflow for the synthesis of this compound via the reduction of 2-dodecanone.

Economic Considerations: The primary determinant of the cost-effectiveness of this route is the market price of 2-dodecanone. While the reduction step itself is efficient, the overall cost is intrinsically linked to the synthesis of the ketone precursor. Current market prices for 2-dodecanone can fluctuate, but industrial quantities are generally in the range of several dollars per kilogram. Sodium borohydride is a relatively inexpensive reducing agent, with bulk prices being significantly lower than those for laboratory-scale quantities[1][2][3][4][5]. The high yields of this reaction minimize waste and the cost contribution of the starting material per unit of product. Purification is typically achieved through distillation, which is an energy-intensive but well-established and cost-effective industrial process for a molecule of this size[6][7][8].

Grignard Reaction: Building the Carbon Skeleton

The Grignard reaction offers a versatile method for constructing the this compound molecule by forming a new carbon-carbon bond. This route involves the reaction of a Grignard reagent, decylmagnesium bromide, with acetaldehyde.

Causality of Experimental Choices: This synthesis requires strictly anhydrous conditions, as Grignard reagents are highly reactive with water. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Process Workflow:

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Economic Considerations: The cost of this route is heavily influenced by the price of the starting materials, particularly 1-bromodecane and acetaldehyde[9][10][11]. Acetaldehyde prices can be volatile, with recent figures in the range of


1200 per metric ton[9][10][11]. The use of large volumes of anhydrous ethereal solvents also adds to the cost and requires significant investment in safety infrastructure due to their flammability and potential for peroxide formation[12][13]. While the reaction can provide good yields, the stringent safety precautions and handling requirements for Grignard reagents can increase operational costs[12][13].
Wacker Oxidation of 1-Dodecene and Subsequent Reduction: A Two-Step Approach from an Olefin

This pathway involves the oxidation of a readily available olefin, 1-dodecene, to 2-dodecanone, which is then reduced to this compound. The Wacker process is a well-established industrial method for the oxidation of terminal alkenes.

Causality of Experimental Choices: The Wacker-Tsuji oxidation typically employs a palladium(II) chloride catalyst with a copper(II) chloride co-catalyst to reoxidize the palladium and maintain catalytic activity. The reaction is carried out in the presence of water and often a co-solvent to improve the solubility of the long-chain olefin. The subsequent reduction of the resulting 2-dodecanone can be achieved using the methods described in the first synthesis route.

Process Workflow:

Caption: Workflow for this compound synthesis via Wacker oxidation of 1-dodecene and subsequent reduction.

Economic Considerations: The price of 1-dodecene, an industrial commodity, is a major factor, with bulk prices generally being competitive[3][5][14][15]. A significant cost component of this route is the palladium catalyst, as palladium is a precious metal[16][17][18]. Efficient catalyst recovery and recycling are crucial for the economic viability of this process on an industrial scale. The Wacker process can also have environmental concerns related to the use of chlorinated copper salts[19]. Energy consumption for the oxidation step and subsequent distillation for purification also contribute to the overall cost[16].

Biocatalytic Reduction: The Green and Selective Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols. For this compound, the enantioselective reduction of 2-dodecanone using ketoreductase (KRED) enzymes offers a highly selective and environmentally friendly route.

Causality of Experimental Choices: This method leverages the high stereoselectivity of enzymes to produce a single enantiomer of this compound, which is often a requirement in pharmaceutical applications. The reaction is typically carried out in an aqueous medium under mild conditions (near-neutral pH and ambient temperature), which reduces energy consumption and minimizes the formation of byproducts. A co-substrate, such as isopropanol, is often used to regenerate the enzyme's cofactor (NADH or NADPH).

Process Workflow:

Caption: Workflow for the biocatalytic reduction of 2-dodecanone to enantiopure this compound.

Economic Considerations: The primary cost driver for this route is the enzyme itself[20][21][22][23]. However, advances in enzyme immobilization and protein engineering are continuously improving enzyme stability and reusability, thereby reducing their contribution to the overall cost[12][24][25][26][27][28]. The mild reaction conditions lead to significant energy savings. Downstream processing to separate the product from the aqueous medium and the enzyme can be a cost-intensive step. However, the high selectivity of the enzymatic reaction often results in a purer product, potentially simplifying the purification process. For the production of enantiomerically pure this compound, biocatalysis is often the most economically viable option.

Comparative Analysis of Non-Cost Factors

FactorReduction of 2-DodecanoneGrignard ReactionWacker Oxidation & ReductionBiocatalytic Reduction
Safety Moderate (handling of reducing agents)High (flammable solvents, exothermic reaction, water sensitivity)Moderate (handling of oxidants and catalysts)Low (mild conditions, aqueous media)
Environmental Impact Moderate (solvent use, waste from reducing agent)High (solvent use, potential for hazardous byproducts)Moderate (use of heavy metal catalysts, chlorinated waste)Low (biodegradable catalyst, aqueous media, less waste)
Scalability High (well-established industrial process)Moderate to High (requires specialized equipment and safety measures)High (established industrial process)Moderate (enzyme production and downstream processing can be challenging to scale)[9][10][11]
Selectivity Non-selective (produces a racemic mixture)Non-selective (produces a racemic mixture)Non-selective (produces a racemic mixture)High (can produce a single enantiomer)

Experimental Protocols

Synthesis of this compound via Reduction of 2-Dodecanone with Sodium Borohydride

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, dissolve 2-dodecanone (1 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0-5 °C. Slowly add sodium borohydride (0.25-0.3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Quenching: Slowly add dilute hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Conclusion

The selection of an optimal synthesis route for this compound is a complex decision that requires a thorough evaluation of economic, safety, environmental, and scalability factors.

  • For the production of racemic this compound on a large scale, the reduction of 2-dodecanone stands out as a high-yield and well-established method, provided that 2-dodecanone is available at a competitive price.

  • The Wacker oxidation of 1-dodecene followed by reduction offers an alternative route from a readily available olefin, but the economics are heavily dependent on the cost and efficient recycling of the palladium catalyst.

  • The Grignard reaction , while versatile, presents significant safety and handling challenges that can increase operational costs, making it potentially less attractive for large-scale industrial production compared to the other routes.

  • For the synthesis of enantiomerically pure this compound, biocatalytic reduction is the superior choice, offering high selectivity and a significantly better environmental profile. While the initial enzyme cost can be a factor, ongoing advancements in biocatalysis are making this route increasingly cost-competitive.

Ultimately, the most suitable synthesis pathway will depend on the specific requirements of the application, including the desired stereochemistry, production scale, and the company's commitment to sustainable manufacturing practices. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make an informed and strategic decision.

References

  • ChemAnalyst. (2025). Acetaldehyde Prices, Trends, Index, News, Monitor and Demand.
  • IMARC Group. (2024). Acetaldehyde Prices, Chart, News, Monitor and Demand.
  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-119.
  • ChemAnalyst. (2025). Europe Acetaldehyde Prices fall 1.7% Amid Weak Demand.
  • Surepure Chemetals. (n.d.). Buy Chemical Compounds, Chemical: Palladium (II) Chloride.
  • MDPI. (2023). Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up.
  • ACS Publications. (2024). Conceptual Process Design and Techno-Economic Analysis of Biocatalytic Furfural Hydrogenation Using Ethanol as the Terminal Reductant. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2021). A Perspective on Process Design and Scale‐Up for Biocatalysis.
  • PubMed. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition.
  • Wacker Chemie AG. (2018). Life Cycle Assessment – a Path to Reduced Environmental Impact.
  • Wacker Chemie AG. (n.d.). LIFE CYCLE ASSESSMENTS AT WACKER - TO ANALYZE ENVIRONMENTAL IMPACTS.
  • ResearchGate. (2020). (PDF) Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • PriceWatch. (n.d.). Sulphuric Acid Price Trend, Index, Chart And Forecast.
  • IndiaMART. (n.d.). CALB Lipase at best price in Thane by Fermenta Biotech Limited.
  • PubMed. (2007). Techno-economic analysis of biocatalytic processes for production of alkene epoxides. Applied Biochemistry and Biotechnology.
  • Wacker Chemie AG. (2018). Environmental Performance Assessment - Wacker Chemie AG Sustainability Report 2017/2018.
  • Wacker Annual Report. (2024). Targets.
  • Radhe Enterprise. (n.d.). High-Quality Sulphuric Acid at Best Price, Industrial Grade 98% Pure.
  • National Laboratory of the Rockies. (2021). Techno-Economic Analysis and Life Cycle Assessment of a Biorefinery Utilizing Reductive Catalytic Fractionation.
  • Intratec.us. (2025). Sulfuric Acid Price - Historical & Current.
  • ResearchGate. (2024). Conceptual Process Design and Techno-Economic Analysis of Biocatalytic Furfural Hydrogenation Using Ethanol as the Terminal Reductant.
  • DSpace@MIT. (2021). Techno-economic analysis and life cycle assessment of a biorefinery utilizing reductive catalytic fractionation.
  • SNS Insider. (2024). Acetaldehyde Market Size, Share & Growth Report | 2032.
  • Google Patents. (n.d.). US4518810A - Process for preparation of Guerbet alcohols.
  • Wikipedia. (n.d.). Wacker process.
  • Google Patents. (n.d.). CN105001047A - Method for preparing dodecanol from catalytic hydrogenation of dodecanone.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dodecan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of Dodecan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a framework of self-validating protocols grounded in established safety and regulatory standards. Our objective is to empower laboratory personnel with the expertise to manage chemical waste responsibly, ensuring personal safety and environmental stewardship.

Hazard Assessment: The Foundation of Safe Disposal

Proper disposal is fundamentally linked to a thorough understanding of a chemical's intrinsic properties and associated hazards. This compound, a secondary fatty alcohol, possesses a specific hazard profile that dictates its handling and disposal pathway.[1][2] While some regulations may not classify it as a hazardous substance for transport, its properties necessitate its management as a regulated hazardous waste within a laboratory setting.[3]

The primary concerns guiding this compound's disposal are its potential as a skin irritant, its low water solubility, and its ecotoxicity, particularly its harmful effects on aquatic life.[1][4][5] Therefore, under no circumstances should it be discharged into the sanitary sewer system.[6][7][8]

Table 1: this compound Hazard & Property Profile

PropertyValue / ClassificationImplication for Disposal
GHS Classification Skin Irritation (Category 2)[1]; May cause long lasting harmful effects to aquatic life[4][5].Requires appropriate Personal Protective Equipment (PPE); Prohibits drain disposal.
Physical State Colorless solid or liquid with a mild, waxy odor.[9]Can contaminate solid materials (e.g., gloves, absorbent pads) which must also be disposed of as hazardous waste.
Solubility Insoluble in water; Soluble in organic solvents like ethanol.[9][10]Reinforces the prohibition of drain disposal, as it will not dilute and can harm aquatic ecosystems.
Combustibility Combustible Liquid. Flash point is significantly above room temperature.Must be stored away from heat and ignition sources.[11] While not highly flammable, it is still a fire risk.
Primary Disposal Route Hazardous Waste Collection for Incineration or Recycling.Must be collected by a licensed professional waste disposal service.[3][12][13]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn to mitigate exposure risks.

  • Eye Protection : Wear chemical safety glasses with side shields or goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7] This is crucial to prevent accidental splashes.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[4]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[4]

  • Work Area : All handling and transfers of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential mists or vapors.[13]

Core Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.

Step 1: Waste Classification

All this compound, including solutions containing it and materials contaminated by it, must be classified and handled as hazardous chemical waste.[13][14] This is mandated by its potential environmental toxicity and combustible nature. The EPA's exemption for aqueous solutions containing less than 24% alcohol is not applicable to most laboratory waste streams of this substance, which are typically non-aqueous or highly concentrated.[15][16]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • DO: Collect this compound waste in a container designated for non-halogenated organic solvents. It is generally compatible with other alcohols, ethers, and hydrocarbons.[17]

  • DO NOT: Mix this compound waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids, bases, or oxidizing agents.

    • Aqueous waste.

Mixing incompatible waste streams can create a more hazardous mixture and significantly increase disposal costs.[6][8]

Step 3: Proper Containerization

The integrity of the waste containment system is paramount for safety.

  • Select a Compatible Container : Use a clearly marked, leak-proof container made of a material that will not react with the waste (e.g., glass or high-density polyethylene).[17]

  • Ensure Proper Sealing : The container must have a secure, screw-top cap to prevent leaks and evaporation.[14]

  • Avoid Overfilling : Fill containers to no more than 90% of their capacity.[17] This headspace allows for vapor expansion and reduces the risk of spills during movement.

Step 4: Accurate Labeling

Immediate and correct labeling is a regulatory requirement and a critical safety measure.

  • As soon as the first drop of waste enters the container, it must be labeled.[14]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The specific hazards (e.g., "Combustible," "Skin Irritant," "Environmental Hazard").

Step 5: Safe Storage (Satellite Accumulation)

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation.

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Keep the container closed at all times except when adding waste.[14]

  • The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[6][11]

Step 6: Final Disposal

Disposal of the collected waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] You are responsible for the waste from "cradle-to-grave," meaning you are legally accountable for its safe management until its final destruction or recycling.[8]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing various forms of this compound waste in the laboratory.

G cluster_waste_type Identify Waste Type cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_container Empty Container start This compound Waste Generated waste_type Liquid, Solid, or Container? start->waste_type liquid_waste Pure this compound or Solution waste_type->liquid_waste  Liquid solid_waste Contaminated PPE, Absorbents, etc. waste_type->solid_waste  Solid   empty_container Original Reagent Bottle waste_type->empty_container Empty Container collect_liquid Collect in Non-Halogenated Solvent Waste Container liquid_waste->collect_liquid label_liquid Label as Hazardous Waste collect_liquid->label_liquid store_liquid Store in SAA label_liquid->store_liquid end_point Arrange for Pickup by EHS or Licensed Contractor store_liquid->end_point collect_solid Collect in Labeled Bag or Container solid_waste->collect_solid label_solid Label as Solid Hazardous Waste collect_solid->label_solid store_solid Store in SAA label_solid->store_solid store_solid->end_point rinse Triple-rinse with a suitable solvent (e.g., Ethanol) empty_container->rinse collect_rinsate Collect all rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of rinsed container in normal trash or glass recycling rinse->dispose_container collect_rinsate->collect_liquid

Caption: Decision flowchart for proper segregation and disposal of this compound waste streams.

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill (<100 mL) in a laboratory setting, follow these steps:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Remove Ignition Sources : Extinguish any open flames and turn off nearby hot plates or spark-producing equipment.[11]

  • Ensure Ventilation : If not already working in one, increase ventilation by opening a fume hood sash.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill pad to dike the spill and prevent it from spreading.[7][11]

  • Absorb the Spill : Gently cover and absorb the spilled liquid with the absorbent material.

  • Collect Waste : Carefully scoop the contaminated absorbent material into a compatible container or heavy-duty plastic bag.[18]

  • Label and Dispose : Seal the container/bag, label it as "Solid Hazardous Waste: this compound Spill Debris," and place it in the SAA for pickup.

  • Decontaminate : Clean the spill surface with soap and water.

Decontamination of Empty Containers

To dispose of an empty this compound reagent bottle as non-hazardous waste, it must be properly decontaminated.

  • Normal Emptying : Drain all free-flowing liquid from the container into your hazardous waste collection vessel.

  • Triple Rinse : Rinse the container three consecutive times with a small amount of a suitable solvent (e.g., ethanol or acetone).[19]

  • Collect Rinsate : Crucially, each rinse must be collected and disposed of as liquid hazardous waste. [19] Add the rinsate to your non-halogenated solvent waste container.

  • Final Disposal : After triple rinsing and allowing the container to air dry, deface the original label and dispose of the container in the appropriate receptacle (e.g., glass recycling or normal trash).

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
  • Occupational Safety and Health Administration. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. Retrieved from osha.gov. [https://www.osha.gov/laws-regs/ सीट/2025-06-30/safe-handling-of-flammable-combustible-liquids]([Link] सीट/2025-06-30/safe-handling-of-flammable-combustible-liquids)
  • U.S. Hazmat Rentals. (2024, April 23). What is the OSHA Regulation for Flammable Storage?.
  • U.S. Hazmat Rentals. (2024, May 6). OSHA Flammable Storage Requirements.
  • U.S. Hazmat Rentals. (n.d.). Osha requirements for storing flammable liquids.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Wikipedia. (n.d.). Dodecanol.
  • PubChem. (n.d.). This compound.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Organic Chemistry practical course. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals.

Sources

Mastering the Safe Handling of Dodecan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. Dodecan-2-ol, a secondary fatty alcohol, is a valuable reagent in various synthetic pathways. However, its physical and chemical properties necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both operational excellence and a secure laboratory environment.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is primarily classified as a skin and eye irritant.[1][2][3] While not considered acutely toxic, prolonged or unprotected contact can lead to localized inflammation and discomfort. Its vapor pressure is relatively low, but inhalation of mists or vapors, especially at elevated temperatures, should be avoided.

PropertyValueSource
Molecular Formula C₁₂H₂₆O[1][2][4][5]
Molecular Weight 186.33 g/mol [1][3][4][5]
Appearance Clear, colorless liquid[4]
Boiling Point ~259 °C[3]
Flash Point >110 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol.[3][4]

The causality behind its irritant nature lies in its ability to defat the skin, disrupting the natural lipid barrier and leading to dryness and irritation. Understanding this mechanism underscores the importance of the protective measures outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a risk assessment of its properties and potential for exposure in a laboratory setting.

Eye and Face Protection
  • Recommendation: Always wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Rationale: The primary risk to the eyes is from accidental splashes. Standard safety glasses do not provide adequate protection from liquid splashes. In situations where there is a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.

Skin Protection
  • Hand Protection: The choice of glove material is critical for preventing skin contact.

    • Recommended: Nitrile or neoprene gloves.[6] Nitrile gloves offer good resistance to a range of chemicals, including alcohols.[6][7][8][9] For prolonged contact, heavier-duty neoprene gloves are a suitable alternative.

    • Not Recommended: Thin, disposable latex gloves may not offer sufficient protection against prolonged exposure to this compound.

    • Best Practice: Always inspect gloves for any signs of degradation or perforation before use. After handling this compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

  • Body Protection:

    • Recommendation: A standard, long-sleeved laboratory coat should be worn at all times.

    • Rationale: This protects your street clothes and underlying skin from minor drips and spills. For larger-scale operations, a chemically resistant apron over the lab coat is advised.

Respiratory Protection
  • Recommendation: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.

  • Rationale: this compound has a low vapor pressure.[5] However, if you are working with heated this compound or in a poorly ventilated area where mists may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Review SDS and SOPs PPE_Don 2. Don Appropriate PPE Vent_Setup 3. Prepare Ventilated Workspace Dispense 4. Dispense this compound Vent_Setup->Dispense Reaction 5. Perform Experimental Procedure Seal 6. Seal Container When Not in Use Decon 7. Decontaminate Work Area Seal->Decon PPE_Doff 8. Doff and Dispose of PPE Wash 9. Wash Hands Thoroughly

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's Standard Operating Procedures (SOPs).

    • Don the required PPE: chemical splash goggles, nitrile or neoprene gloves, and a lab coat.

    • Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling:

    • When dispensing this compound, do so carefully to avoid splashing. Use a funnel for transfers between containers.

    • Carry out your experimental procedure, keeping in mind the potential for skin and eye contact.

    • When not in use, ensure the container of this compound is tightly sealed to prevent the release of any vapors.

  • Post-Handling:

    • Upon completion of your work, decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Carefully remove your gloves and dispose of them in the designated hazardous waste container.

    • Immediately wash your hands with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For minor spills (less than 100 mL) within a chemical fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For major spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste (PPE, Labware) cluster_sharps Contaminated Sharps Waste_Gen Waste Generation (this compound & Contaminated Materials) Liquid_Collect 1. Collect in a Labeled, Compatible Container Waste_Gen->Liquid_Collect Solid_Collect 1. Collect in a Labeled, Lined Waste Container Waste_Gen->Solid_Collect Sharps_Collect 1. Place in a Puncture-Resistant Sharps Container Waste_Gen->Sharps_Collect Liquid_Seg 2. Segregate from Incompatible Wastes Disposal 3. Arrange for Hazardous Waste Pickup Liquid_Seg->Disposal Solid_Collect->Disposal Sharps_Collect->Disposal

Caption: A clear and compliant workflow for the disposal of this compound and associated contaminated materials.

Step-by-Step Disposal Protocol
  • Liquid this compound Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). The label should read "Hazardous Waste," "this compound," and list any other components.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]

  • Contaminated Solid Waste:

    • Dispose of all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, in a designated hazardous waste container lined with a heavy-duty plastic bag.[11]

    • The container must be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container.[12][13][14][15][16]

    • The sharps container should be labeled as "Hazardous Waste" with the chemical contaminant identified.

  • Final Disposal:

    • Once the waste containers are full, arrange for their collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[17] Never dispose of this compound or contaminated materials down the drain or in the regular trash.[10]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Chemical Resistance Reference Chart. Medicom.
  • Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Cheméo.
  • This compound | C12H26O | CID 25045. PubChem.
  • This compound | C12H26O | CID 25045. PubChem.
  • Dodecanol. Wikipedia.
  • Chemical Resistance of Gloves.pdf. University of California, Berkeley.
  • EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. Eagle Protect.
  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Austin.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Standard Operating Procedure for the Disposal of Sharp Objects in Laboratories. University of Pennsylvania Environmental Health and Radiation Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Sharps and Laboratory Glass Disposal. University of Wisconsin-Madison.
  • Sharps and Lab Glass Waste. University of Washington Environmental Health & Safety.
  • Biohazard Safety and Waste Disposal in the BMS Labs. University of Wisconsin-Milwaukee.
  • Laboratory Equipment Decontamination Procedures. Wayne State University.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecan-2-ol
Reactant of Route 2
Dodecan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.